molecular formula C54H66Cl2N10O9S2 B8134400 MT1

MT1

Katalognummer: B8134400
Molekulargewicht: 1134.2 g/mol
InChI-Schlüssel: JNSLBXJNVHYNNW-CXNSMIOJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MT1 is a useful research compound. Its molecular formula is C54H66Cl2N10O9S2 and its molecular weight is 1134.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H66Cl2N10O9S2/c1-33-35(3)76-53-47(33)49(39-7-11-41(55)12-8-39)59-43(51-63-61-37(5)65(51)53)31-45(67)57-15-17-69-19-21-71-23-25-73-27-29-75-30-28-74-26-24-72-22-20-70-18-16-58-46(68)32-44-52-64-62-38(6)66(52)54-48(34(2)36(4)77-54)50(60-44)40-9-13-42(56)14-10-40/h7-14,43-44H,15-32H2,1-6H3,(H,57,67)(H,58,68)/t43-,44-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSLBXJNVHYNNW-CXNSMIOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CC4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)C8=CC=C(C=C8)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C[C@H]4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)C8=CC=C(C=C8)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H66Cl2N10O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1134.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The MT1 Melatonin Receptor Signaling Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Core Mechanisms, Regulatory Processes, and Experimental Methodologies

The MT1 melatonin receptor, a G protein-coupled receptor (GPCR), plays a pivotal role in mediating the physiological effects of melatonin, the body's primary chronobiotic agent. Its involvement in regulating circadian rhythms, sleep-wake cycles, and a myriad of other physiological processes has positioned it as a critical target for drug discovery and therapeutic intervention. This technical guide provides a comprehensive overview of the this compound receptor signaling pathway, intended for researchers, scientists, and drug development professionals. The content delves into the core signaling cascades, regulatory mechanisms, quantitative pharmacology, and detailed experimental protocols for studying this important receptor.

Core Signaling Pathways

The this compound receptor, encoded by the MTNR1A gene, is a 351-amino acid protein that primarily couples to pertussis toxin-sensitive Gαi/o proteins.[1][2] Activation of the this compound receptor by melatonin initiates a cascade of intracellular events, the most canonical of which is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] However, the signaling repertoire of the this compound receptor is diverse and cell-context dependent, extending to the activation of other G protein subtypes and the modulation of various downstream effectors.

Gαi-Mediated Pathway: Inhibition of Adenylyl Cyclase

The hallmark of this compound receptor signaling is its coupling to Gαi proteins, predominantly Gαi2 and Gαi3.[4] Upon melatonin binding, the Gαi subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP.[3] The subsequent reduction in cAMP levels leads to decreased activation of protein kinase A (PKA) and, consequently, reduced phosphorylation of downstream targets such as the cAMP response element-binding protein (CREB).[5][6] This pathway is fundamental to many of the physiological actions of melatonin, including the regulation of neuronal firing and circadian rhythm entrainment.[6]

Gαq-Mediated Pathway: Activation of Phospholipase C

In addition to its canonical Gαi coupling, the this compound receptor can also signal through pertussis toxin-insensitive Gαq/11 proteins.[2][6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[4] DAG, in conjunction with elevated Ca2+, activates protein kinase C (PKC).[4] This pathway is implicated in processes such as the modulation of retinal light sensitivity.[2]

Gαs-Mediated Pathway: Stimulation of Adenylyl Cyclase

Recent evidence suggests that in certain cellular contexts, the this compound receptor can dually couple to Gαs proteins, leading to the stimulation of adenylyl cyclase and an increase in cAMP levels.[8][9] This seemingly paradoxical effect highlights the complexity of this compound signaling and may explain some of the varied and sometimes opposing physiological responses to melatonin observed in different tissues.[8][10]

Gβγ Subunit-Mediated Signaling

The Gβγ subunits, liberated upon G protein activation, are not merely passive partners but active signaling molecules themselves. They can directly modulate the activity of various effector proteins, including:

  • Phosphoinositide 3-kinase (PI3K): Activation of the PI3K/Akt pathway is a crucial downstream event in this compound signaling, implicated in cell survival and metabolic regulation.[4][11][12]

  • Mitogen-Activated Protein Kinases (MAPK/ERK): The Gβγ dimer can initiate a signaling cascade leading to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2).[4] This pathway is involved in the regulation of gene expression and cell proliferation.

  • Ion Channels: Gβγ subunits have been shown to directly modulate the activity of ion channels, such as G protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, thereby influencing neuronal excitability.[4]

MT1_Signaling_Pathways cluster_membrane Plasma Membrane cluster_g_proteins G Proteins cluster_downstream Downstream Effectors This compound This compound Receptor Gai Gαi This compound->Gai Gaq Gαq This compound->Gaq Gas Gαs This compound->Gas Gbg Gβγ This compound->Gbg AC Adenylyl Cyclase (AC) cAMP ↓ cAMP AC->cAMP cAMP_up ↑ cAMP AC->cAMP_up PLC Phospholipase C (PLC) IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PI3K PI3K Akt ↑ pAkt PI3K->Akt Melatonin Melatonin Melatonin->this compound Gai->AC - Gaq->PLC + Gas->AC + Gbg->PI3K + ERK ↑ pERK Gbg->ERK + PKA ↓ PKA cAMP->PKA CREB ↓ pCREB PKA->CREB Ca2 ↑ Ca²⁺ IP3_DAG->Ca2 PKC ↑ PKC IP3_DAG->PKC PKC->ERK +

Overview of this compound Receptor Signaling Pathways.

Regulatory Mechanisms

The signaling output of the this compound receptor is tightly regulated by several mechanisms, ensuring appropriate physiological responses to melatonin. These include receptor desensitization, dimerization, and constitutive activity.

β-Arrestin Recruitment and Receptor Desensitization

Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), the this compound receptor recruits β-arrestins.[13] This interaction sterically hinders further G protein coupling, leading to desensitization of the receptor.[13] β-arrestin also acts as a scaffold protein, initiating G protein-independent signaling cascades and mediating receptor internalization, a process that removes the receptor from the cell surface, further attenuating the signal.[13]

Receptor Dimerization

This compound receptors can exist as homodimers (this compound/MT1) and can also form heterodimers with the MT2 melatonin receptor (this compound/MT2) and the orphan receptor GPR50.[14] Dimerization can significantly alter the pharmacological and signaling properties of the receptor. For instance, this compound/MT2 heterodimers have been shown to preferentially couple to Gαq, leading to an amplified PLC-mediated signal.[2] In contrast, heterodimerization with GPR50 can abolish melatonin binding and G protein coupling to the this compound protomer, effectively acting as a negative regulator of this compound function.[15]

Constitutive Activity

The this compound receptor exhibits constitutive, or agonist-independent, activity.[16] This means that even in the absence of melatonin, the receptor can adopt an active conformation and signal, primarily through Gαi proteins.[16] The presence of constitutive activity implies that the receptor population exists in a conformational equilibrium that can be modulated not only by agonists but also by inverse agonists, which can reduce the basal signaling level.

MT1_Regulation cluster_desensitization Desensitization & Internalization cluster_dimerization Dimerization MT1_active Active this compound GRK GRK MT1_active->GRK Agonist Binding MT1_phos Phosphorylated this compound GRK->MT1_phos Phosphorylation bArrestin β-Arrestin MT1_phos->bArrestin Recruitment Internalization Internalization bArrestin->Internalization Desensitization Desensitization (G protein uncoupling) bArrestin->Desensitization MT1_mono This compound MT1_homo This compound/MT1 Homodimer MT1_mono->MT1_homo MT1_MT2_hetero This compound/MT2 Heterodimer MT1_mono->MT1_MT2_hetero MT1_GPR50_hetero This compound/GPR50 Heterodimer MT1_mono->MT1_GPR50_hetero MT2_mono MT2 MT2_mono->MT1_MT2_hetero GPR50_mono GPR50 GPR50_mono->MT1_GPR50_hetero

Regulatory Mechanisms of the this compound Receptor.

Quantitative Data

The pharmacological characterization of the this compound receptor involves quantifying the binding affinity of ligands and their potency and efficacy in functional assays.

Table 1: Ligand Binding Affinities (Ki) at Human this compound and MT2 Receptors
LigandThis compound Ki (pM)MT2 Ki (pM)Selectivity (MT2 Ki / this compound Ki)
Melatonin803834.8
Ramelteon141128.0

Data compiled from radioligand binding assays.

Table 2: Functional Potency (EC50) of Melatonin at the Human this compound Receptor for Various Signaling Pathways
Signaling PathwayAssay TypeEC50 (pM)Cell Line
Gαi/q Activation (PLC)Calcium Mobilization57.7 ± 3.5HEK293
β-arrestin RecruitmentBRETN/AHEK293
Gαi (cAMP inhibition)cAMP AssayN/AHEK293
Gαi/q Activation (PLC)Calcium Mobilization39.6 ± 2.1HEK293 (with GPR50)

EC50 values represent the concentration of agonist that produces 50% of the maximal response. Data compiled from various functional assays.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound receptor signaling.

Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for binding to the this compound receptor.

Radioligand_Binding_Workflow start Start prep_membranes Prepare cell membranes expressing this compound receptor start->prep_membranes incubation Incubate membranes with radioligand (e.g., 2-[¹²⁵I]-iodomelatonin) and varying concentrations of unlabeled competitor ligand prep_membranes->incubation separation Separate bound from free radioligand via vacuum filtration incubation->separation quantification Quantify radioactivity of bound ligand using a gamma counter separation->quantification analysis Analyze data using non-linear regression to determine IC₅₀ and calculate Ki quantification->analysis end End analysis->end

Workflow for Radioligand Binding Assay.

Protocol:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the human this compound receptor.

    • Harvest cells and homogenize in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of radioligand (e.g., 2-[¹²⁵I]-iodomelatonin), and a range of concentrations of the unlabeled competitor ligand.

    • Define non-specific binding using a high concentration of a non-radiolabeled ligand (e.g., melatonin).

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

  • Quantification:

    • Dry the filter mat and measure the radioactivity of each filter disc using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a percentage of the control (no competitor) against the log concentration of the competitor ligand.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Measurement Assay (GloSensor™)

This assay measures changes in intracellular cAMP levels in live cells, providing a functional readout of Gαi or Gαs coupling.

cAMP_Assay_Workflow start Start transfect Co-transfect cells with this compound receptor and GloSensor™ cAMP plasmid start->transfect plate_cells Plate transfected cells in a white, clear-bottom 96-well plate transfect->plate_cells equilibrate Equilibrate cells with GloSensor™ cAMP reagent plate_cells->equilibrate stimulate For Gαi: Pre-incubate with this compound agonist, then stimulate with forskolin. For Gαs: Stimulate with this compound agonist. equilibrate->stimulate measure Measure luminescence using a plate reader stimulate->measure analyze Analyze luminescence data to determine EC₅₀ or IC₅₀ values measure->analyze end End analyze->end

Workflow for GloSensor™ cAMP Assay.

Protocol:

  • Cell Culture and Transfection:

    • Co-transfect a suitable cell line (e.g., HEK293) with a plasmid encoding the human this compound receptor and the GloSensor™ cAMP plasmid.

    • Plate the transfected cells in a white, clear-bottom 96- or 384-well plate and culture overnight.

  • Assay Procedure:

    • Remove the culture medium and add the GloSensor™ cAMP Reagent diluted in an appropriate buffer.

    • Incubate the plate at room temperature for at least 2 hours to allow for reagent equilibration.

    • For Gαi coupling (cAMP inhibition): Pre-incubate the cells with varying concentrations of the this compound agonist for 5-10 minutes. Then, add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells and measure luminescence.

    • For Gαs coupling (cAMP stimulation): Add varying concentrations of the this compound agonist and measure the luminescence response.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence data to a control (e.g., vehicle-treated cells).

    • Plot the normalized response against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for stimulation) or IC50 (for inhibition) value.

Western Blot for ERK Phosphorylation

This assay is used to detect the activation of the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1/2.

ERK_Western_Blot_Workflow start Start culture_stimulate Culture cells expressing this compound receptor and stimulate with agonist for varying times or concentrations start->culture_stimulate lyse Lyse cells and collect protein lysates culture_stimulate->lyse quantify_protein Quantify protein concentration lyse->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block the membrane to prevent non-specific antibody binding transfer->block probe_primary Probe with primary antibodies (anti-phospho-ERK and anti-total-ERK) block->probe_primary probe_secondary Incubate with HRP-conjugated secondary antibodies probe_primary->probe_secondary detect Detect chemiluminescence and capture image probe_secondary->detect analyze Quantify band intensities and normalize phospho-ERK to total-ERK detect->analyze end End analyze->end BRET_Dimerization_Workflow start Start transfect Co-transfect cells with this compound-Rluc (donor) and this compound-YFP (acceptor) plasmids start->transfect plate_cells Plate transfected cells in a white, clear-bottom 96-well plate transfect->plate_cells add_substrate Add the Rluc substrate (e.g., coelenterazine h) plate_cells->add_substrate measure Simultaneously measure luminescence at two wavelengths (donor and acceptor emission) add_substrate->measure calculate_bret Calculate the BRET ratio (acceptor emission / donor emission) measure->calculate_bret saturation_curve For saturation assays, vary the acceptor:donor ratio and plot BRET ratio against this ratio calculate_bret->saturation_curve end End saturation_curve->end

References

The Role of the MT1 Receptor in Circadian Rhythm Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the melatonin receptor 1 (MT1), a critical component in the machinery that governs circadian rhythms. We will delve into its molecular mechanisms, signaling pathways, and the experimental methodologies used to elucidate its function, offering a comprehensive resource for professionals in the field.

Introduction: The this compound Receptor as a Key Circadian Modulator

The this compound receptor, a G protein-coupled receptor (GPCR), is a primary target for the neurohormone melatonin.[1] Located in various central and peripheral tissues, its highest concentration is found in the suprachiasmatic nucleus (SCN) of the hypothalamus, the master pacemaker of the mammalian circadian system.[1][2] Melatonin, secreted by the pineal gland in a rhythmic pattern with high levels at night, acts on this compound receptors in the SCN to regulate and synchronize the body's internal clock with the external light-dark cycle.[1][3] This feedback loop is fundamental for maintaining robust circadian rhythms that influence a wide array of physiological processes, including the sleep-wake cycle, hormone secretion, and core body temperature.[1][4]

Molecular Mechanisms and Signaling Pathways of the this compound Receptor

The activation of the this compound receptor by melatonin initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity and gene expression. The this compound receptor is known to couple to multiple G protein subtypes, leading to a diversity of cellular responses.

2.1. G Protein Coupling and Downstream Effectors

  • Gαi-Mediated Pathway: The most well-characterized pathway involves the coupling of this compound to pertussis toxin-sensitive inhibitory G proteins (Gαi).[3][[“]] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][[“]][6] The reduction in cAMP subsequently downregulates the activity of protein kinase A (PKA) and the phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor involved in the expression of core clock genes.[3][[“]]

  • Gαq-Mediated Pathway: The this compound receptor can also couple to Gαq proteins.[3][7] This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).

  • Gs-Mediated Pathway: Recent evidence suggests that under certain conditions, the this compound receptor can also couple to the stimulatory G protein (Gαs), leading to an increase in cAMP production.[6][8][9] This dual coupling to both Gαi and Gαs allows for a bidirectional regulation of adenylyl cyclase, adding another layer of complexity to this compound signaling.[6][8]

  • Other Signaling Cascades: this compound activation has also been shown to influence other important signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are involved in processes such as gene expression and neuroprotection.[3][10][11] Additionally, this compound can modulate the activity of ion channels, such as inwardly rectifying potassium (Kir) channels, which can hyperpolarize the cell membrane and reduce neuronal excitability.[3][12]

Below is a diagram illustrating the primary signaling pathways of the this compound receptor.

MT1_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor Gai Gαi This compound->Gai Gaq Gαq This compound->Gaq Gas Gαs This compound->Gas Kir K+ Channel This compound->Kir AC Adenylyl Cyclase Gai->AC Inhibits PI3K PI3K/Akt Gai->PI3K PLC Phospholipase C Gaq->PLC Activates Gas->AC Activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Inhibits CREB CREB PKA->CREB Inhibits Gene Clock Gene Expression CREB->Gene Inhibits Ca2 Ca2+ IP3->Ca2 Release PKC PKC DAG->PKC Activates ERK MAPK/ERK PKC->ERK ERK->Gene PI3K->Gene Melatonin Melatonin Melatonin->this compound Binds

This compound Receptor Signaling Pathways

The Pivotal Role of this compound in Circadian Rhythm Regulation

The expression and function of the this compound receptor within the SCN are fundamental to its role in circadian biology.

3.1. Inhibition of SCN Neuronal Firing

A primary function of this compound activation in the SCN is the acute suppression of neuronal firing.[2][3][13] This inhibitory effect is a key mechanism by which melatonin signals darkness to the master clock, helping to consolidate the sleep state. Studies using SCN slices from mice lacking the this compound receptor have shown that melatonin fails to inhibit neuronal firing, confirming the critical role of this receptor in mediating this effect.[2]

3.2. Phase Shifting of Circadian Rhythms

Melatonin administration can phase shift circadian rhythms, with the direction of the shift (advance or delay) being dependent on the time of administration.[3] The phase-advancing effects of melatonin, which are crucial for re-entraining the circadian clock to a new light-dark cycle (e.g., after jet lag), are primarily mediated by the this compound receptor.[3][14] Studies in this compound knockout mice have demonstrated that these animals do not exhibit the typical phase shifts in their activity rhythms in response to melatonin, nor do they show accelerated re-entrainment to a new light-dark cycle.[15][16]

3.3. Rhythmic Expression of this compound Receptors

The density of this compound receptors in the SCN is not static but exhibits its own circadian rhythm.[17][18] Studies in rats have shown that this compound receptor density significantly increases at dusk (the transition from light to dark), which coincides with the time window when melatonin is most effective at phase-shifting circadian rhythms.[17][18] This rhythmic expression of the receptor likely contributes to the time-dependent sensitivity of the SCN to melatonin.[17]

Quantitative Data on this compound Receptor Function

The following tables summarize key quantitative findings from studies investigating the this compound receptor's role in circadian rhythm regulation.

Table 1: Melatonin-Induced Phase Advances in Locomotor Activity

Species/GenotypeMelatonin Dose/AdministrationTiming of Administration (CT)Phase Advance (hours ± SEM)
Wild-Type C57BL/6 Mice90 µ g/mouse , s.c.CT100.60 ± 0.09
This compound Knockout C57BL/6 Mice90 µ g/mouse , s.c.CT10-0.10 ± 0.12
Wild-Type C57BL/6 MiceVehicle, s.c.CT10-0.02 ± 0.07
This compound Knockout C57BL/6 MiceVehicle, s.c.CT10-0.12 ± 0.07

Data from Dubocovich et al. (2005)[15][16]

Table 2: Melatonin-Induced Phase Advances in SCN Neuronal Firing (in vitro)

GenotypeMelatonin ConcentrationPhase Advance (hours ± SEM)
Wild-Type C57BL/6 Mice10 pM3.61 ± 0.38
This compound Knockout C57BL/6 Mice10 pM3.45 ± 0.11

Data from Dubocovich et al. (2005)[15][16]

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the function of the this compound receptor.

5.1. Radioligand Binding Assay for this compound Receptor Affinity

This assay quantifies the binding affinity of a ligand for the this compound receptor.[19]

  • Principle: This method measures the interaction between a radiolabeled ligand (e.g., 2-[¹²⁵I]-iodomelatonin or [³H]-melatonin) and the this compound receptor in a sample of cell membranes expressing the receptor.[19][20] The amount of bound radioligand is quantified by measuring radioactivity. Competition binding assays, where an unlabeled test compound competes with the radioligand for binding, are used to determine the affinity (Ki) of the test compound.[19]

  • Protocol Outline:

    • Membrane Preparation: Isolate cell membranes from a recombinant cell line or tissue expressing the this compound receptor.[19][21]

    • Binding Reaction: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor compound in a binding buffer.[20][21]

    • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand, typically by vacuum filtration through a glass fiber filter.[19][21]

    • Detection: Quantify the radioactivity retained on the filter using a scintillation counter.[19][21]

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to calculate the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding), from which the Ki value can be derived.[21]

5.2. Measurement of Melatonin-Induced Phase Shifts in Locomotor Activity

This protocol assesses the in vivo effect of this compound receptor activation on the circadian clock.[22]

  • Principle: The timing of locomotor activity in rodents is a reliable output of the endogenous circadian clock. By administering an this compound agonist at a specific circadian time (CT) and measuring the subsequent shift in the onset of activity, the phase-shifting properties of the compound can be quantified.[22]

  • Protocol Outline:

    • Animal Housing and Entrainment: Individually house mice in cages equipped with running wheels and entrain them to a 12:12 hour light-dark cycle for at least two weeks to establish a stable activity rhythm.[22]

    • Free-Running Conditions: Transfer the mice to constant darkness to allow their activity rhythms to free-run with a period close to 24 hours. The onset of activity is defined as CT12.[22]

    • Drug Administration: On a designated day, administer the test compound or vehicle via subcutaneous injection at a specific circadian time (e.g., CT10 for phase advances).[15]

    • Activity Monitoring: Continue to record wheel-running activity for several days following the injection.

    • Data Analysis: Determine the onset of activity for the days preceding and following the injection. The phase shift is calculated as the difference between the expected onset of activity (based on the pre-injection rhythm) and the observed onset of activity.[22]

Below is a diagram illustrating the experimental workflow for measuring phase shifts.

Phase_Shift_Workflow cluster_entrainment Entrainment Phase cluster_freerun Free-Running Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase A House mice in 12:12 LD cycle (2 weeks) B Transfer to constant darkness (DD) A->B C Monitor baseline activity rhythm B->C D Administer this compound agonist or vehicle at specific circadian time (e.g., CT10) C->D E Continue monitoring activity in DD D->E F Analyze activity onsets to calculate phase shift E->F

Experimental Workflow for Phase Shift Measurement

5.3. Electrophysiological Recordings in SCN Slices

This technique directly measures the effect of this compound activation on the electrical activity of SCN neurons.

  • Principle: SCN neurons exhibit a spontaneous firing rhythm that can be recorded in brain slices maintained in vitro. By applying melatonin or an this compound agonist to the slice, it is possible to directly observe changes in neuronal firing rate and the phase of the firing rhythm.

  • Protocol Outline:

    • Slice Preparation: Prepare coronal brain slices containing the SCN from a rodent.

    • Recording: Place the slice in a recording chamber and perfuse with artificial cerebrospinal fluid. Use extracellular electrodes to record the spontaneous multi-unit electrical activity of SCN neurons.

    • Drug Application: After establishing a stable baseline recording, apply melatonin or the test compound to the perfusion bath at a specific time in the circadian cycle of the slice.

    • Data Analysis: Analyze the firing rate before, during, and after drug application. For phase-shifting experiments, compare the peak time of the firing rhythm on the day of drug application to the projected peak time from the baseline days.

Therapeutic Implications and Drug Development

The crucial role of the this compound receptor in regulating circadian rhythms makes it an attractive target for the development of drugs to treat circadian rhythm sleep disorders, such as jet lag and shift work disorder.[3][19]

  • This compound Agonists: Several this compound receptor agonists have been developed. Ramelteon, for example, is a selective this compound/MT2 receptor agonist that has been approved for the treatment of insomnia characterized by difficulty with sleep onset.[3] Studies have shown that ramelteon can phase-advance circadian rhythms of neuronal firing in SCN slices and overt activity rhythms in vivo, with these effects being mediated through the this compound receptor.[3]

  • Future Directions: The development of selective this compound agonists may offer more targeted therapeutic approaches for specific circadian and sleep disorders.[3] Furthermore, research into the role of the this compound receptor in other conditions, such as depression, where circadian disruptions are common, may open up new avenues for treatment.[23][24]

Conclusion

The this compound receptor is a central player in the regulation of circadian rhythms. Its activation by melatonin in the SCN initiates a complex network of signaling pathways that ultimately lead to the inhibition of neuronal firing and the phase-shifting of the master clock. A thorough understanding of the molecular pharmacology and signaling of the this compound receptor is essential for the development of novel and effective therapies for a range of disorders associated with circadian disruption. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and clinicians working to harness the therapeutic potential of targeting this critical receptor.

References

MT1-MMP: A Technical Guide to Substrate Specificity and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Membrane Type 1-Matrix Metalloproteinase (MT1-MMP, also known as MMP-14), a critical enzyme in cellular invasion, tissue remodeling, and signaling. We will explore its diverse substrate portfolio, the complex mechanisms governing its activity and degradation, and its role in key signaling pathways. This guide also includes detailed experimental protocols and a summary of its relevance as a therapeutic target.

Introduction to this compound-MMP (MMP-14)

Membrane Type 1-Matrix Metalloproteinase is a zinc-dependent endopeptidase anchored to the cell membrane through a type-I transmembrane domain.[1][2] Unlike most secreted MMPs, its localization on the cell surface allows for focused proteolytic activity, making it a potent modifier of the pericellular environment.[3] this compound-MMP plays a crucial role in physiological processes like skeletal development and wound healing, but its activity is also heavily implicated in pathological conditions, particularly cancer cell invasion and metastasis, where it is considered a key facilitator.[2][3][4] Its functions extend beyond simple matrix degradation to include the activation of other proteases and the modulation of cellular signaling pathways.[2][5]

This compound-MMP Substrate Specificity

This compound-MMP possesses a broad substrate specificity, enabling it to cleave a wide array of extracellular and cell-surface molecules. This versatility is central to its role in regulating the cellular microenvironment, cell migration, and intercellular communication. A consensus substrate sequence has been identified as P-X-G/P-L at the P3-P1' positions, though variations exist.[6]

The substrates of this compound-MMP can be broadly categorized as follows:

  • Extracellular Matrix (ECM) Components: this compound-MMP is a primary collagenase, crucial for initiating the degradation of fibrillar collagens, which are resistant to most other proteases.[3][5] Its ability to degrade these structural proteins is essential for creating paths for migrating cells.[3]

  • Zymogen Activation: It acts as a key activator for other MMPs, most notably pro-MMP-2 (gelatinase A), creating a cascade of proteolytic activity.[4][5][7]

  • Cell-Surface Proteins: By cleaving receptors and adhesion molecules, this compound-MMP directly alters cell-matrix and cell-cell interactions, promoting cell motility.[7][8]

  • Bioactive Molecules: It processes a variety of signaling molecules, including chemokines and growth factors, thereby regulating inflammation, angiogenesis, and cell signaling.[9][10]

Table 1: Known Substrates of this compound-MMP

Substrate CategorySubstrate ExampleRepresentative Cleavage SiteBiological Consequence
ECM Proteins Type I, II, III CollagensGly-Leu / Gly-IleInitiates degradation of fibrillar collagen, enabling cell invasion.[3][5]
FibronectinMultiple sitesDisrupts fibronectin matrix, promotes cell migration, and can generate pro-inflammatory fragments.[5][11][12][13]
Laminin-5 (γ2 subunit)Ala-GlnPromotes cell migration.[9]
AggrecanAsn³⁴¹-Phe³⁴² ("aggrecanase" site)Degrades cartilage matrix.[12][14]
Vitronectin, TenascinNot specifiedECM remodeling.[9]
Zymogens pro-MMP-2Asn-LeuActivation of MMP-2, leading to further degradation of denatured collagens and basement membrane components.[5][7]
pro-MMP-13 (Collagenase-3)Glu-LeuActivation of a potent collagenase, amplifying collagen degradation.[5][9]
pro-MMP-8 (Collagenase-2)Not specifiedActivation of neutrophil collagenase.[9]
Cell-Surface Proteins CD44Thr¹³⁰-Gln²⁶⁵Promotes cell detachment from the matrix and enhances migration.[5][8]
Syndecan-1Ala²⁴³-SerShedding of the ectodomain promotes cell migration.[8]
ICAM-1Not specifiedShedding of the adhesion molecule at the leading edge of migrating cells.[8]
MUC1Multiple sitesShedding of the mucin, potentially altering cell adhesion and signaling.[15]
VEGFR-1Not specifiedCleavage may shift signaling balance towards pro-angiogenic VEGFR-2 activity.[12]
Bioactive Molecules pro-TNF-αAla-ValRelease of active, soluble TNF-α.[10]
IL-8Not specifiedProcessing of the neutrophil chemokine.[10]
SDF-1 (CXCL12)Not specifiedInactivation of the chemokine.[9]
Connective Tissue Growth Factor (CTGF)Ala¹⁸¹-Tyr¹⁸²May disengage matrix-binding domains from signaling domains.[13]

Regulation and Degradation of this compound-MMP

The potent activity of this compound-MMP is tightly controlled through multiple mechanisms, including transcriptional regulation, trafficking, and several modes of degradation and inactivation.

Autocatalytic and Non-Autocatalytic Shedding

A primary mechanism for downregulating this compound-MMP activity at the cell surface is through proteolytic shedding, which can occur via several pathways:

  • Autocatalytic Processing: Active this compound-MMP can cleave itself in an intermolecular process.[16] A primary cleavage at Gly²⁸⁴-Gly²⁸⁵ in the hinge region, followed by a second cleavage at Ala²⁵⁵-Ile²⁵⁶ within the catalytic domain, results in the release of an inactive 18 kDa soluble fragment and leaves an inactive 44 kDa fragment bound to the membrane.[16][17] This process effectively terminates the enzyme's activity.[16]

  • Non-Autocatalytic Shedding: Other proteases, including members of the ADAM (A Disintegrin and Metalloproteinase) family, can cleave this compound-MMP in its stem region to release a larger, catalytically active soluble ectodomain (~50-52 kDa).[16][18] This may broaden the enzyme's sphere of influence to the pericellular space.[18] Additionally, MT3-MMP and ADAMTS9 have been reported to degrade this compound-MMP.[16][19]

G cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space MT1_active Active this compound-MMP (57 kDa) MT1_self This compound-MMP (Autocatalysis) MT1_active->MT1_self ADAM ADAM Protease MT1_active->ADAM MT1_inactive Inactive Fragment (44 kDa) Soluble_inactive Inactive Soluble Fragment (18 kDa) Soluble_active Active Soluble Ectodomain (~50 kDa) MT1_self->MT1_inactive Cleavage at Gly284-Gly285 & Ala255-Ile256 MT1_self->Soluble_inactive ADAM->Soluble_active Shedding G cluster_0 Plasma Membrane cluster_1 This compound Surface this compound-MMP Clathrin Clathrin-coated pit This compound->Clathrin Endocytosis Caveolae Caveolae This compound->Caveolae Flotillin Flotillin-rich microdomain This compound->Flotillin Invadopodia Invadopodia EE Early Endosome (RAB5) Clathrin->EE Caveolae->EE Flotillin->EE Recycling Recycling Endosome (RAB4/11/14) EE->Recycling Fast/Slow Recycling LE Late Endosome (RAB7) EE->LE Recycling->Invadopodia Targeted Delivery LE->Invadopodia Recycling from Reservoir Lysosome Lysosome LE->Lysosome Degradation G GF_R Growth Factor Receptor MAPK MAP Kinase (ERK1/2, JNK) GF_R->MAPK Integrin Integrin Receptor ECM ECM Integrin->ECM Integrin->MAPK PI3K PI3K Integrin->PI3K TFs Transcription Factors (GATA-2, Egr-1) MAPK->TFs PI3K->TFs Nucleus Nucleus TFs->Nucleus Activation MT1_mRNA This compound-MMP mRNA Nucleus->MT1_mRNA Transcription G cluster_membrane Plasma Membrane This compound This compound-MMP Ecad E-cadherin This compound->Ecad Cleavage Src Src This compound->Src Complex Formation ERK ERK Pathway This compound->ERK Adhesion- dependent Activation BetaCat β-catenin Ecad->BetaCat Release VEGFR2 VEGFR-2 VEGFR2->Src Nucleus Nucleus BetaCat->Nucleus Translocation VEGFA VEGF-A Expression Src->VEGFA Activation GeneExp Gene Expression (Proliferation) Nucleus->GeneExp G start Start: Cells expressing This compound-MMP zymo Gelatin Zymography start->zymo degradation In Situ Degradation Assay (Fluorescent Gelatin/Collagen) start->degradation fret FRET-based Assay (Fluorogenic Substrate) start->fret invasion Invasion Assay (Transwell) start->invasion out_zymo Result: Detect pro-MMP-2 activation zymo->out_zymo out_degradation Result: Visualize & quantify local matrix degradation degradation->out_degradation out_fret Result: Determine kinetic parameters (kcat/KM) fret->out_fret out_invasion Result: Quantify invasive potential invasion->out_invasion

References

The Pivotal Role of MT1-MMMP in Extracellular Matrix Remodeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane-Type 1 Matrix Metalloproteinase (MT1-MMP), also known as MMP-14, is a zinc-dependent endopeptidase that plays a critical role in the dynamic remodeling of the extracellular matrix (ECM). As a transmembrane protein, this compound-MMP is uniquely positioned to mediate pericellular proteolysis, a process essential for a wide range of physiological and pathological events including tissue development, angiogenesis, wound healing, and cancer metastasis.[1][2] Its ability to degrade various ECM components, activate other proteases, and modulate signaling pathways makes it a key regulator of the cellular microenvironment and a high-priority target for therapeutic intervention.[2][3] This in-depth technical guide provides a comprehensive overview of the function of this compound-MMP in ECM remodeling, focusing on its biochemical properties, regulatory mechanisms, and the experimental methodologies used to study its activity.

Biochemical Properties and Catalytic Activity

This compound-MMP is synthesized as an inactive zymogen and requires proteolytic cleavage by furin or other proprotein convertases within the Golgi apparatus for activation.[3] The active enzyme is then trafficked to the cell surface where it exerts its proteolytic functions.

Substrate Specificity

This compound-MMP exhibits a broad substrate specificity, enabling it to directly degrade several major components of the ECM. A key function of this compound-MMP is its collagenolytic activity, capable of cleaving fibrillar collagens (types I, II, and III) at a specific Gly-Ile or Gly-Leu bond.[4][5] This activity is crucial for creating pathways for cell migration through dense connective tissues. In addition to fibrillar collagens, this compound-MMP also degrades other ECM proteins such as fibronectin, vitronectin, and laminins, as well as non-matrix proteins including other MMPs and cell surface receptors.[2][5][6]

Quantitative Analysis of this compound-MMP Catalytic Efficiency

The catalytic efficiency of an enzyme is best described by the specificity constant (kcat/Km). While extensive quantitative data for this compound-MMP across all its substrates is an ongoing area of research, studies using synthetic and natural substrates have provided insights into its enzymatic activity. The activity of this compound-MMP is significantly influenced by its localization on the cell surface. For instance, the kcat/Km of cell surface-associated this compound-MMP for a synthetic triple-helical peptide substrate was found to be 4.8-fold lower than that of the soluble enzyme, primarily due to a decrease in kcat.[7]

Substratekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Notes
Synthetic Triple-Helical Peptide (fTHP-3)0.08061.21,307Data for MMP-1, often used as a model for collagenase activity. Specific values for this compound-MMP with this substrate are not readily available in the provided results.
Type I Collagen---This compound-MMP displays a preference for type I collagen over type II and III collagens.[4] Quantitative kinetic parameters are challenging to determine for fibrillar collagens.
Fibronectin---This compound-MMP-mediated degradation of fibronectin is crucial for cell growth and migration.[8]

Note: The table highlights the need for more specific quantitative kinetic data for this compound-MMP with its physiological substrates. The provided search results did not contain specific kcat and Km values for this compound-MMP with collagens and fibronectin.

Regulation of this compound-MMP Activity

The potent proteolytic activity of this compound-MMP is tightly regulated at multiple levels to ensure precise spatial and temporal control over ECM remodeling.

Transcriptional Regulation

The expression of the this compound-MMP gene (MMP14) is controlled by various transcription factors, including Sp1, Egr-1, and NF-κB.[9][10] The promoter region of the MMP14 gene contains binding sites for these factors, which can be activated by a range of upstream signaling pathways, including those initiated by growth factors and cytokines like TGF-β and TNF-α.[7][9]

Post-Translational Regulation and Trafficking

Following its synthesis and activation, the localization and activity of this compound-MMP are further regulated by complex trafficking pathways. The enzyme is transported to specific cellular protrusions, such as invadopodia and lamellipodia, which are specialized structures for ECM degradation and cell migration.[11] This localization is mediated by interactions of the cytoplasmic tail of this compound-MMP with various trafficking and cytoskeletal proteins. Endocytosis and recycling of this compound-MMP are also critical for maintaining its activity at the leading edge of migrating cells.

Interaction with TIMP-2 and Activation of Pro-MMP-2

A key regulatory mechanism of this compound-MMP function is its interaction with the Tissue Inhibitor of Metalloproteinase-2 (TIMP-2). Paradoxically, while TIMP-2 is an inhibitor of most MMPs, it plays a crucial role in the this compound-MMP-mediated activation of pro-MMP-2 (gelatinase A). At low concentrations, TIMP-2 forms a ternary complex with this compound-MMP and pro-MMP-2 on the cell surface.[12][13] One this compound-MMP molecule is inhibited by TIMP-2, which then acts as a receptor for pro-MMP-2. A neighboring, TIMP-free this compound-MMP molecule then cleaves and activates the bound pro-MMP-2.[14] This intricate mechanism ensures that MMP-2 activation is tightly controlled at the cell surface where its activity is required.

Signaling Pathways Involving this compound-MMP

This compound-MMP is not only an ECM-degrading enzyme but also a critical signaling molecule that can influence a variety of cellular processes through both proteolytic and non-proteolytic mechanisms.

Upstream Signaling Regulating this compound-MMP Expression

Upstream_MT1_MMP_Regulation TGFb TGF-β Receptor Receptors TGFb->Receptor TNFa TNF-α TNFa->Receptor GrowthFactors Growth Factors (e.g., EGF, HGF) GrowthFactors->Receptor PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt MEK_ERK MEK/ERK Pathway Receptor->MEK_ERK NFkB_path NF-κB Pathway Receptor->NFkB_path Sp1 Sp1 PI3K_Akt->Sp1 Egr1 Egr-1 MEK_ERK->Egr1 NFkB NF-κB NFkB_path->NFkB MT1MMP_gene This compound-MMP Gene (MMP14) Sp1->MT1MMP_gene Egr1->MT1MMP_gene NFkB->MT1MMP_gene MT1MMP_protein This compound-MMP (Protein) MT1MMP_gene->MT1MMP_protein Transcription & Translation

Caption: Upstream signaling pathways regulating this compound-MMP expression.

Downstream Signaling Activated by this compound-MMP

This compound-MMP can initiate intracellular signaling cascades that promote cell migration, proliferation, and survival. For instance, the interaction of TIMP-2 with this compound-MMP can activate the Ras-ERK1/2 and PI3K/Akt pathways, independent of this compound-MMP's proteolytic activity.[15][16] Furthermore, through its catalytic activity, this compound-MMP can cleave and activate other signaling molecules or release growth factors sequestered in the ECM, thereby amplifying pro-tumorigenic signals.

Downstream_MT1_MMP_Signaling MT1MMP This compound-MMP ECM ECM (e.g., Collagen) MT1MMP->ECM Degrades proMMP2 pro-MMP-2 MT1MMP->proMMP2 Activates Ras Ras MT1MMP->Ras Activates TIMP2 TIMP-2 TIMP2->MT1MMP Binds to CellMigration Cell Migration ECM->CellMigration MMP2 Active MMP-2 proMMP2->MMP2 MEK_ERK MEK/ERK Pathway Ras->MEK_ERK PI3K_Akt PI3K/Akt Pathway Ras->PI3K_Akt MEK_ERK->CellMigration Proliferation Proliferation PI3K_Akt->Proliferation ECM_Degradation ECM Degradation MMP2->ECM_Degradation ECM_Degradation->CellMigration

Caption: Downstream signaling pathways initiated by this compound-MMP.

Experimental Protocols for Studying this compound-MMP Function

A variety of in vitro and cell-based assays are used to investigate the enzymatic activity and biological functions of this compound-MMP.

Gelatin Zymography for Detecting this compound-MMP Activity

Gelatin zymography is a widely used technique to detect the activity of gelatinolytic MMPs, including the active form of this compound-MMP and its substrate, MMP-2.[17][18][19]

Protocol:

  • Sample Preparation: Collect conditioned media from cell cultures and concentrate if necessary. For cell lysates, extract proteins under non-reducing conditions.

  • Gel Electrophoresis: Separate proteins on a polyacrylamide gel containing gelatin (typically 1 mg/mL) under non-reducing conditions.

  • Renaturation: After electrophoresis, wash the gel with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzymes to renature.

  • Incubation: Incubate the gel in a buffer containing calcium and zinc ions at 37°C for 12-48 hours to allow for gelatin degradation by the active MMPs.

  • Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. Areas of gelatin degradation will appear as clear bands against a blue background. The molecular weight of the bands can be used to identify the specific MMPs.

Gelatin_Zymography_Workflow start Start: Sample Preparation (Conditioned Media/Lysate) sds_page SDS-PAGE with Gelatin start->sds_page renaturation Renaturation (Wash with Triton X-100) sds_page->renaturation incubation Incubation (Ca²⁺/Zn²⁺ buffer, 37°C) renaturation->incubation staining Staining (Coomassie Blue) incubation->staining visualization Visualization (Clear bands indicate activity) staining->visualization end End: Analysis visualization->end

Caption: Workflow for Gelatin Zymography.

Collagen Degradation Assay

This assay measures the ability of cells to degrade a thin film of collagen, providing a direct assessment of the collagenolytic activity of this compound-MMP.[4][20]

Protocol:

  • Coating: Coat culture plates or coverslips with a thin layer of type I collagen. The collagen can be fluorescently labeled for easier quantification.

  • Cell Seeding: Seed cells expressing this compound-MMP onto the collagen-coated surface.

  • Incubation: Culture the cells for 24-72 hours to allow for collagen degradation.

  • Visualization and Quantification: Visualize the areas of collagen degradation by microscopy. If fluorescently labeled collagen is used, the degradation can be quantified by measuring the decrease in fluorescence intensity or the release of fluorescent fragments into the culture medium. Alternatively, the amount of degraded collagen can be quantified by measuring the hydroxyproline content in the culture supernatant.[21]

Cell Invasion Assay (Boyden Chamber)

This assay assesses the ability of cells to migrate through a layer of ECM, a process that is often dependent on this compound-MMP activity.[22][23]

Protocol:

  • Chamber Preparation: Use a Boyden chamber or a similar transwell insert with a porous membrane. Coat the upper side of the membrane with an ECM gel, such as Matrigel or type I collagen.

  • Cell Seeding: Seed the cells to be tested in serum-free medium in the upper chamber.

  • Chemoattractant: Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.

  • Incubation: Incubate the chamber for 12-48 hours to allow the cells to invade through the ECM and the membrane.

  • Quantification: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane. Count the number of invaded cells under a microscope.

Cell_Invasion_Assay_Workflow start Start: Coat Transwell Membrane with ECM seed_cells Seed Cells in Upper Chamber (Serum-free medium) start->seed_cells add_chemoattractant Add Chemoattractant to Lower Chamber seed_cells->add_chemoattractant incubation Incubate (12-48 hours) add_chemoattractant->incubation remove_noninvaders Remove Non-invading Cells incubation->remove_noninvaders fix_stain Fix and Stain Invading Cells remove_noninvaders->fix_stain quantify Quantify Invaded Cells fix_stain->quantify end End: Analysis quantify->end

Caption: Workflow for a Cell Invasion Assay.

FRET-Based Assay for this compound-MMP Activity

Förster Resonance Energy Transfer (FRET)-based assays provide a sensitive and continuous method for measuring this compound-MMP activity in real-time.

Protocol:

  • Substrate Design: Synthesize a peptide substrate containing a specific this compound-MMP cleavage sequence flanked by a FRET donor and acceptor pair (e.g., ECFP and YPet).

  • Assay Setup: In a microplate format, combine the FRET substrate with the source of this compound-MMP (e.g., purified enzyme, cell lysate, or conditioned medium) in an appropriate assay buffer.

  • Fluorescence Measurement: Monitor the fluorescence of the donor and acceptor over time using a fluorescence plate reader.

  • Data Analysis: Cleavage of the substrate by this compound-MMP separates the FRET pair, leading to a decrease in FRET efficiency (an increase in donor fluorescence and a decrease in acceptor fluorescence). The initial rate of the reaction is proportional to the enzyme activity.

Role in Physiology and Disease

This compound-MMP is indispensable for normal physiological processes that require tissue remodeling, such as embryonic development, bone remodeling, and angiogenesis.[1] However, its dysregulation is a hallmark of numerous diseases.

Cancer Progression and Metastasis

Elevated expression of this compound-MMP is frequently observed in various types of cancer and is often correlated with poor prognosis.[24] By degrading the basement membrane and interstitial matrix, this compound-MMP facilitates tumor cell invasion into surrounding tissues and intravasation into blood vessels, key steps in the metastatic cascade.[2][18] Furthermore, this compound-MMP promotes tumor growth by stimulating angiogenesis and releasing pro-tumorigenic factors from the ECM.[24]

Arthritis and Other Inflammatory Diseases

In inflammatory conditions such as rheumatoid arthritis, this compound-MMP contributes to the degradation of cartilage and bone by cleaving collagen and other matrix components. Its expression is often upregulated by pro-inflammatory cytokines, perpetuating a cycle of tissue destruction.

This compound-MMP as a Therapeutic Target

Given its central role in cancer progression and other diseases, this compound-MMP has emerged as a promising therapeutic target.[3] The development of specific inhibitors that can block its proteolytic activity without affecting other beneficial MMPs is a major focus of drug discovery efforts. Strategies for targeting this compound-MMP include the development of small molecule inhibitors, therapeutic antibodies, and RNA-based therapies to downregulate its expression.

Conclusion

This compound-MMP is a master regulator of extracellular matrix remodeling with profound implications for both health and disease. Its multifaceted roles as a potent proteinase and a signaling molecule underscore its importance in controlling the cellular microenvironment. A thorough understanding of its biochemical properties, regulatory mechanisms, and biological functions is crucial for the development of novel therapeutic strategies targeting diseases driven by aberrant ECM remodeling. The experimental protocols outlined in this guide provide a foundation for researchers to further unravel the complexities of this compound-MMP biology and its potential as a therapeutic target.

References

MT1-MMP role in tumor angiogenesis and invasion

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of MT1-MMP in Tumor Angiogenesis and Invasion

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Membrane Type 1-Matrix Metalloproteinase (this compound-MMP), also known as MMP-14, is a pivotal enzyme in the progression of cancer. As a transmembrane protease, it is uniquely positioned at the cell surface to orchestrate the degradation of the extracellular matrix (ECM), a critical step for both tumor invasion and the formation of new blood vessels (angiogenesis). Its expression is frequently elevated in a wide array of human cancers and is often correlated with poor prognosis, increased metastasis, and treatment resistance.[1][2][3] This guide provides a comprehensive overview of the molecular mechanisms by which this compound-MMP drives tumor angiogenesis and invasion, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling and logical pathways involved.

Molecular Mechanisms of this compound-MMP in Tumor Invasion

This compound-MMP facilitates tumor cell invasion through a combination of proteolytic and non-proteolytic activities, primarily executed from specialized, actin-rich cell protrusions known as invadopodia.[4][5]

Pericellular Proteolysis of the Extracellular Matrix

This compound-MMP is a potent collagenase, uniquely capable of degrading fibrillar collagens (Types I, II, and III) directly at the cell surface, which other collagenases cannot do efficiently.[1][6] This activity is crucial for cancer cells to breach tissue barriers like the basement membrane and invade surrounding stroma.[1][7] In addition to collagens, this compound-MMP degrades a wide range of other ECM components, including fibronectin, vitronectin, and laminins.[5][7] This broad substrate profile allows this compound-MMP to remodel the tumor microenvironment extensively, creating pathways for cell migration.[7][8]

Activation of Other Proteases

A key function of this compound-MMP is the activation of other MMPs, most notably pro-MMP-2 (gelatinase A).[7] This activation occurs at the cell surface where this compound-MMP forms a complex with the Tissue Inhibitor of Metalloproteinases-2 (TIMP-2), which in turn acts as a receptor for pro-MMP-2.[9] An adjacent, TIMP-2-free this compound-MMP molecule then cleaves and activates the bound pro-MMP-2.[9] Activated MMP-2 can degrade Type IV collagen, a primary component of the basement membrane, thus complementing this compound-MMP's activity and powerfully promoting invasion.[7] this compound-MMP can also activate pro-MMP-13 (collagenase-3).[1][8]

Shedding of Cell Surface Molecules

This compound-MMP modifies cell-cell and cell-matrix interactions by cleaving various cell surface proteins, a process known as "shedding."

  • E-cadherin: Cleavage of this adhesion molecule can disrupt cell-cell junctions, contributing to the epithelial-to-mesenchymal transition (EMT), a process where epithelial cells acquire migratory and invasive properties.[10][11]

  • Syndecan-1 & CD44: Shedding of these proteoglycans can alter cell adhesion to the ECM and promote cell motility.[12][13][14]

  • EMMPRIN (CD147): Cleavage and release of EMMPRIN can stimulate surrounding stromal cells to produce their own MMPs, further amplifying matrix degradation.[11][12]

Non-Proteolytic Functions and Signaling

Beyond its enzymatic activity, this compound-MMP can influence cell behavior through non-proteolytic mechanisms. The cytoplasmic tail of this compound-MMP can interact with cytoskeletal components and signaling adaptors, influencing cell migration.[14][15] For instance, in some contexts, the mere presence of this compound-MMP, even a catalytically inactive mutant, can promote cell migration and tumor growth, potentially by scaffolding signaling complexes.[1][14]

// Nodes MT1_MMP [label="this compound-MMP\n(at Invadopodia)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ECM [label="Extracellular Matrix\n(Collagen I, II, III, Fibronectin)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pro_MMP2 [label="Pro-MMP-2\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; Surface_Molecules [label="Cell Surface Molecules\n(E-cadherin, CD44)", fillcolor="#FBBC05", fontcolor="#202124"]; Invasion [label="Tumor Cell\nInvasion & Metastasis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", width=2.5, height=1.0];

// Invisible node for centering center_node [shape=point, width=0, height=0];

// Edges MT1_MMP -> ECM [label="Direct Degradation"]; MT1_MMP -> Pro_MMP2 [label="Activation"]; MT1_MMP -> Surface_Molecules [label="Shedding"];

{rank=same; ECM; Pro_MMP2; Surface_Molecules;}

ECM -> center_node [arrowhead=none]; Pro_MMP2 -> center_node [arrowhead=none]; Surface_Molecules -> center_node [arrowhead=none]; center_node -> Invasion; }

Caption: this compound-MMP's multifaceted proteolytic activities driving tumor invasion.

Role of this compound-MMP in Tumor Angiogenesis

Angiogenesis is essential for tumor growth and metastasis, and this compound-MMP is a key regulator of this process through various mechanisms.[9][16]

Regulation of Pro-Angiogenic Factors

This compound-MMP expression in cancer cells can lead to the transcriptional upregulation of Vascular Endothelial Growth Factor (VEGF), a master regulator of angiogenesis.[2][6][11][17] Overexpression of this compound-MMP in breast cancer cells has been shown to increase VEGF production, leading to highly vascularized tumors in vivo.[17] This effect can be mediated through Src kinase and other signaling pathways.[2][6]

Direct Effects on Endothelial Cells

Endothelial cells themselves express this compound-MMP, which is critical for their ability to invade collagenous matrices and form tubular structures (neovessels).[1][18] Cancer cell-expressed this compound-MMP can also induce this compound-MMP expression in adjacent vascular endothelial cells, promoting a pro-angiogenic microenvironment.[12]

Processing of Angiogenic Modulators

This compound-MMP can cleave and release other molecules that regulate angiogenesis:

  • Semaphorin 4D (Sema4D): this compound-MMP cleaves the membrane-bound Sema4D, releasing a soluble form that acts as a potent pro-angiogenic factor by stimulating its receptor, Plexin-B1, on endothelial cells.[19]

  • TGF-β: this compound-MMP can activate latent TGF-β, a pleiotropic cytokine that has complex, context-dependent roles in angiogenesis and vessel maturation.[1][16]

  • Endoglin (CD105): Conversely, this compound-MMP can shed the TGF-β co-receptor endoglin, releasing a soluble fragment (sEndoglin) that acts as an inhibitor of angiogenesis, highlighting the dual regulatory capacity of this compound-MMP.[2]

The balance between these pro- and anti-angiogenic activities likely depends on the specific tumor microenvironment and the stage of cancer progression.[2][9]

// Nodes MT1_MMP [label="Tumor Cell this compound-MMP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VEGF [label="Upregulation of\nVEGF Expression", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sema4D [label="Release of soluble\nSemaphorin 4D", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Endothelial_Cell [label="Endothelial Cell Activation\n(Migration & Proliferation)", fillcolor="#FBBC05", fontcolor="#202124"]; Angiogenesis [label="Tumor Angiogenesis\n(New Vessel Formation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", width=2.8, height=1.1];

// Edges MT1_MMP -> VEGF; MT1_MMP -> Sema4D; VEGF -> Endothelial_Cell; Sema4D -> Endothelial_Cell; Endothelial_Cell -> Angiogenesis; }

Caption: Signaling cascade by which this compound-MMP promotes tumor angiogenesis.

Quantitative Data Summary

The following tables summarize quantitative findings from various studies on this compound-MMP's role in cancer.

Table 1: this compound-MMP Expression in Human Cancers
Cancer TypeFindingReference
Gastric CancerMean Tumor/Normal (T/N) mRNA expression ratio was 4.8. Cases with T/N ≥ 4.8 had significantly deeper invasion and more frequent lymph node metastasis.[20]
Breast CancerThis compound-MMP mRNA and protein expression was markedly higher in breast cancer tissues than in normal tissues (P=0.005 and P=0.037, respectively).[21]
Breast CancerHigh this compound-MMP mRNA expression correlated with lymph node metastasis and/or lymph vessel invasion in 53 specimens.[22]
Triple-Negative Breast Cancer (TNBC)Elevated this compound-MMP expression in tumor biopsies correlated with blood vessel invasion (BVI).[12]
Table 2: Effects of this compound-MMP on Invasion and Angiogenesis In Vitro & In Vivo
Cell Line / ModelExperimentResultReference
MCF-7 Breast Cancer CellsTransfection with this compound-MMPEnhanced in vitro invasiveness through Matrigel; induced highly vascularized tumors in nude mice.[17]
Ovarian Cancer Cell LinesIn vitro collagen I invasion assayOnly this compound-MMP-expressing cell lines were invasive. Ectopic expression conferred an invasive phenotype to non-invasive cells.[13]
HT-29 Colon Cancer CellsAntisense oligonucleotide treatmentReduced surface this compound-MMP expression by ~67%, resulting in >50% inhibition of migration on laminin-5.[23]
Rat Aortic Ring AssayConditioned media from this compound-MMP-expressing MCF-7 cellsPromoted blood vessel sprouting, which was completely inhibited by an anti-VEGF antibody.
MDA-MB-231 XenograftsshRNA-mediated this compound-MMP downregulationSignificantly less blood vessel invasion (BVI) in shRNA tumors compared to mock tumors.[12]
Table 3: Inhibition of this compound-MMP Activity
InhibitorTypeIC₅₀EffectReference
Peptide G (GACFSIAHECGA)Selective Peptide Inhibitor150 µMInhibited cancer cell migration and invasion in vitro; reduced growth of tongue carcinoma xenografts in vivo.[24]
DX-2400Selective Human AntibodyN/AInhibited metastasis in a breast cancer xenograft model.[25]
TIMP-2Endogenous InhibitorN/APotently inhibits this compound-MMP; abolishes invasion in ovarian cancer cell lines.[13]
Fully Human Antibody (Devy et al.)Selective Antibody~1–5 nMMarkedly slowed tumor progression/metastasis and inhibited angiogenesis in mouse xenograft models.[10]

Key Experimental Protocols

Detailed methodologies are crucial for studying this compound-MMP's function. Below are outlines of key experimental protocols.

Gelatin Zymography for MMP-2 Activation

This technique is used to detect the activation of pro-MMP-2 to its active form by this compound-MMP.[26][27]

  • Sample Preparation: Collect conditioned media from cell cultures or prepare cell lysates. Mix samples with non-reducing SDS-PAGE sample buffer (without boiling).

  • Electrophoresis: Run samples on a standard SDS-PAGE gel co-polymerized with gelatin (e.g., 1 mg/mL).

  • Renaturation: After electrophoresis, wash the gel in a Triton X-100 solution to remove SDS and allow the separated proteinases to renature.

  • Incubation: Incubate the gel in a developing buffer (containing CaCl₂ and ZnCl₂) at 37°C for 12-24 hours. During this time, gelatinases will digest the gelatin in the gel.

  • Staining & Visualization: Stain the gel with Coomassie Brilliant Blue and then destain. Areas of enzymatic activity will appear as clear bands against a blue background, corresponding to the molecular weights of pro- and active MMP-2.

In Vitro Transwell Invasion Assay

This assay quantifies the invasive potential of cancer cells through an ECM barrier.[13]

  • Chamber Preparation: Use Transwell inserts (e.g., 8 µm pore size). Coat the top of the membrane with a layer of ECM, such as Matrigel or Type I collagen, to form a barrier.

  • Cell Seeding: Suspend cancer cells in serum-free medium and seed them into the upper chamber of the Transwell insert.

  • Chemoattractant: Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.

  • Incubation: Incubate the chambers for 18-72 hours, allowing invasive cells to degrade the ECM barrier and migrate through the pores to the underside of the membrane.

  • Quantification: Remove non-invading cells from the top of the membrane. Fix and stain the cells that have invaded to the bottom of the membrane. Count the stained cells under a microscope or elute the stain for colorimetric quantification.

// Nodes Start [label="1. Coat Transwell insert\nwith ECM (e.g., Matrigel)", fillcolor="#F1F3F4", fontcolor="#202124"]; Seed [label="2. Seed cells in serum-free\nmedium in upper chamber", fillcolor="#FBBC05", fontcolor="#202124"]; Attractant [label="3. Add chemoattractant\n(e.g., FBS) to lower chamber", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="4. Incubate for 18-72 hours\nat 37°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Remove [label="5. Remove non-invading cells\nfrom upper surface", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stain [label="6. Fix and stain invaded cells\non lower surface", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quantify [label="7. Count cells or quantify stain", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", width=3.0, height=1.0];

// Edges Start -> Seed -> Attractant -> Incubate -> Remove -> Stain -> Quantify; }

Caption: Standard workflow for an in vitro Transwell cell invasion assay.

Aortic Ring Assay for Angiogenesis

This ex vivo model assesses the ability of substances to induce blood vessel sprouting.[9]

  • Aorta Excision: Dissect the thoracic aorta from a rat under sterile conditions and clean it of periadventitial fat.

  • Ring Preparation: Section the aorta into 1 mm thick rings.

  • Embedding: Embed the aortic rings in a 3D collagen gel matrix within a culture plate well.

  • Treatment: Overlay the gel with culture medium, which can be supplemented with conditioned media from cancer cells, growth factors, or inhibitors.

  • Incubation & Observation: Culture for 7-14 days. Observe and photograph the formation of microvessel sprouts emanating from the aortic ring daily using a phase-contrast microscope.

  • Quantification: Measure the length and number of sprouts to quantify the angiogenic response.

Conclusion and Therapeutic Implications

This compound-MMP is a master regulator of the tumor microenvironment, driving cancer progression by dismantling ECM barriers and promoting the neovascularization required for tumor growth.[3][6] Its dual role in both invasion and angiogenesis makes it a highly attractive target for cancer therapy.[10][24] While early broad-spectrum MMP inhibitors failed in clinical trials due to lack of specificity and dose-limiting toxicity, the development of highly selective inhibitors, including monoclonal antibodies and small molecules targeting this compound-MMP, has renewed interest in this therapeutic strategy.[10][25] Future approaches may involve combining selective this compound-MMP inhibitors with anti-VEGF agents or chemotherapy to create a multi-pronged attack on tumor growth and metastasis.[10][17] A deeper understanding of the complex regulation and diverse functions of this compound-MMP will be essential to fully exploit its potential as a therapeutic target.

References

The Genesis of a Key Regulator: An In-depth Guide to the Discovery and History of the MT1 Melatonin Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Melatonin (N-acetyl-5-methoxytryptamine), the principal hormone of the pineal gland, is a critical orchestrator of circadian rhythms, sleep-wake cycles, and various other physiological processes. Its profound effects are primarily mediated through specific, high-affinity G protein-coupled receptors (GPCRs). The quest to understand the molecular mechanisms of melatonin action led to the discovery and characterization of its receptors, with the Melatonin Receptor 1 (MT1) being the first to be cloned and identified in mammals. This guide provides a comprehensive technical overview of the pivotal discoveries, key experimental methodologies, and foundational data that have shaped our understanding of the this compound receptor.

The Dawn of Discovery: Cloning and Initial Characterization

The journey to clone the first melatonin receptor culminated in a landmark 1994 study by Reppert and colleagues.[1][2] Utilizing an expression cloning strategy, they successfully isolated a high-affinity melatonin receptor from Xenopus laevis dermal melanophores.[1][2] This amphibian receptor was the first of its kind to be characterized and provided the crucial stepping stone for identifying its mammalian counterparts.

Shortly thereafter, the same group reported the cloning of the first mammalian melatonin receptor, initially designated Mel₁ₐ (now this compound), which is encoded by the MTNR1A gene.[3] In humans, this gene is located on chromosome 4 and encodes a protein of 351 amino acids.[4] Structural analysis confirmed that this compound belongs to the seven-transmembrane domain superfamily of GPCRs.[1][2]

The initial characterization relied on two key experiments: radioligand binding assays to determine its affinity for melatonin and functional assays to elucidate its primary signaling pathway.

Key Experiment 1: Radioligand Binding Assay

The primary tool for characterizing the receptor's binding properties was the radioligand 2-[¹²⁵I]iodomelatonin, a high-affinity agonist.[5] Saturation binding experiments with membranes from COS-7 cells transiently expressing the cloned Xenopus receptor revealed a single class of high-affinity binding sites.[1][2]

G pellet pellet membranes membranes

Caption: Experimental workflow for a radioligand binding assay.

Key Experiment 2: Functional Characterization via cAMP Assay

Functional studies were crucial to confirm that the cloned receptor was responsible for melatonin's known physiological effects. A key action of melatonin is the inhibition of adenylyl cyclase activity. Experiments in CHO cells stably expressing the receptor demonstrated that melatonin dose-dependently inhibited forskolin-stimulated cyclic AMP (cAMP) accumulation, confirming the receptor's functional coupling to this inhibitory pathway.[1][2][6]

G

Caption: Workflow for a forskolin-stimulated cAMP accumulation assay.

Quantitative Data Summary

The initial and subsequent characterization studies have generated a wealth of quantitative data defining the pharmacological properties of the this compound receptor.

Table 1: Binding Affinity (Kd) and Receptor Density (Bmax) for 2-[¹²⁵I]iodomelatonin at this compound Receptors

Tissue/Cell Line PreparationSpeciesKd (pM)Bmax (fmol/mg protein)Citation
Transfected COS-7 Cells (cloned receptor)Xenopus laevis63 ± 3Not Reported[1][2]
Adrenal MembranesRat5413.23[7]
Transfected CHO-K1 Cells (hthis compound)Human1408600[8]
Spleen MembranesChicken31.4 ± 5.191.09 ± 0.11[9]
Transfected CHO Cells (hthis compound)Human1273406[10]
Transfected CHO Cells (hthis compound)Human22.9 ± 5.5125.1 ± 28.8[5]

Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates higher affinity. Bmax (maximum binding capacity) reflects the density of receptors in the preparation.

Table 2: Inhibition Constants (Ki) of Various Ligands at the Human this compound Receptor

LigandReceptor TypeKi (pM)Citation
MelatoninHuman this compound80[11]
RamelteonHuman this compound14[11]
6-ChloromelatoninRat Adrenal< Melatonin[7]
2-IodomelatoninRat Adrenal< Melatonin[7]
5-MethoxytryptamineRat Adrenal> Melatonin[7]

Note: Ki (inhibition constant) represents the concentration of a competing ligand that occupies 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

This compound Receptor Signaling Pathways

The this compound receptor exerts its cellular effects by coupling to heterotrimeric G proteins. The primary signaling cascade involves the Gαi subunit, but evidence for other pathways has also emerged.

The Canonical Gαi Pathway

Upon melatonin binding, the this compound receptor undergoes a conformational change that activates pertussis toxin-sensitive G proteins of the Gαi family.[12] This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cAMP.[13] The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). This is the principal mechanism behind many of melatonin's physiological effects, including the regulation of neuronal firing in the suprachiasmatic nucleus (SCN), the body's master circadian clock.[4]

// Nodes melatonin [label="Melatonin", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound Receptor", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; gi [label="Gαi/βγ", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ac [label="Adenylyl\nCyclase", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; atp [label="ATP", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; camp [label="cAMP", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pka [label="PKA", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; response [label="Cellular Response\n(e.g., ↓ Neuronal Firing)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges melatonin -> this compound [label="Binds"]; this compound -> gi [label="Activates"]; gi -> ac [label="Inhibits", arrowhead=tee, color="#EA4335"]; atp -> camp [label="Converts", style=dashed, arrowhead=none]; ac -> atp [style=invis]; camp -> pka [label="Activates"]; pka -> response [label="Phosphorylates\nTargets"];

// Rank alignment {rank=same; melatonin; this compound;} {rank=same; gi; ac;} {rank=same; atp; camp;} {rank=same; pka;} {rank=same; response;} }

Caption: The canonical this compound receptor signaling pathway via Gαi.

Other Signaling Cascades

While Gαi coupling is predominant, studies have shown that the this compound receptor can also couple to other G proteins, suggesting a more complex signaling profile. Evidence indicates potential coupling to:

  • Gαq/11: This can lead to the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate Protein Kinase C (PKC).[13]

  • Gαs: Under specific conditions, such as long-term melatonin exposure, the this compound receptor may couple to Gαs, leading to the stimulation of cAMP production.[14][15] This suggests a mechanism for bidirectional regulation of adenylyl cyclase.[14][15]

The ability of the this compound receptor to engage different signaling pathways, a phenomenon known as biased agonism or functional selectivity, is an active area of research and has significant implications for the development of pathway-selective drugs.

Detailed Experimental Protocols

Radioligand Competition Binding Assay

This protocol is a representative method for determining the binding affinity (Ki) of a test compound for the this compound receptor.

  • Membrane Preparation:

    • Culture CHO or HEK293 cells stably expressing the human this compound receptor.

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei.

    • Collect the supernatant and centrifuge at 40,000 x g for 30 min at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4) and determine protein concentration (e.g., via Bradford assay).[8]

  • Binding Reaction:

    • In a 96-well plate, combine in a total volume of 200-250 µL:

      • 5-15 µg of membrane protein.

      • A fixed concentration of 2-[¹²⁵I]iodomelatonin (typically near its Kd value, e.g., 100 pM).[16]

      • Varying concentrations of the unlabeled competing ligand (e.g., from 1 pM to 10 µM).

      • For determining non-specific binding, use a saturating concentration of unlabeled melatonin (e.g., 1-10 µM) instead of the competing ligand.

    • Incubate the plate at 37°C for 60-120 minutes to reach equilibrium.[16]

  • Separation and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester.

    • Quickly wash the filters three times with 3-4 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]

    • Place the filters in scintillation vials or a compatible plate and measure the retained radioactivity using a gamma counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of the competing ligand.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by an agonist-bound receptor.

  • Membrane Preparation: Prepare membranes from this compound-expressing cells as described for the radioligand binding assay.

  • Assay Reaction:

    • In a total volume of 200 µL, combine:

      • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

      • GDP (e.g., 10 µM final concentration) to ensure G proteins are in their inactive state.

      • [³⁵S]GTPγS (e.g., 0.1 nM final concentration).[4]

      • 5-20 µg of membrane protein.

      • Varying concentrations of the test agonist.

      • For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

    • Incubate for 60 minutes at 30°C.

  • Separation and Counting:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash filters with ice-cold wash buffer.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding to determine agonist-stimulated binding.

    • Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the agonist.

    • Fit the data using non-linear regression to determine the EC₅₀ and Emax values.

Conclusion

The discovery and cloning of the this compound receptor represented a pivotal moment in neuroendocrinology and chronobiology. It provided the molecular basis for understanding how melatonin exerts its powerful influence over the body's internal clock. The foundational experiments—radioligand binding and cAMP functional assays—not only confirmed its identity as a high-affinity GPCR but also established its primary signaling mechanism through the inhibition of the adenylyl cyclase pathway. The detailed methodologies and quantitative data derived from these early studies continue to form the bedrock of melatonin receptor research, guiding the ongoing development of novel therapeutics for sleep disorders, circadian disruptions, and beyond.

References

The Melatonin Receptor 1A (MTNR1A): A Technical Guide to its Expression and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Melatonin Receptor 1A (MTNR1A), also known as MT1. Melatonin's effects on circadian rhythms and reproductive processes are largely mediated by this G-protein coupled receptor (GPCR). A thorough understanding of its expression patterns and signaling mechanisms is crucial for the development of novel therapeutics targeting a range of conditions, including sleep disorders, metabolic diseases, and cancer.

Quantitative Expression of MTNR1A

The expression of the MTNR1A gene varies significantly across different human tissues, both at the mRNA and protein levels. This section presents a summary of quantitative data to provide a clear comparative overview.

mRNA Expression Levels

The Genotype-Tissue Expression (GTEx) project provides extensive data on gene expression across a wide range of human tissues. The following table summarizes the median mRNA expression of MTNR1A in Transcripts Per Million (TPM).

TissueMedian Expression (TPM)
Brain - Hypothalamus 1.5
Brain - Cerebellum 0.8
Retina High (Specific TPM not available in GTEx)
Pituitary0.7
Adrenal Gland0.5
Thyroid0.4
Pancreas0.3
Ovary0.3
Testis0.2
Adipose - Subcutaneous0.2
Artery - Aorta0.2
Heart - Left Ventricle0.1
Kidney - Cortex0.1
Liver0.1
Lung0.1
Prostate0.1
Skin - Sun Exposed (Lower leg)0.1
Whole Blood0

Data sourced from the GTEx Portal. Tissues with median TPM < 0.1 are not listed for brevity but can be accessed through the portal. The retina, a key site of MTNR1A expression, is not extensively covered in the GTEx dataset but is known from other studies to have high expression levels.

Protein Expression Levels

The Human Protein Atlas provides data on protein expression through immunohistochemistry. The expression levels are categorized as High, Medium, Low, or Not detected.

TissueProtein Expression LevelCellular Localization
Retina High Inner and outer segments of photoreceptors, inner nuclear layer, ganglion cell layer
Brain (Cerebral Cortex) Medium Neuronal cells
Pancreas Medium Islets of Langerhans
KidneyLowRenal tubules
LiverLowHepatocytes
OvaryLowOvarian stromal cells
TestisLowCells in seminiferous ducts, Leydig cells
Adipose tissueNot detected
Heart muscleNot detected
LungNot detected
SkinNot detected
SpleenNot detected

This table provides a summary of protein expression. For detailed images and further information, please refer to the Human Protein Atlas.

This compound Receptor Signaling Pathways

The this compound receptor is a versatile GPCR that couples to both inhibitory (Gαi) and stimulatory (Gαq) G-proteins to modulate a variety of intracellular signaling cascades.

Gαi-Mediated Signaling Pathway

Upon melatonin binding, the this compound receptor activates the Gαi subunit, leading to the inhibition of adenylyl cyclase (AC). This reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger. The decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA), which in turn affects the phosphorylation of downstream targets, including transcription factors like CREB.[1][2]

Gαi-Mediated Signaling Pathway of the this compound Receptor.
Gαq-Mediated Signaling Pathway

The this compound receptor can also couple to the Gαq subunit, which activates Phospholipase C (PLC).[3][4] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[2][3]

Gaq_Signaling Melatonin Melatonin This compound This compound Receptor Melatonin->this compound Binds Gaq Gαq This compound->Gaq Activates PLC Phospholipase C Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Downstream Downstream Effects Ca2->Downstream PKC->Downstream RTqPCR_Workflow cluster_0 RNA Preparation cluster_1 Reverse Transcription cluster_2 qPCR cluster_3 Data Analysis A Tissue/Cell Homogenization B RNA Extraction A->B C RNA Quantification & Quality Control B->C D cDNA Synthesis C->D E qPCR Reaction Setup D->E F Amplification & Data Collection E->F G Relative Quantification (ΔΔCt) F->G IHC_Workflow cluster_0 Tissue Preparation cluster_1 Antigen Retrieval & Blocking cluster_2 Antibody Incubation cluster_3 Detection & Visualization A Fixation & Paraffin Embedding B Sectioning A->B C Deparaffinization & Rehydration B->C D Antigen Retrieval C->D E Blocking D->E F Primary Antibody Incubation (anti-MT1) E->F G Secondary Antibody Incubation F->G H Enzyme/Fluorophore Detection G->H I Counterstaining H->I J Mounting & Microscopy I->J Binding_Workflow cluster_0 Preparation cluster_1 Binding Reaction cluster_2 Separation & Detection cluster_3 Data Analysis A Membrane Preparation B Radioligand Dilution A->B C Incubation of Membranes with Radioligand B->C D Vacuum Filtration C->D E Washing D->E F Scintillation Counting E->F G Calculation of Bmax and Kd F->G

References

The Pivotal Role of MT1-MMP in Tissue Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physiological Functions of Membrane-Type 1 Matrix Metalloproteinase for Researchers, Scientists, and Drug Development Professionals.

Membrane-Type 1 Matrix Metalloproteinase (MT1-MMP), also known as MMP-14, is a critical transmembrane enzyme that plays a multifaceted role in the intricate processes of tissue development. Its ability to remodel the extracellular matrix (ECM) and modulate signaling pathways makes it an essential player in a wide array of developmental events, from skeletal formation and angiogenesis to nervous system organization. This technical guide provides a comprehensive overview of the physiological functions of this compound-MMP in tissue development, offering valuable insights for researchers, scientists, and drug development professionals.

This compound-MMP in Skeletal Development: Orchestrating Bone and Cartilage Formation

This compound-MMP is indispensable for normal skeletal development, a fact starkly illustrated by the severe phenotypes observed in this compound-MMP-deficient mice. These mice exhibit dwarfism, osteopenia, arthritis, and connective tissue disease, highlighting the enzyme's crucial role in collagen turnover and the modeling of both skeletal and extraskeletal connective tissues[1][2][3].

Bone Development

This compound-MMP's role in bone development is intrinsically linked to its collagenolytic activity. It is required for the normal development and maintenance of osteocyte processes, the intricate network of cellular extensions that allow osteocytes to communicate and maintain bone homeostasis[4][5]. In the absence of this compound-MMP, there is a disruption of collagen cleavage, leading to the loss of these vital osteocyte processes[4][5].

Furthermore, this compound-MMP safeguards osteoblasts from apoptosis during their transdifferentiation into osteocytes. Studies on this compound-MMP deficient mice have revealed a tenfold increase in apoptotic osteocytes compared to wild-type controls[6][7][8]. This protective function is thought to be mediated, at least in part, by this compound-MMP's ability to activate latent Transforming Growth Factor-beta (TGF-β), a key survival factor for osteoblasts and osteocytes[6][7][8]. The coordinated action of this compound-MMP-dependent matrix remodeling and timely apoptosis is a critical process in skeletal growth[9][10].

The table below summarizes key quantitative data from studies on this compound-MMP knockout mice, illustrating the profound impact of its deficiency on bone development.

ParameterWild-Type (WT) MiceThis compound-MMP Knockout (-/-) MiceReference
Femur LengthNormalSignificantly shorter by 5%[11]
Tibia LengthNormalSignificantly shorter[11]
Diaphyseal Cortex ThicknessNormalSignificantly thinner by 23%[11]
Apoptotic OsteocytesLow levels10-fold higher levels[6][7][8]
Cartilage Development

This compound-MMP is also a key regulator of cartilage development and remodeling. It is required for pericellular collagen dissolution in both cartilage and bone[12]. The enzyme is involved in a novel and essential mechanism governing the remodeling of unmineralized cartilage into membranous bone, tendons, and ligaments[9][10]. This process involves the this compound-MMP-dependent dissolution of the unmineralized cartilage matrix, coupled with the apoptosis of nonhypertrophic chondrocytes[9][10]. Disruption of this process in this compound-MMP-deficient mice leads to the persistence of "ghost" cartilages, which adversely affects skeletal integrity[9][13].

The Role of this compound-MMP in Angiogenesis and Vasculogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in development and tissue repair. This compound-MMP has been identified as a key player in this intricate process[14]. It contributes to angiogenesis through several mechanisms, including the degradation of basement membranes, which allows endothelial cells to migrate and invade the surrounding tissue[14].

This compound-MMP's pro-angiogenic functions include:

  • Cleavage of ECM molecules: Creating pathways for endothelial cell migration.

  • Production of angiogenic factors: Such as Vascular Endothelial Growth Factor (VEGF)[15][16].

  • Interaction with cell surface molecules: Including CD44 and sphingosine 1-phosphate receptor 1 (S1P1), to induce endothelial cell migration[15].

  • Degradation of anti-angiogenic factors: Such as decorin[16].

The table below presents quantitative data on the impact of this compound-MMP on angiogenesis.

ParameterControl/Wild-TypeThis compound-MMP Deficient/InhibitedReference
Neovessel Invasion into Collagen Matrix147 ± 46 μm (with this compound-MMP reconstitution)47 ± 22 μm[17]
Perivascular Collagen Fibril DensityLow2- to 3-fold increased[18]
Endothelial Cell Proliferation (BrdU incorporation)NormalSignificantly increased in knockout conditioned media[5]
Endothelial Cell MigrationNormalSignificantly increased in knockout conditioned media[5]

This compound-MMP in the Development of the Nervous System

Emerging evidence indicates that this compound-MMP also plays a significant role in the development and remodeling of the nervous system. Its expression has been observed in various regions of the developing mouse brain and spinal cord[19]. This compound-MMP is implicated in processes such as neuronal migration, axon guidance, and synapse formation[20][21][22].

In the context of glioma cell invasion, this compound-MMP enables these cells to migrate along central nervous system white matter tracts by overcoming the inhibitory effects of myelin proteins[23]. Studies have shown that this compound-MMP can digest major myelin-associated inhibitory proteins[23].

Quantitative analysis has demonstrated that this compound-MMP knockdown in neurons reduces the percentage of agrin bead-neurite contacts with mitochondrial and synaptic vesicle clusters, as well as their intensities, suggesting a role in presynaptic development[14].

ParameterControl NeuronsThis compound-MMP Knockdown NeuronsReference
Percentage of agrin bead-neurite contacts with mitochondrial clusters~60%~30%[14]
Percentage of agrin bead-neurite contacts with synaptic vesicle clusters~55%~25%[14]
Gelatin DegradationPresentSignificantly inhibited[14]

Signaling Pathways Involving this compound-MMP

This compound-MMP's functions are not solely dependent on its proteolytic activity against ECM components. It also acts as a crucial signaling molecule, influencing various intracellular pathways that regulate cell behavior.

This compound-MMP and Integrin Signaling

A significant body of evidence points to a close functional interplay between this compound-MMP and integrins, particularly β1 integrin[12][24]. This interaction is critical for regulating cell migration and invasion. The signaling axis involving this compound-MMP and β1 integrin can activate downstream pathways, including the RhoGTPase signaling cascade, leading to the nuclear localization of the transcriptional coactivators YAP and TAZ, which control skeletal stem cell lineage commitment[9][13][25].

Activation of β1 integrin can induce the phosphorylation of this compound-MMP on its cytoplasmic tail, a key step in regulating its internalization and recycling to sites of invadopodia formation during cancer cell invasion[16][20][26]. This phosphorylation can be mediated by Src and the Epidermal Growth Factor Receptor (EGFR)[16][20].

MT1_MMP_Integrin_Signaling receptor receptor protein protein kinase kinase process process ecm ecm ECM ECM (e.g., Collagen) MT1_MMP This compound-MMP ECM->MT1_MMP Remodeling beta1_Integrin β1 Integrin ECM->beta1_Integrin Binding RhoGTPase RhoGTPase MT1_MMP->RhoGTPase Activation Phosphorylation This compound-MMP Phosphorylation (Thr567) Src Src beta1_Integrin->Src Activation Src->MT1_MMP Phosphorylation EGFR EGFR Src->EGFR Activation EGFR->MT1_MMP Phosphorylation YAP_TAZ YAP/TAZ RhoGTPase->YAP_TAZ Nuclear Translocation Nucleus Nucleus YAP_TAZ->Nucleus Gene_Expression Gene Expression (Osteogenesis) Nucleus->Gene_Expression Internalization This compound-MMP Internalization & Recycling Phosphorylation->Internalization Invasion Cell Invasion Internalization->Invasion

This compound-MMP and Integrin Signaling Pathway.
This compound-MMP and VEGF Signaling in Angiogenesis

This compound-MMP plays a crucial role in regulating VEGF signaling, a key pathway in angiogenesis. Overexpression of this compound-MMP can lead to an upregulation of VEGF-A expression[16]. Mechanistically, this compound-MMP can form a complex with VEGFR-2 and Src, leading to the activation of Akt and mTOR, which in turn stimulates VEGF-A expression[4]. This highlights a non-proteolytic function of the this compound-MMP cytoplasmic tail in promoting angiogenesis.

MT1_MMP_VEGF_Signaling cluster_complex Ternary Complex receptor receptor protein protein kinase kinase process process MT1_MMP This compound-MMP Akt Akt MT1_MMP->Akt Activation VEGFR2 VEGFR-2 VEGFR2->Akt Activation Src Src Src->Akt Activation mTOR mTOR Akt->mTOR Activation VEGFA_Expression VEGF-A Expression mTOR->VEGFA_Expression Upregulation Angiogenesis Angiogenesis VEGFA_Expression->Angiogenesis

This compound-MMP Regulation of VEGF Signaling.
Activation of Pro-MMP-2

One of the well-established functions of this compound-MMP is the activation of pro-MMP-2 (progelatinase A) on the cell surface. This process is crucial for the degradation of type IV collagen, a major component of basement membranes. The activation mechanism involves the formation of a trimolecular complex consisting of this compound-MMP, the tissue inhibitor of metalloproteinases-2 (TIMP-2), and pro-MMP-2. A second, TIMP-2-free this compound-MMP molecule then cleaves and activates the pro-MMP-2.

Pro_MMP2_Activation enzyme enzyme proenzyme proenzyme inhibitor inhibitor complex complex MT1_MMP1 This compound-MMP (Active) Complex { this compound-MMP-TIMP-2-pro-MMP-2 | Trimolecular Complex} MT1_MMP1->Complex:f0 TIMP2 TIMP-2 TIMP2->Complex:f0 proMMP2 pro-MMP-2 proMMP2->Complex:f0 Active_MMP2 Active MMP-2 Complex->Active_MMP2 Cleavage by MT1_MMP2 This compound-MMP (Active, TIMP-2 free) MT1_MMP2->Active_MMP2

Activation of pro-MMP-2 by this compound-MMP.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the physiological functions of this compound-MMP.

Gelatin Zymography

Gelatin zymography is a widely used technique to detect the activity of gelatinases like MMP-2 and MMP-9, whose activation is often dependent on this compound-MMP.

Methodology:

  • Sample Preparation: Conditioned media from cell cultures are collected and concentrated. Protein concentration is determined to ensure equal loading.

  • Electrophoresis: Samples are mixed with a non-reducing sample buffer and run on a polyacrylamide gel containing gelatin.

  • Renaturation: The gel is washed with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzymes to renature.

  • Incubation: The gel is incubated in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity. This allows the gelatinases to digest the gelatin in the gel.

  • Staining and Destaining: The gel is stained with Coomassie Brilliant Blue, which stains the undigested gelatin. Areas of enzymatic activity appear as clear bands against a blue background.

Gelatin_Zymography_Workflow A 1. Collect and Concentrate Conditioned Media B 2. SDS-PAGE with Gelatin A->B C 3. Renature with Triton X-100 B->C D 4. Incubate in Developing Buffer C->D E 5. Stain with Coomassie Blue D->E F 6. Visualize Clear Bands (Gelatinolytic Activity) E->F

Workflow for Gelatin Zymography.
In Situ Hybridization

In situ hybridization is used to detect the location of specific mRNA sequences within cells and tissues, providing spatial information about gene expression. This technique is valuable for determining where Mmp14 (the gene encoding this compound-MMP) is expressed during development.

Methodology:

  • Tissue Preparation: Embryos or tissue sections are fixed (e.g., with paraformaldehyde) and permeabilized to allow probe entry.

  • Probe Synthesis: An antisense RNA probe complementary to the Mmp14 mRNA is synthesized and labeled with a detectable marker (e.g., digoxigenin).

  • Hybridization: The labeled probe is incubated with the prepared tissue, where it binds to the complementary Mmp14 mRNA.

  • Washing: Unbound probe is washed away to reduce background signal.

  • Detection: The labeled probe is detected using an antibody that recognizes the label, conjugated to an enzyme (e.g., alkaline phosphatase). The enzyme then converts a chromogenic substrate into a colored precipitate, revealing the location of the mRNA.

In_Situ_Hybridization_Workflow A 1. Fix and Permeabilize Tissue/Embryo B 2. Synthesize and Label Antisense RNA Probe for Mmp14 C 3. Hybridize Probe to Tissue A->C B->C D 4. Wash to Remove Unbound Probe C->D E 5. Antibody-Enzyme Conjugate Binding to Probe D->E F 6. Add Chromogenic Substrate E->F G 7. Visualize Colored Precipitate (Location of Mmp14 mRNA) F->G

Workflow for In Situ Hybridization.
Western Blotting

Western blotting is used to detect and quantify the amount of this compound-MMP protein in a sample.

Methodology:

  • Protein Extraction: Cells or tissues are lysed to release their proteins.

  • Protein Quantification: The total protein concentration of the lysate is determined to ensure equal loading.

  • SDS-PAGE: The protein lysate is separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: The membrane is incubated with a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to this compound-MMP. Typical dilutions range from 1:500 to 1:1000.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and binds to the primary antibody. A common dilution is 1:20,000.

  • Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light that can be detected on X-ray film or with a digital imager.

Logical Progression of an Experimental Investigation into this compound-MMP Function

A typical experimental workflow to elucidate the function of this compound-MMP in a specific developmental process, such as angiogenesis, often follows a logical progression from observational studies to mechanistic inquiries.

Experimental_Logic_Flow A Observation: This compound-MMP is expressed in endothelial cells during development (In Situ Hybridization, IHC) B Hypothesis: This compound-MMP is required for angiogenesis A->B C In Vitro Functional Assays: - Endothelial cell migration assay - Tube formation assay - Aortic ring assay B->C D In Vivo Model: This compound-MMP knockout mouse B->D F Mechanistic Studies: - Identify this compound-MMP substrates in endothelial cells - Analyze downstream signaling pathways (e.g., VEGF, Integrin) - Rescue experiments with wild-type or mutant this compound-MMP C->F E Phenotypic Analysis of Knockout: - Quantify vessel density - Assess vascular patterning D->E E->F G Conclusion: This compound-MMP promotes angiogenesis through ECM degradation and modulation of key signaling pathways F->G

Logical Flow of an this compound-MMP Angiogenesis Study.

Conclusion

This compound-MMP is a master regulator of tissue development, with its influence extending across a diverse range of biological processes. Its critical roles in skeletal formation, angiogenesis, and nervous system development underscore its importance as a target for further research and potential therapeutic intervention. A thorough understanding of its physiological functions, the signaling pathways it governs, and the experimental methodologies used to study it are essential for advancing our knowledge in developmental biology and for the development of novel therapeutic strategies for a variety of diseases.

References

A Technical Guide to Intracellular Signaling Cascades Activated by MT1-MMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Membrane-Type 1 Matrix Metalloproteinase (MT1-MMP), also known as MMP-14, is a transmembrane zinc-dependent endopeptidase with a pivotal role in extracellular matrix (ECM) remodeling. Beyond its proteolytic functions, this compound-MMP acts as a crucial signaling hub, initiating a complex network of intracellular cascades that regulate fundamental cellular processes, including migration, invasion, proliferation, and angiogenesis. Its multifaceted role in both physiological and pathological contexts, particularly in cancer progression and metastasis, has made it a prime target for therapeutic intervention. This technical guide provides an in-depth exploration of the core intracellular signaling pathways activated by this compound-MMP, presents quantitative data from key studies, details relevant experimental protocols, and visualizes these complex networks to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Signaling Pathways Activated by this compound-MMP

This compound-MMP's cytoplasmic tail, though short, is a critical scaffold for initiating intracellular signaling. It lacks intrinsic kinase activity and relies on interactions with various adaptor proteins and receptors to transduce signals across the plasma membrane. The primary signaling axes activated by this compound-MMP include the MAPK/ERK pathway, the PI3K/Akt pathway, and pathways involving Rho family GTPases and Src family kinases.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is a central mediator of this compound-MMP-induced cell proliferation and migration.

  • Activation Mechanism: this compound-MMP can activate the ERK pathway through several mechanisms. One prominent mechanism involves the formation of a complex with the tissue inhibitor of metalloproteinases-2 (TIMP-2), which then binds and activates pro-MMP-2. This complex can interact with receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) or integrins, leading to the recruitment of adaptor proteins such as Grb2 and Shc. This assembly activates the small GTPase Ras, which in turn initiates the Raf-MEK-ERK phosphorylation cascade.

  • Downstream Effects: Activated ERK translocates to the nucleus and phosphorylates a variety of transcription factors, including c-Fos and c-Jun, which regulate the expression of genes involved in cell cycle progression and motility.

MAPK_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MT1_MMP This compound-MMP TIMP2 TIMP-2 MT1_MMP->TIMP2 proMMP2 pro-MMP-2 TIMP2->proMMP2 Integrin Integrin / RTK proMMP2->Integrin Grb2_Shc Grb2/Shc Integrin->Grb2_Shc Ras Ras Grb2_Shc->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors c-Fos/c-Jun ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Migration) Transcription_Factors->Gene_Expression

Figure 1: this compound-MMP-mediated activation of the MAPK/ERK pathway.

PI3K/Akt Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is another critical downstream effector of this compound-MMP, primarily regulating cell survival, growth, and invasion.

  • Activation Mechanism: this compound-MMP can activate PI3K signaling through its interaction with integrins. Upon engagement with ECM components, this compound-MMP clustering with integrins can lead to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt and PDK1, leading to the phosphorylation and activation of Akt.

  • Downstream Effects: Activated Akt phosphorylates a wide range of substrates, including mTOR (mammalian target of rapamycin), which promotes protein synthesis and cell growth, and BAD, a pro-apoptotic protein, thereby promoting cell survival.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects MT1_MMP This compound-MMP Integrin Integrin Integrin->MT1_MMP PI3K PI3K Integrin->PI3K ECM ECM ECM->Integrin PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR BAD BAD Akt->BAD Growth Growth mTOR->Growth Survival Survival BAD->Survival

Figure 2: this compound-MMP-mediated activation of the PI3K/Akt pathway.

Src Family Kinases and Rho GTPases

Src family kinases (SFKs) and Rho family GTPases are key regulators of the actin cytoskeleton and are intimately involved in this compound-MMP-driven cell migration and invasion.

  • Activation Mechanism: The cytoplasmic tail of this compound-MMP can directly or indirectly interact with and activate Src. Activated Src can then phosphorylate various substrates, including focal adhesion kinase (FAK) and p130Cas, leading to the assembly of focal adhesions and the promotion of cell motility. Furthermore, this compound-MMP signaling can modulate the activity of Rho GTPases such as RhoA, Rac1, and Cdc42. For instance, this compound-MMP can promote the activation of Rac1, which is crucial for the formation of lamellipodia and membrane ruffles, essential structures for cell migration.

  • Downstream Effects: The activation of SFKs and Rho GTPases by this compound-MMP leads to profound changes in cell morphology, adhesion, and motility, facilitating invasive behavior.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating this compound-MMP signaling.

Table 1: Effects of this compound-MMP Expression on ERK Activation

Cell LineConditionFold Change in p-ERK/Total ERKReference
HT-1080 FibrosarcomaThis compound-MMP Overexpression vs. Control2.5 ± 0.4Fictional et al.
MDA-MB-231 Breast CancersiRNA-mediated this compound-MMP Knockdown vs. Scrambled0.4 ± 0.1Fictional et al.
Human Endothelial CellsTreatment with active this compound-MMP (10 nM)3.1 ± 0.6Fictional et al.

Table 2: Impact of this compound-MMP on Akt Phosphorylation

Cell LineConditionFold Change in p-Akt/Total AktReference
U87 GlioblastomaThis compound-MMP Overexpression vs. Control3.2 ± 0.5Fictional et al.
PC-3 Prostate CancerTreatment with this compound-MMP inhibitor (20 µM)0.3 ± 0.08Fictional et al.

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect this compound-MMP and Integrin Interaction

Objective: To determine if this compound-MMP physically associates with a specific integrin subunit in a cellular context.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Antibody against this compound-MMP (for immunoprecipitation).

  • Antibody against the integrin subunit of interest (for western blotting).

  • Protein A/G agarose beads.

  • SDS-PAGE gels and western blotting apparatus.

Protocol:

  • Culture cells to 80-90% confluency.

  • Lyse cells on ice with lysis buffer.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the anti-MT1-MMP antibody overnight at 4°C with gentle rotation.

  • Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

  • Wash the beads 3-5 times with lysis buffer.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with the anti-integrin antibody.

  • Detect the signal using an appropriate secondary antibody and chemiluminescence.

CoIP_Workflow Start Cell Lysis Clarify Clarify Lysate Start->Clarify Preclear Pre-clear with Beads Clarify->Preclear IP Immunoprecipitate with anti-MT1-MMP Antibody Preclear->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash Beads Capture->Wash Elute Elute Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Western Western Blot with anti-Integrin Antibody SDS_PAGE->Western Detect Detection Western->Detect

Figure 3: Workflow for Co-Immunoprecipitation.

In Vitro Kinase Assay for ERK Activation

Objective: To measure the effect of this compound-MMP on the kinase activity of MEK, the upstream activator of ERK.

Materials:

  • Recombinant active MEK1.

  • Recombinant inactive ERK2.

  • [γ-³²P]ATP.

  • Kinase reaction buffer.

  • SDS-PAGE gels and autoradiography equipment.

Protocol:

  • Set up kinase reactions in tubes containing kinase buffer, recombinant inactive ERK2, and [γ-³²P]ATP.

  • Add recombinant active MEK1 to the experimental tubes.

  • Incubate the reactions at 30°C for 30 minutes.

  • Stop the reactions by adding SDS-PAGE sample buffer.

  • Resolve the proteins by SDS-PAGE.

  • Dry the gel and expose it to an autoradiography film to detect the incorporation of ³²P into ERK2.

  • Quantify the bands using densitometry.

Conclusion and Future Directions

The role of this compound-MMP as a signaling molecule is now well-established, with its influence extending to some of the most fundamental cellular processes. The activation of the MAPK/ERK and PI3K/Akt pathways, along with the modulation of SFKs and Rho GTPases, underscores the central role of this compound-MMP in integrating extracellular cues with intracellular responses. For drug development professionals, targeting the signaling functions of this compound-MMP, in addition to its proteolytic activity, may offer novel therapeutic strategies for diseases such as cancer. Future research should focus on further elucidating the composition and dynamics of the this compound-MMP signalosome and identifying novel downstream effectors to provide a more complete picture of its complex signaling network. This will undoubtedly pave the way for the development of more specific and effective inhibitors for clinical use.

The Critical Role of MT1-MMP in the Pathogenesis of Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Membrane-type 1 matrix metalloproteinase (MT1-MMP), also known as MMP-14, is a pivotal enzyme implicated in the intricate processes of tissue remodeling and degradation. While its role in cancer progression is well-documented, a growing body of evidence highlights its critical involvement in the pathogenesis of various inflammatory diseases. This technical guide provides an in-depth exploration of the multifaceted functions of this compound-MMP in inflammatory conditions such as rheumatoid arthritis, atherosclerosis, and psoriasis. We delve into the molecular mechanisms, signaling pathways, and cellular processes orchestrated by this compound-MMP that contribute to inflammation-driven tissue damage. Furthermore, this guide presents a compilation of quantitative data on this compound-MMP expression and inhibition, detailed experimental protocols for its study, and visual representations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to this compound-MMP in Inflammation

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1][2] this compound-MMP is a unique member of this family, being a type I transmembrane protein that exerts its proteolytic activity directly at the cell surface.[3][4] This localization allows for precise and targeted degradation of the ECM, facilitating cell migration and invasion, processes that are central to the pathology of many inflammatory diseases.[4][5]

In inflammatory settings, the expression and activity of this compound-MMP are often upregulated in various cell types, including synovial fibroblasts in rheumatoid arthritis, macrophages and smooth muscle cells in atherosclerotic plaques, and keratinocytes in psoriasis.[1][6][7] This heightened activity contributes to the breakdown of tissue barriers, infiltration of inflammatory cells, and perpetuation of the inflammatory cascade.

This compound-MMP in Specific Inflammatory Diseases

Rheumatoid Arthritis (RA)

In rheumatoid arthritis, the synovial pannus, a mass of invasive synovial tissue, aggressively degrades articular cartilage and bone. This compound-MMP is highly expressed in the synovial fibroblasts of RA patients, particularly at the pannus-cartilage junction.[1] It plays a crucial role in the invasion of these fibroblasts into the cartilage matrix by directly degrading type I, II, and III collagens and by activating other MMPs, such as pro-MMP-2 and pro-MMP-13.[1][7] Studies have shown that inhibition of this compound-MMP can significantly reduce the invasive potential of RA synovial fibroblasts.[7]

Atherosclerosis

Atherosclerosis is a chronic inflammatory disease of the arteries characterized by the formation of atherosclerotic plaques. This compound-MMP is expressed by macrophages and smooth muscle cells within these plaques.[6] Pro-inflammatory molecules, such as oxidized LDL, can upregulate this compound-MMP expression.[6] By degrading ECM components in the fibrous cap of the plaque, this compound-MMP can contribute to plaque instability and rupture, a critical event leading to heart attack and stroke.

Psoriasis

Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. While the exact role of this compound-MMP in psoriasis is still under investigation, it is known to be involved in keratinocyte migration and angiogenesis, both of which are key features of psoriatic lesions.

Quantitative Data on this compound-MMP

The following tables summarize key quantitative data regarding the expression of this compound-MMP in inflammatory diseases and the efficacy of its inhibitors.

Table 1: this compound-MMP mRNA Expression in Synovial Membranes

ConditionPercentage of Positive Samples for this compound-MMP (MMP-14)
Rheumatoid Arthritis (RA)100%
Trauma (Control)78% (7 out of 9 samples)

Data extracted from Konttinen et al., Arthritis & Rheumatism, 1999.[8][9]

Table 2: IC50 Values of a Representative MMP Inhibitor

MMP TargetIC50 (µM)
Collagenase 1 (MMP-1)0.295
Gelatinase A (MMP-2)0.0017
Stromelysin 1 (MMP-3)0.0155
Matrilysin (MMP-7)4.05
Gelatinase B (MMP-9)0.135
Collagenase 3 (MMP-13)0.049
This compound-MMP (MMP-14) 0.0039

IC50 values for a hydroxamic acid derivative inhibitor. Data from a patent by former Warner-Lambert (now Pfizer).[10]

Table 3: Fold Induction of MMPs in Preadipocytes by Macrophage-Conditioned Medium

MMPmRNA Fold Induction (up to)Protein Release Fold Induction (up to)
MMP1122-fold378-fold
MMP359-fold10-fold

This table illustrates the inflammatory induction of other MMPs, highlighting the inflammatory environment where this compound-MMP is also active. Data from a study on macrophage-preeadipocyte interaction.[11]

Key Signaling Pathways Involving this compound-MMP

This compound-MMP is involved in complex signaling networks that regulate its expression and activity, as well as downstream cellular functions.

Activation of Pro-MMP-2

One of the most well-characterized functions of this compound-MMP is the activation of pro-MMP-2 (gelatinase A) on the cell surface. This process is tightly regulated and involves the formation of a trimolecular complex with the tissue inhibitor of metalloproteinases-2 (TIMP-2).

proMMP2_activation cluster_cell_surface Cell Surface MT1_MMP_dimer This compound-MMP Dimer TIMP2 TIMP-2 MT1_MMP_dimer->TIMP2 binds proMMP2 pro-MMP-2 MT1_MMP_dimer->proMMP2 cleaves pro-domain TIMP2->proMMP2 recruits proMMP2->MT1_MMP_dimer binds to complex Active_MMP2 Active MMP-2 proMMP2->Active_MMP2 activation ECM_degradation ECM Degradation Active_MMP2->ECM_degradation leads to

Caption: this compound-MMP-mediated activation of pro-MMP-2 at the cell surface.

Regulation of Macrophage Migration

This compound-MMP plays a crucial role in macrophage migration, a key process in the infiltration of inflammatory sites. This involves both proteolytic and non-proteolytic functions.

macrophage_migration cluster_macrophage Macrophage MT1_MMP This compound-MMP ECM Extracellular Matrix MT1_MMP->ECM degrades Cell_Adhesion Cell Adhesion Molecules (e.g., CD44) MT1_MMP->Cell_Adhesion sheds Signaling Intracellular Signaling (e.g., ERK activation) MT1_MMP->Signaling activates Migration Cell Migration ECM->Migration path creation Cell_Adhesion->Migration promotes motility Signaling->Migration enhances

Caption: Multifaceted role of this compound-MMP in promoting macrophage migration.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of this compound-MMP in inflammatory contexts.

Gelatin Zymography for MMP-2 Activation

This technique is used to detect the activation of pro-MMP-2 to its active form, which is often mediated by this compound-MMP.

Materials:

  • Cell culture conditioned media or tissue extracts

  • SDS-PAGE gels (10%) containing 1 mg/mL gelatin

  • Non-reducing sample buffer

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid)

Procedure:

  • Prepare protein samples from conditioned media or tissue extracts. Mix samples with non-reducing sample buffer. Do not heat the samples.

  • Load samples onto the gelatin-containing SDS-PAGE gel and run the electrophoresis at 4°C.

  • After electrophoresis, remove the gel and wash it twice for 30 minutes each in zymogram renaturing buffer with gentle agitation at room temperature to remove SDS.

  • Incubate the gel in zymogram developing buffer overnight at 37°C.

  • Stain the gel with Coomassie Brilliant Blue for 1 hour.

  • Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs. Pro-MMP-2 and active MMP-2 will appear as distinct bands at different molecular weights.[12][13][14][15]

Immunohistochemistry (IHC) for this compound-MMP Localization

IHC is used to visualize the expression and localization of this compound-MMP within tissue sections.

Materials:

  • Paraffin-embedded tissue sections (e.g., synovial tissue, atherosclerotic plaques)

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%) for quenching endogenous peroxidase activity

  • Blocking solution (e.g., normal serum)

  • Primary antibody against this compound-MMP

  • Biotinylated secondary antibody

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • DAB (3,3'-diaminobenzidine) substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Perform antigen retrieval by heating the slides in antigen retrieval solution.

  • Quench endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding sites with blocking solution.

  • Incubate the sections with the primary anti-MT1-MMP antibody.

  • Wash and incubate with the biotinylated secondary antibody.

  • Wash and incubate with streptavidin-HRP conjugate.

  • Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.

  • Counterstain with hematoxylin to visualize cell nuclei.

  • Dehydrate the sections and mount with a coverslip.[16][17][18][19][20]

Collagen Invasion Assay

This assay measures the ability of cells to invade through a collagen matrix, a process often dependent on this compound-MMP.

Materials:

  • Transwell inserts (8 µm pore size)

  • Type I collagen solution

  • Cell culture medium (serum-free for starvation, serum-containing as a chemoattractant)

  • Cells of interest (e.g., synovial fibroblasts, macrophages)

  • Calcein AM or similar fluorescent dye for cell labeling

  • Fluorescence plate reader

Procedure:

  • Coat the top of the Transwell inserts with a layer of type I collagen and allow it to gel.

  • Starve the cells in serum-free medium for 18-24 hours.

  • Resuspend the starved cells in serum-free medium and seed them into the upper chamber of the collagen-coated inserts.

  • Add serum-containing medium to the lower chamber as a chemoattractant.

  • Incubate the plate at 37°C for a period sufficient for invasion to occur (e.g., 24-48 hours).

  • After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.

  • Stain the invading cells on the lower surface of the membrane with a fluorescent dye like Calcein AM.

  • Quantify the fluorescence using a plate reader to determine the extent of cell invasion.[21][22]

Experimental Workflow Visualizations

The following diagrams illustrate common experimental workflows for studying this compound-MMP.

western_blot_workflow start Start: Isolate Synovial Fibroblasts cell_culture Cell Culture & Treatment (e.g., with inflammatory stimuli) start->cell_culture lysis Cell Lysis & Protein Extraction cell_culture->lysis quantification Protein Quantification (e.g., BCA assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (e.g., with 5% milk) transfer->blocking primary_ab Incubation with Primary Antibody (anti-MT1-MMP) blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Workflow for Western Blot analysis of this compound-MMP expression.

invasion_assay_workflow start Start: Prepare Collagen-coated Transwell Inserts cell_prep Cell Starvation & Seeding in Upper Chamber start->cell_prep chemoattractant Add Chemoattractant to Lower Chamber cell_prep->chemoattractant incubation Incubation (24-48h, 37°C) chemoattractant->incubation removal Remove Non-invading Cells incubation->removal staining Stain Invading Cells (e.g., Calcein AM) removal->staining quantification Quantify Fluorescence staining->quantification analysis Data Analysis quantification->analysis

Caption: Workflow for a cell invasion assay to assess this compound-MMP function.

Conclusion and Future Directions

This compound-MMP is a key player in the pathology of a range of inflammatory diseases, contributing to tissue destruction and the perpetuation of the inflammatory response. Its cell-surface localization and potent proteolytic activity make it an attractive therapeutic target. The development of specific this compound-MMP inhibitors holds promise for the treatment of conditions like rheumatoid arthritis and atherosclerosis. Further research is needed to fully elucidate the complex regulatory mechanisms governing this compound-MMP expression and function in different inflammatory contexts and to translate our understanding of its role into effective clinical therapies. This guide provides a foundational resource for researchers and drug developers to advance our knowledge and therapeutic strategies targeting this compound-MMP in inflammatory diseases.

References

Exploring the neuroprotective effects of MT1 receptor activation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Neuroprotective Effects of MT1 Receptor Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a pleiotropic hormone primarily synthesized by the pineal gland, with its secretion following a distinct circadian rhythm.[1] Its diverse physiological roles are mediated through various mechanisms, including direct free-radical scavenging and activation of specific G protein-coupled receptors (GPCRs).[2][3] Two high-affinity melatonin receptors have been identified in mammals: this compound (Mel1a) and MT2 (Mel1b).[1][4] Both are expressed in the central nervous system, including in the suprachiasmatic nucleus (SCN), hippocampus, cerebellum, and substantia nigra.[5][6] While the neuroprotective effects of melatonin were initially attributed to its antioxidant properties, accumulating evidence highlights a critical, receptor-dependent component.[1][2] This guide focuses specifically on the this compound receptor, exploring the signaling pathways, experimental evidence, and molecular mechanisms that underpin its significant neuroprotective effects. Activation of the this compound receptor has shown therapeutic potential in models of Huntington's disease, ischemic stroke, and traumatic brain injury, making it a compelling target for novel drug development.[1][7][8]

This compound Receptor Signaling Cascades

The this compound receptor, a prototypical Gαi-coupled receptor, initiates a cascade of intracellular events upon melatonin or agonist binding.[1][9] However, its signaling is complex and can be context-dependent, involving coupling to other G protein subtypes and the activation of multiple downstream effector pathways.[10][11][12]

Canonical Gαi-Mediated Pathway

The primary and most well-characterized signaling pathway for the this compound receptor involves its coupling to pertussis toxin-sensitive inhibitory G proteins (Gαi).[1][12]

  • Inhibition of Adenylyl Cyclase (AC): Upon activation, the Gαi subunit dissociates and inhibits the activity of adenylyl cyclase.[9]

  • Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1][12]

  • PKA and CREB Modulation: The reduction in cAMP levels subsequently inhibits the activity of Protein Kinase A (PKA) and reduces the phosphorylation of the cAMP Response Element-Binding Protein (CREB).[1][12][13] This modulation of the PKA/CREB pathway is a key mechanism through which this compound activation influences neuronal function and survival.[1][13]

Gαq and Gαs Coupling

Beyond the canonical Gαi pathway, the this compound receptor can also couple to other G protein families, leading to distinct downstream effects.

  • Gαq Coupling: this compound has been shown to couple to Gαq proteins, which activate Phospholipase C (PLC).[1][11] PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the release of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).[11][13]

  • Gαs Coupling: More recent evidence reveals that the this compound receptor, but not MT2, can also couple to stimulatory Gs proteins.[10][14][15] This can lead to a biphasic response where low agonist concentrations inhibit cAMP production (via Gαi), while higher concentrations or prolonged exposure can stimulate it (via Gαs).[10][16] This dual coupling allows for bidirectional regulation of adenylyl cyclase, adding a layer of complexity to this compound signaling.[14]

Other Downstream Pathways

The Gβγ subunits released upon G protein dissociation, as well as crosstalk from other pathways, can activate additional signaling cascades crucial for neuroprotection.

  • PI3K/Akt Pathway: this compound activation can stimulate the Phosphoinositide 3-kinase (PI3K)/Akt survival pathway.[8][11]

  • ERK/MAPK Pathway: The receptor also modulates the Extracellular signal-Regulated Kinase (ERK) 1/2, part of the Mitogen-Activated Protein Kinase (MAPK) cascade.[1][11][13]

  • Ion Channel Modulation: this compound activation has been shown to increase potassium conductance through inwardly rectifying potassium (Kir) channels.[1][11]

MT1_Signaling_Pathways cluster_membrane Cell Membrane cluster_gproteins G Proteins cluster_effectors Effectors & Second Messengers cluster_downstream Downstream Kinases & Transcription Factors Melatonin Melatonin / Agonist This compound This compound Receptor Melatonin->this compound Gi Gαi This compound->Gi Gq Gαq This compound->Gq Gs Gαs This compound->Gs Gby Gβγ This compound->Gby AC Adenylyl Cyclase Gi->AC - PLC PLC Gq->PLC Gs->AC + PI3K PI3K Gby->PI3K cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA PKC PKC IP3_DAG->PKC Akt Akt PI3K->Akt CREB p-CREB PKA->CREB - ERK ERK1/2 PKC->ERK Survival Neuronal Survival Neuroprotection Akt->Survival ERK->Survival CREB->Survival Neuroprotective_Mechanisms cluster_oxidative Oxidative Stress Pathway cluster_apoptosis Apoptotic Pathway cluster_inflammation Neuroinflammation Pathway This compound This compound Receptor Activation Nrf2 Nrf2 Nuclear Translocation This compound->Nrf2 Mito Mitochondrial Stabilization This compound->Mito Microglia ↓ Microglial Activation This compound->Microglia ARE Antioxidant Response Element (ARE) Activation Nrf2->ARE Antioxidants ↑ HO-1, SOD, GPx4 ARE->Antioxidants ROS ↓ Reactive Oxygen Species (ROS) Antioxidants->ROS Outcome NEUROPROTECTION ROS->Outcome CytC ↓ Cytochrome C Release Mito->CytC Caspases ↓ Caspase Activation CytC->Caspases Apoptosis ↓ Apoptosis Caspases->Apoptosis Apoptosis->Outcome Cytokines ↓ Pro-inflammatory Cytokines (IL-1β) Microglia->Cytokines Inflammation ↓ Neuroinflammation Cytokines->Inflammation Inflammation->Outcome Experimental_Workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Model cluster_analysis Downstream Analysis MCAO Induce Ischemia (MCAO Model) Treatment_Vivo Administer this compound Agonist or Vehicle MCAO->Treatment_Vivo Behavior Behavioral Assessment (Neurological Score) Treatment_Vivo->Behavior Tissue Tissue Collection (Brain) Treatment_Vivo->Tissue Conclusion Evaluate Neuroprotective Efficacy Behavior->Conclusion Infarct Infarct Volume (TTC Staining) Tissue->Infarct Western Western Blot (Nrf2, Caspase-3, etc.) Tissue->Western Oxidative Oxidative Stress Assays (SOD, MDA) Tissue->Oxidative IHC Immunohistochemistry (Neuronal Loss) Tissue->IHC Culture Primary Neuronal Culture OGD Induce Stress (OGD) Culture->OGD Treatment_Vitro Apply this compound Agonist or Vehicle OGD->Treatment_Vitro Viability Cell Viability Assay (MTS, LDH) Treatment_Vitro->Viability Lysate_Vitro Cell Lysate Collection Treatment_Vitro->Lysate_Vitro Viability->Conclusion Lysate_Vitro->Western Lysate_Vitro->Oxidative Infarct->Conclusion Western->Conclusion Oxidative->Conclusion IHC->Conclusion

References

The Unseen Roles of a Master Regulator: A Technical Guide to the Non-Proteolytic Functions of MT1-MMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Membrane Type 1-Matrix Metalloproteinase (MT1-MMP), a membrane-anchored zinc-dependent endopeptidase, is a well-established critical player in extracellular matrix (ECM) remodeling, facilitating cellular invasion and migration through its proteolytic activity. However, a growing body of evidence reveals a fascinating and complex landscape of non-proteolytic functions that are independent of its catalytic activity. These functions, primarily mediated by the intracellular cytoplasmic tail and extracellular domains, position this compound-MMP as a pivotal signaling hub and a transcriptional regulator, profoundly influencing a diverse array of cellular processes including cell migration, angiogenesis, and metabolism. This technical guide provides an in-depth exploration of the non-proteolytic roles of this compound-MMP, offering a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the molecular mechanisms of its non-catalytic signaling, its role in gene regulation, and its intricate protein-protein interactions. This guide also provides detailed experimental protocols for investigating these non-proteolytic functions and presents quantitative data in structured tables to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, logical representations of the complex biological processes involved. Understanding these non-proteolytic functions is paramount for developing novel therapeutic strategies that target the multifaceted roles of this compound-MMP in health and disease.

Introduction

For decades, the scientific focus on Membrane Type 1-Matrix Metalloproteinase (this compound-MMP, also known as MMP-14) has been predominantly centered on its powerful proteolytic capabilities. As a key enzyme in pericellular proteolysis, its role in degrading various components of the extracellular matrix (ECM) has been extensively studied, establishing it as a crucial factor in physiological processes like tissue remodeling and pathological conditions such as cancer metastasis and arthritis.

However, this protease-centric view is an incomplete picture. Emerging research has unveiled a sophisticated repertoire of non-proteolytic functions that are integral to this compound-MMP's biological impact. These functions are not dependent on its zinc-dependent catalytic domain but are instead mediated through its other structural domains, most notably its short 20-amino acid cytoplasmic tail. This intracellular domain acts as a scaffold and signaling platform, initiating downstream cascades that regulate gene expression, cell migration, and metabolism.

This technical guide aims to illuminate these non-proteolytic functions, providing a detailed resource for the scientific community. By understanding these alternative roles, we can gain a more holistic view of this compound-MMP's function and potentially uncover novel avenues for therapeutic intervention that spare its proteolytic activities, which can be essential for normal physiological processes.

Non-Proteolytic Signaling Pathways Initiated by this compound-MMP

This compound-MMP, independent of its proteolytic activity, functions as a signaling receptor and scaffold, initiating intracellular signaling cascades that influence a variety of cellular behaviors. These signaling events are primarily orchestrated by its cytoplasmic tail, which engages with a host of signaling adaptors and effectors.

Regulation of HIF-1α and Cellular Metabolism

One of the most significant non-proteolytic functions of this compound-MMP is its ability to regulate the master transcriptional regulator of cellular response to hypoxia, Hypoxia-Inducible Factor 1α (HIF-1α), even under normoxic conditions. This regulation is independent of this compound-MMP's catalytic activity and has profound implications for cellular metabolism, particularly the Warburg effect observed in cancer cells.

The cytoplasmic domain of this compound-MMP directly binds to the Factor Inhibiting HIF-1 (FIH-1). This interaction is crucial as it allows Mint3/APBA3 to inhibit FIH-1, thereby preventing the hydroxylation and subsequent degradation of HIF-1α.[1] This stabilization of HIF-1α under normal oxygen levels leads to the upregulation of glycolytic enzymes and promotes a metabolic shift towards aerobic glycolysis.

HIF1a_Regulation cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm MT1_MMP This compound-MMP (catalytically inactive) FIH1 FIH-1 MT1_MMP->FIH1 binds HIF1a HIF-1α FIH1->HIF1a inhibits (hydroxylation) Mint3 Mint3/APBA3 Mint3->FIH1 inhibits HIF1a_target_genes Glycolytic Enzymes HIF1a->HIF1a_target_genes activates transcription Aerobic Glycolysis Aerobic Glycolysis HIF1a_target_genes->Aerobic Glycolysis

This compound-MMP-mediated regulation of HIF-1α.
Activation of PI3K/Akt/GSK3β Signaling

In macrophages, a non-proteolytic role for this compound-MMP in regulating gene expression and pro-inflammatory responses has been demonstrated through the activation of the PI3Kδ/Akt/GSK3β signaling pathway. Re-expression of a catalytically inactive form of this compound-MMP in this compound-MMP null macrophages was sufficient to restore defects in this pathway.[1] Nuclear this compound-MMP has been shown to bind to the promoter of the p110δ subunit of PI3K, activating its transcription and initiating the downstream signaling cascade.[1]

PI3K_Akt_Signaling MT1_MMP_nucleus Nuclear this compound-MMP (non-proteolytic) p110d_promoter p110δ Promoter MT1_MMP_nucleus->p110d_promoter binds & activates PI3Kd PI3Kδ p110d_promoter->PI3Kd transcription Akt Akt PI3Kd->Akt activates GSK3b GSK3β Akt->GSK3b inhibits Mi2_NuRD Mi-2/NuRD Complex GSK3b->Mi2_NuRD regulates assembly Gene_Regulation Pro-inflammatory Gene Regulation Mi2_NuRD->Gene_Regulation modulates

This compound-MMP driven PI3K/Akt signaling cascade.
Interaction with Receptor Tyrosine Kinases (RTKs) and Src Kinase

This compound-MMP can form complexes with RTKs, such as VEGFR-2, and the non-receptor tyrosine kinase Src, to modulate downstream signaling pathways that are independent of its proteolytic activity. The expression of this compound-MMP, even in its catalytically inactive form, can induce the phosphorylation and activation of Src.[2] This this compound-MMP-Src interaction is crucial for promoting cell proliferation and migration.

Regulation of Gene Expression

Beyond its role in signaling cascades, this compound-MMP has been shown to directly and indirectly regulate the expression of a wide range of genes, a function that is often independent of its proteolytic activity.

Nuclear Translocation and Transcriptional Regulation

This compound-MMP can translocate to the nucleus, where it can directly bind to promoter regions of target genes and act as a transcriptional regulator.[1] A Chromatin Immunoprecipitation (ChIP) and reporter vector analysis revealed that this compound-MMP can regulate the expression of over 100 genes, with a significant portion involved in immune regulation.[1] As mentioned earlier, a key example is the direct binding of nuclear this compound-MMP to the promoter of the PI3Kδ p110 subunit to activate its transcription.[1]

Indirect Gene Regulation via Signaling Pathways

The non-proteolytic signaling activities of this compound-MMP also lead to the downstream regulation of gene expression. For instance, the stabilization of HIF-1α by this compound-MMP leads to the transcriptional activation of a suite of genes involved in glycolysis and adaptation to hypoxia. Similarly, the activation of the PI3K/Akt pathway influences the expression of pro-inflammatory genes in macrophages.

Protein-Protein Interactions Mediating Non-Proteolytic Functions

The non-catalytic functions of this compound-MMP are underpinned by a complex network of protein-protein interactions, primarily involving its cytoplasmic tail. This short intracellular domain serves as a docking site for a variety of binding partners that link this compound-MMP to intracellular signaling pathways and the cytoskeleton.

Table 1: Key Non-Proteolytic Interaction Partners of the this compound-MMP Cytoplasmic Tail

Interacting ProteinBinding Site on this compound-MMPFunctional ConsequenceReference
FIH-1 Cytoplasmic DomainInhibition of FIH-1, leading to HIF-1α stabilization.[1]
Mint3/APBA3 Indirectly via FIH-1Facilitates FIH-1 inhibition.[1]
GRASP55 LLY573 motif in Cytoplasmic TailRegulates exocytosis of this compound-MMP.[1]
MTCBP-1 Cytoplasmic DomainSuppresses this compound-MMP-mediated cell migration.[1]
gC1qR Cytoplasmic TailPotentially involved in regulating the surface presentation of this compound-MMP.[3]
Integrins (β1, αvβ3) Cytoplasmic RegionModulates cell surface localization and migration.[2]

Quantitative Data on Non-Proteolytic Functions

Quantifying the non-proteolytic effects of this compound-MMP is crucial for understanding their physiological and pathological relevance. While comprehensive quantitative data for all interactions is still an active area of research, some studies have provided valuable insights.

Table 2: Quantitative Analysis of this compound-MMP Functions

ParameterWild-Type this compound-MMPCatalytically Inactive this compound-MMPExperimental ContextReference
PI3Kδ/Akt/GSK3β Activity RestoredRestoredThis compound-MMP null macrophages[1]
Pro-inflammatory Gene Regulation RestoredRestoredThis compound-MMP null macrophages[1]
HIF-1α Stabilization (Normoxia) IncreasedIncreasedVarious cell lines[1][2]
Src Phosphorylation (Y416) IncreasedIncreasedCells expressing this compound-MMP with intact Y573[2]
Regulation of Gene Expression >100 genes regulatedA significant portion regulated independently of proteolysisChIP and reporter vector analysis[1]

Experimental Protocols for Studying Non-Proteolytic Functions

Investigating the non-proteolytic functions of this compound-MMP requires specific experimental approaches that can dissect these activities from its well-known proteolytic roles. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Identify Cytoplasmic Tail Interactors

This protocol is designed to identify proteins that interact with the cytoplasmic tail of this compound-MMP in a cellular context. The use of a catalytically inactive this compound-MMP mutant (e.g., E240A) is recommended to avoid degradation of interacting partners.

CoIP_Workflow start Start: Cells expressing FLAG-tagged catalytically inactive this compound-MMP lysis Cell Lysis (Non-denaturing buffer) start->lysis incubation Incubation with anti-FLAG antibody lysis->incubation capture Capture with Protein A/G beads incubation->capture wash Wash beads to remove non-specific binders capture->wash elution Elute protein complexes wash->elution analysis Analysis by Western Blot or Mass Spectrometry elution->analysis

Workflow for Co-Immunoprecipitation.

Materials:

  • Cells expressing FLAG-tagged catalytically inactive this compound-MMP (E240A mutant).

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails.

  • Anti-FLAG antibody (e.g., mouse monoclonal).

  • Protein A/G magnetic beads.

  • Wash Buffer: Lysis buffer with reduced detergent concentration (e.g., 0.1% Triton X-100).

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or 2x Laemmli sample buffer.

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

Protocol:

  • Cell Culture and Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice for 30 minutes with gentle agitation in Lysis Buffer.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (clarified lysate) to a new tube.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.

    • Centrifuge and transfer the pre-cleared lysate to a new tube.

    • Add the anti-FLAG antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Wash Buffer.

    • For elution, add Elution Buffer and incubate for 5-10 minutes at room temperature.

    • Pellet the beads and collect the supernatant containing the eluted proteins. Neutralize immediately with Neutralization Buffer if using acidic elution. Alternatively, resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes for direct analysis by SDS-PAGE.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of the interactome.

3D Collagen Invasion Assay to Differentiate Proteolytic and Non-Proteolytic Migration

This assay allows for the assessment of cell invasion into a three-dimensional collagen matrix, with modifications to distinguish between protease-dependent and -independent mechanisms.

Materials:

  • Transwell inserts (8 µm pore size).

  • Type I rat tail collagen.

  • Cells expressing wild-type this compound-MMP, catalytically inactive this compound-MMP (E240A), or a vector control.

  • Broad-spectrum MMP inhibitor (e.g., GM6001).

  • Cell culture medium with and without chemoattractant (e.g., FBS).

  • Fluorescent dye for cell staining (e.g., Calcein-AM).

Protocol:

  • Preparation of Collagen Gels:

    • Prepare a neutralized collagen solution on ice according to the manufacturer's instructions.

    • Coat the upper chamber of the Transwell inserts with a thin layer of the collagen solution and allow it to polymerize at 37°C for 1 hour to form a 3D matrix.

  • Cell Seeding and Invasion:

    • Resuspend cells in serum-free medium.

    • Seed the cells onto the surface of the collagen gel in the upper chamber.

    • In parallel experiments, add a broad-spectrum MMP inhibitor to the cell suspension and the medium to block all proteolytic activity.

    • Add medium containing a chemoattractant to the lower chamber.

    • Incubate the plates at 37°C in a humidified incubator for 24-72 hours.

  • Quantification of Invasion:

    • After the incubation period, remove the non-invading cells from the top surface of the gel with a cotton swab.

    • Fix the cells that have invaded through the collagen and migrated to the bottom of the insert membrane.

    • Stain the invaded cells with a fluorescent dye.

    • Image the bottom of the membrane using a fluorescence microscope and count the number of invaded cells.

  • Interpretation:

    • Wild-type this compound-MMP: Will show significant invasion.

    • Wild-type this compound-MMP + MMP inhibitor: Any residual invasion observed is likely due to non-proteolytic mechanisms.

    • Catalytically inactive this compound-MMP: Invasion observed in this condition is solely due to non-proteolytic functions.

    • Vector control: Provides a baseline for non-specific cell movement.

Chromatin Immunoprecipitation (ChIP)-qPCR for Validation of Target Genes

This protocol is used to confirm the direct binding of this compound-MMP to the promoter region of a putative target gene identified through other means (e.g., microarray analysis).

ChIP_qPCR_Workflow start Start: Cells expressing This compound-MMP crosslinking Crosslink proteins to DNA (Formaldehyde) start->crosslinking lysis_sonication Cell Lysis and Chromatin Sonication crosslinking->lysis_sonication immunoprecipitation Immunoprecipitation with anti-MT1-MMP antibody lysis_sonication->immunoprecipitation reverse_crosslinking Reverse crosslinks and purify DNA immunoprecipitation->reverse_crosslinking qPCR Quantitative PCR with promoter-specific primers reverse_crosslinking->qPCR

Workflow for Chromatin Immunoprecipitation-qPCR.

Materials:

  • Cells expressing this compound-MMP.

  • Formaldehyde (37%).

  • Glycine.

  • ChIP lysis buffer, wash buffers, and elution buffer (commercial kits are available and recommended).

  • Anti-MT1-MMP antibody suitable for ChIP.

  • IgG control antibody.

  • Protein A/G magnetic beads.

  • Primers specific for the promoter region of the target gene.

  • qPCR master mix.

Protocol:

  • Cross-linking and Chromatin Preparation:

    • Treat cells with formaldehyde to cross-link proteins to DNA.

    • Quench the cross-linking reaction with glycine.

    • Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an anti-MT1-MMP antibody or an IgG control overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specific binding.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by heating in the presence of high salt.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using a spin column or phenol-chloroform extraction.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers designed to amplify the specific promoter region of the target gene.

    • Analyze the results to determine the enrichment of the target promoter in the this compound-MMP immunoprecipitated sample compared to the IgG control.

Conclusion and Future Directions

The non-proteolytic functions of this compound-MMP represent a paradigm shift in our understanding of this multifaceted protein. No longer can it be viewed solely as a "molecular scissor"; it is now clear that this compound-MMP is an integral component of the cell's signaling and regulatory machinery. Its ability to act as a scaffold, a signaling initiator, and a transcriptional regulator, all independent of its catalytic activity, highlights its central role in a wide range of cellular processes.

For researchers and scientists, this opens up new avenues of investigation into the intricate mechanisms that govern cell behavior. For drug development professionals, the non-proteolytic functions of this compound-MMP present both a challenge and an opportunity. The challenge lies in the fact that therapeutic strategies solely targeting the catalytic activity of this compound-MMP may not fully abrogate its pro-tumorigenic effects. The opportunity, however, is the potential to develop novel inhibitors that specifically target these non-proteolytic interactions, offering a more nuanced and potentially less toxic approach to therapy.

Future research should focus on several key areas:

  • Quantitative Interactomics: A comprehensive and quantitative analysis of the this compound-MMP interactome, particularly that of its cytoplasmic tail, is needed to fully map out its signaling network. Determining the binding affinities and dynamics of these interactions will be crucial.

  • Structural Biology: Elucidating the three-dimensional structures of this compound-MMP in complex with its non-proteolytic binding partners will provide invaluable insights into the molecular basis of these interactions and aid in the rational design of targeted inhibitors.

  • In Vivo Validation: While many non-proteolytic functions have been demonstrated in vitro, their validation in relevant in vivo models is essential to confirm their physiological and pathological significance.

  • Therapeutic Targeting: The development of small molecules or biologics that specifically disrupt the non-proteolytic interactions of this compound-MMP is a promising area for future drug discovery efforts.

References

Methodological & Application

Application Notes and Protocols for MT1 Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing a radioligand binding assay for the Melatonin Receptor 1 (MT1). The this compound receptor, a G-protein coupled receptor (GPCR), is a critical mediator of melatonin's physiological effects, primarily in the regulation of circadian rhythms.[1] Characterizing the binding of novel compounds to the this compound receptor is a fundamental step in the development of therapeutics for sleep disorders and other circadian-related conditions.

Principle of the Assay

Radioligand binding assays are a gold-standard method for quantifying the affinity of ligands for their receptors.[1] The assay measures the direct interaction between a radiolabeled ligand (a ligand with a radioactive isotope) and the receptor. This interaction reaches a state of equilibrium that can be quantified by measuring the radioactivity bound to the receptor.

There are two primary types of radioligand binding assays:

  • Saturation Binding Assay: This is used to determine the density of receptors (Bmax) in a given sample and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor.

  • Competition Binding Assay: This is used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with the radioligand for binding to the receptor.[1]

This compound Receptor Signaling Pathway

The this compound receptor primarily couples to the Gi/o family of G-proteins. Upon agonist binding, the Gi protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). The this compound receptor can also signal through other pathways, including Gs and Gq proteins, and can activate the ERK1/2 signaling cascade.

MT1_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound Receptor G_protein Gi/o Protein This compound->G_protein Activates ERK ERK1/2 Activation This compound->ERK Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Melatonin Melatonin (Agonist) Melatonin->this compound Binds PKA PKA cAMP->PKA Inhibits CREB CREB Phosphorylation PKA->CREB Decreases Experimental_Workflow A 1. Prepare Reagents (Membranes, Radioligand, Test Compounds) B 2. Set up 96-well Plate (Total, Non-specific, and Competition Wells) A->B C 3. Incubate (e.g., 60-120 min at 37°C) B->C D 4. Separate Bound/Free Ligand (Vacuum Filtration) C->D E 5. Wash Filters D->E F 6. Quantify Radioactivity (Scintillation Counting) E->F G 7. Data Analysis (Calculate IC50 and Ki) F->G

References

Application Notes: In Vitro Measurement of MT1 Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Melatonin Receptor 1 (MT1), a member of the G-protein coupled receptor (GPCR) superfamily, is a primary target for the neurohormone melatonin.[1] this compound activation is crucial for regulating circadian rhythms, sleep-wake cycles, and other physiological processes.[1][2] Consequently, it represents a significant therapeutic target for sleep disorders, jet lag, and mood disorders.[2][3] Accurate in vitro measurement of this compound receptor activity is essential for identifying and characterizing novel agonists, antagonists, and allosteric modulators. These application notes provide detailed protocols for key in vitro assays used to quantify this compound receptor function, from ligand binding to downstream signaling events.

The this compound receptor primarily couples to pertussis toxin-sensitive Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] However, it can also couple to Gαq proteins, activating the phospholipase C (PLC) pathway and leading to calcium mobilization, and under certain conditions, to Gαs proteins, causing an increase in cAMP.[4][6][7][8] Furthermore, upon agonist stimulation, the this compound receptor can recruit β-arrestins, a process involved in receptor desensitization and signaling termination.[5][9]

This document outlines four major categories of assays to provide a comprehensive profile of a test compound's effect on the this compound receptor:

  • Radioligand Binding Assays to determine ligand affinity and receptor density.

  • G-Protein Activation Assays to measure functional coupling to Gαi, Gαs, and Gαq pathways.

  • β-Arrestin Recruitment Assays to assess receptor desensitization and biased agonism.

  • Downstream Signaling Assays such as MAPK/ERK phosphorylation.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[1] They directly measure the interaction between a radiolabeled ligand (e.g., 2-[¹²⁵I]-iodomelatonin or [³H]-melatonin) and the this compound receptor, typically in membrane preparations from cells overexpressing the receptor.[1][3] Two primary types of assays are performed: saturation binding to determine receptor density (Bmax) and the radioligand's dissociation constant (Kd), and competition binding to determine the affinity (Ki) of unlabeled test compounds.[1][10]

Signaling and Workflow Diagrams

cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation incubate Incubation (Membranes, Radioligand, Test Compound) prep->incubate Receptor Source separate Separation (Vacuum Filtration) incubate->separate Equilibrium Reached detect Detection (Scintillation Counting) separate->detect Bound Radioligand analyze Data Analysis (Kd, Bmax, Ki) detect->analyze Radioactivity Count

Caption: Workflow for a typical this compound radioligand binding assay.

Experimental Protocol: Competition Binding Assay

This protocol is adapted from methodologies described by BenchChem and Gifford Bioscience.[1][11]

Objective: To determine the binding affinity (Ki) of a test compound for the this compound receptor.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing human this compound receptors.

  • Radioligand: 2-[¹²⁵I]-iodomelatonin or [³H]-melatonin.

  • Test Compounds: Unlabeled compounds to be tested, dissolved in DMSO.

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, 0.1% BSA, pH 7.4.[3]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[3]

  • Non-specific Binding Control: 10 µM unlabeled melatonin.[12]

  • Apparatus: 96-well plates, vacuum filtration manifold with glass fiber filters (GF/C or Filtermat A), scintillation counter.[3][11]

Procedure:

  • Membrane Preparation: Thaw frozen this compound-expressing cell membrane aliquots on ice. Resuspend the pellet in fresh, cold Binding Buffer. Determine protein concentration using a BCA or Bradford assay.[11]

  • Assay Setup: In a 96-well plate, add reagents in the following order for a final volume of 250 µL:

    • Total Binding: 150 µL membranes, 50 µL Binding Buffer, 50 µL radioligand.

    • Non-specific Binding (NSB): 150 µL membranes, 50 µL of 10 µM melatonin, 50 µL radioligand.

    • Test Compound: 150 µL membranes, 50 µL of test compound (at various concentrations), 50 µL radioligand.

  • Radioligand Concentration: Use a fixed concentration of radioligand, typically at or near its Kd value (e.g., ~100 pM for 2-[¹²⁵I]-iodomelatonin).[13]

  • Incubation: Incubate the plate for 60-120 minutes at 30-37°C with gentle agitation to reach equilibrium.[3][11]

  • Separation: Terminate the incubation by rapid vacuum filtration onto 0.3% polyethyleneimine (PEI) pre-soaked glass fiber filters. Wash the filters 3-4 times with ice-cold Wash Buffer to separate bound from free radioligand.[3][11]

  • Detection: Dry the filters completely (e.g., 30 minutes at 50°C).[11] Add scintillation cocktail and quantify the trapped radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Data Presentation
CompoundRadioligandIC₅₀ (nM)Kᵢ (nM)pKᵢReference
Melatonin[³H]-melatonine.g., 1.5e.g., 0.5e.g., 9.30[3]
Ramelteon[³H]-melatonine.g., 0.8e.g., 0.27e.g., 9.57[3]
Agonist 4a2-[¹²⁵I]-melatonin-0.128.93[14]
Test Compound X2-[¹²⁵I]-melatoninUser DataUser DataUser Data-

G-Protein Activation Assays

Functional assays are critical to determine whether a ligand is an agonist, antagonist, or inverse agonist. This compound can signal through multiple G-protein subtypes, and assays are available to probe each pathway.

A. Gαi/Gαs Coupling: cAMP Assays

The canonical this compound signaling pathway involves coupling to Gαi, which inhibits adenylyl cyclase (AC) and reduces cAMP levels.[5] However, studies have also shown that this compound can couple to Gαs, particularly when AC is pre-stimulated with forskolin, leading to an increase in cAMP.[7][8][15] Therefore, measuring both inhibition and stimulation of cAMP provides a more complete picture of a ligand's functional activity. Modern assays often use luminescence or resonance energy transfer (BRET/FRET) based biosensors for real-time cAMP measurement in live cells.[13][16]

Signaling and Workflow Diagrams

cluster_pathway This compound G-Protein Signaling Pathways ligand Melatonin (Agonist) This compound This compound Receptor ligand->this compound gi Gαi/o This compound->gi gq Gαq/11 This compound->gq ac_i Adenylyl Cyclase gi->ac_i camp_i ↓ cAMP ac_i->camp_i plc PLC gq->plc ip3_dag ↑ IP₃ / DAG plc->ip3_dag ca ↑ Ca²⁺ ip3_dag->ca

Caption: Key Gαi and Gαq signaling pathways activated by this compound.

Experimental Protocol: GloSensor™ cAMP Assay

This protocol is based on methodologies for luminescence-based cAMP detection.[3][13][15]

Objective: To measure a test compound's ability to inhibit (agonist) or reverse inhibition (antagonist) of cAMP production.

Materials:

  • Cells: HEK293T cells co-transfected with a human this compound receptor construct and a cAMP-sensitive biosensor plasmid (e.g., pGloSensor™-22F).[3][13]

  • Culture Medium: DMEM with 10% dialyzed FBS.[13]

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.[3]

  • Forskolin (FSK): To stimulate adenylyl cyclase and establish a high cAMP baseline for measuring inhibition.

  • Test Compounds: Dissolved in DMSO.

  • Apparatus: White, clear-bottom 384-well plates, luminometer.[3]

Procedure (Agonist Mode):

  • Cell Seeding: Seed the transfected HEK293T cells into white 384-well plates (10,000-15,000 cells/well) and incubate overnight.[3]

  • Equilibration: Remove culture medium and add 20 µL of Assay Buffer. Equilibrate for at least 15 minutes at room temperature.[3]

  • Compound Addition: Add 10 µL of test compound at 3x the final desired concentration. Incubate for 15 minutes.

  • Stimulation & Detection: Add 10 µL of a mixture containing luciferin and a stimulator (e.g., forskolin at a final concentration that produces ~80% of the maximal response, EC₈₀). This step initiates the luminescence reaction and stimulates cAMP production.

  • Measurement: Incubate for another 15 minutes, then measure luminescence using a plate reader.[13]

  • Data Analysis:

    • Normalize the data to the response of a vehicle control (0% activity) and a maximally inhibiting concentration of a reference agonist like melatonin (100% activity).

    • Plot the percentage of activity against the log concentration of the test compound.

    • Fit the curve using non-linear regression to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists) and Emax values.

B. Gαq Coupling: Calcium Mobilization Assay

In some cell types, this compound activation couples to Gαq, which activates Phospholipase C (PLC).[6] PLC cleaves PIP₂ into IP₃ and DAG. IP₃ triggers the release of Ca²⁺ from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[5][17] This can be measured using calcium-sensitive fluorescent dyes like Fluo-4, Fluo-8, or Fura-2.[6][17][18]

Experimental Protocol: FLIPR Calcium Assay

This protocol is adapted from general GPCR calcium mobilization methodologies.[17][18][19]

Objective: To measure a test compound's ability to induce intracellular calcium release via this compound activation.

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human this compound receptor and potentially a promiscuous G-protein like Gα16 to enhance the signal.

  • Dye Loading Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye: Fluo-8 AM or similar, with Pluronic F-127 to aid dispersion.

  • Test Compounds: Dissolved in DMSO.

  • Apparatus: Black, clear-bottom 96- or 384-well plates, fluorometric imaging plate reader (FLIPR) or similar instrument with integrated liquid handling.[17]

Procedure:

  • Cell Seeding: Seed cells into black, clear-bottom plates and grow to near-confluence (24-48 hours).[11]

  • Dye Loading: Remove culture medium. Add the fluorescent calcium dye dissolved in Dye Loading Buffer to each well. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare a separate plate with test compounds at 4x the final desired concentration in Dye Loading Buffer.

  • Measurement: Place both plates into the FLIPR instrument. Program the instrument to add the compound from the source plate to the cell plate while simultaneously measuring fluorescence.

  • Reading: Record a baseline fluorescence for 10-20 seconds, then inject the compound and continue recording for 60-180 seconds to capture the transient calcium peak.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline reading.

    • Normalize the data to the response of a vehicle control (0%) and a reference agonist (100%).

    • Plot the normalized response against the log concentration of the test compound and fit the curve to determine the EC₅₀ and Emax.

Data Presentation for Functional Assays
CompoundAssay TypeModeEC₅₀ / IC₅₀ (nM)Emax (% of Melatonin)Reference
MelatonincAMP InhibitionAgoniste.g., 0.1100%[3][13]
Test AgonistcAMP InhibitionAgonistUser DataUser Data-
Test AntagonistcAMP InhibitionAntagonistUser DataUser Data-
MelatoninCalcium MobilizationAgoniste.g., 5.0100%[6]
Paeoveitol DCalcium MobilizationAgonist>100057.5% (@ 1mM)[18]
Test CompoundCalcium MobilizationAgonistUser DataUser Data-

β-Arrestin Recruitment Assays

Upon sustained agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins.[9] This process desensitizes G-protein signaling and can initiate a separate wave of β-arrestin-mediated signaling. Assays measuring this recruitment are crucial for understanding receptor regulation and identifying "biased ligands" that preferentially activate either G-protein or β-arrestin pathways.[20] Common methods rely on enzyme fragment complementation (EFC), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET).[9][20][21]

Signaling and Workflow Diagrams

cluster_pathway β-Arrestin Recruitment Pathway ligand Agonist This compound This compound Receptor ligand->this compound grk GRK This compound->grk p_this compound Phosphorylated This compound grk->p_this compound Phosphorylation arrestin β-Arrestin p_this compound->arrestin Recruitment complex This compound/β-Arrestin Complex p_this compound->complex arrestin->complex endocytosis Endocytosis & Downstream Signaling complex->endocytosis

Caption: Agonist-induced phosphorylation and β-arrestin recruitment to this compound.

Experimental Protocol: PathHunter® β-Arrestin Assay (EFC)

This protocol describes the general principle of the DiscoverX PathHunter assay, a widely used EFC-based method.[9][20]

Objective: To quantify the recruitment of β-arrestin to the this compound receptor upon ligand stimulation.

Materials:

  • Cells: A cell line engineered to co-express the this compound receptor fused to the ProLink (PK) enzyme fragment and β-arrestin fused to the Enzyme Acceptor (EA) fragment of β-galactosidase.[20]

  • Assay Buffer and Detection Reagents: Provided by the manufacturer.

  • Test Compounds: Dissolved in DMSO.

  • Apparatus: White, solid-bottom 96- or 384-well plates, luminometer.

Procedure:

  • Cell Seeding: Plate the engineered cells in white-walled assay plates and incubate overnight.

  • Compound Addition: Add test compounds at various concentrations to the wells.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment. This brings the PK and EA fragments into proximity, forming an active β-galactosidase enzyme.

  • Detection: Add the detection reagents, which contain a chemiluminescent substrate for the complemented enzyme.

  • Measurement: Incubate for 60 minutes at room temperature, then measure the chemiluminescent signal with a luminometer.[20]

  • Data Analysis:

    • Normalize the data to vehicle control (0%) and a saturating concentration of a reference agonist (100%).

    • Plot the normalized response against the log concentration of the test compound and fit the curve to determine the EC₅₀ and Emax.

Data Presentation
CompoundAssay TypeEC₅₀ (nM)Emax (% of Melatonin)Reference
Melatoninβ-Arrestin Recruitmente.g., 25.0100%[9][20]
Test Agonistβ-Arrestin RecruitmentUser DataUser Data-
Biased Ligandβ-Arrestin RecruitmentUser DataUser Data-

References

Application Notes and Protocols for Using MT1 Selective Agonists in Sleep Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MT1 selective agonists in sleep research. This document outlines the molecular mechanisms, key compounds, and detailed experimental protocols for the characterization and in vivo evaluation of these promising therapeutic agents.

Introduction to this compound Agonists in Sleep Regulation

The melatonin receptor 1 (this compound), a G-protein coupled receptor (GPCR), plays a crucial role in the regulation of sleep and circadian rhythms.[1] Endogenous melatonin, secreted by the pineal gland during darkness, activates both this compound and MT2 receptors.[2][3] The activation of this compound receptors, particularly within the suprachiasmatic nucleus (SCN) of the hypothalamus, is primarily associated with the inhibition of neuronal firing, which is thought to contribute to sleep promotion.[1][4][5] Recent research suggests a specific role for this compound receptors in the regulation of rapid eye movement (REM) sleep, making selective this compound agonists a key area of investigation for novel hypnotics and treatments for sleep disorders.[6][7][8][9][10] Unlike traditional sedative-hypnotics that often target the GABA-A receptor complex, this compound agonists offer a distinct mechanism of action with a potentially more favorable side-effect profile, including a lower risk of dependence and withdrawal symptoms.[6][11][12]

Featured this compound Selective and Related Agonists

A variety of compounds have been developed to target melatonergic receptors. While many are non-selective, some exhibit a degree of selectivity for the this compound receptor.

CompoundTarget(s)Binding Affinity (Ki) for human this compoundBinding Affinity (Ki) for human MT2Efficacy at this compoundNotes
MelatoninThis compound/MT2~80 pM[13]~383 pM[13]Full AgonistEndogenous ligand, short half-life.
RamelteonThis compound/MT2~14 pM[13]~112 pM[13]Full AgonistApproved for insomnia; ~8-fold higher affinity for this compound over MT2.[3][13]
AgomelatineThis compound/MT2, 5-HT2C antagonist~0.1 nM[14]~0.12 nM[14]AgonistAlso used as an antidepressant.[14][15]
TasimelteonThis compound/MT2Sub-nanomolarSub-nanomolarAgonistApproved for non-24-hour sleep-wake disorder; 2-4 times greater affinity for MT2.[1][16][17]
UCM871This compound selectiveNot explicitly quantified in search resultsLower affinity than for this compoundPartial AgonistA first-in-class selective this compound partial agonist shown to increase REM sleep duration.[7][9][18]
5-HEATThis compound agonist, MT2 antagonist/weak partial agonistpKi = 7.77pKi = 7.12Full AgonistExhibits functional selectivity for this compound.[11]

Signaling Pathways and Experimental Workflows

This compound Receptor Signaling Pathway

Activation of the this compound receptor by an agonist initiates a signaling cascade primarily through the inhibitory G-protein, Gi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP levels subsequently attenuates the activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation of the cAMP response element-binding protein (CREB).[1][5] This pathway is central to the sleep-promoting effects of this compound agonists.

MT1_Signaling_Pathway cluster_nucleus Nucleus Agonist This compound Agonist This compound This compound Receptor Agonist->this compound Gi Gi Protein This compound->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP ATP ATP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB pCREB pCREB Gene Gene Transcription pCREB->Gene regulates

Caption: this compound receptor signaling cascade via Gi protein coupling.
Experimental Workflow for Novel this compound Agonist Evaluation

The evaluation of a novel this compound selective agonist typically follows a multi-stage process, from initial in vitro characterization to in vivo assessment of its effects on sleep.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation (Animal Models) cluster_preclinical Preclinical Development Binding Radioligand Binding Assay (Determine Ki) Functional cAMP Functional Assay (Determine EC50/IC50, Efficacy) Binding->Functional Confirm Activity Selectivity Selectivity Profiling (vs. MT2, other receptors) Functional->Selectivity Assess Specificity PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Selectivity->PK Lead Candidate Selection Sleep Sleep Studies (EEG/EMG) (Sleep Latency, Duration, Architecture - NREM/REM) PK->Sleep Dose Selection Tox Toxicology Studies Sleep->Tox Efficacy Confirmed Formulation Formulation Development Tox->Formulation

Caption: Workflow for the evaluation of a novel this compound agonist.

Detailed Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for this compound Receptor

This protocol is for determining the binding affinity (Ki) of a test compound for the this compound receptor.[8][19]

Materials:

  • Receptor Source: Cell membranes from a stable cell line (e.g., CHO-K1, HEK293) expressing the human this compound receptor.

  • Radioligand: [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin.

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, 0.1% BSA, pH 7.4.[20]

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.[20]

  • Test Compound: Serial dilutions of the this compound agonist.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled melatonin.

  • Apparatus: 96-well plates, filter mats (e.g., GF/C pre-soaked in 0.3% polyethyleneimine), vacuum filtration manifold, scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the this compound receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add in order:

    • Binding buffer.

    • Serial dilutions of the test compound or vehicle (for total binding) or excess unlabeled melatonin (for non-specific binding).

    • Radioligand at a fixed concentration (typically at or below its Kd).

    • Membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 30-37°C) with gentle agitation to reach equilibrium.[4][19][20]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through the filter mat. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[4][20]

  • Quantification: Dry the filter mats and measure the trapped radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for this compound Agonist Activity

This protocol measures the ability of an this compound agonist to inhibit adenylyl cyclase activity, which is reflected by a decrease in intracellular cAMP levels.[14][21]

Materials:

  • Cell Line: A cell line (e.g., CHO-K1, HEK293T) co-expressing the human this compound receptor and a cAMP-sensitive biosensor (e.g., GloSensor™).[12][21]

  • Adenylyl Cyclase Stimulator: Forskolin.

  • Test Compound: Serial dilutions of the this compound agonist.

  • Assay Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).[22]

  • Apparatus: 384-well white, opaque plates, luminometer.

Procedure:

  • Cell Plating: Seed the cells in the 384-well plates and allow them to attach overnight.

  • Compound Addition:

    • Add serial dilutions of the test compound to the wells.

    • For antagonist mode, pre-incubate with the test compound before adding a known agonist.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes in the dark.[22]

  • Detection: Measure the luminescence signal using a plate reader. A decrease in signal relative to the forskolin-stimulated control indicates Gi-coupled receptor activation.

  • Data Analysis:

    • Normalize the data to the forskolin-only (0% inhibition) and no-forskolin (100% inhibition) controls.

    • Plot the percentage of inhibition against the log concentration of the agonist to generate a dose-response curve.

    • Calculate the IC50 (for inhibition of forskolin-stimulated cAMP) or EC50 (for agonist-induced response) and the maximum efficacy (Emax).

Protocol 3: In Vivo Sleep Study in Rodents using EEG/EMG

This protocol assesses the effect of an this compound agonist on sleep architecture in a rodent model.[23][24]

Materials:

  • Animals: Adult male Sprague-Dawley rats (250-300g).[23]

  • Surgical Equipment: Stereotaxic apparatus, anesthetic machine (e.g., for isoflurane), surgical tools, EEG and EMG electrodes.

  • Data Acquisition System: Polysomnography system for amplifying and filtering EEG and EMG signals.

  • Test Compound: this compound agonist dissolved in an appropriate vehicle.

Procedure:

  • Surgical Implantation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant EEG screw electrodes over the cortex (e.g., frontal and parietal) and EMG wire electrodes into the nuchal muscles.[23]

    • Allow the animal to recover for at least one week.

  • Habituation:

    • Habituate the animal to the recording chamber and tethered recording cable for several days.[23]

  • Baseline Recording:

    • Record baseline EEG/EMG data for at least 24 hours to establish a normal sleep-wake pattern.

  • Drug Administration:

    • Administer the test compound or vehicle at a specific time, often at the beginning of the light phase (the normal sleep period for rodents).[24]

  • Post-Dosing Recording:

    • Record EEG/EMG data continuously for the next 24 hours.[23]

  • Data Analysis (Sleep Scoring):

    • Visually or automatically score the recordings in epochs (e.g., 10-30 seconds) to classify the vigilance state as wakefulness, non-REM (NREM) sleep, or REM sleep based on the EEG and EMG characteristics.

    • Wakefulness: Low-amplitude, high-frequency EEG; high EMG tone.

    • NREM Sleep: High-amplitude, low-frequency (delta waves) EEG; reduced EMG tone.

    • REM Sleep: Low-amplitude, high-frequency (theta-dominant) EEG; muscle atonia (lowest EMG tone).

  • Outcome Measures:

    • Sleep Latency: Time from injection to the first consolidated episode of NREM sleep.

    • Total Sleep Time: Total duration of NREM and REM sleep over a defined period.

    • Sleep Architecture: Percentage of time spent in wake, NREM, and REM sleep.

    • Bout Analysis: Number and duration of sleep/wake bouts.

    • EEG Power Spectra: Analyze the power of different frequency bands (e.g., delta, theta) within each sleep stage.

Conclusion

The selective activation of the this compound receptor presents a targeted and promising approach for the development of novel sleep therapeutics. The protocols and data provided herein offer a framework for researchers to effectively characterize and evaluate this compound selective agonists. By understanding the distinct signaling pathways and employing rigorous in vitro and in vivo methodologies, the field can advance the development of next-generation treatments for sleep disorders with improved efficacy and safety profiles.

References

Protocol for MT1-MMP Zymography in Tissue Samples: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the detection and semi-quantitative analysis of Membrane Type 1-Matrix Metalloproteinase (MT1-MMP or MMP-14) activity in tissue samples using gelatin zymography. This technique is crucial for understanding the enzymatic role of this compound-MMP in various physiological and pathological processes, including tissue remodeling, cancer cell invasion, and metastasis.

Introduction

This compound-MMP is a transmembrane zinc-dependent endopeptidase that plays a pivotal role in the degradation of extracellular matrix (ECM) components.[1] Unlike secreted MMPs, this compound-MMP's activity is localized to the cell surface, making its analysis from complex tissue samples challenging. Gelatin zymography is a highly sensitive and widely used technique to detect gelatinolytic activity of MMPs.[2] This method involves the separation of proteins by SDS-PAGE in a polyacrylamide gel copolymerized with gelatin. Following electrophoresis, the gel is incubated in a renaturing buffer to allow the enzymes to refold and then in a developing buffer to facilitate gelatin degradation. Areas of enzymatic activity are visualized as clear bands against a dark background after staining with Coomassie Blue.[3]

This protocol outlines the critical steps for tissue sample preparation, zymography execution, and data analysis, with specific considerations for the membrane-bound nature of this compound-MMP.

Quantitative Data Summary

The following tables summarize typical concentrations, volumes, and conditions for performing this compound-MMP zymography on tissue samples. Optimization may be required depending on the tissue type and the abundance of this compound-MMP.

Table 1: Reagent and Buffer Compositions

ComponentCompositionpHNotes
Triton X-100 Lysis Buffer [1]150 mM NaCl, 50 mM Tris-HCl, 1% Triton X-100, 1 mM CaCl2, 1 µM ZnCl2, Protease Inhibitor Cocktail7.5A non-ionic detergent like Triton X-100 is crucial for solubilizing membrane-bound proteins like this compound-MMP.[1][4]
NP-40 Lysis Buffer [1][5]150 mM NaCl, 50 mM Tris-HCl, 1% NP-40, Protease Inhibitor Cocktail8.0An alternative non-ionic detergent for protein extraction.[1]
Separating Gel (8-10%) [3][6]1.5 M Tris-HCl, 0.1% SDS, 8-10% Acrylamide/Bis-acrylamide, 1 mg/mL Gelatin, 0.1% APS, TEMED8.8The acrylamide percentage can be adjusted based on the expected molecular weight of this compound-MMP (active form ~54-60 kDa).
Stacking Gel (4-5%) [3][6]0.5 M Tris-HCl, 0.1% SDS, 4-5% Acrylamide/Bis-acrylamide, 0.1% APS, TEMED6.8
2X Sample Buffer (Non-reducing) [1][6]125 mM Tris-HCl, 4% SDS, 20% Glycerol, 0.01% Bromophenol Blue6.8Reducing agents are omitted to preserve the enzyme's structure and activity. Samples should not be boiled.[7]
10X Running Buffer [1][6]250 mM Tris base, 1.92 M Glycine, 1% SDS8.3
Renaturing Buffer [8]50 mM Tris-HCl, 2.5% Triton X-1007.5Removes SDS and allows for enzyme renaturation.
Developing Buffer [6]50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2, 0.02% Brij-357.5Provides the necessary ions for MMP activity.
Staining Solution [2]0.5% Coomassie Brilliant Blue R-250, 40% Methanol, 10% Acetic Acid-
Destaining Solution [2]40% Methanol, 10% Acetic Acid, 50% H2O-

Table 2: Experimental Parameters

ParameterValue/RangeNotes
Tissue Amount ~50 mg[1][5]
Lysis Buffer Volume 0.15 - 0.5 mL[1]
Sample Protein Loading 20-50 µg per wellOptimization is recommended.[9]
Electrophoresis Conditions 100-150 V at 4°CRun until the dye front reaches the bottom of the gel.[3]
Renaturation Time 2 x 30 minutesGentle agitation is necessary.[8]
Incubation (Development) Time 18-48 hoursCan be adjusted based on enzyme activity.[6]
Incubation Temperature 37°COptimal for MMP activity.[8]
Staining Time 30-60 minutes[3]
Destaining Time Several hours to overnightChange destaining solution frequently until clear bands appear.[3]

Detailed Experimental Protocols

Tissue Sample Preparation

The efficient extraction of active this compound-MMP from the cell membrane is a critical step. Two primary methods are recommended:

Method 1: Detergent-Based Lysis [1][5]

  • Weigh approximately 50 mg of fresh or frozen tissue.

  • On ice, finely mince the tissue into small pieces.

  • Transfer the minced tissue to a pre-chilled Dounce homogenizer or a microcentrifuge tube for mechanical homogenization.

  • Add 0.5 mL of ice-cold Triton X-100 Lysis Buffer containing a protease inhibitor cocktail.

  • Homogenize the tissue thoroughly on ice.

  • Incubate the homogenate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.[1][5]

  • Carefully collect the supernatant, which contains the solubilized proteins. Avoid the lipid layer at the top and the pellet at the bottom.

  • Determine the protein concentration of the extract using a standard protein assay (e.g., BCA assay).

  • Store the protein extracts at -80°C until use.

Method 2: Pulverization of Frozen Tissue [1]

  • Immediately snap-freeze the collected tissue in liquid nitrogen.

  • Pulverize the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a tissue pulverizer.

  • Weigh approximately 50 mg of the pulverized tissue powder.

  • Resuspend the powder in 0.15 mL of ice-cold Triton X-100 Lysis Buffer with protease inhibitors.

  • Gently rotate the suspension for 30 minutes at 4°C.

  • Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.[1]

  • Collect the supernatant and determine the protein concentration.

  • Store at -80°C.

Gelatin Zymography
  • Gel Preparation : Prepare an 8-10% polyacrylamide separating gel containing 1 mg/mL gelatin. Overlay with a 4-5% stacking gel.

  • Sample Preparation : Thaw the tissue extracts on ice. Mix an appropriate amount of protein (20-50 µg) with 2X non-reducing sample buffer. Do not boil the samples.

  • Electrophoresis : Load the samples into the wells of the zymogram gel. Include a pre-stained molecular weight marker. Run the gel at a constant voltage of 100-150 V at 4°C until the bromophenol blue dye front reaches the bottom of the gel.

  • Renaturation : After electrophoresis, carefully remove the gel from the cassette. Wash the gel twice with Renaturing Buffer for 30 minutes each on a gentle shaker at room temperature. This step removes SDS and allows the enzyme to renature.[8]

  • Development : Decant the renaturing buffer and incubate the gel in Developing Buffer at 37°C for 18-48 hours with gentle agitation.[6] The incubation time will depend on the abundance of this compound-MMP in the tissue and may require optimization.

  • Staining and Destaining : Stain the gel with Staining Solution for 30-60 minutes at room temperature.[3] Destain the gel with Destaining Solution, changing the solution several times, until clear bands of gelatinolysis appear against a dark blue background.

  • Image Acquisition and Analysis : Document the zymogram using a gel documentation system. The clear bands represent areas of gelatin degradation by MMPs. The molecular weight of the active form of this compound-MMP is approximately 54-60 kDa. Densitometric analysis of the bands can be performed to semi-quantify the enzymatic activity.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for this compound-MMP Zymography in Tissue Samples.

This compound-MMP Signaling Pathway: Activation of pro-MMP-2

MT1MMP_proMMP2_Activation This compound-MMP mediated activation of pro-MMP-2 at the cell surface. One this compound-MMP molecule is inhibited by TIMP-2, which then acts as a receptor for pro-MMP-2. A neighboring, active this compound-MMP molecule then cleaves and activates pro-MMP-2. [4, 5] cluster_membrane Cell Membrane MT1_MMP_dimer This compound-MMP Dimer TIMP2 TIMP-2 MT1_MMP_dimer->TIMP2 binds cleavage Cleavage of pro-domain MT1_MMP_dimer->cleavage catalyzes pro_MMP2 pro-MMP-2 TIMP2->pro_MMP2 recruits pro_MMP2->cleavage active_MMP2 Active MMP-2 cleavage->active_MMP2

Caption: this compound-MMP-mediated activation of pro-MMP-2.

This compound-MMP and TGF-β Signaling Crosstalk

MT1MMP_TGFb_Signaling This compound-MMP can activate latent TGF-β in the extracellular matrix, initiating downstream signaling through SMAD proteins to regulate gene expression, for example, promoting Epithelial-Mesenchymal Transition (EMT). [8] cluster_ecm Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Latent_TGFb Latent TGF-β (bound to ECM) Active_TGFb Active TGF-β MT1_MMP This compound-MMP MT1_MMP->Latent_TGFb cleaves & activates TGFbR TGF-β Receptor SMADs SMAD2/3 pSMADs p-SMAD2/3 SMAD4 SMAD4 SMAD_complex SMAD Complex pSMADs->SMAD_complex SMAD4->SMAD_complex Gene_Expression Target Gene Expression (e.g., EMT genes) SMAD_complex->Gene_Expression regulates

Caption: Crosstalk between this compound-MMP and the TGF-β signaling pathway.

References

Application Notes: The Role and Inhibition of MT1-MMP in Cancer Cell Invasion

References

Application Notes and Protocols for Creating Stable Cell Lines Expressing MT1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

The human melatonin receptor 1 (MT1), a G-protein coupled receptor (GPCR), is a critical target in drug discovery for sleep disorders, circadian rhythm disturbances, and mood disorders. The development of stable cell lines that reliably express the this compound receptor is fundamental for high-throughput screening of novel therapeutic compounds and for detailed pharmacological and functional studies. This document provides comprehensive protocols for the generation, selection, and characterization of stable cell lines expressing the human this compound receptor. The methodologies detailed below are tailored for commonly used cell lines in drug discovery, such as Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells.

II. Experimental Workflow Overview

The generation of a stable cell line expressing the this compound receptor is a multi-step process that begins with the introduction of the this compound gene into a host cell line, followed by selection of cells that have integrated the gene into their genome, and culminates in the functional characterization of the selected clonal cell lines.

workflow

Caption: Experimental workflow for generating and validating stable cell lines expressing the this compound receptor.

III. Data Presentation

The following tables summarize representative quantitative data obtained during the generation and characterization of this compound-expressing stable cell lines. These values can vary depending on the specific cell line, transfection reagent, and experimental conditions.

Table 1: Transfection and Selection Parameters

ParameterCHO-K1 CellsHEK293 Cells
Transfection Efficiency (typical) 35-45%[1]60-80%
Selection Agent Hygromycin BHygromycin B
Optimal Hygromycin B Concentration 200-500 µg/mL[2][3][4]100-300 µg/mL
Selection Duration 10-14 days[5]10-14 days
Clonal Isolation Method Limiting Dilution or Ring CloningLimiting Dilution or Ring Cloning

Table 2: Pharmacological Characterization of a Stable CHO-K1/MT1 Cell Line

ParameterValueMethod
Bmax (Receptor Density) 125.1 ± 28.8 fmol/mg protein[6]Saturation Radioligand Binding ([³H]-melatonin)
pKd (Radioligand Affinity) 10.36 ± 0.05[6]Saturation Radioligand Binding ([³H]-melatonin)
pKi (Melatonin) 10.23 ± 0.07[6]Competitive Radioligand Binding
EC50 (Melatonin) 0.36 nM[7]Calcium Mobilization Assay (co-expressed with Gα15)
Functional Coupling Gi/o, Gq[7]cAMP and Calcium Mobilization Assays

IV. Detailed Experimental Protocols

A. Plasmid Vector Construction
  • Objective: To clone the full-length human this compound receptor cDNA into a mammalian expression vector containing a suitable selectable marker, such as hygromycin resistance.

  • Procedure:

    • Obtain the human this compound cDNA (e.g., GenBank Accession Number NM_005958).

    • Amplify the this compound coding sequence using PCR with primers that add appropriate restriction sites for cloning into the multiple cloning site (MCS) of a mammalian expression vector (e.g., pcDNA3.1/Hygro(+)).

    • Digest both the PCR product and the expression vector with the corresponding restriction enzymes.

    • Ligate the digested this compound insert into the linearized vector.

    • Transform the ligation product into competent E. coli for plasmid amplification.

    • Select transformed bacteria on LB agar plates containing the appropriate antibiotic (e.g., ampicillin).

    • Isolate plasmid DNA from overnight bacterial cultures and confirm the correct insertion and orientation of the this compound cDNA by restriction digest and DNA sequencing.

B. Cell Culture and Transfection
  • Objective: To introduce the this compound expression vector into the host cell line.

  • Materials:

    • CHO-K1 or HEK293 cells

    • Complete growth medium (e.g., Ham's F-12K for CHO-K1, DMEM for HEK293, supplemented with 10% FBS and 1% penicillin-streptomycin)

    • This compound expression plasmid

    • Transfection reagent (e.g., Lipofectamine® 3000, FuGENE® HD)

    • Serum-free medium (e.g., Opti-MEM™)

  • Protocol:

    • One day prior to transfection, seed the host cells in 6-well plates at a density that will result in 70-90% confluency on the day of transfection.

    • On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol for the chosen transfection reagent. Typically, this involves diluting the plasmid DNA and the transfection reagent in separate tubes of serum-free medium, then combining them and incubating for 15-20 minutes at room temperature.

    • Add the DNA-lipid complexes dropwise to the cells in the 6-well plates.

    • Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours.

C. Generation of Stable Cell Lines
  • Objective: To select for cells that have stably integrated the this compound expression vector.

  • Materials:

    • Transfected cells

    • Complete growth medium

    • Hygromycin B

  • Protocol:

    • Determine Optimal Antibiotic Concentration (Kill Curve):

      • Prior to starting the selection, it is crucial to determine the minimum concentration of hygromycin B that is lethal to the untransfected host cells.

      • Seed untransfected cells in a 24-well plate at a low density.

      • The following day, replace the medium with fresh medium containing a range of hygromycin B concentrations (e.g., 50, 100, 200, 400, 600, 800, 1000 µg/mL).[4]

      • Incubate the cells for 10-14 days, replacing the selective medium every 2-3 days.

      • The lowest concentration of hygromycin B that results in complete cell death is the optimal concentration for selection.

    • Selection of Stable Transfectants:

      • 48 hours post-transfection, passage the transfected cells into a larger culture vessel (e.g., 10 cm dish) at a 1:10 or 1:20 dilution.

      • Add complete growth medium containing the predetermined optimal concentration of hygromycin B.

      • Replace the selective medium every 3-4 days.

      • After 1-2 weeks of selection, distinct antibiotic-resistant colonies should become visible.

D. Clonal Isolation and Expansion
  • Objective: To isolate single colonies to ensure a homogenous population of cells.

  • Protocol (Limiting Dilution):

    • Trypsinize the mixed population of antibiotic-resistant colonies and resuspend in complete growth medium.

    • Perform a serial dilution of the cell suspension to a final concentration of 0.5 cells per 100 µL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate. According to the Poisson distribution, approximately one-third of the wells should contain a single cell.

    • Incubate the plates for 2-3 weeks, monitoring for the growth of single colonies.

    • Expand the clones from single colonies into larger culture vessels.

E. Validation of this compound Receptor Expression
  • Objective: To confirm the expression of the this compound receptor in the selected clones.

  • Protocols:

    • Western Blot: Analyze cell lysates from each clone for the presence of the this compound receptor protein using a specific anti-MT1 antibody.

    • Quantitative PCR (qPCR): Measure the mRNA expression level of the this compound gene in each clone.

F. Functional Characterization
  • Objective: To determine the receptor density (Bmax) and the affinity (Kd) of a radioligand for the this compound receptor.

  • Materials:

    • Membrane preparations from stable cell clones

    • [³H]-melatonin (radioligand)

    • Unlabeled melatonin (for competition assays)

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

    • Glass fiber filters

    • Scintillation cocktail

  • Protocol (Saturation Binding):

    • Incubate a fixed amount of membrane protein (e.g., 10-20 µg) with increasing concentrations of [³H]-melatonin in binding buffer.[8]

    • For non-specific binding, add a high concentration of unlabeled melatonin (e.g., 10 µM) to a parallel set of tubes.

    • Incubate at 37°C for 60 minutes.[8]

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.[8]

    • Measure the radioactivity retained on the filters using a scintillation counter.[8]

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine Bmax and Kd values by non-linear regression analysis of the specific binding data.

  • Objective: To assess the functional coupling of the this compound receptor to the Gi signaling pathway.

  • Materials:

    • This compound stable cell line

    • Forskolin

    • Melatonin

    • cAMP assay kit (e.g., HTRF, Lance Ultra, or similar)

  • Protocol:

    • Seed the this compound stable cells in a 96- or 384-well plate.

    • The next day, replace the medium with assay buffer and pre-incubate with varying concentrations of melatonin for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.

    • Incubate for 15-30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.[9]

    • Activation of the Gi-coupled this compound receptor by melatonin will result in an inhibition of forskolin-stimulated cAMP production.

  • Objective: To assess the functional coupling of the this compound receptor to the Gq signaling pathway.

  • Note: this compound receptor primarily couples to Gi, but can also couple to Gq, leading to an increase in intracellular calcium. To enhance this signal, cells can be co-transfected with a promiscuous G-protein such as Gα15.[10]

  • Materials:

    • CHO-K1/MT1/Gα15 stable cell line[7]

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)

    • Melatonin

    • Fluorescence plate reader (e.g., FLIPR, FlexStation)

  • Protocol:

    • Seed the CHO-K1/MT1/Gα15 cells in a black-walled, clear-bottom 96-well plate.

    • The following day, load the cells with a calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

    • Measure the baseline fluorescence.

    • Add varying concentrations of melatonin to the wells and immediately measure the change in fluorescence over time.[7]

    • Activation of the Gq pathway will result in a transient increase in intracellular calcium, which is detected as an increase in fluorescence.

V. This compound Receptor Signaling Pathways

The this compound receptor is known to couple to multiple G-protein signaling pathways, primarily Gi and Gq. Activation of these pathways leads to distinct downstream cellular responses.

signaling

Caption: Simplified signaling pathways of the this compound receptor.

References

Application Notes and Protocols for Immunohistochemical Staining of MT1 Receptor in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melatonin Receptor 1 (MT1), a G-protein coupled receptor, is a key component of the melatonergic system, playing a crucial role in regulating circadian rhythms, sleep patterns, and neuronal function.[1][2] Its localization and expression levels in different brain regions are of significant interest for neuroscience research and for the development of therapeutics targeting sleep disorders, neurodegenerative diseases, and mood disorders. Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and abundance of the this compound receptor within the complex architecture of the brain.[3] This document provides a detailed protocol for the immunohistochemical staining of the this compound receptor in both paraffin-embedded and frozen brain tissue sections, along with troubleshooting guidelines and a summary of key quantitative parameters.

Data Presentation

The following table summarizes recommended starting concentrations and incubation times for anti-MT1 receptor antibodies in brain tissue. It is important to note that optimal conditions should be determined empirically for each specific antibody, tissue type, and experimental setup.

ParameterRecommendationNotes
Primary Antibody Rabbit Polyclonal to MTNR1ASeveral commercial antibodies are available. It is crucial to use an antibody validated for IHC in brain tissue.
Working Dilution 1:100 - 1:500Start with the manufacturer's recommended dilution and perform a titration to find the optimal concentration.[4]
Incubation Time 12-24 hours (Overnight)Longer incubation at 4°C can enhance signal specificity and reduce background.[5]
Incubation Temperature 4°CRecommended for preserving antigen integrity and minimizing non-specific binding.

Experimental Protocols

This section outlines the detailed methodology for performing immunohistochemistry for the this compound receptor on both paraffin-embedded and frozen brain tissue sections.

I. Paraffin-Embedded Tissue Protocol

1. Deparaffinization and Rehydration:

  • Place slides in a slide holder.

  • Immerse in Xylene: 2 changes for 5 minutes each.

  • Immerse in 100% Ethanol: 2 changes for 3 minutes each.

  • Immerse in 95% Ethanol: 2 changes for 3 minutes each.

  • Immerse in 70% Ethanol: 2 changes for 3 minutes each.

  • Rinse in distilled water for 5 minutes.

2. Antigen Retrieval:

  • This step is critical for unmasking the epitope. Heat-Induced Epitope Retrieval (HIER) is commonly used for membrane receptors.[6][7]

  • Recommended Method: Immerse slides in a staining jar filled with 10 mM Sodium Citrate buffer (pH 6.0).

  • Heat the buffer with the slides to 95-100°C in a microwave, water bath, or pressure cooker for 20-30 minutes.

  • Allow the slides to cool down in the buffer for at least 20 minutes at room temperature.

  • Rinse slides gently with distilled water.

3. Peroxidase Blocking (for chromogenic detection):

  • Incubate sections in 3% hydrogen peroxide in methanol or PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity.[8][9]

  • Rinse slides with PBS (Phosphate Buffered Saline) three times for 5 minutes each.

4. Blocking:

  • Incubate sections with a blocking solution for 1 hour at room temperature. A common blocking solution is 5% normal goat serum in PBS with 0.3% Triton X-100. The serum should be from the same species as the secondary antibody.[5]

5. Primary Antibody Incubation:

  • Dilute the primary anti-MT1 receptor antibody in the blocking solution to the predetermined optimal concentration (e.g., 1:100).

  • Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation:

  • Rinse slides with PBS three times for 5 minutes each.

  • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted in the blocking solution for 1-2 hours at room temperature.

  • Rinse slides with PBS three times for 5 minutes each.

7. Detection:

  • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30-60 minutes at room temperature.

  • Rinse slides with PBS three times for 5 minutes each.

  • Develop the signal with a chromogen solution such as 3,3'-Diaminobenzidine (DAB) until the desired staining intensity is reached.

  • Stop the reaction by rinsing with distilled water.

8. Counterstaining, Dehydration, and Mounting:

  • Counterstain with Hematoxylin for 30-60 seconds.

  • "Blue" the sections in running tap water.

  • Dehydrate through graded ethanol solutions (70%, 95%, 100%).

  • Clear in xylene and mount with a permanent mounting medium.

II. Frozen Tissue Protocol

1. Tissue Preparation:

  • Fix the brain tissue by perfusion with 4% paraformaldehyde (PFA) in PBS.

  • Post-fix the brain in 4% PFA for 4-24 hours at 4°C.

  • Cryoprotect the tissue by immersing it in 30% sucrose in PBS at 4°C until it sinks.

  • Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.

  • Cut 10-40 µm thick sections on a cryostat and mount on charged slides.

2. Staining Procedure:

  • Air dry the slides for 30-60 minutes at room temperature.

  • Rinse with PBS three times for 5 minutes each.

  • Permeabilization: Incubate with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes.

  • Rinse with PBS three times for 5 minutes each.

  • Follow the same blocking, primary and secondary antibody incubation, and detection steps as described for paraffin-embedded tissue (steps 4-7). For fluorescent detection, use a fluorophore-conjugated secondary antibody and skip the peroxidase blocking and chromogen development steps.

  • Counterstaining and Mounting (for fluorescent detection):

    • Counterstain with a nuclear stain like DAPI.

    • Rinse with PBS and mount with an aqueous mounting medium.

Mandatory Visualization

Experimental Workflow Diagram

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining Protocol cluster_analysis Analysis Fixation Fixation (e.g., 4% PFA) Embedding Embedding (Paraffin or OCT) Fixation->Embedding Sectioning Sectioning Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (HIER) Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (anti-MT1) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (Chromogenic/Fluorescent) SecondaryAb->Detection Counterstain Counterstaining & Mounting Detection->Counterstain Microscopy Microscopy Counterstain->Microscopy ImageAnalysis Image Analysis & Quantification Microscopy->ImageAnalysis

Caption: Immunohistochemistry workflow for this compound receptor detection.

This compound Receptor Signaling Pathway Diagram

MT1_Signaling cluster_membrane Cell Membrane Melatonin Melatonin This compound This compound Receptor Melatonin->this compound Gi Gi This compound->Gi Gq Gq This compound->Gq AC Adenylyl Cyclase Gi->AC inhibition PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 hydrolyzes PKA PKA cAMP->PKA CREB CREB Phosphorylation PKA->CREB inhibition NeuronalActivity Modulation of Neuronal Activity CREB->NeuronalActivity IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+]i IP3->Ca2 increases PKC PKC DAG->PKC Ca2->NeuronalActivity ERK ERK1/2 Activation PKC->ERK ERK->NeuronalActivity

Caption: Simplified this compound receptor signaling cascade.

Troubleshooting

High background and weak or no staining are common issues in IHC. Here are some troubleshooting tips:

ProblemPossible CauseSuggested Solution
High Background Primary antibody concentration too high.Perform antibody titration to determine the optimal dilution.[10]
Inadequate blocking.Increase blocking time or use a different blocking reagent (e.g., 10% normal serum).[10]
Non-specific binding of secondary antibody.Include a negative control (without primary antibody). Use a pre-adsorbed secondary antibody.[11]
Endogenous peroxidase activity.Ensure the peroxidase blocking step is performed correctly.[8]
Weak or No Staining Primary antibody concentration too low.Decrease the antibody dilution (increase concentration).
Inactive primary or secondary antibody.Use a new batch of antibody and ensure proper storage.
Inadequate antigen retrieval.Optimize antigen retrieval method (try different buffers, pH, or heating times).[6]
Over-fixation of tissue.Reduce fixation time.
Non-specific Staining Cross-reactivity of the primary antibody.Use a more specific monoclonal antibody if available. Run a positive control with a known this compound-expressing tissue.
Insufficient washing.Increase the number and duration of washing steps.[9]

References

Application Notes and Protocols: The Use of MT1-MMP Knockdown Models in Metastasis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane Type 1-Matrix Metalloproteinase (MT1-MMP), also known as MMP-14, is a key enzyme implicated in the progression and metastasis of various cancers. Its ability to degrade extracellular matrix (ECM) components, activate other proteases, and modulate signaling pathways makes it a critical driver of tumor cell invasion, migration, and angiogenesis. The use of this compound-MMP knockdown models, employing techniques such as short hairpin RNA (shRNA) or small interfering RNA (siRNA), has been instrumental in elucidating its precise roles in the metastatic cascade. These models provide powerful tools for identifying and validating novel therapeutic targets aimed at inhibiting metastatic dissemination.

These application notes provide a comprehensive overview of the methodologies and data generated from studies utilizing this compound-MMP knockdown models in metastasis research. Detailed protocols for key experiments are provided to facilitate the design and execution of similar studies.

Data Presentation: Quantitative Effects of this compound-MMP Knockdown

The following tables summarize the quantitative data from various studies, highlighting the impact of this compound-MMP knockdown on key metastatic processes.

Table 1: Effect of this compound-MMP Knockdown on In Vitro Cell Invasion and Migration

Cell LineKnockdown MethodAssayReduction in Invasion/Migration (%)Reference
MDA-MB-231 (Breast Cancer)shRNAMatrigel Invasion Assay~60%[1]
D2A1 (Triple-Negative Breast Cancer)shRNABoyden Chamber InvasionSignificant decrease[2]
HT-1080 (Fibrosarcoma)siRNACircular Invasion Assay (CIA) with MatrigelSignificantly impaired[3]
Pancreatic Cancer Cells (BxPC3, Panc-1)siRNATranswell Invasion AssaySignificant decrease[4]

Table 2: Effect of this compound-MMP Knockdown on In Vivo Metastasis

Cancer ModelKnockdown MethodAnimal ModelPrimary Tumor GrowthReduction in Lung Metastasis (%)Reference
Triple-Negative Breast Cancer (MDA-MB-231)shRNASCID Mice (Orthotopic)No significant effect>85%
Triple-Negative Breast Cancer (D2A1)shRNABALB/c Mice (Orthotopic)No significant effectSignificant prevention of radiation-induced metastasis[2]
Renal Cell CarcinomashRNAOrthotopic Mouse ModelReduced tumor burdenNot specified, but tumor progression reduced[5]

Signaling Pathways

This compound-MMP influences metastasis through a complex network of signaling pathways. Its proteolytic activity can directly remodel the ECM, creating pathways for invasion. Furthermore, this compound-MMP can cleave and activate various cell surface receptors and ligands, initiating downstream signaling cascades that promote cell migration, proliferation, and survival.

MT1_MMP_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ECM ECM (Collagen, etc.) Pro_MMP2 Pro-MMP-2 MMP2 Active MMP-2 Pro_MMP2->MMP2 CD44 CD44 EGFR EGFR CD44->EGFR Activation VEGFR1 VEGFR-1 Angiogenesis Angiogenesis VEGFR1->Angiogenesis Modulation MT1_MMP This compound-MMP MT1_MMP->ECM Degradation MT1_MMP->Pro_MMP2 Activation MT1_MMP->CD44 Cleavage MT1_MMP->VEGFR1 Cleavage Integrins Integrins MT1_MMP->Integrins Interaction PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt MAPK MAPK Pathway (ERK) EGFR->MAPK FAK FAK Integrins->FAK MMP2->ECM Degradation Cell_Migration Cell Migration & Invasion PI3K_Akt->Cell_Migration MAPK->Cell_Migration Src Src Src->MAPK FAK->Src

Caption: this compound-MMP signaling network in cancer metastasis.

Experimental Workflows

Successful investigation of this compound-MMP's role in metastasis using knockdown models requires a systematic experimental approach, from the generation of stable cell lines to in vivo validation.

Experimental_Workflow cluster_knockdown 1. This compound-MMP Knockdown cluster_invitro 2. In Vitro Functional Assays cluster_invivo 3. In Vivo Metastasis Model shRNA_Design shRNA Design & Vector Construction Lentivirus Lentiviral Particle Production shRNA_Design->Lentivirus Transduction Transduction of Cancer Cells Lentivirus->Transduction Selection Selection of Stable Knockdown Clones Transduction->Selection Validation Validation (qPCR, Western Blot) Selection->Validation Invasion_Assay Matrigel Invasion Assay Validation->Invasion_Assay Migration_Assay Wound Healing / Boyden Chamber Validation->Migration_Assay Adhesion_Assay Cell Adhesion Assay Validation->Adhesion_Assay Orthotopic_Injection Orthotopic Injection of Cells Validation->Orthotopic_Injection Tumor_Monitoring Primary Tumor Growth Monitoring Orthotopic_Injection->Tumor_Monitoring Metastasis_Quantification Quantification of Lung Metastasis Tumor_Monitoring->Metastasis_Quantification

Caption: Workflow for studying this compound-MMP in metastasis.

Experimental Protocols

Protocol 1: shRNA-Mediated Knockdown of this compound-MMP in Cancer Cells

This protocol describes the generation of stable cancer cell lines with reduced this compound-MMP expression using a lentiviral-based shRNA approach.

Materials:

  • HEK293T cells

  • Lentiviral packaging plasmids (e.g., pMD2.G and psPAX2)

  • shRNA-expressing lentiviral vector (e.g., pLKO.1) targeting human this compound-MMP and a non-targeting control

  • Transfection reagent (e.g., Lipofectamine 2000 or FuGENE 6)

  • Target cancer cell line (e.g., MDA-MB-231)

  • Complete culture medium

  • Puromycin

  • Polybrene

  • qPCR primers for this compound-MMP and a housekeeping gene

  • Anti-MT1-MMP antibody and appropriate secondary antibody for Western blotting

Procedure:

  • Lentivirus Production: a. Plate HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection. b. Co-transfect the HEK293T cells with the shRNA-expressing vector and the packaging plasmids using a suitable transfection reagent according to the manufacturer's protocol. c. After 48-72 hours, collect the virus-containing supernatant and filter it through a 0.45 µm filter. The lentiviral particles can be concentrated if necessary.

  • Transduction of Target Cancer Cells: a. Plate the target cancer cells in a 6-well plate to be 50-60% confluent on the day of transduction. b. On the day of transduction, replace the medium with fresh complete medium containing Polybrene (final concentration 4-8 µg/mL) to enhance transduction efficiency. c. Add the lentiviral supernatant to the cells at various multiplicities of infection (MOIs) to determine the optimal concentration. d. Incubate the cells for 24 hours.

  • Selection of Stable Knockdown Cells: a. After 24 hours of transduction, replace the virus-containing medium with fresh complete medium. b. After another 24 hours, begin selection by adding puromycin to the medium at a pre-determined optimal concentration for the specific cell line. c. Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are formed. d. Isolate and expand individual colonies to establish stable cell lines.

  • Validation of this compound-MMP Knockdown: a. Quantitative Real-Time PCR (qPCR): Extract total RNA from the stable cell lines and perform qPCR to quantify the reduction in this compound-MMP mRNA levels compared to the non-targeting control. b. Western Blotting: Prepare whole-cell lysates and perform Western blotting using an anti-MT1-MMP antibody to confirm the reduction in this compound-MMP protein expression.

Protocol 2: In Vitro Matrigel Invasion Assay

This protocol details the procedure for assessing the invasive capacity of this compound-MMP knockdown and control cells using a Boyden chamber assay with a Matrigel-coated membrane.[6]

Materials:

  • Boyden chamber inserts (8 µm pore size) for 24-well plates

  • Matrigel Basement Membrane Matrix

  • Serum-free culture medium

  • Complete culture medium with 10% FBS (chemoattractant)

  • This compound-MMP knockdown and control cells

  • Cotton swabs

  • Methanol (for fixation)

  • Crystal violet staining solution (0.1% in 20% methanol)

  • Microscope

Procedure:

  • Coating of Inserts: a. Thaw Matrigel on ice overnight. b. Dilute Matrigel with cold, serum-free medium to a final concentration of 1 mg/mL. c. Add 50-100 µL of the diluted Matrigel solution to the upper chamber of each Boyden chamber insert, ensuring the entire surface of the membrane is covered. d. Incubate the inserts at 37°C for at least 4-6 hours to allow the Matrigel to solidify.

  • Cell Seeding: a. Harvest and resuspend the this compound-MMP knockdown and control cells in serum-free medium at a concentration of 1 x 10^5 cells/mL. b. Add 500 µL of the cell suspension to the upper chamber of each Matrigel-coated insert. c. Add 750 µL of complete medium containing 10% FBS to the lower chamber of each well to act as a chemoattractant.

  • Incubation: a. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours. The incubation time may need to be optimized depending on the cell type.

  • Staining and Quantification: a. After incubation, carefully remove the non-invading cells from the upper surface of the membrane using a cotton swab. b. Fix the invading cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes. c. Stain the cells by immersing the inserts in crystal violet solution for 15-20 minutes. d. Gently wash the inserts with water to remove excess stain and allow them to air dry. e. Count the number of invaded cells in several random fields of view under a microscope at 20x magnification. f. Calculate the average number of invaded cells per field and compare the results between the this compound-MMP knockdown and control cells.

Protocol 3: Orthotopic Mouse Model of Breast Cancer Metastasis

This protocol describes the establishment of an orthotopic mouse model to evaluate the effect of this compound-MMP knockdown on primary tumor growth and spontaneous metastasis to the lungs.[7][8][9][10][11]

Materials:

  • 6-8 week old female immunodeficient mice (e.g., NOD/SCID or BALB/c nude)

  • This compound-MMP knockdown and control breast cancer cells (e.g., MDA-MB-231) expressing a reporter gene (e.g., luciferase)

  • Matrigel (optional, can be mixed with cells to improve tumor take)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools (scalpel, forceps, sutures)

  • Bioluminescence imaging system

  • Luciferin

  • Formalin or Bouin's fixative

Procedure:

  • Cell Preparation and Injection: a. Harvest and resuspend the this compound-MMP knockdown and control cells in sterile PBS or serum-free medium at a concentration of 1-5 x 10^6 cells/100 µL. Cells can be mixed 1:1 with Matrigel on ice just prior to injection. b. Anesthetize the mouse using isoflurane. c. Make a small incision in the skin over the fourth mammary fat pad. d. Using a 27-gauge needle, inject 100 µL of the cell suspension into the mammary fat pad. e. Close the incision with sutures or surgical clips.

  • Monitoring Primary Tumor Growth: a. Monitor the mice for tumor growth by palpation and caliper measurements twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2. b. If using luciferase-expressing cells, monitor tumor growth and metastasis non-invasively using a bioluminescence imaging system after intraperitoneal injection of luciferin.

  • Quantification of Lung Metastasis: a. At a predetermined endpoint (e.g., when the primary tumor reaches a certain size or after a specific time period), euthanize the mice. b. Carefully dissect the lungs and fix them in 10% neutral buffered formalin or Bouin's fixative. c. Count the number of visible metastatic nodules on the surface of the lungs. d. For a more detailed analysis, embed the lungs in paraffin, section them, and stain with hematoxylin and eosin (H&E). Count the number of metastatic foci in multiple sections throughout the lungs. e. The metastatic burden can also be quantified by measuring the area of the lung occupied by metastases using image analysis software.[12]

Conclusion

This compound-MMP knockdown models are indispensable tools in metastasis research, providing a robust platform to dissect the molecular mechanisms underlying cancer cell invasion and dissemination. The protocols and data presented here offer a framework for researchers to investigate the role of this compound-MMP in their specific cancer models and to evaluate the efficacy of potential anti-metastatic therapies targeting this critical protease. The use of these models will continue to advance our understanding of metastasis and aid in the development of novel treatments for patients with advanced cancer.

References

Application Notes and Protocols: Live-Cell Imaging of MT1-MMP Trafficking and Localization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and implementing live-cell imaging techniques for the study of Membrane Type 1 Matrix Metalloproteinase (MT1-MMP). Detailed protocols for key experiments are provided, along with quantitative data summaries and visualizations of relevant signaling pathways and experimental workflows.

Introduction

Membrane Type 1 Matrix Metalloproteinase (this compound-MMP), also known as MMP-14, is a transmembrane zinc-dependent endopeptidase critical for extracellular matrix (ECM) remodeling. Its activity is implicated in various physiological processes, including angiogenesis and tissue development, as well as pathological conditions such as cancer cell invasion and metastasis.[1][2] The localization and trafficking of this compound-MMP to specific subcellular compartments, such as invadopodia, are tightly regulated and essential for its proteolytic function.[3][4] Live-cell imaging techniques offer powerful tools to investigate the dynamic processes of this compound-MMP trafficking, localization, and activity in real-time.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound-MMP activity and dynamics.

Table 1: Kinetic Parameters of this compound-MMP Activity. [2][5]

Enzyme FormSubstratekcat/KM (M⁻¹s⁻¹)KM (μM)kcat (s⁻¹)
Soluble this compound-MMP (sthis compound-MMP)fTHP-945,13018.60.9
Cell Surface-bound this compound-MMPfTHP-99,402--
Soluble this compound-MMPfTHP-932,800--
Membrane-tethered this compound-MMPfTHP-9~10,933--

fTHP-9 is a fluorogenic triple-helical peptide substrate.

Table 2: Pharmacological and Biological Inhibitors of this compound-MMP. [6][7][8]

InhibitorTypeTargetKi/KDEffect
DX-2400Fully human monoclonal antibodyThis compound-MMP active site0.8 nM (Ki)Competitive inhibitor, inhibits tumor growth and metastasis.
9E8Monoclonal antibodyThis compound-MMP0.6 nM (KD)Inhibits proMMP-2 activation.
CHA and CHLscFv antibodiesThis compound-MMP10.7 nM and 169 nM (KD) respectivelyInhibit HT1080 invasion of type I collagen.
IS4Peptide derived from HPX domainThis compound-MMP HPX domain-Inhibited cell migration and metastasis.
TIMP-2Endogenous Tissue Inhibitor of MetalloproteinasesThis compound-MMP catalytic domain-Modulates this compound-MMP activity.[9]

Experimental Protocols

Protocol 1: Live-Cell FRET Imaging of this compound-MMP Activity

This protocol describes the use of a genetically encoded FRET-based biosensor to visualize this compound-MMP activity in living cells.[10][11]

1. Materials:

  • HeLa cells (or other suitable cell line)

  • Expression plasmids for this compound-MMP and an this compound-MMP FRET biosensor (e.g., ECFP-linker-YPet or mOrange2-linker-mCherry construct).[10][11] The linker contains a specific cleavage site for this compound-MMP.

  • Lipofectamine 2000 (or other transfection reagent)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Serum-free DMEM with 0.5% FBS

  • CO2-independent imaging medium

  • Epidermal Growth Factor (EGF) (50 ng/ml)

  • Inverted fluorescence microscope with a cooled CCD camera and appropriate filter sets for the chosen FRET pair.

2. Cell Culture and Transfection:

  • Culture HeLa cells in DMEM with 10% FBS.

  • Co-transfect cells with the this compound-MMP and FRET biosensor plasmids using Lipofectamine 2000 according to the manufacturer's instructions.

  • After 4-6 hours, replace the transfection medium with fresh DMEM containing 10% FBS.

  • 36-48 hours post-transfection, starve the cells in serum-free DMEM with 0.5% FBS to reduce basal this compound-MMP activity.[10]

3. Live-Cell Imaging:

  • Transfer the cells to a glass-bottom dish suitable for microscopy.

  • Replace the medium with CO2-independent imaging medium.

  • Mount the dish on the microscope stage, maintaining the temperature at 37°C.

  • Acquire baseline FRET images (both donor and acceptor channels) for a few minutes before stimulation.

  • Add EGF (50 ng/ml) to the medium to stimulate this compound-MMP activity.

  • Acquire FRET images at regular intervals (e.g., every 2-5 minutes) for the desired duration.

4. Data Analysis:

  • Correct for background fluorescence.

  • Calculate the FRET ratio (Acceptor emission / Donor emission) for each time point at the single-cell level.

  • A decrease in FRET ratio (or an increase in the donor/acceptor emission ratio) indicates cleavage of the biosensor by active this compound-MMP.[10]

  • Plot the change in FRET ratio over time to visualize the dynamics of this compound-MMP activation.

Protocol 2: TIRF Microscopy for this compound-MMP Localization at the Cell Surface

Total Internal Reflection Fluorescence (TIRF) microscopy allows for the selective visualization of fluorescently tagged proteins at or near the plasma membrane with high signal-to-noise ratio.[12][13][14]

1. Materials:

  • Cells expressing fluorescently tagged this compound-MMP (e.g., this compound-MMP-mCherry).[15]

  • Fibronectin-coated glass-bottom dishes.

  • TIRF microscope system.

2. Cell Preparation:

  • Seed cells expressing this compound-MMP-mCherry onto fibronectin-coated glass-bottom dishes.

  • Allow cells to adhere and spread for several hours or overnight.

3. TIRF Imaging:

  • Place the dish on the TIRF microscope stage.

  • Adjust the incident angle of the laser to achieve total internal reflection.

  • Acquire time-lapse images of this compound-MMP-mCherry at the cell surface to observe its localization and dynamics in structures like invadopodia.

4. Data Analysis:

  • Analyze the images to determine the spatial distribution and clustering of this compound-MMP at the plasma membrane.

  • Quantify the fluorescence intensity in specific regions of interest (e.g., leading edge, invadopodia) over time.

Protocol 3: FRAP Analysis of this compound-MMP Dynamics

Fluorescence Recovery After Photobleaching (FRAP) is used to measure the mobility of fluorescently labeled proteins within a specific cellular region.[4][16][17]

1. Materials:

  • Cells expressing fluorescently tagged this compound-MMP (e.g., this compound-MMP-GFP).

  • Confocal or TIRF microscope equipped with a high-power laser for photobleaching.

2. FRAP Experiment:

  • Identify a region of interest (ROI) where this compound-MMP is localized (e.g., a cluster at the plasma membrane or within invadopodia).

  • Acquire a few pre-bleach images of the ROI.

  • Use a high-intensity laser to photobleach the fluorescence within the ROI.

  • Acquire a time-lapse series of images of the ROI to monitor the recovery of fluorescence as unbleached this compound-MMP molecules move into the bleached area.

3. Data Analysis:

  • Measure the fluorescence intensity within the bleached ROI over time.

  • Correct for photobleaching during image acquisition.

  • Plot the normalized fluorescence recovery curve.

  • Fit the curve to a mathematical model to determine the mobile fraction and the half-time of recovery (t1/2), which provide insights into the dynamics of this compound-MMP.[16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving this compound-MMP and the workflows of the described imaging techniques.

MT1_MMP_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects ECM ECM MT1_MMP MT1_MMP ECM->MT1_MMP Degradation proMMP2 proMMP2 proMMP2->MT1_MMP Activation TGF_beta_latent TGF_beta_latent TGF_beta_latent->MT1_MMP Activation SMAD4 SMAD4 TGF_beta_latent->SMAD4 TGF-beta Signaling CD44 CD44 CD44->MT1_MMP VEGFR2 VEGFR2 MT1_MMP->VEGFR2 ERK ERK MT1_MMP->ERK p130Cas p130Cas MT1_MMP->p130Cas Invasion Invasion MT1_MMP->Invasion Migration Migration MT1_MMP->Migration Integrin_beta1 Integrin_beta1 Src Src Integrin_beta1->Src EGFR EGFR EGFR->MT1_MMP P on Thr567 VEGFR2->Src Src->EGFR FAK FAK Src->FAK Akt Akt Src->Akt FAK->Migration PI3K PI3K mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis ERK->Migration EMT EMT SMAD4->EMT Rac1 Rac1 p130Cas->Rac1 Rac1->Migration

Caption: this compound-MMP signaling network in cancer progression.

MT1_MMP_Trafficking Golgi Golgi Plasma_Membrane Plasma Membrane (Invadopodia) Golgi->Plasma_Membrane Biosynthesis (Rab8) Clathrin_Coated_Pit Clathrin-Coated Pit Plasma_Membrane->Clathrin_Coated_Pit Endocytosis Caveolae Caveolae Plasma_Membrane->Caveolae Endocytosis Flotillin_Raft Flotillin_Raft Plasma_Membrane->Flotillin_Raft Endocytosis Early_Endosome Early Endosome (Rab5) Clathrin_Coated_Pit->Early_Endosome Caveolae->Early_Endosome Flotillin_Raft->Early_Endosome Late_Endosome Late Endosome (Rab7) Early_Endosome->Late_Endosome Recycling_Endosome Recycling Endosome (Rab4, Rab11, Rab14) Early_Endosome->Recycling_Endosome Fast Recycling Late_Endosome->Recycling_Endosome Slow Recycling Lysosome Lysosome Late_Endosome->Lysosome Degradation Recycling_Endosome->Plasma_Membrane Recycling (VAMP7)

Caption: this compound-MMP intracellular trafficking pathways.

FRET_Imaging_Workflow Start Start Cell_Culture Cell Culture Start->Cell_Culture Transfection Co-transfect this compound-MMP and FRET Biosensor Cell_Culture->Transfection Starvation Serum Starvation Transfection->Starvation Imaging_Setup Mount on Microscope (37°C) Starvation->Imaging_Setup Baseline_Imaging Acquire Baseline FRET Images Imaging_Setup->Baseline_Imaging Stimulation Add Stimulus (e.g., EGF) Baseline_Imaging->Stimulation Time_Lapse Acquire Time-Lapse FRET Images Stimulation->Time_Lapse Data_Analysis Calculate FRET Ratio over Time Time_Lapse->Data_Analysis End End Data_Analysis->End

Caption: Workflow for FRET imaging of this compound-MMP activity.

TIRF_FRAP_Workflow cluster_TIRF TIRF Microscopy for Localization cluster_FRAP FRAP for Dynamics TIRF_Start Start TIRF_Cell_Prep Seed cells with fluorescent this compound-MMP TIRF_Start->TIRF_Cell_Prep TIRF_Imaging Acquire TIRF Time-Lapse Images TIRF_Cell_Prep->TIRF_Imaging TIRF_Analysis Analyze Localization and Dynamics TIRF_Imaging->TIRF_Analysis TIRF_End End TIRF_Analysis->TIRF_End FRAP_Start Start FRAP_Pre_Bleach Acquire Pre-Bleach Images of ROI FRAP_Start->FRAP_Pre_Bleach FRAP_Bleach Photobleach ROI FRAP_Pre_Bleach->FRAP_Bleach FRAP_Post_Bleach Acquire Post-Bleach Time-Lapse Images FRAP_Bleach->FRAP_Post_Bleach FRAP_Analysis Analyze Fluorescence Recovery Curve FRAP_Post_Bleach->FRAP_Analysis FRAP_End End FRAP_Analysis->FRAP_End

Caption: Workflows for TIRF and FRAP analyses of this compound-MMP.

References

Application Notes and Protocols for Pharmacological Profiling of Novel MT1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the pharmacological characterization of novel ligands targeting the Melatonin Receptor 1 (MT1). The protocols outlined below are foundational for determining the affinity, potency, and functional activity of newly synthesized compounds, which is a critical step in the drug discovery and development process for therapeutics aimed at regulating circadian rhythms, sleep disorders, and other neurological conditions.

Introduction to this compound Receptor Pharmacology

The Melatonin Receptor 1 (this compound) is a high-affinity G-protein coupled receptor (GPCR) that, along with the MT2 receptor, mediates the physiological effects of melatonin.[1][2] Primarily coupled to Gi/o proteins, activation of this compound typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[[“]][4] However, this compound can also couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[2][5] Furthermore, this compound activation can modulate other signaling pathways, including the ERK1/2 phosphorylation cascade.[6][7] The pharmacological profiling of novel ligands is essential to understand their interaction with the this compound receptor and to predict their potential therapeutic effects.

Data Presentation: Pharmacological Profiles of Reference and Novel this compound Ligands

The following tables summarize the quantitative data for well-characterized and recently identified novel this compound receptor ligands. This data is crucial for comparing the pharmacological properties of new chemical entities.

Table 1: Binding Affinities (Ki) of this compound Receptor Ligands

CompoundReceptorKi (nM)RadioligandCell LineReference
MelatoninHuman this compound0.142-[¹²⁵I]-iodomelatoninCHO-K1[8]
2-IodomelatoninHuman this compound0.072-[¹²⁵I]-iodomelatoninCHO-K1[8]
RamelteonHuman this compound~2.8 (IC50)[³H]-melatoninHEK293T[9]
AgomelatineHuman this compound~3.2 (IC50)[³H]-melatoninHEK293T[9]
ATBT-23Human this compound189.8 (Ki ratio this compound/MT2)2-[¹²⁵I]-iodomelatoninCHO[10]
N32Human this compound4.2 (Ki ratio MT2/MT1)2-[¹²⁵I]-iodomelatoninCHO[10]
N30#2Human this compound4.8 (Ki ratio MT2/MT1)2-[¹²⁵I]-iodomelatoninCHO[10]
UCSF4226Human this compound>54 (Selectivity MT2/MT1)2-[¹²⁵I]-iodomelatonin-[11]
Compound 6bHuman this compound0.07--[12]

Table 2: Functional Potency (EC50/IC50) and Efficacy of this compound Receptor Ligands

CompoundAssay TypeReceptorEC50/IC50 (nM)Efficacy (% of Melatonin)Cell LineReference
MelatonincAMP InhibitionHuman this compound~1100%HEK293T[9]
2-IodomelatoninGTPγSHuman this compound0.07-CHO-K1[8]
'7447cAMP InhibitionHuman this compoundpEC50: 7.39 ± 0.10-62 ± 13%HEK[11]
'3384cAMP InhibitionHuman this compoundpEC50: 7.68 ± 0.09-47 ± 12%HEK[11]
GastrodinERK1/2 PhosphorylationHuman this compound-Agonist-[13]
Compound 6aFunctional AssayHuman this compound/MT20.898%-[12]
Compound 6bFunctional AssayHuman this compound/MT20.2121%-[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in the pharmacological profiling of novel this compound receptor ligands.

Protocol 1: Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of a test compound for the this compound receptor using a competition binding assay with a radiolabeled ligand.[1][14][15]

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human this compound receptor.[8]

  • Cell membrane preparations from the above cells.

  • Radioligand: 2-[¹²⁵I]-iodomelatonin.[[“]]

  • Test compounds (novel ligands).

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.[16]

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.[8]

  • GF/B glass fiber filters.[15]

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the this compound receptor using standard cell fractionation techniques.

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of 2-[¹²⁵I]-iodomelatonin (typically at its Kd concentration), and varying concentrations of the unlabeled test compound.

  • Incubation: Add the cell membrane preparation to each well. Incubate the plate at 37°C for 60 minutes to reach equilibrium.[8][16]

  • Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through GF/B filters.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay

This protocol measures the ability of a test compound to act as an agonist or antagonist at the this compound receptor by quantifying its effect on intracellular cAMP levels.[17]

Materials:

  • HEK293 cells co-expressing the human this compound receptor and a cAMP biosensor (e.g., GloSensor™-22F).[11][18]

  • Test compounds (novel ligands).

  • Forskolin (an adenylyl cyclase activator).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4, 0.1% BSA).[11]

  • Luminescence plate reader.

Procedure:

  • Cell Plating: Seed the cells in a 384-well white, clear-bottom plate and incubate overnight.[9]

  • Compound Addition: Add varying concentrations of the test compound to the cells and incubate for 15 minutes.[11]

  • Stimulation: To measure agonist activity, add a sub-maximal concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production. To measure inverse agonist or antagonist activity, co-incubate the test compound with a known this compound agonist.

  • Luminescence Measurement: Add the luciferin substrate and measure luminescence using a plate reader. A decrease in luminescence indicates a decrease in cAMP levels, characteristic of this compound receptor activation by an agonist.[11]

  • Data Analysis: Plot the luminescence signal against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Protocol 3: ERK1/2 Phosphorylation Assay

This protocol assesses the activation of the MAP kinase pathway downstream of this compound receptor activation.[19][20]

Materials:

  • Cells endogenously or recombinantly expressing the this compound receptor.

  • Test compounds (novel ligands).

  • Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

  • Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore).

  • Lysis buffer.

  • Western blot or In-Cell Western™ assay system.

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of the test compound for a specific time (e.g., 5-15 minutes) to induce ERK1/2 phosphorylation.[21]

  • Cell Lysis: Lyse the cells to extract total protein.

  • Detection (Western Blot):

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against p-ERK and total ERK.

    • Incubate with the appropriate secondary antibody and detect the signal using a suitable substrate.

  • Detection (In-Cell Western™):

    • Fix and permeabilize the cells in a microplate.

    • Incubate with primary antibodies against p-ERK and a normalization protein.

    • Incubate with fluorescently labeled secondary antibodies.

    • Scan the plate using an imaging system.

  • Data Analysis: Quantify the p-ERK signal and normalize it to the total ERK or a housekeeping protein signal. Plot the normalized signal against the log concentration of the test compound to determine the EC50 value.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows associated with this compound receptor pharmacology.

MT1_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound Receptor G_protein Gi/o Protein This compound->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Ligand This compound Ligand (e.g., Melatonin) Ligand->this compound PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression (e.g., Clock Genes) CREB->Gene_Expression Regulation

Caption: Canonical Gi-coupled signaling pathway of the this compound receptor.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare this compound-expressing cell membranes start->prepare_membranes setup_assay Set up 96-well plate: - Radioligand (e.g., 2-[¹²⁵I]-iodomelatonin) - Test compound (varying concentrations) - Membranes prepare_membranes->setup_assay incubate Incubate to reach equilibrium setup_assay->incubate filter Rapid vacuum filtration incubate->filter wash Wash to remove unbound radioligand filter->wash count Quantify radioactivity wash->count analyze Analyze data (IC50, Ki) count->analyze end End analyze->end

Caption: Experimental workflow for the radioligand binding assay.

Functional_Assay_Comparison cluster_assays Functional Assays Ligand_Binding Ligand Binding (Affinity - Ki) Functional_Response Functional Response (Potency - EC50/IC50, Efficacy) Ligand_Binding->Functional_Response Leads to cAMP_Assay cAMP Assay Functional_Response->cAMP_Assay Measured by GTP_Assay GTPγS Binding Assay Functional_Response->GTP_Assay Measured by ERK_Assay ERK1/2 Phosphorylation Assay Functional_Response->ERK_Assay Measured by

Caption: Relationship between binding affinity and functional response assays.

References

Application Notes and Protocols: Lentiviral shRNA Knockdown of MT1-MMP in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective knockdown of Membrane Type 1-Matrix Metalloproteinase (MT1-MMP), also known as MMP-14, in primary cells using a lentiviral-mediated short hairpin RNA (shRNA) approach. This powerful technique enables the stable, long-term reduction of a target protein, facilitating the investigation of its role in various biological processes.[1][2] this compound-MMP is a key enzyme involved in extracellular matrix remodeling and has been implicated in physiological processes like angiogenesis and wound healing, as well as pathological conditions such as tumor invasion and metastasis.[3][4][5][6]

Data Presentation

Table 1: Representative Knockdown Efficiency of this compound-MMP shRNA
Target Cell LineTransduction MethodDays Post-TransductionAnalysis MethodThis compound-MMP mRNA Knockdown (%)This compound-MMP Protein Knockdown (%)Reference
Primary Human Endothelial CellsLentivirus (MOI 5)5qRT-PCR75 ± 5-Illustrative
Primary Human Endothelial CellsLentivirus (MOI 5)7Western Blot-80 ± 8Illustrative
Primary Mouse FibroblastsLentivirus (MOI 10)5qRT-PCR85 ± 6-Illustrative
Primary Mouse FibroblastsLentivirus (MOI 10)7Western Blot-90 ± 5Illustrative

Note: The data presented in this table are illustrative and represent typical knockdown efficiencies that can be achieved. Actual results will vary depending on the primary cell type, lentiviral titer, multiplicity of infection (MOI), and the specific shRNA sequence used.

Experimental Protocols

Protocol 1: Lentiviral shRNA Vector Production

This protocol outlines the steps for producing high-titer lentiviral particles in HEK293T cells.

Materials:

  • HEK293T cells

  • pLKO.1-shRNA transfer plasmid targeting this compound-MMP

  • Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)

  • DMEM with 10% FBS

  • Opti-MEM

  • Transfection reagent (e.g., Lipofectamine 2000 or FuGENE)

  • 6-well or 10 cm tissue culture plates

  • Polypropylene tubes

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density of 7 x 10^5 cells per well in 5 mL of DMEM with 10% FBS (without antibiotics).[7] The cells should be approximately 70-80% confluent at the time of transfection.[2]

  • Plasmid DNA Preparation: In separate polypropylene tubes, prepare the following DNA mixture in Opti-MEM. The ratio of shRNA plasmid to packaging plasmids is critical for optimal virus production.[7] A common starting ratio is 4:3:1 for transfer:packaging:envelope plasmids.

  • Transfection Complex Formation:

    • Dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions and incubate for 5 minutes at room temperature.[7]

    • Add the plasmid DNA mixture to the diluted transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for the formation of DNA-lipid complexes.[7]

  • Transfection: Add the DNA-transfection reagent complex dropwise to the HEK293T cells.[7] Gently swirl the plate to ensure even distribution.

  • Incubation and Media Change: Incubate the cells at 37°C with 5% CO2 for 12-18 hours.[7][8] After incubation, remove the transfection medium and replace it with fresh, pre-warmed complete growth medium.

  • Virus Harvest: Harvest the lentivirus-containing supernatant 48 and 72 hours post-transfection.[8] Pool the harvests and centrifuge at a low speed to pellet any cell debris. The clarified supernatant contains the lentiviral particles.

  • Virus Concentration (Optional): For primary cells, which can be difficult to transduce, concentrating the virus is recommended. This can be achieved through ultracentrifugation or by using commercially available concentration reagents.[9][10]

  • Aliquoting and Storage: Aliquot the concentrated virus into cryovials and store at -80°C. Avoid repeated freeze-thaw cycles, as this will significantly reduce the viral titer.[8]

Protocol 2: Lentiviral Transduction of Primary Cells

This protocol provides a general guideline for transducing primary cells with lentiviral particles. Optimization of the multiplicity of infection (MOI) is crucial for each primary cell type.

Materials:

  • Primary cells of interest

  • Concentrated lentiviral particles (shRNA-MT1-MMP and non-target control)

  • Complete growth medium for the primary cells

  • Polybrene or other transduction enhancement reagent

  • 24-well or 48-well tissue culture plates

Procedure:

  • Cell Seeding: Plate the primary cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction.[11][12]

  • Transduction:

    • On the day of transduction, thaw the lentiviral aliquots on ice.

    • Prepare the transduction medium by adding the desired amount of lentivirus and a transduction-enhancing reagent like Polybrene (typically 4-8 µg/mL) to the complete growth medium.[12][13] Note that some primary cells, such as neurons, can be sensitive to Polybrene.[14]

    • Remove the existing medium from the cells and replace it with the transduction medium.

  • Incubation: Incubate the cells with the virus for 18-24 hours at 37°C with 5% CO2.[14] If toxicity is observed, the incubation time can be reduced to 4-6 hours.[12]

  • Media Change: After incubation, remove the virus-containing medium and replace it with fresh, pre-warmed complete growth medium.

  • Selection (Optional): If the lentiviral vector contains a selection marker (e.g., puromycin resistance), begin antibiotic selection 48-72 hours post-transduction.[11] The appropriate antibiotic concentration should be determined beforehand with a kill curve for the specific primary cells.

  • Analysis of Knockdown: After 4-7 days of selection (or 5-7 days post-transduction if no selection is used), the cells can be harvested to assess this compound-MMP knockdown efficiency via qRT-PCR or Western blot.[15]

Protocol 3: Functional Assays for this compound-MMP Activity

Following successful knockdown, functional assays are essential to determine the biological consequences.

  • Gelatin Zymography: This technique is used to detect the proteolytic activity of MMPs. Cell lysates or conditioned media are run on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a developing buffer, and areas of gelatin degradation, indicating MMP activity, appear as clear bands against a stained background. This can be used to assess the activation of pro-MMP-2, a known substrate of this compound-MMP.[16]

  • Cell Invasion Assay: A common method to assess cell invasion is the Boyden chamber assay. Cells are seeded in the upper chamber of a transwell insert coated with a basement membrane extract (e.g., Matrigel). The lower chamber contains a chemoattractant. After incubation, the number of cells that have invaded through the matrix to the lower surface of the insert is quantified. A reduction in invasion in this compound-MMP knockdown cells would indicate its role in this process.[4]

  • Collagen Degradation Assay: Cells can be plated on fluorescently labeled collagen-coated coverslips. The degradation of the collagen matrix by the cells can be visualized and quantified by fluorescence microscopy.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

MT1_MMP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ECM_Components ECM Components (Collagen, Fibronectin) MT1_MMP This compound-MMP ECM_Components->MT1_MMP Degradation pro_MMP2 pro-MMP-2 TGF_beta_latent Latent TGF-β Active_TGF_beta Active TGF-β SMAD4 SMAD4 Active_TGF_beta->SMAD4 Signal Transduction MT1_MMP->pro_MMP2 Activation MT1_MMP->TGF_beta_latent FAK FAK MT1_MMP->FAK Activation RhoA_Rac1 RhoA / Rac1 MT1_MMP->RhoA_Rac1 Activation Integrin β1 Integrin Src Src Integrin->Src Activation EGFR EGFR EGFR->MT1_MMP Phosphorylation (Thr567) Src->EGFR Activation Cell_Invasion Cell Invasion & Metastasis FAK->Cell_Invasion RhoA_Rac1->Cell_Invasion EMT Epithelial-Mesenchymal Transition (EMT) SMAD4->EMT

Caption: this compound-MMP signaling pathways in cell invasion and EMT.

Lentiviral_shRNA_Workflow shRNA_Design 1. shRNA Design & Cloning into pLKO.1 Transfection 2. Co-transfection of HEK293T cells (shRNA plasmid + packaging plasmids) shRNA_Design->Transfection Virus_Production 3. Lentivirus Production & Harvest Transfection->Virus_Production Transduction 4. Transduction of Primary Cells Virus_Production->Transduction Selection 5. Selection of Transduced Cells (Optional) Transduction->Selection Knockdown_Verification 6. Verification of Knockdown (qRT-PCR, Western Blot) Selection->Knockdown_Verification Functional_Assays 7. Functional Assays (Invasion, Zymography) Knockdown_Verification->Functional_Assays

References

Application Notes and Protocols for Agonist-Induced Internalization of the MT1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanisms and methodologies for studying the agonist-induced internalization of the Melatonin Receptor 1 (MT1), a critical process in regulating receptor signaling and cellular responses to melatonin. Detailed protocols for key experimental assays are provided to facilitate research and development in this area.

Introduction

The this compound receptor, a G protein-coupled receptor (GPCR), plays a pivotal role in mediating the physiological effects of melatonin, including the regulation of circadian rhythms, sleep, and mood. Upon binding to an agonist, such as melatonin, the this compound receptor undergoes a process of internalization, where it is translocated from the cell surface into the cell's interior. This process is a key mechanism for receptor desensitization, signal termination, and downstream signaling pathway activation. Understanding the kinetics and molecular machinery of this compound internalization is crucial for the development of novel therapeutics targeting the melatoninergic system.

Agonist-induced internalization of the this compound receptor is a complex process primarily mediated by a clathrin-dependent pathway. Key molecular players in this process include G proteins, G protein-coupled receptor kinases (GRKs), and β-arrestins.[1]

Data Presentation

Table 1: Representative Time-Course of Agonist-Induced this compound Receptor Internalization

Time (minutes)Percent Internalization (%)
00
515 - 25
1540 - 50
3060 - 70
6075 - 85

Note: These values are illustrative and can vary depending on the specific cell line, agonist concentration, and experimental conditions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for agonist-induced this compound receptor internalization and the general workflows for the experimental protocols described below.

MT1_Internalization_Pathway Agonist-Induced this compound Receptor Internalization Pathway Agonist Agonist (Melatonin) MT1_inactive This compound Receptor (Inactive) Agonist->MT1_inactive Binding MT1_active This compound Receptor (Active) MT1_inactive->MT1_active Activation G_protein G Protein (Gi/o) MT1_active->G_protein Activates GRK GRK MT1_active->GRK Recruits GRK->MT1_active Phosphorylates MT1_phos Phosphorylated this compound beta_Arrestin β-Arrestin MT1_phos->beta_Arrestin Recruits CCP Clathrin-Coated Pit MT1_phos->CCP Localizes to Clathrin Clathrin beta_Arrestin->Clathrin Recruits MEK_ERK MEK/ERK Pathway beta_Arrestin->MEK_ERK Activates Clathrin->CCP Forms Endosome Early Endosome CCP->Endosome Internalization Recycling Recycling to Membrane Endosome->Recycling Degradation Lysosomal Degradation Endosome->Degradation Downstream Downstream Cellular Responses MEK_ERK->Downstream

Caption: Signaling cascade of this compound receptor internalization.

Experimental_Workflows Experimental Workflows for Studying this compound Internalization cluster_radioligand Radioligand Binding Assay cluster_if Immunofluorescence Microscopy cluster_efc Enzyme Fragment Complementation r1 Cell Culture (this compound-expressing) r2 Incubate with Radioligand r1->r2 r3 Agonist Treatment (Time Course) r2->r3 r4 Wash to Remove Unbound Ligand r3->r4 r5 Lyse Cells r4->r5 r6 Measure Radioactivity r5->r6 r7 Calculate Internalization r6->r7 i1 Seed Cells on Coverslips i2 Agonist Treatment (Time Course) i1->i2 i3 Fix and Permeabilize i2->i3 i4 Incubate with Primary Antibody (anti-MT1) i3->i4 i5 Incubate with Fluorescent Secondary Antibody i4->i5 i6 Mount and Image (Confocal Microscopy) i5->i6 i7 Quantify Internalization i6->i7 e1 Co-transfect Cells with this compound-enzyme_donor and endosome-enzyme_acceptor constructs e2 Agonist Treatment (Time Course) e1->e2 e3 Add Substrate e2->e3 e4 Measure Luminescence/Fluorescence e3->e4 e5 Calculate Internalization e4->e5

Caption: Workflows for key this compound internalization assays.

Experimental Protocols

The following are detailed protocols for three common methods used to quantify agonist-induced this compound receptor internalization.

Radioligand Binding Assay to Quantify Cell Surface Receptors

This protocol measures the loss of cell surface receptors over time following agonist treatment.

Materials:

  • CHO cells stably expressing tagged this compound receptors (e.g., FLAG-MT1)

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Radiolabeled antagonist (e.g., [³H]-luzindole or [¹²⁵I]-iodomelatonin)

  • Unlabeled agonist (melatonin)

  • Unlabeled antagonist (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Plate this compound-expressing CHO cells in 24-well plates and grow to 80-90% confluency.

  • Agonist Stimulation:

    • Wash cells once with pre-warmed PBS.

    • Add serum-free medium containing the desired concentration of melatonin (or other agonist) to the cells.

    • Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Radioligand Binding:

    • At each time point, place the plate on ice and wash the cells twice with ice-cold PBS to stop internalization and remove the agonist.

    • Add ice-cold binding buffer containing a saturating concentration of the radiolabeled antagonist to each well.

    • For non-specific binding, add the radiolabeled antagonist plus a high concentration of unlabeled antagonist to a separate set of wells.

    • Incubate on ice for 2-4 hours to reach binding equilibrium.

  • Washing and Lysis:

    • Wash the cells three times with ice-cold PBS to remove unbound radioligand.

    • Lyse the cells by adding lysis buffer to each well and incubating for 30 minutes at room temperature.

  • Quantification:

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) to obtain specific binding.

    • The percentage of internalization at each time point is calculated as: % Internalization = (1 - (Specific Binding at time t / Specific Binding at time 0)) * 100

Immunofluorescence Microscopy for Visualization of this compound Internalization

This method allows for the direct visualization of receptor trafficking from the plasma membrane to intracellular compartments.

Materials:

  • CHO cells stably expressing epitope-tagged this compound receptors (e.g., HA-MT1 or FLAG-MT1)

  • Glass coverslips

  • Cell culture medium

  • PBS

  • Agonist (melatonin)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody against the epitope tag

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Seeding: Seed this compound-expressing CHO cells on sterile glass coverslips in a 12-well plate and allow them to adhere and grow for 24-48 hours.

  • Agonist Treatment:

    • Wash the cells with pre-warmed PBS.

    • Treat the cells with melatonin at the desired concentration for various time points at 37°C. Include a vehicle-treated control (time 0).

  • Fixation and Permeabilization:

    • Wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific binding by incubating the cells in blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (and DAPI if desired) diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using mounting medium.

    • Image the cells using a confocal microscope.

  • Image Analysis:

    • Quantify the internalized receptors by measuring the fluorescence intensity in intracellular vesicles compared to the total cell fluorescence. Software such as ImageJ or CellProfiler can be used for this analysis.

Enzyme Fragment Complementation (EFC) Assay for Quantifying Internalization

This is a high-throughput method to measure the co-localization of the receptor with endosomal markers upon internalization.[2][3]

Materials:

  • Host cells (e.g., HEK293 or CHO)

  • Expression vectors for:

    • This compound receptor fused to a small enzyme fragment (enzyme donor, ED)

    • An early endosome marker (e.g., Rab5) fused to a larger, inactive enzyme fragment (enzyme acceptor, EA)

  • Cell culture and transfection reagents

  • Agonist (melatonin)

  • Lysis buffer

  • Substrate for the reconstituted enzyme (e.g., a chemiluminescent substrate for β-galactosidase)

  • Luminometer

Procedure:

  • Cell Transfection: Co-transfect the host cells with the this compound-ED and Rab5-EA expression vectors.

  • Cell Plating: Plate the transfected cells in a white, clear-bottom 96-well plate and allow them to express the fusion proteins for 24-48 hours.

  • Agonist Stimulation:

    • Wash the cells with assay buffer.

    • Add melatonin at various concentrations and for different time points to the wells.

  • Enzyme Assay:

    • Lyse the cells according to the EFC kit manufacturer's instructions.

    • Add the enzyme substrate solution to each well.

    • Incubate for the recommended time to allow for the enzymatic reaction to proceed.

  • Signal Detection: Measure the luminescence signal using a plate reader.

  • Data Analysis: The increase in luminescence is proportional to the amount of this compound receptor that has internalized and co-localized with the early endosomes. Calculate the fold-change in signal over the vehicle-treated control for each condition.

Conclusion

The study of agonist-induced internalization of the this compound receptor is essential for a complete understanding of its pharmacology and for the development of effective drugs targeting this receptor. The protocols provided herein offer robust methods for quantifying and visualizing this critical cellular process. By employing these techniques, researchers can gain valuable insights into the mechanisms of this compound receptor regulation and its role in health and disease.

References

Troubleshooting & Optimization

Optimizing MT1 Receptor Antibody for Western Blot: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of MT1 receptor antibodies in Western blotting experiments.

Troubleshooting Guide

This guide addresses common issues encountered during Western blot analysis of the this compound receptor, offering potential causes and solutions in a question-and-answer format.

Problem: No Signal or Weak Signal

  • Question: I am not seeing any bands, or the bands for my this compound receptor are very faint. What could be the issue?

    Possible Causes & Solutions:

    • Insufficient Protein Loaded: The expression of this compound receptor can be low in some tissues and cell lines.

      • Solution: Increase the amount of total protein loaded onto the gel. A minimum of 20-30 µg of whole-cell lysate is recommended, but for low-expression samples, loading up to 100 µg may be necessary.[1] Consider performing a cell fractionation to enrich for membrane proteins.

    • Inefficient Protein Extraction: this compound is a multi-pass transmembrane protein, which can be challenging to extract.

      • Solution: Use a lysis buffer specifically designed for membrane proteins, such as RIPA buffer, and consider mechanical disruption methods like sonication to ensure complete lysis.[2][3][4] Keep samples on ice throughout the extraction process to prevent protein degradation.

    • Protein Aggregation: Boiling samples, a standard step for many proteins, can cause aggregation of transmembrane proteins like this compound, preventing them from entering the gel.[5]

      • Solution: Avoid boiling your samples. Instead, incubate them at a lower temperature (e.g., 37°C for 30 minutes or 70°C for 10 minutes) in the loading buffer before loading the gel.[5]

    • Poor Antibody Performance: The primary antibody may not be sensitive enough or may have lost activity.

      • Solution: Optimize the primary antibody concentration. Perform a titration to find the optimal dilution. Ensure the antibody has been stored correctly and has not undergone multiple freeze-thaw cycles.[1] Consider trying an antibody from a different vendor.

    • Inefficient Transfer: The transfer of high molecular weight or hydrophobic proteins can be inefficient.

      • Solution: Optimize the transfer conditions. For larger proteins, a longer transfer time or the addition of a low concentration of SDS (up to 0.1%) to the transfer buffer may improve efficiency.[4] Using a PVDF membrane is often recommended for its higher binding capacity.

    • Incorrect Secondary Antibody: The secondary antibody may not be compatible with the primary antibody.

      • Solution: Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary).

Problem: High Background or Non-Specific Bands

  • Question: My Western blot shows high background, making it difficult to see the specific this compound band. What can I do?

    Possible Causes & Solutions:

    • Inadequate Blocking: The blocking step is crucial for preventing non-specific antibody binding.

      • Solution: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[6] Optimize the blocking agent; 5% non-fat dry milk or 3-5% BSA in TBST are commonly used. For phospho-specific antibodies, BSA is generally preferred.

    • Antibody Concentration Too High: Both primary and secondary antibody concentrations can contribute to high background.

      • Solution: Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with low background.

    • Insufficient Washing: Inadequate washing can leave unbound antibodies on the membrane.

      • Solution: Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a buffer containing a detergent like Tween-20 (e.g., TBST).

    • Contaminated Buffers or Equipment: Bacterial growth or other contaminants in your buffers or on your equipment can lead to a spotty background.

      • Solution: Use freshly prepared buffers and ensure all equipment is thoroughly cleaned.

Problem: Unexpected Band Size

  • Question: The band I am detecting is not at the predicted molecular weight for the this compound receptor. Why might this be?

    Possible Causes & Solutions:

    • Post-Translational Modifications (PTMs): The this compound receptor is known to undergo glycosylation, which can increase its apparent molecular weight. The predicted molecular weight is around 39 kDa, but glycosylated forms can appear at 63 kDa or higher.[7][8]

      • Solution: To confirm glycosylation, you can treat your protein lysate with an enzyme like PNGase F to remove N-linked glycans, which should result in a shift to a lower molecular weight.

    • Dimerization/Oligomerization: G-protein coupled receptors like this compound can form dimers or oligomers, which may not be fully dissociated by SDS-PAGE, leading to higher molecular weight bands. Bands at approximately 86 kDa have been observed, potentially corresponding to receptor dimers.[7][9][10]

      • Solution: Ensure your sample preparation includes a reducing agent (like DTT or β-mercaptoethanol) and consider the non-boiling sample preparation method mentioned above to promote monomerization.

    • Splice Variants or Isoforms: Different isoforms of the this compound receptor may exist, leading to bands of different sizes.

      • Solution: Consult protein databases like UniProt for information on known isoforms of the this compound receptor.

    • Protein Degradation: If you observe bands at a lower molecular weight than expected, it could be due to protein degradation.

      • Solution: Ensure that protease inhibitors are included in your lysis buffer and that samples are kept cold during preparation.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected molecular weight of the this compound receptor in a Western blot?

    • A1: The predicted molecular weight of the this compound receptor is approximately 39 kDa.[8][11] However, due to post-translational modifications such as glycosylation, it is often observed at a higher apparent molecular weight, around 63 kDa.[7] Dimerization can also lead to the appearance of bands at even higher molecular weights, such as 86 kDa.[7]

  • Q2: What type of lysis buffer is recommended for extracting the this compound receptor?

    • A2: A RIPA (Radioimmunoprecipitation assay) buffer is a good starting point as it is effective for lysing cells and solubilizing membrane proteins.[2][4] It is crucial to supplement the lysis buffer with a protease inhibitor cocktail to prevent protein degradation.

  • Q3: Should I boil my samples before loading them on the gel?

    • A3: It is generally not recommended to boil samples containing multi-pass transmembrane proteins like the this compound receptor. Boiling can cause these proteins to aggregate, preventing them from entering the gel and leading to a loss of signal.[5] A milder heat treatment, such as 70°C for 10 minutes or 37°C for 30 minutes, is often sufficient for denaturation without causing aggregation.[5]

  • Q4: What are the recommended antibody dilutions for the this compound receptor?

    • A4: The optimal antibody dilution should be determined empirically for each specific antibody and experimental setup. However, a general starting range for primary antibodies is between 1:500 and 1:2000. Refer to the manufacturer's datasheet for specific recommendations.

  • Q5: What are good positive controls for this compound receptor Western blotting?

    • A5: Cell lines or tissues known to express the this compound receptor should be used as positive controls. Examples include the human neuroblastoma cell line SH-SY5Y, certain brain regions like the cerebellum, or tissues such as the retina.[12] If available, a cell lysate from cells overexpressing a tagged this compound receptor can be an excellent positive control.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for optimizing this compound receptor Western blotting. These are starting points and may require further optimization for your specific experimental conditions.

Table 1: Primary Antibody Dilution Ranges from Various Suppliers

SupplierCatalog NumberHost SpeciesRecommended Dilution (WB)
Supplier Abs-0027RRabbit1:300 - 1:5000
Supplier BNLS-MT1Rabbit1:500
Supplier Cab12345Mouse1:1000

Note: This table is for illustrative purposes. Always consult the datasheet provided by the antibody manufacturer for the most accurate and up-to-date information.

Table 2: Recommended Experimental Parameters for this compound Western Blot

ParameterRecommendationNotes
Sample Type Cell lysate (membrane fraction enriched) or tissue homogenateThis compound is a membrane protein.
Lysis Buffer RIPA buffer + Protease Inhibitor CocktailEnsures efficient solubilization of membrane proteins.
Protein Concentration 20 - 100 µg per laneHigher amounts may be needed for low-expression samples.
Sample Preparation Do not boil. Heat at 70°C for 10 min or 37°C for 30 min.Avoids aggregation of the transmembrane protein.[5]
Gel Percentage 10-12% AcrylamideAppropriate for the expected size of this compound.
Transfer Membrane PVDFHigher protein binding capacity.
Transfer Buffer Standard Tris-Glycine with 20% Methanol (+/- 0.05% SDS)SDS can aid in the transfer of hydrophobic proteins.
Blocking Buffer 5% non-fat dry milk or 3-5% BSA in TBSTBlock for at least 1 hour at room temperature.
Primary Antibody Incubation Overnight at 4°CAllows for optimal binding.
Secondary Antibody Incubation 1-2 hours at room temperature
Washes 3 x 5-10 minutes in TBSTCrucial for reducing background.

Detailed Experimental Protocol

This protocol provides a general workflow for performing a Western blot to detect the this compound receptor.

  • Sample Preparation (Cell Lysates):

    • Grow cells to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer containing a protease inhibitor cocktail to the cells.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • (Optional) Sonicate the lysate on ice to shear DNA and improve membrane protein solubilization.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

    • Determine the protein concentration using a suitable assay (e.g., BCA assay).

  • SDS-PAGE:

    • Dilute the protein samples to the desired concentration with lysis buffer and 2x Laemmli sample buffer containing a reducing agent (e.g., DTT).

    • Heat the samples at 70°C for 10 minutes. Do not boil.

    • Load 20-100 µg of protein per well of a 10-12% SDS-polyacrylamide gel. Include a pre-stained molecular weight marker.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer.

    • Assemble the transfer sandwich according to the manufacturer's instructions for your transfer apparatus.

    • Perform the transfer. Typical conditions are 100V for 1-2 hours or overnight at a lower constant current in the cold room.

  • Immunodetection:

    • After transfer, briefly wash the membrane with TBST.

    • Block the membrane with 5% non-fat dry milk or 3-5% BSA in TBST for at least 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the primary this compound receptor antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1-2 hours at room temperature with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection:

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent for the recommended time.

    • Capture the chemiluminescent signal using a suitable imaging system.

Visualizations

This compound Receptor Signaling Pathway

MT1_Signaling_Pathway cluster_Gprotein G-protein Melatonin Melatonin This compound This compound Receptor Melatonin->this compound G_alpha_i Gαi This compound->G_alpha_i Activates G_beta_gamma Gβγ This compound->G_beta_gamma Releases AC Adenylyl Cyclase G_alpha_i->AC Inhibits PLC PLC G_beta_gamma->PLC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Inhibits PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC ERK ERK Activation PKC->ERK

Caption: Simplified this compound receptor signaling pathway.

Western Blot Experimental Workflow

Western_Blot_Workflow start Start sample_prep Sample Preparation (Lysis, Protein Quantification) start->sample_prep sds_page SDS-PAGE (Gel Electrophoresis) sample_prep->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (5% Milk or BSA) transfer->blocking wash1 Wash blocking->wash1 primary_ab Primary Antibody Incubation (Anti-MT1) wash2 Wash primary_ab->wash2 secondary_ab Secondary Antibody Incubation (HRP-conjugated) wash3 Wash secondary_ab->wash3 detection Signal Detection (ECL) analysis Data Analysis detection->analysis end End analysis->end wash1->primary_ab wash2->secondary_ab wash3->detection

Caption: General workflow for this compound receptor Western blotting.

References

Technical Support Center: MT1-MMP Enzymatic Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal issues in Matrix Metalloproteinase-14 (MT1-MMP) enzymatic activity assays.

Troubleshooting Guide: Low to No Signal

Low or absent signal is a common challenge in this compound-MMP enzymatic activity assays, particularly those utilizing Förster Resonance Energy Transfer (FRET) substrates. A systematic approach to troubleshooting is essential to identify and resolve the underlying issue.

Q1: I am not seeing any increase in fluorescence signal in my this compound-MMP FRET assay. What are the possible causes?

A low or non-existent signal can stem from issues with the enzyme, the substrate, the assay buffer, or the instrumentation. Below is a step-by-step guide to pinpoint the problem.

Step 1: Verify Enzyme Activity

The primary suspect for a lack of signal is inactive or insufficient enzyme.

  • Enzyme Storage and Handling: Confirm that the this compound-MMP enzyme has been stored at the correct temperature (typically -70°C) and has not undergone multiple freeze-thaw cycles, which can lead to a loss of activity.[1][2]

  • Enzyme Activation: Many commercially available this compound-MMP enzymes are supplied as inactive pro-enzymes (pro-MT1-MMP) and require activation. This is often achieved by incubation with reagents like 4-aminophenylmercuric acetate (APMA) or other proteases like furin.[3][4] Ensure the activation step was performed correctly according to the manufacturer's protocol.

  • Positive Control: Run a positive control experiment with a known, highly active this compound-MMP substrate to confirm that the enzyme is catalytically competent.[1]

  • Enzyme Concentration: The concentration of active this compound-MMP in your sample might be too low to generate a detectable signal.[2][5] Consider concentrating your sample or increasing the amount of recombinant enzyme used. For cell-based assays, low expression levels of this compound-MMP can be a factor.[6]

Step 2: Assess Substrate Integrity

A compromised FRET substrate will not yield a fluorescent signal upon cleavage.

  • Substrate Storage and Light Sensitivity: FRET substrates are often light-sensitive.[5] Ensure the substrate has been stored protected from light, typically at -20°C, and that substrate solutions are prepared fresh for each experiment.[5]

  • Substrate Solubility: Some peptide substrates may have poor aqueous solubility.[1] Consult the manufacturer's data sheet for recommended solvents, which may include DMSO or acetic acid for initial dissolution before dilution into the assay buffer.[1]

  • Substrate Specificity and Selectivity: While many FRET substrates are designed for MMPs, their efficiency can vary for specific MMPs like this compound-MMP. Some substrates may be more selective for other MMPs.[7] Confirm that the substrate you are using is a validated and efficient substrate for this compound-MMP.

Step 3: Evaluate Assay Conditions

The buffer composition and reaction conditions play a critical role in enzyme activity.

  • Buffer pH and Composition: The assay buffer should have a pH within the optimal range for this compound-MMP activity, which is typically around neutral pH.[1] The buffer should also contain essential cofactors for MMP activity, such as Zn²⁺ and Ca²⁺.[8]

  • Presence of Inhibitors: Biological samples can contain endogenous inhibitors of MMPs, such as Tissue Inhibitors of Metalloproteinases (TIMPs).[8][9] TIMP-2, in particular, is a potent inhibitor of this compound-MMP.[10] If you suspect the presence of inhibitors, you can try to remove them using affinity resins.[9]

  • Incubation Time and Temperature: Ensure the assay is incubated for a sufficient duration at the optimal temperature for this compound-MMP activity (often 37°C).[11]

Step 4: Check Instrument Settings

Incorrect settings on your fluorescence plate reader will prevent signal detection.

  • Excitation and Emission Wavelengths: Verify that the excitation and emission wavelengths on the plate reader are set correctly for the specific donor and acceptor fluorophores in your FRET substrate.[11]

  • Instrument Gain/Sensitivity: The gain or sensitivity setting on the instrument may be too low. Try increasing this setting to enhance signal detection.

  • Plate Type: For fluorescence-based assays, use black-walled microplates to minimize background fluorescence and well-to-well crosstalk.

Frequently Asked Questions (FAQs)

Q2: What is the principle behind a FRET-based this compound-MMP enzymatic activity assay?

A FRET-based assay for this compound-MMP activity utilizes a synthetic peptide substrate that contains a specific cleavage sequence for the enzyme.[4] This peptide is flanked by a fluorescent donor molecule and a quencher molecule.[4] In the intact substrate, the donor and quencher are in close proximity, allowing for Förster Resonance Energy Transfer to occur. This non-radiative energy transfer from the donor to the quencher prevents the donor from emitting fluorescence.[5] When active this compound-MMP cleaves the peptide sequence, the donor and quencher are separated.[5] This separation disrupts FRET, leading to an increase in the donor's fluorescence, which can be measured over time as an indicator of enzymatic activity.[5]

Q3: My "substrate only" control shows a high background signal. What could be the cause?

A high background signal in the absence of the enzyme can be due to:

  • Substrate Degradation: The FRET substrate may be degrading non-enzymatically due to prolonged exposure to light or incompatible buffer components.[5] It is crucial to handle the substrate with light protection.[5]

  • Autofluorescence: The assay buffer components or the microplate itself might be autofluorescent at the assay wavelengths.

Q4: Can I use zymography to assess this compound-MMP activity?

While zymography is a common technique to detect the activity of gelatinases like MMP-2 and MMP-9, it is not ideal for quantifying the activity of membrane-bound proteases like this compound-MMP directly from cell lysates in its native form.[2][8] However, zymography can be used to assess the activation of pro-MMP-2 by this compound-MMP, which is a key biological function of this compound-MMP.[12]

Q5: How do I choose the right FRET substrate for my this compound-MMP assay?

The choice of substrate is critical for a successful assay. Look for a substrate that has been validated for this compound-MMP and exhibits good selectivity over other MMPs.[7] The kinetic parameters of the substrate with this compound-MMP, such as Kcat/KM, can provide an indication of its efficiency.[11] Some studies have developed optimized FRET probes with specific peptide sequences for enhanced this compound-MMP selectivity.[7]

Quantitative Data Summary

ParameterValueReference
Optimal pH for this compound-MMP activity ~7.5[4]
Typical Incubation Temperature 37°C[11]
Commonly used FRET pair ECFP and YPet[7][11]
Example Substrate Concentration Range 0.05–30 μM[11]
Example Enzyme Concentration (soluble) 7 nM[11]

Experimental Protocols

General Protocol for a Soluble this compound-MMP FRET-Based Assay

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular enzyme and substrate.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35, with a pH of 7.5.[4] Warm the buffer to 37°C before use.

    • This compound-MMP Enzyme: If using a pro-enzyme, activate it according to the manufacturer's instructions (e.g., with 1 mM APMA for 2-4 hours at 37°C).[4] Dilute the activated enzyme to the desired working concentration in the assay buffer. Store aliquots at -70°C to avoid repeated freeze-thaw cycles.[2][4]

    • FRET Substrate: Prepare a stock solution of the FRET peptide substrate in an appropriate solvent like DMSO.[4]

  • Assay Procedure:

    • In a 96-well black microplate, add the assay components in the following order:

      • Assay Buffer

      • Test compounds or vehicle control

      • This compound-MMP enzyme solution

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the FRET substrate solution to all wells.

    • Immediately measure the fluorescence at the appropriate excitation and emission wavelengths for your FRET pair.

    • Continue to monitor the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes).

  • Data Analysis:

    • For each time point, subtract the background fluorescence (from wells without enzyme) from the fluorescence readings of the experimental wells.

    • Plot the change in fluorescence intensity over time. The initial rate of the reaction is proportional to the enzyme activity.

Visualizations

MT1_MMP_Activation_Pathway This compound-MMP Activation and Pro-MMP-2 Cleavage Pathway cluster_golgi Golgi Apparatus cluster_cell_membrane Cell Membrane Pro_MT1_MMP_inactive Pro-MT1-MMP (Inactive) Furin Furin Pro_MT1_MMP_inactive->Furin Activation MT1_MMP_active Active this compound-MMP Furin->MT1_MMP_active Cleavage of pro-domain Complex This compound-MMP:TIMP-2:Pro-MMP-2 Ternary Complex MT1_MMP_active->Complex Binds Pro_MMP2 Pro-MMP-2 Pro_MMP2->Complex Binds TIMP2 TIMP-2 TIMP2->Complex Binds Active_MMP2 Active MMP-2 Complex->Active_MMP2 Cleavage by another active this compound-MMP FRET_Assay_Workflow Troubleshooting Workflow for Low Signal in this compound-MMP FRET Assay Start Low or No Signal in FRET Assay Check_Enzyme Is the enzyme active? Start->Check_Enzyme Check_Substrate Is the substrate intact and appropriate? Check_Enzyme->Check_Substrate Yes Solution_Enzyme Verify storage, handling, and activation. Run positive control. Check_Enzyme->Solution_Enzyme No Check_Conditions Are assay conditions optimal? Check_Substrate->Check_Conditions Yes Solution_Substrate Check storage (protect from light). Verify solubility and specificity. Check_Substrate->Solution_Substrate No Check_Instrument Are instrument settings correct? Check_Conditions->Check_Instrument Yes Solution_Conditions Optimize buffer pH, cofactors. Check for inhibitors. Check_Conditions->Solution_Conditions No Solution_Instrument Verify wavelengths and gain. Use appropriate microplate. Check_Instrument->Solution_Instrument No End Signal Restored Check_Instrument->End Yes Solution_Enzyme->Check_Enzyme Solution_Substrate->Check_Substrate Solution_Conditions->Check_Conditions Solution_Instrument->Check_Instrument

References

Technical Support Center: Off-Target Effects of MT1-MMP Chemical Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of chemical inhibitors targeting Membrane Type 1-Matrix Metalloproteinase (MT1-MMP, also known as MMP-14).

Frequently Asked Questions (FAQs)

Q1: Why is achieving high selectivity for this compound-MMP inhibitors so challenging?

A1: The primary challenge lies in the highly conserved nature of the catalytic domain across the entire MMP family. Many inhibitors target the active site zinc ion, a feature common to all MMPs, which often leads to a lack of selectivity and the inhibition of multiple MMPs simultaneously.[1] The development of broad-spectrum MMP inhibitors has historically been plagued by off-target effects, most notably musculoskeletal syndrome (MSS), which is characterized by joint and muscle pain.[2]

Q2: Are this compound-MMP inhibitors associated with Musculoskeletal Syndrome (MSS)?

A2: While broad-spectrum MMP inhibitors have been linked to MSS, current evidence suggests that the inhibition of this compound-MMP, MMP-2, MMP-9, and MMP-13 is not the primary cause of this side effect.[2] MSS is more likely attributed to the combined inhibition of other MMPs, such as MMP-1, and members of the ADAM (A Disintegrin and Metalloproteinase) family, like ADAM17.[3]

Q3: What are the most common off-target enzyme families for this compound-MMP inhibitors?

A3: Besides other MMPs, the most common off-targets are other zinc-dependent metalloproteinases, particularly the ADAM and ADAMTS (ADAM with thrombospondin motifs) families. Hydroxamic acid-based inhibitors, a common class of MMP inhibitors, are known to chelate zinc in a non-selective manner, contributing to this cross-reactivity.

Q4: My this compound-MMP inhibitor is showing unexpected biological effects. How do I begin to troubleshoot for off-target activity?

A4: Start by performing a selectivity profiling of your inhibitor against a panel of related proteases, particularly other MMPs known to be expressed in your experimental system. Concurrently, run a cytotoxicity assay to determine if the observed effects are due to cell death. Using a structurally related but inactive compound as a negative control can also help differentiate between on-target and off-target effects.

Troubleshooting Guides

This section provides guidance for specific issues you may encounter during your experiments.

Issue 1: Unexpected Cytotoxicity in Cell Culture

You observe significant cell death or changes in cell morphology at concentrations where you expect specific this compound-MMP inhibition.

Possible Cause: Off-target inhibition of essential metalloproteinases or other vital enzymes.

Troubleshooting Steps:

  • Determine the Therapeutic Window:

    • Perform a dose-response curve to establish the half-maximal inhibitory concentration (IC50) for this compound-MMP activity and the cytotoxic concentration (CC50) for your cell line. This will help you identify a concentration range where you can achieve this compound-MMP inhibition without significant cytotoxicity.

  • Use Control Compounds:

    • Include a well-characterized, highly selective this compound-MMP inhibitor (if available) as a positive control.

    • Use a structurally similar but inactive molecule as a negative control to assess scaffold-specific, off-target effects.

  • Assess Apoptosis:

    • Utilize assays such as TUNEL or caspase activity to determine if the observed cytotoxicity is mediated by apoptosis, which could be triggered by the disruption of critical cellular pathways.

Issue 2: No Effect or Unexpected Results in Cell Migration/Invasion Assays

Your this compound-MMP inhibitor is not reducing cell migration or invasion as expected, or in some cases, may even enhance it.

Possible Cause 1: Redundant Protease Activity

Your cells may express other proteases that can compensate for the inhibition of this compound-MMP in degrading the extracellular matrix.

Troubleshooting Steps:

  • Characterize Protease Expression: Use techniques like qPCR or proteomics to identify other MMPs or proteases expressed by your cell line.

  • Use a Pan-Protease Inhibitor: As a control, use a broad-spectrum protease inhibitor cocktail to confirm that the observed migration/invasion is indeed protease-dependent.

Possible Cause 2: Off-Target Effects on Signaling Pathways

The inhibitor may be unintentionally modulating signaling pathways that regulate cell migration, independent of its effect on this compound-MMP. For instance, this compound-MMP activity has been linked to the PI3K/Akt and ERK signaling pathways.[4][5] Off-target effects could perturb these or other pro-migratory pathways.

Troubleshooting Steps:

  • Analyze Key Signaling Nodes: Use western blotting to examine the phosphorylation status of key proteins in migration-related signaling pathways (e.g., Akt, ERK, FAK) in the presence of your inhibitor.

  • Compare with Selective Inhibitors: If available, compare the signaling effects of your inhibitor with those of a highly selective this compound-MMP inhibitor or with this compound-MMP knockdown/knockout cells.

Data Presentation

Table 1: Comparative Selectivity of this compound-MMP Inhibitors (IC50/Ki in nM)
InhibitorThis compound-MMP (MMP-14)MMP-1MMP-2MMP-8MMP-9MMP-13ADAM17 (TACE)Reference
Marimastat 956-3--[1]
Batimastat -34-4--[1]
Inhibitor 3 (Mechanism-based) Ki = 2.0 nM-Ki = 0.5 nM-Ki = 0.8 nM--[6]
Peptide G IC50 = 150,000 nM>100,000>100,000>100,000>100,000>100,000-[7]
DX-2400 (Antibody) Ki = 0.8 nMNo InhibitionNo InhibitionNo InhibitionNo InhibitionNo InhibitionNo Inhibition[3]

Experimental Protocols

Protocol 1: Fluorometric Assay for Determining Inhibitor IC50

This protocol allows for the quantitative determination of an inhibitor's potency against a panel of purified MMPs.

Materials:

  • Recombinant human MMP enzymes (e.g., this compound-MMP, MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

  • Test inhibitor and control inhibitors

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of your test inhibitor in Assay Buffer.

  • Enzyme Activation: If using pro-MMPs, activate them according to the manufacturer's instructions (e.g., with APMA).

  • Assay Setup: In a 96-well plate, add the Assay Buffer, activated MMP enzyme, and various concentrations of your inhibitor. Include wells with enzyme and no inhibitor (100% activity control) and wells with buffer only (blank).

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic MMP substrate to all wells to start the reaction.

  • Fluorescence Measurement: Immediately begin reading the fluorescence in a kinetic mode (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 328/420 nm).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[1]

Protocol 2: Western Blot for Cleaved Collagen

This method assesses the ability of an inhibitor to block this compound-MMP-mediated cleavage of its native substrate, type I collagen.

Materials:

  • Cells expressing this compound-MMP

  • Type I collagen-coated plates

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE equipment

  • PVDF membrane

  • Primary antibody against the 3/4 collagen cleavage fragment (e.g., anti-Col1-3/4C short)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed this compound-MMP-expressing cells on type I collagen-coated plates. Treat the cells with various concentrations of the test inhibitor or a vehicle control for a predetermined time (e.g., 24-48 hours).

  • Protein Extraction: Lyse the cells and collect the conditioned media.

  • SDS-PAGE and Transfer: Separate the proteins from the conditioned media by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk in TBST).

    • Incubate with the primary antibody specific for the collagen cleavage fragment overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system. A decrease in the intensity of the cleavage product band with increasing inhibitor concentration indicates successful inhibition.

Visualizations

Caption: Workflow for assessing this compound-MMP inhibitor specificity.

troubleshooting_workflow start Unexpected Experimental Result (e.g., cytotoxicity, no effect) check_conc Is Inhibitor Concentration Optimal? start->check_conc check_selectivity Are Off-Target Effects a Possibility? start->check_selectivity check_pathway Is the Biological Pathway Correctly Targeted? start->check_pathway dose_response Action: Perform Dose-Response and Cytotoxicity Assays check_conc->dose_response selectivity_profile Action: Profile Against MMP/ADAM Panel check_selectivity->selectivity_profile confirm_target Action: Use Orthogonal Methods (e.g., siRNA, Western Blot) check_pathway->confirm_target re_evaluate Re-evaluate Hypothesis and Experimental Design dose_response->re_evaluate selectivity_profile->re_evaluate confirm_target->re_evaluate

Caption: Logical workflow for troubleshooting unexpected results.

signaling_pathway inhibitor Non-Selective This compound-MMP Inhibitor mt1mmp This compound-MMP inhibitor->mt1mmp Inhibits (On-Target) other_mmp Other MMPs (e.g., MMP-1, MMP-9) inhibitor->other_mmp Inhibits (Off-Target) adams ADAMs (e.g., ADAM17) inhibitor->adams Inhibits (Off-Target) pi3k_akt PI3K/Akt Pathway mt1mmp->pi3k_akt Activates erk ERK Pathway mt1mmp->erk Activates migration Cell Migration & Invasion other_mmp->migration survival Cell Survival adams->survival pi3k_akt->migration pi3k_akt->survival erk->migration

Caption: Potential off-target effects on signaling pathways.

References

MT1 Receptor Radioligand Binding: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the specificity of MT1 receptor radioligand binding assays.

Section 1: Frequently Asked Questions (FAQs)

Q1: How can I minimize high non-specific binding (NSB) in my this compound assay?

A: High non-specific binding can obscure your specific signal. Here are several strategies to reduce it:

  • Optimize Radioligand Concentration: Use the radioligand at a concentration at or below its dissociation constant (Kd) for the this compound receptor.[1] Higher concentrations can lead to increased binding to non-receptor components.[1]

  • Pre-treat Filtration Plates: Soaking filter mats, for instance with 0.3% polyethyleneimine, can significantly reduce the binding of the radioligand to the filter itself.[1][2]

  • Include Blocking Agents: Adding agents like Bovine Serum Albumin (BSA) to your binding buffer can help block non-specific binding sites on your assay plates and membranes.[2][3] A common concentration is 0.1% BSA.[2]

  • Ensure Rapid Filtration and Washing: Minimize the time between stopping the reaction and washing the filters.[1] Use ice-cold wash buffer to reduce the dissociation of specifically bound radioligand while effectively removing unbound radioligand.[4]

  • Verify Competitor Concentration: Ensure the concentration of the unlabeled ligand used to define NSB (e.g., melatonin) is high enough to displace all specific binding. A concentration of 10 µM is commonly used.[4]

Q2: My specific binding signal is low. What are the potential causes and solutions?

A: A weak signal can arise from several factors related to your reagents and assay conditions.

  • Receptor Preparation Quality: Ensure your membrane preparation contains a sufficient concentration of functional this compound receptors. Low receptor density (Bmax) will naturally result in a low signal. Verify the integrity of your membrane preparation through protein quantification (e.g., Bradford assay).[4][5]

  • Radioligand Integrity and Activity: Radioligands have a limited shelf life and can degrade, a process known as radiolysis.[1] Always check the expiration date and store the radioligand according to the manufacturer's instructions, typically at low temperatures and protected from light.[1] Using a radioligand with high specific activity is crucial for a strong signal.[6]

  • Suboptimal Assay Conditions: The binding reaction must reach equilibrium. If the incubation time is too short, the maximum specific binding will not be achieved.[1] Conversely, excessively long incubations at high temperatures (like 37°C) can lead to receptor degradation.[1] Perform a time-course experiment to determine the optimal incubation time for your specific system.[1]

  • Inefficient Separation: Incomplete or slow separation of bound from free radioligand can lead to an underestimation of the bound fraction.[1] Ensure your vacuum filtration system is working efficiently and that washes are performed rapidly.[1]

Q3: How do I choose the optimal incubation time and temperature?

A: The ideal incubation time and temperature represent a balance between reaching binding equilibrium and maintaining receptor integrity.

  • Temperature: Room temperature is often a good starting point, though 37°C can accelerate the reaction to equilibrium.[1] However, higher temperatures increase the risk of receptor degradation during longer incubations.[1]

  • Incubation Time: This is highly dependent on the radioligand used. For example, 2-[¹²⁵I]iodomelatonin exhibits slow dissociation kinetics, especially from the MT2 receptor, suggesting that longer incubation times (e.g., 20 hours) may be needed to ensure true equilibrium is reached.[7] However, for many standard competition assays, incubation times of 1 to 4 hours are reported.[2][4] The best approach is to empirically determine the time to equilibrium by performing a kinetic experiment where specific binding is measured at multiple time points until a plateau is reached.[1][5]

Q4: Does the choice of radioligand ([³H]-melatonin vs. 2-[¹²⁵I]-iodomelatonin) affect my binding specificity and results?

A: Yes, the choice of radioligand is critical.

  • [³H]-melatonin: This radioligand is structurally identical to the endogenous ligand.[4] However, it has a lower specific activity, which can be a limitation in tissues or cell preparations with low receptor density.[4] Interestingly, [³H]-melatonin binding has been shown to reveal two different states of the this compound receptor (G-protein coupled and uncoupled), which may not be observed with other ligands.[4]

  • 2-[¹²⁵I]-iodomelatonin: This is the most commonly used radioligand for melatonin receptors due to its high affinity and high specific activity, which generally provides a more robust signal.[4] However, it has very slow dissociation kinetics, which can complicate the interpretation of competition assay results if the experiment is not allowed to reach full equilibrium.[7]

Q5: Could receptor dimerization be affecting my binding specificity?

A: Yes. This compound receptors can form homodimers and also heterodimerize with MT2 receptors and the orphan receptor GPR50.[8][9] This can impact binding results:

  • This compound/MT2 Heterodimers: These dimers form readily and contain two functional binding sites that maintain their individual selectivity for this compound and MT2 ligands.[8] If your system expresses both receptors, your binding results may reflect a mixed population of this compound homodimers, MT2 homodimers, and this compound/MT2 heterodimers.[8]

  • This compound/GPR50 Heterodimers: The formation of this compound/GPR50 heterodimers has been shown to specifically inhibit the binding of 2-[¹²⁵I]-iodomelatonin to the this compound receptor.[9] In a system co-expressing both, the total number of available binding sites for this compound may be significantly reduced.[9] This interaction does not appear to affect ligand binding to the MT2 receptor.[9]

Section 2: Troubleshooting Guides

Guide 1: Troubleshooting High Non-Specific Binding (NSB)

High NSB can mask the specific signal, leading to a low signal-to-noise ratio. Follow this logical workflow to diagnose and resolve the issue.

G start Start: High Non-Specific Binding (NSB) check_ligand Is radioligand concentration ≤ Kd? start->check_ligand reduce_ligand Action: Reduce radioligand concentration. check_ligand->reduce_ligand No check_filters Are you pre-treating filter plates (e.g., with PEI)? check_ligand->check_filters Yes reduce_ligand->check_filters treat_filters Action: Pre-soak filters in 0.3-0.5% polyethyleneimine (PEI). check_filters->treat_filters No check_buffer Does your buffer contain a blocking agent (e.g., BSA)? check_filters->check_buffer Yes treat_filters->check_buffer add_bsa Action: Add 0.1% BSA to the binding and wash buffers. check_buffer->add_bsa No check_wash Is your wash procedure rapid and using ice-cold buffer? check_buffer->check_wash Yes add_bsa->check_wash optimize_wash Action: Optimize wash steps. Ensure rapid filtration and use ice-cold wash buffer. check_wash->optimize_wash No end_ok Problem Resolved check_wash->end_ok Yes optimize_wash->end_ok

Caption: Troubleshooting workflow for high non-specific binding.

Section 3: Data & Protocols

Data Presentation

Table 1: Comparison of Common Radioligands for Melatonin Receptors

Feature2-[¹²⁵I]-iodomelatonin[³H]-melatonin
Identity Melatonin AnalogEndogenous Ligand[4]
Specific Activity High[4]Lower[4]
Affinity High (pKd ~10.36 for this compound)[4]High (pKD1 ~9.61 for this compound)[4]
Kinetics Slow association and very slow dissociation[7]Can reveal two receptor binding states[4]
Primary Use Standard for characterizing receptor distribution and affinity[4]Alternative when the endogenous ligand structure is required[4]

Table 2: Typical this compound Radioligand Binding Assay Conditions

ParameterTypical Value / ConditionReference
Radioligand [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin[4]
Membrane Conc. 30 µg/mL[4]
Binding Buffer 50 mM Tris-HCl (pH 7.4), 5-10 mM MgCl₂, 1 mM EDTA[2][4]
Buffer Additives 0.1% BSA, 0.01% Ascorbic Acid[2]
Incubation Temp. 37°C or Room Temperature[1][4]
Incubation Time 1 - 4 hours (kinetic assessment recommended)[2][4][7]
NSB Definition 10 µM unlabeled melatonin[4]
Filtration Through GF/B or Filtermat A filters[2][4]
Wash Buffer Ice-cold 50 mM Tris-HCl (pH 7.4)[2][4]
Experimental Protocols

Protocol 1: Membrane Preparation from this compound-Expressing Cells

This protocol is adapted from methodologies described for preparing membranes from cultured cells.[4]

  • Cell Culture: Grow CHO-K1 or HEK293 cells stably expressing the human this compound receptor to confluence.

  • Harvesting: Harvest the cells in PBS containing 5 mM EDTA and centrifuge at 1000 x g for 20 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in a hypotonic buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4) and homogenize using a polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Final Resuspension: Discard the supernatant and resuspend the membrane pellet in a storage buffer (75 mM Tris-HCl, 2 mM EDTA, 12.5 mM MgCl₂, pH 7.4).

  • Quantification & Storage: Determine the total protein concentration using a Bradford assay. Aliquot the membrane preparations and store at -80°C until use.

Protocol 2: Standard this compound Competition Radioligand Binding Assay

This protocol outlines a typical competition assay to determine the affinity (Ki) of an unlabeled test compound.[2][4][10]

G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Detection cluster_3 Data Analysis prep_ligand Prepare serial dilutions of unlabeled test compound incubate Incubate membranes, radioligand, and test compound in binding buffer. (e.g., 2h at 37°C) prep_ligand->incubate prep_radio Prepare fixed concentration of radioligand (e.g., [3H]-melatonin) prep_radio->incubate prep_mem Thaw and dilute this compound membrane preparation prep_mem->incubate define_total Define Total Binding: Membrane + Radioligand incubate->define_total define_nsb Define Non-Specific Binding (NSB): Membrane + Radioligand + 10µM Melatonin incubate->define_nsb filtrate Rapidly filter reaction mixture through pre-soaked filter plate incubate->filtrate wash Wash filters 3x with ice-cold wash buffer filtrate->wash count Quantify radioactivity on filters using a scintillation counter wash->count calc_ic50 Plot % specific binding vs. log[competitor] to get IC50 count->calc_ic50 calc_ki Calculate Ki using the Cheng-Prusoff equation calc_ic50->calc_ki

Caption: Experimental workflow for an this compound competition binding assay.

Section 4: Signaling Pathway Visualization

The this compound receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi alpha subunit. This pathway is fundamental to melatonin's physiological effects.

G melatonin Melatonin This compound This compound Receptor melatonin->this compound binds gi_protein Gi Protein (α, β, γ subunits) This compound->gi_protein activates g_alpha_i Gαi-GTP gi_protein->g_alpha_i dissociates g_beta_gamma Gβγ gi_protein->g_beta_gamma dissociates ac Adenylyl Cyclase g_alpha_i->ac inhibits camp cAMP ac->camp converts atp ATP atp->ac pka Protein Kinase A camp->pka activates cellular_response Cellular Response (e.g., Circadian Rhythm Regulation) pka->cellular_response phosphorylates targets

Caption: Canonical signaling pathway of the this compound receptor.

References

Technical Support Center: Overcoming Resistance to MT1-MMP Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with MT1-MMP targeted therapies.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound-MMP targeted therapies?

Resistance to this compound-MMP targeted therapies can arise from several factors, broadly categorized as:

  • Target-related alterations: This includes mutations in the this compound-MMP gene (MMP14) that prevent inhibitor binding, as well as gene amplification leading to overexpression of the this compound-MMP protein, thereby overwhelming the inhibitor.

  • Activation of compensatory signaling pathways: Cells can bypass the inhibition of this compound-MMP by upregulating alternative signaling pathways that promote cell invasion and proliferation. Key pathways involved include the ERK, PI3K/Akt, and FAK signaling cascades.[1][2]

  • Changes in the tumor microenvironment: The tumor microenvironment can contribute to resistance through the expression of endogenous inhibitors, such as Tissue Inhibitors of Metalloproteinases (TIMPs), particularly TIMP-2, which can modulate this compound-MMP activity.[3][4]

  • Non-catalytic functions of this compound-MMP: Some functions of this compound-MMP that promote tumor progression are independent of its catalytic activity.[5] Inhibitors targeting only the active site may not be effective against these non-catalytic roles.

Q2: How can I determine if my cell line has developed resistance to an this compound-MMP inhibitor?

Evidence of resistance can be observed through various experimental approaches:

  • Cell viability and proliferation assays: A decrease in the inhibitor's efficacy at reducing cell viability or proliferation over time may indicate the development of resistance.

  • Invasion assays: Resistant cells will maintain their invasive capacity in the presence of the inhibitor in assays such as the transwell invasion assay or 3D collagen gel invasion assays.

  • This compound-MMP activity assays: A lack of inhibition of this compound-MMP activity in the presence of the compound, as measured by FRET-based assays or gelatin zymography, can confirm target-related resistance.[6][7]

  • Western blotting: Analysis of this compound-MMP expression levels can reveal upregulation of the protein in resistant cells.[8]

Q3: What is the role of TIMP-2 in resistance to this compound-MMP inhibitors?

TIMP-2 has a dual role in regulating this compound-MMP activity. While it can inhibit this compound-MMP, it is also essential for the activation of pro-MMP-2 by this compound-MMP on the cell surface.[9][10] At low concentrations, TIMP-2 can form a complex with this compound-MMP that facilitates the binding and subsequent activation of pro-MMP-2 by another, uninhibited this compound-MMP molecule.[10] This can lead to a paradoxical situation where low levels of a broad-spectrum MMP inhibitor that also affects TIMP-2 binding could potentially enhance pro-MMP-2 activation. Therefore, the stoichiometry of this compound-MMP and TIMP-2 on the cell surface is a critical determinant of the cellular response to inhibitors.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of this compound-MMP Activity in a Cell-Based Assay

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inhibitor Instability or Degradation 1. Prepare fresh inhibitor solutions for each experiment. 2. Verify the inhibitor's stability under your specific experimental conditions (e.g., temperature, pH, media components). 3. Store stock solutions at the recommended temperature and protect from light if necessary.
Suboptimal Assay Conditions 1. Ensure the assay buffer has the correct pH and ionic strength for both enzyme activity and inhibitor binding.[11] 2. Titrate the inhibitor concentration to determine the optimal working range and IC50 value.[12] 3. Include appropriate positive and negative controls in your experimental setup.
High this compound-MMP Expression 1. Quantify this compound-MMP expression levels in your cell line using Western blot or qPCR. 2. If expression is excessively high, consider using a cell line with lower endogenous expression or titrating down the number of cells used in the assay.
Presence of Endogenous Inhibitors (e.g., TIMPs) 1. Measure the expression levels of TIMPs (especially TIMP-2) in your cell line. 2. Consider using a purified enzyme system to confirm the direct inhibitory activity of your compound on this compound-MMP without the confounding effects of other cellular components.[12]
Development of Cellular Resistance 1. Culture cells in the absence of the inhibitor for several passages and then re-challenge to see if sensitivity is restored. 2. Analyze for mutations in the MMP14 gene or upregulation of compensatory signaling pathways (e.g., phospho-ERK, phospho-Akt).
Issue 2: Low or No Activity of Recombinant this compound-MMP in an Enzymatic Assay

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Improper Enzyme Storage or Handling 1. Ensure the recombinant enzyme has been stored at the correct temperature (typically -70°C).[11] 2. Avoid repeated freeze-thaw cycles. Aliquot the enzyme upon receipt. 3. Keep the enzyme on ice during assay setup.
Incorrect Assay Buffer Composition 1. Verify that the assay buffer contains the necessary cofactors for this compound-MMP activity, such as Ca2+ and Zn2+.[13] 2. Ensure the pH of the buffer is within the optimal range for this compound-MMP activity (typically neutral).
Inactive Enzyme 1. Run a positive control with a known, potent this compound-MMP activator or a substrate that is readily cleaved to confirm enzyme activity. 2. If the enzyme is inactive, obtain a new batch from the supplier.
Substrate Insolubility or Degradation 1. Ensure the substrate is fully dissolved in the assay buffer. Some substrates may require an initial dissolution in an organic solvent like DMSO.[11] 2. Prepare fresh substrate solutions for each experiment.

Data Presentation

Table 1: IC50 Values of Common this compound-MMP Inhibitors

InhibitorTarget(s)IC50 for this compound-MMPReference(s)
Marimastat (BB-2516)Broad-spectrum MMP inhibitor1.8 nM[8]
TIMP-2Endogenous inhibitor of most MMPs5.1 nM[8]
NSC405020Non-catalytic inhibitor (hemopexin domain)>100 µM (catalytic), inhibits homodimerization[8]
DX-2400Selective inhibitory antibody-[5]

Experimental Protocols

Protocol 1: FRET-Based this compound-MMP Activity Assay

This protocol is for measuring the enzymatic activity of this compound-MMP using a fluorogenic resonance energy transfer (FRET) peptide substrate.

Materials:

  • Recombinant human this compound-MMP (catalytic domain)

  • FRET peptide substrate for this compound-MMP (e.g., (7-methoxycoumarin-4-yl)acetyl-Pro-Leu-Gly-Leu-(3-[2,4-dinitrophenyl]-L-2,3-diaminopropionyl)-Ala-Arg-NH₂)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM CaCl₂, 50 µM ZnCl₂)

  • This compound-MMP inhibitor of interest

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of the this compound-MMP inhibitor in a suitable solvent (e.g., DMSO).

  • Dilute the inhibitor to various concentrations in the assay buffer.

  • Add 50 µL of the diluted inhibitor or vehicle control to the wells of the 96-well plate.

  • Prepare a solution of recombinant this compound-MMP in assay buffer. Add 25 µL of the enzyme solution to each well.

  • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Prepare a solution of the FRET substrate in assay buffer. Add 25 µL of the substrate solution to each well to initiate the reaction.

  • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λex=320 nm and λem=400 nm for the example substrate) using a plate reader at 37°C.[13]

  • Record the fluorescence signal at regular intervals for 30-60 minutes.

  • Calculate the reaction velocity for each inhibitor concentration and determine the IC50 value.

Protocol 2: Gelatin Zymography for this compound-MMP Activity

This protocol is used to detect the gelatinolytic activity of this compound-MMP in cell lysates or conditioned media.

Materials:

  • Cell lysate or conditioned media samples

  • SDS-PAGE resolving gel (10%) containing 1 mg/mL gelatin

  • SDS-PAGE stacking gel

  • Non-reducing sample buffer

  • Tris-glycine SDS running buffer

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij 35)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid in water)

Procedure:

  • Prepare cell lysates or collect conditioned media from cell cultures.

  • Determine the protein concentration of the samples.

  • Mix equal amounts of protein with non-reducing sample buffer. Do not boil the samples.

  • Load the samples onto the gelatin-containing SDS-PAGE gel.

  • Run the gel at a constant voltage at 4°C until the dye front reaches the bottom.

  • After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in zymogram renaturing buffer at room temperature with gentle agitation.

  • Incubate the gel in zymogram developing buffer overnight at 37°C.

  • Stain the gel with Coomassie Brilliant Blue staining solution for 30-60 minutes.

  • Destain the gel with destaining solution until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.

Visualizations

MT1_MMP_Resistance_Pathways cluster_resistance Mechanisms of Resistance to this compound-MMP Inhibitors cluster_mechanisms Resistance Mechanisms MT1_MMP_Inhibitor MT1_MMP_Inhibitor MT1_MMP MT1_MMP MT1_MMP_Inhibitor->MT1_MMP Inhibition Cell_Invasion_Proliferation Cell_Invasion_Proliferation MT1_MMP->Cell_Invasion_Proliferation Promotes Gene_Mutation_Amplification Gene Mutation/ Amplification Gene_Mutation_Amplification->MT1_MMP Alters/Upregulates Compensatory_Pathways Compensatory Signaling (ERK, PI3K/Akt) Compensatory_Pathways->Cell_Invasion_Proliferation Bypass Tumor_Microenvironment Tumor Microenvironment (e.g., TIMPs) Tumor_Microenvironment->MT1_MMP Modulates Non_Catalytic_Function Non-Catalytic Functions Non_Catalytic_Function->Cell_Invasion_Proliferation Promotes

Caption: Mechanisms of resistance to this compound-MMP targeted therapies.

Troubleshooting_Workflow Start Inconsistent/ No Inhibition Check_Inhibitor Check Inhibitor (Stability, Concentration) Start->Check_Inhibitor Check_Assay Check Assay Conditions (Buffer, Controls) Check_Inhibitor->Check_Assay Inhibitor OK End Resolution Check_Inhibitor->End Inhibitor Issue (Prepare Fresh) Check_Cells Analyze Cells (this compound-MMP/TIMP levels) Check_Assay->Check_Cells Assay OK Check_Assay->End Assay Issue (Optimize) Investigate_Resistance Investigate Resistance (Mutation, Signaling) Check_Cells->Investigate_Resistance Cells OK Check_Cells->End Cellular Issue (Choose new model) Investigate_Resistance->End

Caption: Troubleshooting workflow for inconsistent this compound-MMP inhibition.

MT1_MMP_Signaling cluster_downstream Downstream Signaling Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases Integrins Integrins FAK FAK Integrins->FAK Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Receptor_Tyrosine_Kinases->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway Receptor_Tyrosine_Kinases->PI3K_Akt MT1_MMP MT1_MMP MT1_MMP->Ras_Raf_MEK_ERK Activates MT1_MMP->PI3K_Akt Activates Gene_Expression Gene Expression (Proliferation, Invasion) Ras_Raf_MEK_ERK->Gene_Expression Regulates Cell_Survival Cell_Survival PI3K_Akt->Cell_Survival Promotes Cell_Migration Cell_Migration FAK->Cell_Migration Promotes

Caption: Key signaling pathways downstream of this compound-MMP.

References

Technical Support Center: Validating MT1 Receptor Knockout Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the validation of Melatonin Receptor 1 (MT1) knockout animal models.

Frequently Asked Questions (FAQs)

Q1: What is the essential first step to confirm I have a genuine this compound knockout animal? A1: The foundational step is genotyping to confirm the genetic modification. This involves extracting genomic DNA from a tissue sample (e.g., tail snip, ear punch) and using Polymerase Chain Reaction (PCR) to verify the absence of the wild-type this compound allele and the presence of the knockout construct.[1][2] It is crucial to perform this step before proceeding to more complex and resource-intensive analyses.[2]

Q2: How can I verify the knockout at the mRNA level? A2: The most common method is Reverse Transcription Quantitative PCR (RT-qPCR). This technique measures the amount of this compound mRNA transcribed from the gene. In a successfully knocked-out animal, you should detect no or significantly reduced levels of this compound mRNA in relevant tissues (e.g., brain, retina) compared to wild-type (WT) littermates.[3][4]

Q3: How do I confirm the complete absence of the this compound protein? A3: Western blotting is the standard method to verify the absence of the this compound protein.[5] This involves preparing protein lysates from tissues where this compound is typically expressed, separating the proteins by size, and using an antibody specific to the this compound receptor for detection. A band should be present in the wild-type sample but absent in the knockout sample.[6][7] Immunohistochemistry (IHC) can also be used to visualize the absence of the receptor in tissue sections.[8][9]

Q4: What are the expected physiological and behavioral changes in an this compound KO mouse? A4: this compound receptor knockout mice exhibit a range of distinct phenotypes. These include:

  • Circadian Rhythm Alterations: Melatonin administration fails to phase-shift circadian activity rhythms in this compound KO mice, unlike in wild-type mice.[10]

  • Sleep Pattern Changes: Genetic inactivation of the this compound receptor can lead to a decrease in REM sleep.[11][12]

  • Behavioral Changes: this compound KO mice may display depression-like behaviors, indicated by increased immobility time in the forced swim test, and deficits in sensorimotor gating.[13][14] They may also show altered anxiety-like behaviors.[15]

Q5: Is it possible that the function of the MT2 receptor is altered to compensate for the loss of this compound? A5: While this compound and MT2 are distinct receptors, often with non-overlapping expression, the possibility of functional compensation or altered expression of MT2 in an this compound knockout model should be considered.[8] Studies on double knockouts (this compound/MT2) show unique phenotypes compared to single knockouts, suggesting complex interactions rather than simple compensation.[11][16] Validating MT2 expression and function in your this compound KO model can provide a more complete understanding of the resulting phenotype.

Troubleshooting Guide

Genotyping Issues

Q: My genotyping PCR gives no bands, or the results are ambiguous. What should I do? A: Ambiguous PCR results can stem from several issues. First, ensure the quality and concentration of your extracted genomic DNA.[1] Use positive controls (DNA with known genotypes) and a negative control (no DNA) in every reaction set to validate the assay itself. The PCR conditions, particularly the annealing temperature and cycle count, may need optimization. A "touch-down" PCR protocol, where the annealing temperature is gradually lowered over the initial cycles, can improve specificity.[17]

Workflow: Troubleshooting PCR Genotyping

start Ambiguous or Failed PCR Genotyping q1 Are Controls (Positive/Negative) Working Correctly? start->q1 a1_no Problem is with the PCR Assay. Check reagents, primers, and thermocycler program. q1->a1_no No q2 Is DNA Quality and Concentration Adequate? q1->q2 Yes a2_no Re-extract Genomic DNA. Use a reliable protocol and quantify the product. q2->a2_no No a3_yes Optimize PCR Conditions. Try a gradient or 'touch-down' protocol. Re-design primers if necessary. q2->a3_yes Yes

Caption: A decision tree for troubleshooting common PCR genotyping issues.

mRNA and Protein Expression Issues

Q: My RT-qPCR results show residual this compound mRNA in the knockout animals. Is the knockout incomplete? A: This could indicate several possibilities. The knockout strategy might not have deleted the entire gene, leaving fragments that can still be transcribed. Alternatively, if the knockout creates a frameshift mutation leading to a premature stop codon, the mutated mRNA might be produced but degraded rapidly via nonsense-mediated decay, though some may still be detected.[5] Finally, ensure your primers are specific to an exon that was targeted for deletion and do not amplify other transcripts. Sanger sequencing of the PCR product can confirm what is being amplified.[5]

Q: I see a band at the expected size for this compound in my Western blot for the KO sample. What's happening? A: This is a common and challenging issue. The most likely cause is a lack of antibody specificity, where the antibody cross-reacts with another protein of a similar size.[5] To resolve this:

  • Validate the Antibody: Run a positive control (e.g., lysate from cells overexpressing this compound) and a negative control (lysate from the KO animal) side-by-side with your wild-type sample. The band should be strong in the positive control and absent in the KO.

  • Use a Different Antibody: Try an antibody that targets a different epitope (region) of the this compound protein, preferably one confirmed to be absent in the knockout.

  • Confirm with an Orthogonal Method: Use another technique, like immunohistochemistry or mass spectrometry, to confirm the absence of the protein.[5]

Phenotyping Issues

Q: My this compound knockout mice do not exhibit the expected behavioral or physiological phenotype reported in the literature. Why? A: Several factors can contribute to phenotypic discrepancies:

  • Genetic Background: The genetic background of the mouse strain (e.g., C57BL/6 vs. others) can significantly influence the phenotype.[15]

  • Environmental Conditions: Housing conditions, light-dark cycles, diet, and handling can all impact behavioral and physiological readouts.

  • Experimental Protocol: Subtle differences in the experimental setup for behavioral tests (e.g., time of day, apparatus used) can lead to different results.[14]

  • Compensatory Mechanisms: The animal may have developed compensatory mechanisms during its development to cope with the absence of the this compound receptor.

Summary of Quantitative Data

Table 1: Expected Phenotypic Changes in this compound Knockout Mice

Phenotype Category Specific Test/Measure Expected Outcome in this compound KO vs. Wild-Type Reference(s)
Circadian Rhythms Melatonin-induced phase shift No phase advance of circadian activity rhythm. [10]
Sleep Architecture EEG/EMG Recording 37.3% decrease in 24-h REM sleep time. [11]
Depressive-like Behavior Forced Swim Test Significantly increased immobility time. [13][14]
Anxiety-like Behavior Marble Burying Test Decreased number of marbles buried. [14][15]
Sensorimotor Gating Prepulse Inhibition (PPI) Dramatically impaired PPI of the acoustic startle response. [13]

| Nociception (Pain) | Hot Plate Test | No significant difference compared to wild-type. |[16] |

Detailed Experimental Protocols

Protocol 1: PCR-Based Genotyping

This protocol is a standard method for identifying the genotype of mice from a tail biopsy.[18][19]

1. Genomic DNA Extraction:

  • Place a small (~1-2 mm) mouse tail snip into a 1.5ml tube.
  • Add 100 µL of Proteinase K digestion buffer (e.g., 10mM Tris pH 8, 100mM NaCl, 10mM EDTA, 0.5% SDS, 0.1mg/ml Proteinase K).[18]
  • Incubate overnight at 50-55°C until the tissue is fully lysed.
  • Purify the DNA using a standard phenol:chloroform extraction followed by ethanol precipitation or by using a commercial DNA extraction kit.[18]
  • Resuspend the final DNA pellet in 100-200 µL of sterile water or TE buffer.

2. PCR Amplification:

  • Prepare a PCR master mix. A typical 15 µL reaction includes: 7.5 µL 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2), 0.45 µL of each primer (forward and reverse, 20µM stock), 5.6 µL nuclease-free water, and 1.0 µL of genomic DNA.[17]
  • Use a three-primer strategy if possible: one forward primer and two reverse primers (one specific to the wild-type allele and one to the knockout allele) to differentiate between wild-type, heterozygous, and homozygous knockout genotypes in a single reaction.
  • Run the PCR using an appropriate cycling program. A touch-down protocol is often effective:
  • Initial Denaturation: 94°C for 5 min.
  • 10 Cycles: 94°C for 15s, 65°C for 30s (decreasing by 1°C each cycle), 72°C for 40s.
  • 30 Cycles: 94°C for 15s, 55°C for 30s, 72°C for 40s.
  • Final Extension: 72°C for 5 min.[17]

3. Gel Electrophoresis:

  • Run the PCR products on a 1.5% agarose gel.[17]
  • Visualize the bands under UV light to determine the genotype based on the expected band sizes for the wild-type and knockout alleles.

Protocol 2: Western Blotting for this compound Protein

This protocol outlines the detection of this compound protein in tissue lysates.[20][21]

1. Protein Lysate Preparation:

  • Dissect the tissue of interest (e.g., suprachiasmatic nucleus) on ice.
  • Homogenize the tissue in ice-cold RIPA buffer containing protease inhibitors.[21]
  • Agitate for 30 min at 4°C, then centrifuge at ~16,000 x g for 20 min at 4°C.
  • Collect the supernatant (this is the protein lysate) and determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Transfer:

  • Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
  • Load samples onto an SDS-polyacrylamide gel and separate proteins by electrophoresis.
  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

3. Immunodetection:

  • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.05% Tween 20).[20]
  • Incubate the membrane with a primary antibody specific for this compound (e.g., at a 1:1000 dilution) overnight at 4°C.[20]
  • Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:1000 dilution) for 1 hour at room temperature.[20]
  • Wash the membrane again and apply an ECL (Enhanced Chemiluminescence) substrate.
  • Visualize the bands using a chemiluminescence imaging system. A loading control (e.g., β-actin or GAPDH) should always be probed on the same membrane to ensure equal protein loading.[6]

Workflow: this compound Knockout Validation

cluster_0 Genotypic Validation cluster_1 Transcriptomic & Proteomic Validation cluster_2 Functional Validation a1 Obtain Tissue Sample (e.g., Tail Snip) a2 Genomic DNA Extraction a1->a2 a3 PCR Amplification (3-Primer Strategy) a2->a3 a4 Gel Electrophoresis a3->a4 a5 Confirm Genetic Knockout a4->a5 b1 Isolate Tissue (e.g., Brain, Retina) a5->b1 b2a RNA Extraction & RT-qPCR b1->b2a b2b Protein Extraction & Western Blot / IHC b1->b2b b3a Confirm Absence of this compound mRNA b2a->b3a c1 Perform Functional Assays (Behavioral, Circadian, etc.) b3a->c1 b3b Confirm Absence of this compound Protein b2b->b3b b3b->c1 c2 Confirm Expected Phenotype c1->c2

Caption: A comprehensive workflow for validating an this compound receptor knockout model.

This compound Signaling Pathway

mel Melatonin This compound This compound Receptor mel->this compound Binds gi Gi/o Protein This compound->gi Activates ac Adenylate Cyclase gi->ac Inhibits camp cAMP ac->camp Produces pka Protein Kinase A camp->pka Activates response Cellular Response (e.g., Neuronal Firing Inhibition) pka->response Modulates

Caption: A simplified diagram of the this compound receptor's primary signaling pathway.

References

Technical Support Center: MT1-MMP Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering artifacts in Membrane Type 1-Matrix Metalloproteinase (MT1-MMP) immunofluorescence staining.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound-MMP immunofluorescence staining, providing potential causes and solutions in a question-and-answer format.

Q1: Why am I seeing high background or non-specific staining in my this compound-MMP immunofluorescence images?

High background or non-specific staining can obscure the true localization of this compound-MMP. This can be caused by several factors:

  • Antibody Concentration: The concentration of the primary or secondary antibody may be too high.[1][2]

  • Insufficient Blocking: The blocking step may be inadequate, leading to non-specific binding of antibodies to the sample.[3][4]

  • Cross-reactivity of Secondary Antibody: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue or with other proteins in the sample.[5][6]

  • Hydrophobic and Ionic Interactions: Non-specific binding can occur due to interactions between the antibodies and the sample.[1]

  • Autofluorescence: Some tissues and cells have endogenous molecules that fluoresce, which can be mistaken for a specific signal.[5][6] Old or improperly prepared fixatives can also cause autofluorescence.[5]

Troubleshooting Solutions:

Potential Cause Recommended Solution
High Antibody ConcentrationTitrate the primary and secondary antibodies to determine the optimal dilution that provides a strong signal with low background.[1][7]
Insufficient BlockingIncrease the blocking incubation time. Consider using a different blocking agent, such as 5-10% normal serum from the species in which the secondary antibody was raised, or bovine serum albumin (BSA).[3][4][5]
Secondary Antibody Cross-reactivityRun a secondary antibody-only control (omitting the primary antibody) to check for non-specific binding.[1] Use pre-adsorbed secondary antibodies to minimize cross-reactivity.
Non-specific InteractionsInclude detergents like Tween-20 or Triton X-100 (0.05-0.2%) in the washing buffers to reduce non-specific binding.[2][6]
AutofluorescenceBefore staining, quench autofluorescence using reagents like Sudan Black B or commercially available autofluorescence eliminators. Use fresh, high-quality fixative solutions.[5]

Q2: My this compound-MMP signal is very weak or completely absent. What could be the reason?

A weak or absent signal can be frustrating. Here are some potential causes and their solutions:

  • Low this compound-MMP Expression: The target protein may not be highly expressed in your cell or tissue type.

  • Inadequate Fixation or Permeabilization: The fixation or permeabilization protocol may be suboptimal, masking the epitope or preventing antibody access.[2][5]

  • Incorrect Antibody: The primary antibody may not be suitable for immunofluorescence or may not recognize the this compound-MMP protein in your species of interest.[8]

  • Improper Antibody Storage or Handling: Repeated freeze-thaw cycles can damage the antibody.[2]

  • Photobleaching: The fluorescent signal may have been bleached due to excessive exposure to light.[2][5]

Troubleshooting Solutions:

Potential Cause Recommended Solution
Low Protein ExpressionConfirm this compound-MMP expression levels using a different method, such as Western blotting.[5] Consider using a signal amplification system.
Suboptimal Fixation/PermeabilizationOptimize fixation and permeabilization times and reagents. For example, if using formaldehyde, ensure adequate permeabilization with Triton X-100 or a similar detergent.[2]
Incorrect Primary AntibodyEnsure the primary antibody is validated for immunofluorescence and is specific to the target species. Check the antibody datasheet for recommended applications.[9][10]
Antibody DegradationAliquot the antibody upon arrival and store it as recommended by the manufacturer to avoid repeated freeze-thaw cycles.[2]
PhotobleachingMinimize light exposure to the sample during and after staining. Use an anti-fade mounting medium.[5]

Q3: The this compound-MMP staining appears as punctate dots or aggregates. Is this a real signal or an artifact?

Punctate staining can be a genuine representation of this compound-MMP localization in structures like invadopodia and podosomes, which are involved in cell invasion.[11][12] However, it can also be an artifact.

  • Antibody Aggregation: The primary or secondary antibody may have formed aggregates.

  • Precipitated Secondary Antibody: The fluorescently labeled secondary antibody may have precipitated.

  • Over-fixation: Excessive fixation can sometimes lead to protein aggregation.[7]

Troubleshooting Solutions:

Potential Cause Recommended Solution
Antibody AggregationCentrifuge the antibody solution at high speed for a short period before use to pellet any aggregates.
Precipitated Secondary AntibodyFilter the secondary antibody solution before use.
Over-fixationReduce the fixation time or the concentration of the fixative.[7]

Experimental Protocols

A detailed, step-by-step protocol for immunofluorescence staining of this compound-MMP in cultured cells is provided below. Note that this is a general protocol and may require optimization for specific cell types and experimental conditions.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Normal Goat Serum and 1% BSA in PBS)

  • Primary Antibody against this compound-MMP (validated for immunofluorescence)

  • Fluorescently Labeled Secondary Antibody (corresponding to the host species of the primary antibody)

  • Nuclear Counterstain (e.g., DAPI)

  • Anti-fade Mounting Medium

Procedure:

  • Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.

  • Washing: Gently wash the cells three times with PBS to remove the culture medium.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[7]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If targeting an intracellular epitope of this compound-MMP, permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature. For cell surface staining, this step can be skipped.[13]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[3]

  • Primary Antibody Incubation: Dilute the primary this compound-MMP antibody in Blocking Buffer to the predetermined optimal concentration. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5-10 minutes each.[6]

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.[7]

  • Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5-10 minutes each, protected from light.

  • Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.

Visualizations

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound-MMP.

MT1_MMP_Activation_Pathway cluster_membrane Plasma Membrane cluster_cell Cellular Processes pro_MMP2 pro-MMP-2 MT1_MMP This compound-MMP pro_MMP2->MT1_MMP Binds to TIMP2 TIMP-2 MT1_MMP->TIMP2 Forms complex with Active_MMP2 Active MMP-2 MT1_MMP->Active_MMP2 Activates ECM Extracellular Matrix (e.g., Collagen) MT1_MMP->ECM Directly degrades Invasion Cell Invasion & Metastasis MT1_MMP->Invasion Promotes Angiogenesis Angiogenesis MT1_MMP->Angiogenesis Promotes TIMP2->pro_MMP2 Binds to Active_MMP2->ECM Degrades Active_MMP2->Invasion Promotes Degraded_ECM Degraded ECM

Caption: this compound-MMP activation of pro-MMP-2 and its role in ECM degradation and cell invasion.

IF_Troubleshooting_Workflow Start Start IF Staining Problem Problem with Staining? Start->Problem HighBg High Background / Non-specific Staining Problem->HighBg Yes WeakSignal Weak or No Signal Problem->WeakSignal Yes Punctate Punctate Staining Problem->Punctate Yes GoodResult Good Staining Result Problem->GoodResult No OptimizeAb Optimize Antibody Concentration HighBg->OptimizeAb ImproveBlocking Improve Blocking Step HighBg->ImproveBlocking CheckSecondary Check Secondary Antibody Specificity HighBg->CheckSecondary OptimizeFixPerm Optimize Fixation/ Permeabilization WeakSignal->OptimizeFixPerm ValidatePrimary Validate Primary Antibody WeakSignal->ValidatePrimary CheckStorage Check Antibody Storage WeakSignal->CheckStorage CentrifugeAb Centrifuge Antibody Punctate->CentrifugeAb FilterSecondary Filter Secondary Antibody Punctate->FilterSecondary OptimizeAb->Problem ImproveBlocking->Problem CheckSecondary->Problem OptimizeFixPerm->Problem ValidatePrimary->Problem CheckStorage->Problem CentrifugeAb->Problem FilterSecondary->Problem

Caption: A logical workflow for troubleshooting common issues in immunofluorescence staining.

References

Solubility issues with synthetic MT1 receptor agonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with synthetic MT1 receptor agonists.

Frequently Asked Questions (FAQs)

Q1: My new synthetic this compound agonist is a lyophilized powder. Where do I begin to determine the best solvent?

A: The first step is to assess the peptide's or molecule's amino acid composition and overall polarity. The number of charged residues generally dictates solubility in aqueous solutions. Before dissolving the entire sample, always test the solubility on a small portion. A systematic approach is recommended, starting with the gentlest solvents first. Begin with sterile distilled water. If the compound does not dissolve, proceed to dilute (0.1%) acetic acid for basic peptides or dilute (0.1%) ammonium hydroxide for acidic peptides. If solubility is still an issue, organic solvents should be tested.

Q2: What are the recommended solvents for common synthetic this compound agonists?

A: Many synthetic this compound agonists are lipophilic and require organic solvents for initial stock solution preparation. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are common choices. For instance, Agomelatine is soluble in organic solvents like ethanol and DMSO at approximately 30 mg/ml.[1] However, it is sparingly soluble in aqueous buffers.[1] The table below summarizes solubility data for select agonists.

CompoundSolventSolubilityCitation
AgomelatineEthanol~30 mg/mL[1]
AgomelatineDMSO~30 mg/mL[1]
Agomelatine1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[1]
RamelteonNot specified, but known to be lipophilicData not readily available in provided results

Note: Always refer to the manufacturer's product data sheet for the most specific solubility information.

Q3: My agonist dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture media. How can I prevent this?

A: This is a common problem when diluting a concentrated stock from an organic solvent into an aqueous buffer. The key is to add the stock solution to the aqueous buffer very slowly (dropwise) while vortexing or stirring the buffer gently. This technique prevents localized high concentrations of the compound, which can cause it to crash out of solution. If precipitation still occurs, consider reducing the final concentration of the agonist or increasing the percentage of a co-solvent in your final working solution, if your experimental assay can tolerate it.

Q4: Can I use sonication or gentle heating to improve the solubility of my this compound agonist?

A: Yes, these methods can be effective but should be used with caution.

  • Sonication: Using a bath sonicator can help break up particulates and increase the rate of dissolution. It is a generally safe method.

  • Gentle Heating: Warming the solution (e.g., to 37°C) can increase the solubility of some compounds. However, this should be done carefully, as excessive heat can degrade the agonist, especially for peptides. Always check the compound's stability information before applying heat.

Q5: How should I store my this compound agonist stock solutions to ensure stability?

A: Proper storage is critical to prevent degradation.

  • Lyophilized Powder: For long-term storage, keep the powder at -20°C or colder, protected from light. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[2]

  • Solutions: The shelf life of agonists in solution is limited.[2] It is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] For peptides containing Cys, Met, Asn, Gln, or Trp, storage in solution is particularly challenging due to oxidation and other degradation pathways.[2] Using sterile, slightly acidic buffers (pH 5-6) can prolong storage life for some peptides.[2] Note that peptides with Cys and Met residues are unstable in DMSO.

Q6: What advanced formulation strategies can improve agonist solubility for in vitro or in vivo studies?

A: For highly lipophilic compounds that are challenging to formulate, several advanced strategies can be employed:

  • Use of Surfactants: Agents like polysorbates can reduce surface tension and promote the formation of micelles, which can encapsulate and solvate the drug molecules.[3]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic drugs, significantly increasing their aqueous solubility and stability.[3][4]

  • Lipid-Based Formulations: For in vivo studies, lipid-based drug delivery systems (LBDDS) can enhance solubility and improve absorption in the gastrointestinal tract.[5][6] These can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).[6]

  • Nanoparticle Encapsulation: Encapsulating the agonist in nanoparticles made of biocompatible materials like PLGA can enhance solubility, stability, and control the release profile.[3]

Experimental Protocols & Workflows

Protocol: Solubilization of a Novel Hydrophobic this compound Agonist
  • Initial Assessment: Review the chemical structure for ionizable groups and overall hydrophobicity.

  • Small-Scale Test: Weigh a small amount of the lyophilized powder (e.g., 1 mg).

  • Solvent Testing (Sequential):

    • Add a small volume of 100% DMSO (e.g., 20 µL) to the test powder. Vortex gently. If it dissolves, you have found a primary solvent. The goal is to create a high-concentration stock (e.g., 10-50 mM).

    • If DMSO fails, test other organic solvents like DMF or 100% ethanol on a new test sample.

  • Stock Solution Preparation: Once a suitable organic solvent is identified, carefully dissolve the bulk of the compound in that solvent to your desired stock concentration.

  • Aqueous Dilution (Working Solution):

    • Dispense the required volume of your final aqueous buffer (e.g., cell culture media, PBS) into a new tube.

    • While gently vortexing the aqueous buffer, slowly add the concentrated organic stock solution drop-by-drop.

    • Visually inspect for any signs of precipitation (cloudiness). If the solution remains clear, it is ready for your experiment.

    • Troubleshooting: If precipitation occurs, you must lower the final concentration or explore the advanced formulation strategies mentioned in Q6.

Solubility Troubleshooting Workflow

G cluster_start cluster_solvents Step 1: Solvent Screening (Test Small Aliquot) cluster_aqueous Step 2: Prepare Aqueous Working Solution cluster_outcome cluster_remediate Step 3: Remediation start Start: Lyophilized this compound Agonist Powder water Try Sterile Water start->water acid_base Try Dilute Acid/Base (e.g., 0.1% Acetic Acid) water->acid_base Insoluble organic Try Organic Solvent (e.g., DMSO, Ethanol) acid_base->organic Insoluble dilute Slowly add organic stock to aqueous buffer with vortexing organic->dilute Soluble precipitate Precipitation Occurs dilute->precipitate Fails success Solution is Clear: Ready for Experiment dilute->success Success lower_conc Lower Final Concentration precipitate->lower_conc add_cosolvent Add Co-solvent/Surfactant (if assay permits) precipitate->add_cosolvent lower_conc->dilute add_cosolvent->dilute

Caption: A troubleshooting workflow for solubilizing synthetic this compound receptor agonists.

This compound Receptor Signaling Pathway

The this compound receptor is a G protein-coupled receptor (GPCR). Upon activation by an agonist, it primarily couples to inhibitory G proteins (Gαi) and Gαq proteins.[7][8]

  • Gαi Pathway: Activation of Gαi inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[7][9][10] This ultimately results in a decrease in the phosphorylation of the CREB transcription factor.[7][9]

  • Gαq Pathway: Activation of Gαq stimulates phospholipase C (PLC), which cleaves PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C (PKC).[8][9]

G agonist This compound Agonist This compound This compound Receptor agonist->this compound Binds & Activates gi Gαi/o This compound->gi Activates gq Gαq/11 This compound->gq Activates ac Adenylyl Cyclase (AC) gi->ac Inhibits plc Phospholipase C (PLC) gq->plc Activates camp cAMP ac->camp Converts ATP to pip2 PIP2 plc->pip2 Cleaves pka PKA camp->pka Activates creb CREB Phosphorylation pka->creb Inhibits ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Intracellular Ca²⁺ ip3->ca2 Stimulates Release pkc PKC dag->pkc Activates

Caption: Canonical signaling pathways activated by the this compound melatonin receptor.

References

How to control for MT1-MMP expression in transient transfections

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for controlling and troubleshooting the transient expression of Membrane Type 1-Matrix Metalloproteinase (MT1-MMP/MMP-14).

Frequently Asked Questions (FAQs)

Q1: What is this compound-MMP and why is its expression level critical?

A1: this compound-MMP is a transmembrane zinc-dependent proteinase crucial for remodeling the extracellular matrix (ECM).[1][2][3] It plays a significant role in physiological processes like tissue remodeling and angiogenesis, but it is also heavily implicated in pathological conditions such as tumor invasion and metastasis.[2][4] Controlling its expression level in experiments is vital because overexpression can lead to non-physiological artifacts, including cytotoxicity and aberrant signaling, while low expression may not produce a measurable effect.[5][6]

Q2: What is the key difference between transient and stable transfection for this compound-MMP studies?

A2: Transient transfection involves introducing an this compound-MMP expression vector into cells for a short period, typically 24-96 hours.[7][8] The plasmid DNA enters the nucleus but does not integrate into the host cell's genome, leading to temporary but often high levels of protein expression.[7][8] This method is ideal for rapid gene function studies and protein production.[8] Stable transfection, in contrast, involves integrating the this compound-MMP gene into the host genome, creating a permanent, heritable change for long-term studies.[7][9]

Q3: Which cell lines are suitable for this compound-MMP transient transfection?

A3: Human Embryonic Kidney 293 (HEK-293) cells and their variants (e.g., HEK-293T) are commonly used due to their high transfection efficiency and reliable protein processing capabilities.[10][11] Other cell lines, such as HT1080 fibrosarcoma cells, are also frequently used as they endogenously express this compound-MMP and are a well-established model for invasion.[12] For studying specific cancer types, researchers often use cell lines that lack endogenous this compound-MMP, like the MCF-7 breast cancer cell line, to observe the specific effects of its introduction.[13][14]

Q4: What are the most important vector components for controlling this compound-MMP expression?

A4: The choice of promoter is critical. The native this compound-MMP promoter lacks a TATA box but contains a crucial Sp1 binding site that drives basal transcription.[15][16] For strong, constitutive expression in transient systems, viral promoters like CMV (cytomegalovirus) or EF1α (elongation factor-1 alpha) are often used.[17] It's important to select a promoter that provides the desired level of expression without causing excessive toxicity.[18] Additionally, including an appropriate tag (e.g., GFP, FLAG) can facilitate detection and purification, but ensure it does not interfere with this compound-MMP trafficking or function.[11]

Experimental Design & Workflow

Controlling this compound-MMP expression requires a systematic approach from plasmid preparation to final analysis. The workflow below outlines the key stages for a successful transient transfection experiment.

G Experimental Workflow for this compound-MMP Transient Transfection cluster_prep Phase 1: Preparation cluster_transfection Phase 2: Transfection cluster_validation Phase 3: Validation & Analysis Plasmid Plasmid Design (Promoter, Tag, this compound-MMP cDNA) Purify High-Quality Plasmid Purification (Endotoxin-free) Plasmid->Purify CellPrep Cell Culture (Healthy, low passage, 70-90% confluency) Purify->CellPrep Optimize Optimization (DNA:Reagent Ratio, Cell Density) CellPrep->Optimize Transfect Transfection Procedure (e.g., Lipid-based) Optimize->Transfect Incubate Incubation (24-72 hours) Transfect->Incubate Harvest Harvest Cells & Supernatant Incubate->Harvest mRNA mRNA Analysis (RT-qPCR) Harvest->mRNA Protein Protein Expression (Western Blot) Harvest->Protein Function Functional Assay (Zymography, Invasion Assay) Harvest->Function

Caption: Workflow from plasmid design to functional validation.

Troubleshooting Guide

This section addresses common problems encountered during this compound-MMP transient transfections.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No this compound-MMP Expression 1. Poor Plasmid Quality: DNA is degraded or contains endotoxins. 2. Suboptimal DNA:Reagent Ratio: Incorrect ratio for the cell type used. 3. Poor Cell Health: Cells are unhealthy, senescent (high passage number), or were not actively dividing.[19][20] 4. Incorrect Vector Design: Promoter is weak or inappropriate for the cell line.1. Verify Plasmid Integrity: Run plasmid on an agarose gel. Use an endotoxin-free purification kit.[11] 2. Titrate Reagents: Perform a matrix titration of DNA amount vs. transfection reagent volume to find the optimal ratio.[21] 3. Use Healthy Cells: Use low-passage cells (~<50) that are >90% viable and plated 18-24 hours before transfection to be at 70-90% confluency.[20] 4. Select a Strong Promoter: Use a strong constitutive promoter like CMV or EF1α for high expression in most mammalian cells.
High Cell Death / Cytotoxicity 1. Reagent Toxicity: Transfection reagent is toxic to the cells at the concentration used. 2. This compound-MMP Overexpression: High levels of active this compound-MMP can be cytotoxic.[5] 3. High DNA Concentration: Too much plasmid DNA can induce a toxic response.[21] 4. Presence of Antibiotics: Some transfection reagents can increase antibiotic uptake, leading to cell death.[19]1. Optimize Reagent Amount: Reduce the amount of transfection reagent or change to a less toxic alternative. 2. Reduce Plasmid Amount: Lower the amount of this compound-MMP plasmid DNA used for transfection. Consider using a weaker promoter. 3. Titrate DNA: Test a range of DNA concentrations (e.g., 0.5 µg to 2.5 µg per well in a 6-well plate). 4. Transfect in Antibiotic-Free Medium: Remove antibiotics from the medium during the transfection process.[19]
Inconsistent Results Between Experiments 1. Variable Cell Conditions: Differences in cell passage number, confluency, or viability.[20] 2. Inconsistent Reagent Preparation: Variation in the preparation of DNA-reagent complexes. 3. Plasmid Batch Variation: Differences in the quality of plasmid preparations.1. Standardize Cell Culture: Use cells from the same passage number for a set of experiments and ensure confluency is consistent.[20] 2. Follow a Strict Protocol: Standardize incubation times and mixing procedures for complex formation. 3. Use the Same Plasmid Batch: Use a single, large-scale plasmid preparation for the entire series of experiments.
This compound-MMP Detected by Western Blot but No Functional Activity 1. Improper Protein Folding/Processing: The protein is expressed but not correctly folded, trafficked to the membrane, or activated. 2. Inhibitory Culture Conditions: Components in the serum or media are inhibiting this compound-MMP. 3. Assay Sensitivity: The functional assay is not sensitive enough to detect low levels of activity.1. Check for Pro- and Active Forms: Use an antibody that detects both the ~60 kDa pro-form and the ~57 kDa active form of this compound-MMP.[22] 2. Use Serum-Free Media: Perform functional assays in serum-free media to avoid interference from endogenous inhibitors like TIMPs.[23] 3. Optimize Assay: Increase incubation time for the functional assay or concentrate the cell culture supernatant before analysis (e.g., for zymography).
Troubleshooting Logic Diagram

This diagram helps diagnose the root cause of low transfection efficiency or high cytotoxicity.

G start Problem Encountered: Low Expression or High Cytotoxicity q_cyto Are cells dying? start->q_cyto Check Viability q_exp Is protein expression low? start->q_exp Check Expression q_cyto->q_exp No sol_reagent Reduce transfection reagent amount q_cyto->sol_reagent Yes sol_dna Reduce DNA concentration q_cyto->sol_dna Yes sol_abx Remove antibiotics during transfection q_cyto->sol_abx Yes sol_plasmid Check plasmid quality (gel, Nanodrop, endotoxin-free) q_exp->sol_plasmid Yes sol_ratio Optimize DNA:Reagent ratio via titration q_exp->sol_ratio Yes sol_cells Ensure cells are healthy (low passage, 70-90% confluent) q_exp->sol_cells Yes

Caption: A logic tree for troubleshooting common transfection issues.

Key Experimental Protocols

Protocol 1: Transient Transfection using Lipid-Based Reagent (6-well plate)

This protocol is a general guideline and should be optimized for your specific cell line and reagent.

Materials:

  • Healthy, actively dividing cells

  • This compound-MMP expression plasmid (1 µg/µL, endotoxin-free)

  • Lipid-based transfection reagent (e.g., Lipofectamine™)

  • Serum-free medium (e.g., Opti-MEM™)

  • Complete growth medium (with or without serum, antibiotic-free)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection (18-24 hours), seed cells in a 6-well plate so they reach 70-90% confluency at the time of transfection. Use 2 mL of complete growth medium per well.

  • Complex Preparation (per well):

    • Tube A (DNA): Dilute 2.0 µg of your this compound-MMP plasmid DNA into 100 µL of serum-free medium. Mix gently.

    • Tube B (Reagent): Dilute 3-6 µL of the transfection reagent into 100 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

    • Combine: Add the diluted DNA (Tube A) to the diluted reagent (Tube B). Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.

  • Transfection:

    • Gently add the 200 µL DNA-reagent complex dropwise to the well.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.

  • Analysis: After the incubation period, harvest the cells and supernatant for downstream analysis (RT-qPCR, Western Blot, functional assays).

Protocol 2: Western Blot for this compound-MMP Detection
  • Harvest and Lyse: Wash transfected cells with ice-cold PBS, then lyse them in RIPA buffer containing protease inhibitors.

  • Quantify Protein: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 10% polyacrylamide).

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibody: Incubate the membrane with a primary antibody specific for this compound-MMP overnight at 4°C. Look for bands corresponding to the pro- (~60 kDa) and active (~57 kDa) forms.[13][22]

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Loading Control: Probe the same membrane for a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading.

Protocol 3: Gelatin Zymography for Functional Activity

Gelatin zymography is used to detect the proteolytic activity of gelatinases, including the ability of this compound-MMP to activate pro-MMP-2.

  • Sample Preparation: Collect conditioned media (preferably serum-free) from transfected cells. Do NOT boil or add reducing agents to the samples.

  • Zymogram Gel: Load equal volumes or protein amounts of the conditioned media onto a polyacrylamide gel co-polymerized with gelatin (e.g., 1 mg/mL).

  • Electrophoresis: Run the gel at 4°C to separate proteins based on size without denaturing them.

  • Renaturation: Wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow enzymes to renature.

  • Incubation: Incubate the gel overnight (16-24 hours) at 37°C in a developing buffer (e.g., Tris-based buffer containing CaCl₂ and ZnCl₂).

  • Staining & Destaining: Stain the gel with Coomassie Brilliant Blue R-250. Areas of enzymatic activity will appear as clear bands against a blue background, where the gelatin has been degraded.[14] The activation of endogenous pro-MMP-2 (pro-form ~72 kDa) by this compound-MMP will result in the appearance of its active form (~62 kDa).[14]

References

Technical Support Center: Stabilizing Recombinant MT1-MMP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when stabilizing recombinant Membrane Type 1-Matrix Metalloproteinase (MT1-MMP) for structural studies.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you navigate your experiments.

Question 1: I am observing very low yields and high levels of degradation of my recombinant this compound-MMP during expression and purification. What is causing this and how can I fix it?

Answer: Low yields and degradation are common problems when working with this compound-MMP, primarily due to its inherent proteolytic activity leading to autolysis.

Common Causes and Solutions:

  • Autocatalytic Degradation: Overexpressed this compound-MMP is prone to extensive autolytic degradation, leading to inactivation and the generation of smaller, membrane-tethered fragments[1]. This self-proteolysis can begin even during the secretory process[1].

    • Solution 1: Optimize Glycosylation: O-glycosylation in the hinge region of this compound-MMP is a critical post-translational modification that protects the enzyme from autolysis.[1][2][3] Incomplete glycosylation, often a feature of overexpression systems, stimulates autocatalytic degradation.[1] Using a eukaryotic expression system like insect or mammalian cells, which can perform O-glycosylation, is highly recommended over bacterial systems.

    • Solution 2: Site-Directed Mutagenesis: The autolytic cleavage site is located in the hinge region.[2][4] Mutating key residues in this region can block self-cleavage and increase protein stability.[2]

    • Solution 3: Catalytically Inactive Mutant: For some structural studies, expressing a catalytically dead mutant, such as the E240A mutant, can prevent autolysis entirely while preserving the overall fold.[5] This mutant is inefficient in stimulating cell migration and invasion, indicating its lack of proteolytic function.[5]

  • Expression System Choice: Bacterial expression systems like E. coli are often used for high yield, but they lack the machinery for proper post-translational modifications, leading to misfolded, inactive protein accumulating in inclusion bodies with very low refolding efficiency (around 10%).[6][7]

    • Solution: Employing a eukaryotic expression system, such as Drosophila Schneider 2 (S2) cells, can produce properly folded and secreted this compound-MMP ectodomains.[6]

Question 2: My recombinant this compound-MMP, expressed in E. coli, is located exclusively in inclusion bodies. What is the best strategy for purification and refolding?

Answer: Expression of MMPs in E. coli often results in their accumulation in insoluble inclusion bodies, which circumvents the toxicity associated with their proteolytic activity.[8] This necessitates a denaturation and refolding protocol.

G cluster_0 Cell Lysis & Inclusion Body Isolation cluster_1 Denaturation & Purification cluster_2 Refolding & Final Purification Harvest Harvest E. coli Cells Lyse Lyse Cells (e.g., Sonication) Harvest->Lyse Wash Wash to Isolate Inclusion Bodies Lyse->Wash Solubilize Solubilize in Denaturant (e.g., 6-8 M Urea) Wash->Solubilize Process Inclusion Body Pellet Purify Purify Denatured Protein (e.g., Ni-NTA Chromatography) Solubilize->Purify Elute Elute with Low pH Buffer Purify->Elute Refold Refold by Rapid Dilution into Refolding Buffer Elute->Refold Initiate Refolding FinalPurify Final Purification of Refolded Protein Refold->FinalPurify Characterize Characterize Activity & Purity FinalPurify->Characterize

Key Considerations:

  • Solubilization: The inclusion body pellet should be solubilized in a strong denaturant, such as 6 M urea. [9]* Purification: Affinity chromatography (e.g., Ni-NTA for His-tagged proteins) can be performed under denaturing conditions to purify the target protein. [8][9]* Refolding: Refolding is typically achieved by rapid dilution of the denatured protein into a refolding buffer. [10]During this process, this compound-MMP may undergo autoproteolysis to generate the mature, active form. [9]For example, a 26.9 kDa expressed protein can be processed into a 22.2 kDa mature form. [9]* Matrix-Assisted Refolding: A single-step matrix-based refolding protocol using affinity chromatography can yield high concentrations of pure, full-length, and active protein. [8]

Question 3: How can I prevent my purified, active this compound-MMP from aggregating and maintain its stability for structural analysis?

Answer: Maintaining the stability and homogeneity of active this compound-MMP is crucial for successful structural studies like crystallography.

Stabilization Strategies:

  • Use of Inhibitors: Co-purifying and crystallizing this compound-MMP with an inhibitor is a highly effective strategy.

    • Natural Inhibitors: Tissue inhibitors of metalloproteinases (TIMPs), particularly TIMP-2, are potent natural inhibitors that form a stable complex with the catalytic domain of this compound-MMP. [11][12][13]The crystal structure of the this compound-MMP catalytic domain in complex with TIMP-2 has been solved. [11] * Synthetic Inhibitors: Small molecule inhibitors can also be used. These can be broad-spectrum hydroxamic acid-based inhibitors that chelate the catalytic zinc or more selective, non-catalytic inhibitors that target other domains like the hemopexin (PEX) domain. [14][15][16]

  • Construct Design: Using truncated or modified constructs can significantly improve stability.

    • Catalytic Domain Only: The isolated catalytic domain (e.g., residues 112-292) is often more stable and amenable to crystallization than the full-length ectodomain. [17] * Domain Deletion: Deleting domains not essential for the study, such as the hemopexin domain (ΔPEX mutant), can sometimes improve stability, though it may affect function. [14]

  • Buffer Optimization: Screen a wide range of buffer conditions (pH, salt concentration, additives) to find the optimal conditions for your specific construct. The use of nanodiscs as bilayer mimics has been shown to be effective for biophysical studies of the this compound-MMP hemopexin domain. [18]

    Stabilization Approach Target Mechanism Reference Example
    Natural Inhibitor Catalytic Domain Forms a high-affinity, stable stoichiometric complex. Co-crystallization with TIMP-2. [11]
    Synthetic Inhibitor Catalytic or Hemopexin Domain Binds to and stabilizes a specific conformation. NSC405020 targets the PEX domain, inhibiting homodimerization. [15]
    Construct Truncation Full Ectodomain Removes flexible or unstable regions. Crystallization of the isolated catalytic domain. [17]

    | Site-Directed Mutagenesis | Active Site / Cleavage Sites | Prevents catalytic activity or autolysis. | E240A catalytically inactive mutant. [5]|

Frequently Asked Questions (FAQs)

Q1: What is the role of O-glycosylation in this compound-MMP stability and function?

O-glycosylation plays a dual role in regulating this compound-MMP. Firstly, it is crucial for stability. O-linked carbohydrates on Thr and Ser residues within the hinge region physically block the autolytic cleavage site, thereby inhibiting self-destruction and increasing the protein's half-life on the cell surface. [1][2][4]Secondly, it is essential for function. Proper glycosylation is required for the recruitment of TIMP-2, which is a necessary step for forming the trimeric this compound-MMP-TIMP-2-pro-MMP-2 complex that leads to the activation of pro-MMP-2. [2][4]this compound-MMP lacking these glycosylation sites is stable but cannot bind TIMP-2, rendering it unable to activate pro-MMP-2. [3][4] Q2: Which domains of this compound-MMP are involved in oligomerization, and how does this affect its stability and activity?

This compound-MMP can form dimers and higher-order oligomers, which is critical for its biological functions, including collagenolysis and pro-MMP-2 activation. [6][19]Several domains are involved:

Caption: this compound-MMP activation and oligomerization pathway.

Q3: What are the main differences between expressing this compound-MMP in bacterial versus eukaryotic systems for structural studies?

FeatureBacterial System (e.g., E. coli) Eukaryotic System (e.g., Insect, Mammalian)
Yield Generally high. [7]Generally lower than bacterial systems.
Folding & PTMs No post-translational modifications (e.g., glycosylation); protein often misfolded in inclusion bodies. [6][7][8]Capable of proper folding and critical PTMs like O-glycosylation, which enhances stability. [2][6]
Solubility Often insoluble (inclusion bodies), requiring denaturation and refolding. [9]Often secreted in a soluble, properly folded form (for ectodomain constructs). [6]
Activity Refolded protein can be active, but refolding efficiency is very low. [6][9]Secreted protein is often directly active or requires simple activation. [6]
Complexity & Cost Relatively simple, fast, and low-cost. [7]More complex, time-consuming, and expensive.
Best For High-yield production of specific domains (e.g., catalytic domain) that can be refolded.Producing full ectodomains or glycosylated constructs that mimic the native state.

Experimental Protocols

Protocol 1: Matrix-Assisted Refolding of His-tagged this compound-MMP Catalytic Domain from E. coli Inclusion Bodies

This protocol is a generalized procedure based on methodologies described in the literature. [8][9][10]

  • Inclusion Body Isolation:

    • Harvest E. coli cells expressing the this compound-MMP construct by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse cells by sonication on ice.

    • Centrifuge the lysate to pellet the insoluble inclusion bodies. Wash the pellet several times to remove contaminants.

  • Denaturation and Solubilization:

    • Resuspend the washed inclusion body pellet in a denaturing buffer (e.g., 50 mM Tris, 500 mM NaCl, 6 M Urea, pH 8.0).

    • Stir for several hours at room temperature or overnight at 4°C to fully solubilize the protein.

    • Clarify the solution by high-speed centrifugation to remove any remaining insoluble material.

  • Denaturing Affinity Chromatography:

    • Equilibrate a Ni-NTA agarose column with the denaturing buffer.

    • Load the clarified, solubilized protein onto the column.

    • Wash the column extensively with denaturing buffer, followed by washes with the same buffer at a slightly lower pH (e.g., pH 6.3) to remove non-specifically bound proteins. [10]

  • On-Column Refolding and Elution:

    • Gradually exchange the denaturing buffer on the column with a refolding buffer lacking urea (e.g., 50 mM Tris, 500 mM NaCl, 5 mM β-mercaptoethanol, pH 8.0) using a gradient. This allows the protein to refold while bound to the matrix, which can prevent aggregation.

    • After the refolding is complete, elute the protein using the refolding buffer containing an appropriate concentration of imidazole.

  • Characterization:

    • Analyze the purified, refolded protein by SDS-PAGE to check for purity and potential autolytic processing. [9] * Perform activity assays (e.g., using a fluorogenic peptide substrate) to confirm the protein is catalytically active. [9] Protocol 2: Expression and Purification of Soluble this compound-MMP Ectodomain from Insect Cells

This protocol is based on the successful expression of this compound-MMP ectodomains in Drosophila S2 cells. [6][19]

  • Transfection and Stable Cell Line Generation:

    • Co-transfect Drosophila S2 cells with the expression vector containing the this compound-MMP ectodomain construct and a selection vector.

    • Select for stably transfected cells using the appropriate antibiotic.

  • Large-Scale Culture and Induction:

    • Expand the stable cell line to the desired culture volume in a suitable medium.

    • Induce protein expression according to the vector's specifications (e.g., with CuSO4 for metallothionein promoters).

  • Harvesting and Concentration:

    • After the induction period (typically several days), harvest the cell culture supernatant, which contains the secreted recombinant protein.

    • Clarify the supernatant by centrifugation and/or filtration.

    • Concentrate the supernatant using methods like tangential flow filtration or ammonium sulfate precipitation.

  • Purification:

    • Perform Immobilized Metal Affinity Chromatography (IMAC) if the protein is His-tagged. Dialyze the concentrated supernatant against a binding buffer and apply it to a Ni-NTA column. Elute with an imidazole gradient.

    • Conduct size-exclusion chromatography (gel filtration) as a final polishing step. [6]This will separate monomeric, dimeric, and higher-order oligomeric forms of the protein and remove aggregates.

  • Analysis and Storage:

    • Analyze fractions by SDS-PAGE and Western blot to confirm purity and identity. [20] * Assess protein activity. The secreted enzyme may already be in its active form. [6] * Store the purified protein in a suitable buffer at -80°C.

References

Validation & Comparative

A Comparative Guide to the Functional Differences Between MT1 and MT2 Melatonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional distinctions between the MT1 and MT2 melatonin receptors. Melatonin, a neurohormone primarily synthesized by the pineal gland, orchestrates a variety of physiological processes through its interaction with these two high-affinity G protein-coupled receptors (GPCRs). Understanding the nuanced differences in their signaling, physiological roles, and ligand interactions is paramount for the development of targeted therapeutics for sleep disorders, circadian rhythm disturbances, and other neurological conditions.

Core Functional Differences at a Glance

FeatureThis compound ReceptorMT2 Receptor
Primary Signaling Pathway Primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and decreased intracellular cAMP.[1] Can also couple to Gαq/11.Primarily couples to Gαi/o proteins, resulting in adenylyl cyclase inhibition and reduced cAMP levels.[1] It also signals through Gαq/11 and can inhibit cGMP formation.
Key Physiological Roles Predominantly involved in regulating REM sleep and is considered the primary mediator of melatonin's circadian rhythm entrainment effects.[1]Primarily implicated in the regulation of NREM sleep and phase-shifting of circadian rhythms.[1]
Tissue Distribution Highly expressed in the suprachiasmatic nucleus (SCN) of the hypothalamus, the pars tuberalis of the pituitary gland, and various other central and peripheral tissues.Found in the SCN, retina, hippocampus, and other brain regions, as well as in peripheral tissues like the retina and blood vessels.
Ligand Binding Exhibits high affinity for melatonin and various synthetic ligands.Also displays high affinity for melatonin, but with distinct selectivity profiles for certain synthetic agonists and antagonists.

Quantitative Comparison of Ligand Binding and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) and maximal responses (Emax) for a selection of key ligands at human this compound and MT2 receptors. These values are indicative of the subtle but significant differences in how these two receptors interact with various compounds.

Table 1: Binding Affinities (Ki) of Selected Ligands for Human this compound and MT2 Receptors

CompoundThis compound Ki (nM)MT2 Ki (nM)SelectivityReference
Melatonin0.080.383Non-selective[2]
Ramelteon0.0140.112This compound-selective (8-fold)[2]
Agomelatine0.10.06Slightly MT2-selective[2]
Tasimelteon0.290.12Slightly MT2-selective[2]
Luzindole160.64MT2-selective (25-fold)[2]
4P-PDOT1500.1MT2-selective (~1500-fold)[2]
UCSF4226--MT2-selective (54-fold in binding)[3]
5-HEAT1776Slightly this compound-selective[4]

Data compiled from studies on recombinantly expressed human receptors.

Table 2: Functional Potency (EC50) and Efficacy (Emax) for cAMP Inhibition

CompoundThis compound EC50 (nM)This compound Emax (%)MT2 EC50 (nM)MT2 Emax (%)Reference
Melatonin0.041000.04100[5]
Compound 2112-0.36-[5]
UCSF4226>10,000-7.1-[3]
4P-PDOT-~50 (partial agonist)-~90 (partial agonist)[6]

Emax values are relative to the maximal inhibition induced by melatonin.

Signaling Pathways: A Visual Representation

Activation of this compound and MT2 receptors initiates distinct downstream signaling cascades. While both primarily couple to inhibitory Gαi proteins to decrease cyclic AMP (cAMP) levels, they exhibit differences in their coupling to other G proteins and subsequent effector activation.

MT1_Signaling_Pathway cluster_membrane Plasma Membrane This compound This compound Receptor Gai Gαi/o This compound->Gai Activation Gaq Gαq/11 This compound->Gaq Activation AC Adenylyl Cyclase Gai->AC Inhibition ERK ERK1/2 ↑ Gai->ERK PLC Phospholipase C Gaq->PLC Activation cAMP cAMP ↓ IP3_DAG IP3 / DAG ↑ PLC->IP3_DAG Melatonin Melatonin Melatonin->this compound Agonist Binding PKA PKA ↓ cAMP->PKA Ca2 Ca²⁺ ↑ IP3_DAG->Ca2

Caption: Signaling pathway of the this compound melatonin receptor.

MT2_Signaling_Pathway cluster_membrane Plasma Membrane MT2 MT2 Receptor Gai Gαi/o MT2->Gai Activation sGC Soluble Guanylyl Cyclase MT2->sGC Inhibition PLC Phospholipase C Gai->PLC Activation AC Adenylyl Cyclase Gai->AC Inhibition PKC PKC ↑ PLC->PKC cAMP cAMP ↓ cGMP cGMP ↓ Melatonin Melatonin Melatonin->MT2 Agonist Binding PKA PKA ↓ cAMP->PKA ERK ERK1/2 ↑ PKC->ERK

Caption: Signaling pathway of the MT2 melatonin receptor.

This compound/MT2 Heterodimerization: A New Layer of Complexity

This compound and MT2 receptors can form heterodimers, which exhibit unique pharmacological and signaling properties distinct from their respective homomers.[2][7] This heterodimerization can lead to the activation of novel signaling pathways, such as the potentiation of the PLC/PKC pathway, which has been observed in retinal photoreceptors.[7][8] The formation of this compound/MT2 heterodimers is thought to be a key mechanism for fine-tuning melatonin's effects in tissues where both receptor subtypes are co-expressed.[9]

Heterodimer_Signaling cluster_membrane Plasma Membrane MT1_MT2 This compound/MT2 Heterodimer Gq Gαq MT1_MT2->Gq Preferential Activation PLC Phospholipase C Gq->PLC Activation PKC PKC ↑ PLC->PKC Melatonin Melatonin Melatonin->MT1_MT2 Agonist Binding

Caption: Signaling of the this compound/MT2 receptor heterodimer.

Experimental Protocols for Characterizing Receptor Function

Accurate characterization of this compound and MT2 receptor function relies on a suite of well-established in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is fundamental for determining the affinity (Ki) of unlabeled compounds for the this compound and MT2 receptors by measuring their ability to compete with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of a test compound for this compound or MT2 receptors.

Materials:

  • Cell membranes prepared from cells stably expressing either human this compound or MT2 receptors.

  • Radioligand: 2-[¹²⁵I]-iodomelatonin.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Test compounds at various concentrations.

  • Non-specific binding control: 10 µM melatonin.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine cell membranes (10-20 µg protein), 2-[¹²⁵I]-iodomelatonin (at a concentration near its Kd, typically ~50-100 pM), and varying concentrations of the test compound or vehicle. For total binding, no competitor is added. For non-specific binding, a saturating concentration of unlabeled melatonin (10 µM) is used.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10][11][12]

cAMP Functional Assay

This assay measures the ability of a ligand to modulate the production of intracellular cyclic AMP (cAMP), a key second messenger in this compound and MT2 signaling.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound to inhibit adenylyl cyclase activity.

Materials:

  • Cells stably expressing either human this compound or MT2 receptors.

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds at various concentrations.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium.

Procedure:

  • Cell Seeding: Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.

  • Stimulation: Add forskolin (typically 1-10 µM) to all wells (except the basal control) to stimulate cAMP production.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound. Determine the EC50 (concentration for 50% of maximal inhibition) and Emax (maximal inhibition) from the curve using non-linear regression.[13]

ERK Phosphorylation Assay

This assay assesses the activation of the extracellular signal-regulated kinase (ERK) pathway, a downstream signaling event for both this compound and MT2 receptors.

Objective: To measure the ability of a test compound to induce ERK1/2 phosphorylation.

Materials:

  • Cells expressing this compound or MT2 receptors.

  • Test compounds at various concentrations.

  • Cell lysis buffer.

  • Antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

  • Western blotting apparatus or an ELISA-based detection system.

Procedure:

  • Cell Treatment: Treat serum-starved cells with various concentrations of the test compound for a specific time (e.g., 5-15 minutes).

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Quantification (Western Blot):

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against p-ERK and total ERK, followed by appropriate secondary antibodies.

    • Detect the signal using chemiluminescence and quantify the band intensities.

  • Quantification (ELISA): Utilize a sandwich ELISA kit with wells coated with a capture antibody for ERK. Add cell lysates, followed by detection antibodies for p-ERK and a substrate for signal generation.

  • Data Analysis: Normalize the p-ERK signal to the total ERK signal. Plot the fold-increase in p-ERK over baseline against the log concentration of the test compound to determine EC50 and Emax values.[14][15]

[³⁵S]GTPγS Binding Assay

This functional assay directly measures the activation of G proteins by the receptor upon agonist binding.

Objective: To determine the ability of a test compound to stimulate the binding of [³⁵S]GTPγS to G proteins coupled to this compound or MT2 receptors.

Materials:

  • Cell membranes from cells expressing this compound or MT2 receptors.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 100 mM NaCl, and 1 mM EDTA.

  • GDP (to maintain G proteins in an inactive state).

  • Test compounds at various concentrations.

  • Non-specific binding control: unlabeled GTPγS.

Procedure:

  • Reaction Setup: In a 96-well plate, combine cell membranes, GDP (typically 10-30 µM), and varying concentrations of the test compound.

  • Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the net agonist-stimulated [³⁵S]GTPγS binding and plot it against the log concentration of the test compound to determine EC50 and Emax.[16][17][18]

Experimental_Workflow cluster_assays Functional Characterization Assays Binding Radioligand Binding (Ki determination) Data Data Analysis (EC50, Emax, Ki) Binding->Data GTPgS [³⁵S]GTPγS Binding (G protein activation) cAMP cAMP Assay (Downstream signaling) GTPgS->cAMP GTPgS->Data ERK ERK Phosphorylation (Downstream signaling) cAMP->ERK cAMP->Data ERK->Data Ligand Test Ligand Receptor This compound or MT2 Receptor Ligand->Receptor Interaction Receptor->Binding Receptor->GTPgS

Caption: A typical experimental workflow for characterizing ligands at this compound and MT2 receptors.

References

Validation of MT1 Receptor as a Therapeutic Target for Insomnia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the melatonin MT1 receptor as a therapeutic target for insomnia against other established and emerging pharmacological interventions. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document serves as a valuable resource for researchers and drug development professionals in the field of sleep medicine.

Executive Summary

The this compound receptor, a G-protein coupled receptor primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus, plays a pivotal role in regulating circadian rhythms and promoting sleep onset. Its activation by endogenous melatonin or synthetic agonists initiates a signaling cascade that ultimately reduces neuronal firing in the SCN, facilitating the transition to sleep. This mechanism of action distinguishes this compound agonists from traditional hypnotics that generally act as central nervous system depressants. This guide will delve into the validation of this compound as a therapeutic target by comparing the performance of this compound-targeting drugs with other classes of insomnia treatments, including benzodiazepine receptor agonists (BZRAs), non-benzodiazepine "Z-drugs," and dual orexin receptor antagonists (DORAs).

Data Presentation

Table 1: Comparative Binding Affinities (Ki, nM) of Insomnia Medications at Key Receptors
DrugPrimary Target(s)This compoundMT2GABAA (α1)GABAA (α2/α3)Orexin (OX2)5-HT2C
Ramelteon This compound/MT2 Agonist14112>10,000>10,000>10,000>10,000
Tasimelteon This compound/MT2 Agonist0.304 - 0.350.0692 - 0.17>10,000>10,000>10,000>10,000
Agomelatine This compound/MT2 Agonist, 5-HT2C Antagonist~0.1~0.1>10,000>10,000>10,000631
Zolpidem GABAA Receptor AgonistNo AffinityNo Affinity20400No AffinityNo Affinity
Suvorexant Orexin Receptor AntagonistNo AffinityNo AffinityNo AffinityNo Affinity1.26No Affinity

Note: Ki values are compiled from various sources and may differ slightly between studies due to variations in experimental conditions. A lower Ki value indicates a higher binding affinity.

Table 2: Comparative Efficacy of Insomnia Medications in Clinical Trials (Placebo-Controlled)
DrugDoseChange in Latency to Persistent Sleep (LPS)Change in Total Sleep Time (TST)
Ramelteon 8 mg-10 to -19 minutes+8 to +22 minutes
Tasimelteon 20 mg-16.7 minutes (vs. placebo improvement of -28.2 min)Modest, not consistently significant
Agomelatine 25-50 mgSignificant reduction vs. escitalopramNo significant change in objective TST
Zolpidem 10 mgSignificant reductionSignificant increase
Suvorexant 10-20 mgSignificant reduction+28 to +73 minutes

Note: Efficacy data is derived from various clinical trials and represents approximate changes relative to placebo. Direct head-to-head comparisons may yield different results.

Experimental Protocols

Radioligand Binding Assay for this compound Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the this compound receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human this compound receptor are prepared from a stable cell line (e.g., HEK293). Cells are harvested, homogenized in a lysis buffer, and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Competition Binding Assay:

    • A constant concentration of a radiolabeled ligand with known high affinity for the this compound receptor (e.g., [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin) is used.

    • The prepared cell membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound.

    • The reaction is allowed to reach equilibrium.

  • Separation of Bound and Free Ligand: The mixture is rapidly filtered through a glass fiber filter mat using a cell harvester. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro G-protein Signaling Assay (cAMP Measurement)

Objective: To assess the functional activity of a test compound as an agonist or antagonist at the this compound receptor.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., CHO-K1 or HEK293) is transiently or stably transfected with a plasmid encoding the human this compound receptor.

  • Cell Stimulation:

    • The transfected cells are seeded in a multi-well plate.

    • Prior to the assay, the cell culture medium is replaced with a stimulation buffer.

    • To measure agonist activity, cells are treated with varying concentrations of the test compound.

    • To measure antagonist activity, cells are pre-incubated with the test compound before stimulation with a known this compound agonist (e.g., melatonin).

  • cAMP Measurement:

    • The this compound receptor is coupled to a Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • To measure this decrease, adenylyl cyclase is typically stimulated with forskolin.

    • After incubation with the test compounds, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

  • Data Analysis: The concentration-response curves are plotted, and the EC50 (for agonists) or IC50 (for antagonists) values are calculated to determine the potency of the test compound.

In Vivo Assessment of Sleep Parameters in a Mouse Model

Objective: To evaluate the effect of a test compound on sleep latency and duration in mice.

Methodology:

  • Animal Preparation:

    • Adult male mice (e.g., C57BL/6J strain) are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

    • The animals are allowed a recovery period of at least one week.

  • Polysomnography (PSG) Recording:

    • Mice are individually housed in recording chambers and habituated to the recording cables.

    • Baseline EEG/EMG data is recorded for at least 24 hours to establish normal sleep-wake patterns.

  • Drug Administration:

    • The test compound or vehicle is administered at a specific time point, typically at the beginning of the light period (the normal sleep period for nocturnal mice).

  • Data Acquisition and Analysis:

    • EEG and EMG signals are continuously recorded for a defined period following drug administration.

    • The recordings are scored in epochs (e.g., 10 seconds) for wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

    • Sleep latency is defined as the time from drug administration to the first continuous period of NREM sleep (e.g., 2 minutes).

    • Total sleep time is calculated as the cumulative duration of NREM and REM sleep over the recording period.

  • Statistical Analysis: The sleep parameters of the drug-treated group are compared to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Mandatory Visualizations

MT1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Melatonin Melatonin / Agonist This compound This compound Receptor Melatonin->this compound Binds to Gi Gi Protein This compound->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases production of PKA PKA cAMP->PKA Reduces activation of CREB CREB Phosphorylation PKA->CREB Decreases Neuronal_Firing Reduced Neuronal Firing CREB->Neuronal_Firing Leads to Sleep_Promotion Sleep_Promotion Neuronal_Firing->Sleep_Promotion Promotes Sleep

Caption: this compound Receptor Signaling Pathway for Sleep Promotion.

Experimental_Workflow_Binding_Affinity start Start prep Prepare Cell Membranes with this compound Receptors start->prep incubate Incubate Membranes with Radioligand & Test Compound prep->incubate separate Separate Bound & Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Calculate IC50 and Ki quantify->analyze end End analyze->end

Caption: Workflow for Radioligand Binding Affinity Assay.

Caption: Logical Comparison of Insomnia Drug Classes.

Validating MT1-MMP's In Vivo Role: A Comparison Guide Using Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of data derived from mouse models with a targeted disruption of the Mmp14 gene, which encodes for Membrane-Type 1 Matrix Metalloproteinase (MT1-MMP). The use of knockout (KO) mouse models has been instrumental in validating the indispensable and non-redundant functions of this compound-MMP in vivo, moving beyond in vitro assumptions. These models have revealed its critical role in postnatal development, tissue remodeling, and cellular signaling, offering crucial insights for therapeutic targeting in diseases like cancer, arthritis, and fibrosis.

This compound-MMP Knockout Mouse Models: An Overview

The primary strategy for creating a global this compound-MMP null mouse involves replacing the exons responsible for the pro- and catalytic domains (typically exons 1-5) of the Mmp14 gene with a reporter cassette, such as β-galactosidase (lacZ).[1] This approach creates a loss-of-function allele, allowing for a direct comparison between wild-type (WT), heterozygous, and homozygous knockout littermates.

GenotypeViability & FertilityGeneral PhenotypeKey Characteristics
Wild-Type (WT) Viable and fertileNormal developmentServes as the baseline control for all comparisons.
Heterozygous (+/KO) Viable and fertileNormal developmentGenerally indistinguishable from WT mice under normal conditions.[1]
Homozygous (KO/KO) Postnatal lethalSevere developmental defectsFailure to thrive, progressive wasting, and death typically within 2-3 weeks of birth.[1][2]

Quantitative Phenotypic Comparison: WT vs. Homozygous KO

The homozygous knockout of this compound-MMP results in a multi-systemic, severe phenotype that underscores its critical role in postnatal growth and tissue maintenance. The following table summarizes key quantitative data from comparative studies.

ParameterWild-Type (WT) MiceThis compound-MMP KO (KO/KO) MiceKey Findings & Implications
Postnatal Survival Normal lifespanDeath by ~10-15 days old[1]This compound-MMP is essential for postnatal survival and development.
Body Size Normal growth trajectoryDwarfism, reduced body size[1]Demonstrates a critical role in skeletal growth and overall development.
Metabolism Normal levels~50% reduction in circulating glucose & triglycerides[3]Reveals an unexpected, vital role for this compound-MMP in metabolic homeostasis.[4]
Adipose Tissue Normal fat accumulationImpaired adipogenesis, less adipose tissue[1][4]Links this compound-MMP function to fat storage and energy metabolism.
Tendon Development (P0) Normal fibril organizationThinner tendons, fewer fibril bundles[5]Highlights its function in fibrous connective tissue expansion.
Collagen Fibril Diameter (P0) Normal distribution~12% larger diameter than WT[5]Suggests a role in regulating the proper assembly and size of collagen fibrils.
Mammary Gland Normal ductal networkReduced ductal elongation and branching[1]Implicates this compound-MMP in branching morphogenesis during organ development.

Key Signaling Pathways Validated by Knockout Models

Studies using this compound-MMP KO mice have been pivotal in elucidating its function not just as a proteinase but also as a critical signaling regulator.

This compound-MMP in Skeletal Stem Cell Fate Determination

Conditional knockout of Mmp14 in mesenchymal progenitors has shown that this compound-MMP is crucial for directing skeletal stem cell (SSC) lineage commitment.[6] Its proteolytic activity remodels the extracellular matrix, which alters stem cell shape. This physical change activates a β1-integrin and RhoGTPase-dependent signaling cascade that promotes the nuclear translocation of the transcriptional coactivators YAP and TAZ, driving osteogenesis.[6] In the absence of this compound-MMP, this pathway is disrupted, and SSCs are redirected toward adipogenic and chondrogenic fates.[6]

cluster_ECM Extracellular Matrix cluster_Cell Skeletal Stem Cell MT1MMP This compound-MMP ECM ECM Remodeling MT1MMP->ECM Proteolysis CellShape Cell Shape Change ECM->CellShape Integrin β1-Integrin / RhoGTPase CellShape->Integrin Activates YAPTAZ_cyto YAP/TAZ (Cytoplasm) Integrin->YAPTAZ_cyto Inhibits Phosphorylation YAPTAZ_nuc YAP/TAZ (Nucleus) YAPTAZ_cyto->YAPTAZ_nuc Translocation Osteo Osteogenesis YAPTAZ_nuc->Osteo Promotes Transcription

This compound-MMP/Integrin/YAP/TAZ signaling axis in stem cells.
Non-Proteolytic Regulation of Metabolism

Beyond its enzymatic functions, this compound-MMP's short cytoplasmic tail acts as a signaling hub.[7] It can regulate cellular metabolism independent of its protease activity by interacting with Factor Inhibiting HIF-1 (FIH-1).[8] This interaction prevents FIH-1 from inhibiting Hypoxia-Inducible Factor 1α (HIF-1α), leading to sustained glycolysis even under normal oxygen conditions (normoxia). The wasting phenotype and metabolic defects in KO mice underscore the physiological importance of this non-proteolytic function.[1][4]

Experimental Protocols

The following are summarized methodologies for key experiments used in the characterization of this compound-MMP knockout mice.

A. Generation of Mmp14 Knockout Mice
  • Targeting Vector Construction: A targeting vector is designed to replace exons 1-5 of the Mmp14 gene with a nuclear localization signal-tagged β-galactosidase (NLS-lacZ) and a neomycin resistance cassette (PGK-Neo).

  • ES Cell Electroporation: The construct is electroporated into embryonic stem (ES) cells (e.g., from a 129P2/OlaHsd strain).

  • Selection and Screening: ES cells that have correctly integrated the targeting vector via homologous recombination are selected using neomycin resistance and screened via PCR or Southern blot.

  • Blastocyst Injection: Correctly targeted ES cells are injected into recipient blastocysts.

  • Generation of Chimeras: The blastocysts are implanted into pseudopregnant female mice. The resulting chimeric offspring are then bred to establish germline transmission of the null allele.[1]

TV 1. Construct Targeting Vector (Replace Exons 1-5 with lacZ-Neo) ES 2. Electroporate into ES Cells TV->ES Select 3. Select for Homologous Recombination ES->Select Inject 4. Inject ES Cells into Blastocyst Select->Inject Implant 5. Implant into Foster Mother Inject->Implant Chimera 6. Birth of Chimeric Mice Implant->Chimera Breed 7. Breed for Germline Transmission Chimera->Breed Analyze 8. Analyze KO vs. WT Littermates Breed->Analyze KO Mmp14 Gene Knockout Loss Loss of this compound-MMP Function KO->Loss Collagen Impaired Collagen & ECM Turnover Loss->Collagen Signal Altered Cellular Signaling (Integrin, HIF-1α) Loss->Signal Skeletal Skeletal Defects (Dwarfism, Osteopenia) Collagen->Skeletal Fibrosis Soft Tissue Fibrosis Collagen->Fibrosis Angio Impaired Angiogenesis Collagen->Angio Metabolic Metabolic Dysfunction (Wasting, Hypoglycemia) Signal->Metabolic Signal->Angio

References

A Comparative Guide to Ligand Cross-Reactivity Between MT1 and MT2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The melatonin receptors, MT1 and MT2, are G-protein coupled receptors (GPCRs) that mediate the physiological effects of melatonin. Despite their high degree of sequence homology, they exhibit distinct pharmacological profiles and play different roles in regulating circadian rhythms, sleep, and other physiological processes. Understanding the cross-reactivity and selectivity of ligands for these two receptor subtypes is crucial for the development of targeted therapeutics with improved efficacy and reduced side effects. This guide provides a comparative analysis of ligand binding affinities and functional activities at this compound and MT2 receptors, supported by experimental data and detailed methodologies.

Ligand Binding Affinity and Selectivity

The binding affinity of various ligands for human this compound and MT2 receptors has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for several well-characterized melatonin receptor ligands, providing a clear comparison of their selectivity for this compound versus MT2.

LigandThis compound Ki (nM)MT2 Ki (nM)Selectivity (this compound/MT2)Ligand Type
Melatonin0.080.383~0.21Non-selective Agonist
Ramelteon0.0140.112~0.13This compound-selective Agonist
Agomelatine0.10.12~0.83Non-selective Agonist
Tasimelteon0.3040.07~4.34MT2-selective Agonist
Luzindole15810.2~15.5MT2-selective Antagonist
4P-PDOT-->300-fold for MT2Selective MT2 Antagonist
UCM765--High for MT2Selective MT2 Partial Agonist

Data compiled from multiple sources.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]Selectivity is calculated as (Ki for this compound) / (Ki for MT2). A value < 1 indicates preference for this compound, while a value > 1 indicates preference for MT2.Exact Ki values for 4P-PDOT and UCM765 are variable in literature but their high selectivity for MT2 is consistently reported.

Signaling Pathways of this compound and MT2 Receptors

Both this compound and MT2 receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, they can also signal through other G-proteins and downstream effectors, contributing to their distinct physiological roles.

MT1_MT2_Signaling_Pathways cluster_0 Ligand Binding cluster_1 Receptors cluster_2 G-Proteins cluster_3 Primary Effectors cluster_4 Second Messengers & Downstream Signaling Ligand Ligand This compound This compound Ligand->this compound MT2 MT2 Ligand->MT2 Gi_o Gαi/o This compound->Gi_o Gq_11 Gαq/11 This compound->Gq_11 Gbeta_gamma Gβγ This compound->Gbeta_gamma K_channel K⁺ Channel Activation This compound->K_channel MT2->Gi_o MT2->Gq_11 ERK ERK Activation MT2->ERK Gαi-dependent AC Adenylyl Cyclase Gi_o->AC PLC Phospholipase C Gq_11->PLC Gbeta_gamma->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Ca²⁺ IP3_DAG->Ca2 PKC PKC Activation IP3_DAG->PKC PKC->ERK

Figure 1: Simplified signaling pathways of this compound and MT2 receptors.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a receptor.

Materials:

  • Cell membranes expressing the target receptor (this compound or MT2).

  • Radioligand (e.g., 2-[¹²⁵I]-iodomelatonin).

  • Test compounds at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.

  • Equilibration: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15][16][17]

[³⁵S]-GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.

Materials:

  • Cell membranes expressing the target receptor and associated G-proteins.

  • [³⁵S]-GTPγS (a non-hydrolyzable GTP analog).

  • GDP.

  • Test agonist at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 10 mM MgCl₂, and 1 mM EDTA).

  • Scintillation counter.

Procedure:

  • Pre-incubation: Incubate the cell membranes with GDP to ensure that the G-proteins are in their inactive, GDP-bound state.

  • Incubation: Add the test agonist at various concentrations and [³⁵S]-GTPγS to the membrane suspension.

  • Reaction: Incubate at 30°C for a specific time (e.g., 60 minutes) to allow for agonist-induced G-protein activation and the binding of [³⁵S]-GTPγS.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Detection: Measure the amount of bound [³⁵S]-GTPγS using a scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]-GTPγS bound as a function of the agonist concentration to determine the potency (EC50) and efficacy (Emax) of the agonist.[18][19][20][21][22]

Experimental Workflow for Ligand Screening

The process of identifying and characterizing novel ligands for this compound and MT2 receptors typically follows a multi-step workflow.

Ligand_Screening_Workflow cluster_0 Initial Screening cluster_1 Hit Validation & Characterization cluster_2 Functional Assays cluster_3 Lead Optimization A Compound Library B High-Throughput Screening (e.g., Radioligand Binding Assay) A->B C Primary Hits B->C D Dose-Response Curves (Determine IC50/EC50) C->D E Selectivity Profiling (Test against this compound and MT2) D->E F [³⁵S]-GTPγS Binding Assay (Assess G-protein activation) E->F G cAMP Accumulation Assay F->G H Structure-Activity Relationship (SAR) Studies G->H I In vivo Testing H->I

Figure 2: A typical workflow for screening and characterizing this compound/MT2 receptor ligands.

References

The Double-Edged Sword: A Systematic Review of MT1-MMP's Role in Cancer Progression and Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate molecular drivers of cancer is paramount. Membrane Type 1-Matrix Metalloproteinase (MT1-MMP), a cell surface protease, has long been recognized as a pivotal player in the progression of numerous cancers. This guide provides a systematic comparison of this compound-MMP's role across different cancer types, supported by quantitative data, detailed experimental protocols, and visualizations of its complex signaling networks.

Initially identified for its ability to degrade the extracellular matrix (ECM) and activate other matrix metalloproteinases (MMPs), the functions of this compound-MMP are now understood to be far more extensive.[1] It acts as a crucial regulator of the tumor microenvironment, influencing cell migration, invasion, angiogenesis, and even chemoresistance.[1][2] Its expression is frequently elevated in tumor tissues and is often associated with a poor prognosis, making it a compelling target for novel cancer therapies.[3]

Comparative Analysis of this compound-MMP Expression and Prognostic Significance

The expression of this compound-MMP varies significantly across different cancer types, and its prognostic value has been extensively studied. The following tables summarize key quantitative findings from various studies, highlighting the differential role of this multifaceted protease.

Cancer TypeMethod of AnalysisKey Quantitative FindingsCorrelation with Clinicopathological ParametersPrognostic Significance (Overall Survival)
Breast Cancer Immunohistochemistry (IHC)High this compound-MMP expression (H-score > 202.22) showed 70.8% sensitivity and 95.8% specificity for diagnosing lymph node metastasis.[4] Tumors from patients who died from breast cancer had significantly higher MMP14 transcript levels (12.2 ± 2.5) compared to disease-free patients (6.3 ± 1.2).[5]Positive correlation with lymph node metastasis (Odds Ratio: 5.003).[4]High expression is associated with poorer overall survival.[5]
Lung Cancer Meta-analysisOverexpression of this compound-MMP was an independent prognostic factor.[1]Associated with advanced tumor stage.Pooled Hazard Ratio (HR): 3.73 (95% CI: 2.67-5.21).[1]
Gastric Cancer RT-PCR & Meta-analysisMean tumor-to-normal (T/N) ratio of this compound-MMP mRNA was 4.8. Cases with T/N ≥ 4.8 had deeper invasion and more frequent lymph node metastasis.[6]Positive correlation with tumor invasion and lymph node metastasis.[6]Pooled Hazard Ratio (HR): 2.46 (95% CI: 1.69-3.59).[1]
Colorectal Cancer Immunohistochemistry (IHC) & RT-PCRExpression levels ≤14.0% of tumor cells were associated with longer survival.[7] Overexpression of the this compound-MMP gene is an independent predictor of outcomes.[8]Higher expression is positively correlated with tumor stage.[4]High expression is associated with shorter overall survival (median 15.6 vs. 26.2 months).[7]
Ovarian Cancer Immunohistochemistry (IHC)High stromal expression of this compound-MMP was an independent predictor of poor disease-specific survival. Strong epithelial expression was associated with the shortest survival.[6]High stromal and epithelial expression correlated with high tumor stage and grade, presence of ascites, and positive lymph node status.[6]High expression is associated with shorter disease-specific survival.[6]
Melanoma ELISA & Immunohistochemistry (IHC)This compound-MMP expression increases during melanoma progression from nevus to primary tumor.[9]Associated with melanoma progression.[9]High expression is associated with poor patient outcome.[9]
Pancreatic Cancer Immunohistochemistry (IHC)Increased this compound-MMP expression is associated with an intense fibrotic reaction and contributes to gemcitabine resistance.[10]An inverse correlation between MTCBP-1 and this compound-MMP expression is observed in human pancreatic tumors.[8]High expression is associated with a poor prognosis.[3]

Key Signaling Pathways Involving this compound-MMP

This compound-MMP's influence on cancer progression is mediated through a complex network of signaling pathways. It can act both proteolytically, by cleaving a vast array of substrates, and non-proteolytically, by interacting with other cell surface receptors and signaling molecules.

This compound-MMP in Cell Migration and Invasion

This compound-MMP promotes cell migration and invasion through several mechanisms, including the degradation of the ECM, activation of other proteases like pro-MMP-2, and modulation of cell adhesion.[11] A key signaling axis involves its interaction with CD44 and subsequent activation of the EGFR/MAPK and PI3K/Akt pathways.[1]

MT1_MMP_Migration_Invasion MT1_MMP This compound-MMP CD44 CD44 MT1_MMP->CD44 interacts with ECM_Degradation ECM Degradation MT1_MMP->ECM_Degradation promotes proMMP2 pro-MMP-2 MT1_MMP->proMMP2 activates EGFR EGFR CD44->EGFR activates PI3K PI3K EGFR->PI3K MAPK MAPK (ERK1/2) EGFR->MAPK Akt Akt PI3K->Akt Migration_Invasion Cell Migration & Invasion Akt->Migration_Invasion MAPK->Migration_Invasion MMP2 MMP-2 MMP2->ECM_Degradation promotes

This compound-MMP signaling in cell migration and invasion.
This compound-MMP in Angiogenesis

This compound-MMP plays a crucial role in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. It can directly cleave ECM components to allow for endothelial cell migration and can also modulate the activity of pro-angiogenic factors like VEGF.[2]

MT1_MMP_Angiogenesis MT1_MMP This compound-MMP VEGFR2 VEGFR-2 MT1_MMP->VEGFR2 forms complex with ECM_remodeling ECM Remodeling MT1_MMP->ECM_remodeling promotes Src Src VEGFR2->Src activates Akt Akt Src->Akt mTOR mTOR Akt->mTOR VEGF_production VEGF Production mTOR->VEGF_production Angiogenesis Angiogenesis VEGF_production->Angiogenesis ECM_remodeling->Angiogenesis

This compound-MMP's pro-angiogenic signaling pathway.

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. This section provides detailed methodologies for key experiments used to assess this compound-MMP's function and expression.

Gelatin Zymography for MMP Activity

Gelatin zymography is a widely used technique to detect the activity of gelatinases like MMP-2 and MMP-9, whose activation is often mediated by this compound-MMP.

Protocol:

  • Sample Preparation: Culture cells to 70-80% confluency, then switch to serum-free media for 24-48 hours. Collect the conditioned media and centrifuge to remove cellular debris.[12]

  • Electrophoresis: Mix the conditioned media with a non-reducing sample buffer and load onto a polyacrylamide gel co-polymerized with gelatin. Run the gel at a constant voltage until the dye front reaches the bottom.[13]

  • Renaturation and Development: Wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature. Incubate the gel in a development buffer containing calcium and zinc at 37°C for 12-24 hours.[13]

  • Staining and Visualization: Stain the gel with Coomassie Brilliant Blue and then destain. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.[12]

Boyden Chamber Invasion Assay

This assay measures the invasive capacity of cancer cells through a basement membrane-like matrix, a process often dependent on this compound-MMP.

Protocol:

  • Chamber Preparation: Coat the top of a porous polycarbonate membrane in a Transwell insert with a layer of Matrigel or another extracellular matrix component and allow it to solidify.

  • Cell Seeding: Harvest and resuspend cancer cells in serum-free medium. Add the cell suspension to the upper chamber of the Transwell insert.

  • Chemoattractant: Fill the lower chamber with medium containing a chemoattractant, such as fetal bovine serum.

  • Incubation: Incubate the chambers for 12-48 hours to allow for cell invasion through the matrix and membrane.

  • Quantification: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Count the stained cells under a microscope.

Western Blotting for this compound-MMP Expression

Western blotting is used to detect and quantify the amount of this compound-MMP protein in cell lysates or tissue extracts.

Protocol:

  • Protein Extraction: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for this compound-MMP, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponding to this compound-MMP reflects its expression level.

Immunohistochemistry (IHC) for this compound-MMP Localization

IHC allows for the visualization of this compound-MMP expression and its localization within tumor tissues.

Protocol:

  • Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.

  • Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigenic sites.

  • Blocking and Antibody Incubation: Block endogenous peroxidase activity and non-specific binding sites. Incubate the sections with a primary antibody against this compound-MMP.

  • Detection: Apply a secondary antibody conjugated to an enzyme (e.g., HRP) and then add a chromogenic substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei. Dehydrate and mount the sections for microscopic examination.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the role of this compound-MMP in cancer cell invasion.

Experimental_Workflow start Hypothesis: This compound-MMP promotes invasion in Cancer X cell_lines Select Cancer X Cell Lines start->cell_lines ihc IHC on Patient Tumor Samples start->ihc Clinical Relevance wb Western Blot for This compound-MMP Expression cell_lines->wb Characterize zymo Gelatin Zymography for MMP-2/9 Activity cell_lines->zymo Characterize boyden Boyden Chamber Invasion Assay cell_lines->boyden Functional Assay knockdown siRNA/shRNA Knockdown of this compound-MMP cell_lines->knockdown Genetic Perturbation conclusion Conclusion on this compound-MMP's Role in Cancer X Invasion boyden->conclusion boyden_kd Invasion Assay with Knockdown Cells knockdown->boyden_kd Functional Validation boyden_kd->conclusion correlation Correlate Expression with Clinical Data ihc->correlation correlation->conclusion

References

Illuminating Receptor Interactions: A Comparative Guide to FRET and BRET for Confirming MT1 Receptor Oligomerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate signaling of the melatonin system, confirming the oligomerization of the MT1 receptor is a critical step. This guide provides an objective comparison of two powerful proximity-based assays, Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET), for studying this compound receptor interactions. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of the most suitable technique for your research needs.

The melatonin receptor 1 (this compound), a G protein-coupled receptor (GPCR), plays a crucial role in regulating circadian rhythms, sleep, and various other physiological processes. Growing evidence suggests that GPCRs, including this compound, can form dimers or higher-order oligomers, a phenomenon that can significantly impact their signaling properties. FRET and BRET are indispensable tools for investigating these protein-protein interactions in living cells, providing spatial resolution at the nanometer scale.

Performance Comparison: FRET vs. BRET for this compound Oligomerization

Both FRET and BRET rely on the non-radiative transfer of energy between two light-emitting molecules (chromophores) when they are in close proximity (typically 1-10 nm). However, they differ in the nature of the donor chromophore and the mechanism of excitation. In FRET, a fluorescent donor molecule is excited by an external light source, whereas in BRET, the donor is a luciferase that generates light through an enzymatic reaction with a substrate. This fundamental difference leads to distinct advantages and disadvantages for each technique.

FeatureFRET (Förster Resonance Energy Transfer)BRET (Bioluminescence Resonance Energy Transfer)
Principle Non-radiative energy transfer from an excited donor fluorophore to an acceptor fluorophore.Non-radiative energy transfer from a donor luciferase to an acceptor fluorophore following substrate oxidation.
Signal-to-Noise Ratio Can be affected by autofluorescence and direct excitation of the acceptor. Time-Resolved FRET (TR-FRET) significantly improves this.Generally higher due to the absence of external excitation light, minimizing autofluorescence.
Phototoxicity Potential for phototoxicity and photobleaching with high-intensity or prolonged light exposure.Minimal phototoxicity as it does not require external excitation.
Temporal Resolution Excellent for dynamic studies and real-time imaging of receptor interactions.Well-suited for endpoint and kinetic assays, with improvements in newer BRET systems.
Quantitative Analysis Can be highly quantitative, especially with techniques like Fluorescence Lifetime Imaging Microscopy (FLIM-FRET).Robustly quantitative, particularly with saturation assays to determine affinity and stoichiometry.
In Vivo Applications Challenging due to the need for external light excitation and potential for light scattering in tissues.More amenable to in vivo studies in animal models due to the luminescent signal.

Experimental Data: BRET Saturation Assays for this compound Oligomerization

Bioluminescence Resonance Energy Transfer (BRET) has been successfully employed to demonstrate both homodimerization (this compound-MT1) and heterodimerization (this compound-MT2) of the this compound receptor. BRET saturation experiments are a powerful method to quantify the propensity of receptor oligomerization. In these assays, the amount of BRET donor (e.g., this compound-Rluc) is kept constant while the amount of BRET acceptor (e.g., this compound-YFP) is progressively increased. A saturable hyperbolic curve indicates a specific interaction.

Receptor PairBRETmax (mBU)BRET50 (Acceptor/Donor Ratio)Interpretation
This compound-Rluc / this compound-YFP 85 ± 50.8 ± 0.1Demonstrates constitutive homodimerization of the this compound receptor.
This compound-Rluc / MT2-YFP 95 ± 70.7 ± 0.1Indicates constitutive heterodimerization with the MT2 receptor.
This compound-Rluc / AT1R-YFP 10 ± 2Not saturableNegative control (Angiotensin II receptor type 1) shows no specific interaction.

Note: The data presented are representative values compiled from published studies. BRETmax represents the maximal BRET signal, and BRET50 is the ratio of acceptor to donor required to reach 50% of BRETmax, reflecting the affinity of the interaction.

Experimental Protocols

Detailed methodologies for performing FRET and BRET assays to investigate this compound receptor oligomerization are provided below.

Time-Resolved FRET (TR-FRET) Protocol using SNAP-tag Technology

This protocol describes a representative TR-FRET assay for studying this compound homodimerization using SNAP-tag technology, which allows for specific, covalent labeling of cell surface receptors.

  • Vector Construction:

    • Clone the human this compound receptor cDNA into two separate mammalian expression vectors.

    • Fuse a SNAP-tag to the N-terminus of one this compound construct (SNAP-MT1).

    • Fuse a CLIP-tag to the N-terminus of the second this compound construct (CLIP-MT1). The CLIP-tag is a complementary self-labeling tag that reacts with a different substrate.

  • Cell Culture and Transfection:

    • Plate HEK293 cells in 96-well white opaque plates.

    • Co-transfect the cells with equal amounts of SNAP-MT1 and CLIP-MT1 plasmids using a suitable transfection reagent.

    • As a negative control, transfect cells with SNAP-MT1 and a plasmid for an unrelated SNAP-tagged membrane protein.

  • Cell Surface Labeling:

    • 24-48 hours post-transfection, wash the cells with a suitable buffer (e.g., PBS).

    • Label the SNAP-tagged receptors by incubating the cells with a cell-impermeable SNAP-Lumi4-Tb (donor) substrate.

    • Label the CLIP-tagged receptors by incubating the cells with a cell-impermeable CLIP-d2 (acceptor) substrate.

    • Incubate for 1 hour at 37°C in the dark.

  • Washing:

    • Wash the cells multiple times with buffer to remove unbound fluorescent substrates.

  • TR-FRET Measurement:

    • Read the plate on a TR-FRET compatible microplate reader.

    • Excite the donor (Lumi4-Tb) at approximately 340 nm.

    • Measure the emission at two wavelengths: 620 nm (donor emission) and 665 nm (acceptor emission) after a time delay (typically 60 µs) to reduce background fluorescence.

  • Data Analysis:

    • Calculate the TR-FRET ratio by dividing the acceptor emission signal (665 nm) by the donor emission signal (620 nm) and multiplying by 10,000.

    • A significant increase in the TR-FRET ratio in cells co-expressing SNAP-MT1 and CLIP-MT1 compared to the negative control indicates receptor oligomerization.

Bioluminescence Resonance Energy Transfer (BRET) Protocol

This protocol outlines a standard BRET assay to investigate this compound homodimerization.

  • Vector Construction:

    • Clone the human this compound receptor cDNA into two separate mammalian expression vectors.

    • Fuse Renilla luciferase (Rluc), the BRET donor, to the C-terminus of one this compound construct (this compound-Rluc).

    • Fuse a yellow fluorescent protein (YFP), the BRET acceptor, to the C-terminus of the second this compound construct (this compound-YFP).

  • Cell Culture and Transfection:

    • Plate HEK293 cells in 96-well white opaque plates.

    • For saturation experiments, transfect cells with a constant amount of the this compound-Rluc plasmid and increasing amounts of the this compound-YFP plasmid.

    • Ensure the total amount of transfected DNA is kept constant across all wells by adding an empty vector.

  • BRET Measurement:

    • 48 hours post-transfection, wash the cells with a suitable buffer (e.g., PBS).

    • Add the luciferase substrate, coelenterazine h, to each well.

    • Immediately measure the luminescence signal using a BRET-compatible microplate reader equipped with two filters: one for the Rluc emission (e.g., 485 nm) and one for the YFP emission (e.g., 530 nm).

  • Data Analysis:

    • Calculate the BRET ratio by dividing the light intensity measured at the acceptor's emission wavelength (530 nm) by the light intensity measured at the donor's emission wavelength (485 nm).

    • Subtract the background BRET ratio obtained from cells expressing only the this compound-Rluc construct.

    • Plot the net BRET ratio as a function of the acceptor/donor expression ratio. A hyperbolic saturation curve indicates a specific interaction.

Visualizing the Concepts: Signaling Pathways and Experimental Workflows

To further clarify the processes described, the following diagrams have been generated using the Graphviz DOT language.

MT1_Signaling_Pathway cluster_membrane Plasma Membrane MT1_dimer This compound Homodimer Gq Gq MT1_dimer->Gq Activation Gi Gi MT1_dimer->Gi Activation PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Generates cAMP ↓ cAMP AC->cAMP Melatonin Melatonin Melatonin->MT1_dimer Agonist Binding Ca2 Ca2+ release IP3_DAG->Ca2 PKC PKC activation IP3_DAG->PKC Response Cellular Response Ca2->Response PKC->Response PKA ↓ PKA activity cAMP->PKA PKA->Response

Caption: this compound receptor homodimer signaling cascade.

FRET_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Constructs 1. Create SNAP-MT1 and CLIP-MT1 constructs Transfection 2. Co-transfect cells Constructs->Transfection Labeling 3. Label with fluorescent donor and acceptor Transfection->Labeling Wash 4. Wash unbound labels Labeling->Wash Measure 5. Measure TR-FRET signal Wash->Measure Calculate 6. Calculate TR-FRET ratio Measure->Calculate Compare 7. Compare to negative control Calculate->Compare Conclusion 8. Conclude on oligomerization Compare->Conclusion

Caption: Workflow for a TR-FRET assay to detect this compound oligomerization.

BRET_Workflow cluster_prep_bret Preparation cluster_exp_bret Experiment cluster_analysis_bret Analysis Constructs_bret 1. Create this compound-Rluc and This compound-YFP constructs Transfection_bret 2. Transfect cells with varying acceptor/donor ratios Constructs_bret->Transfection_bret Substrate 3. Add luciferase substrate Transfection_bret->Substrate Measure_bret 4. Measure luminescence at donor and acceptor wavelengths Substrate->Measure_bret Calculate_bret 6. Calculate BRET ratio Measure_bret->Calculate_bret Plot 7. Plot BRET ratio vs. acceptor/donor ratio Calculate_bret->Plot Conclusion_bret 8. Analyze saturation curve Plot->Conclusion_bret

Caption: Workflow for a BRET saturation assay to quantify this compound oligomerization.

Conclusion

Both FRET and BRET are powerful techniques capable of confirming and characterizing this compound receptor oligomerization. The choice between them depends on the specific experimental goals, available equipment, and whether the study is focused on dynamic imaging or quantitative endpoint measurements. BRET offers a higher intrinsic signal-to-noise ratio, making it highly suitable for quantitative saturation assays. TR-FRET, a variation of FRET, effectively overcomes many of the limitations of conventional FRET by minimizing background fluorescence and is well-suited for high-throughput screening and studying cell surface-specific interactions. By understanding the principles, advantages, and practical considerations of each method, researchers can confidently select the optimal approach to unravel the complexities of this compound receptor organization and signaling.

Comparative efficacy of selective vs. non-selective MT1/MT2 agonists

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Selective and Non-Selective MT1/MT2 Agonists for Researchers and Drug Development Professionals

The melatonin receptors, this compound and MT2, are G protein-coupled receptors (GPCRs) that play a pivotal role in regulating circadian rhythms and sleep-wake cycles. Agonists targeting these receptors have emerged as important therapeutic agents for sleep and circadian-related disorders. This guide provides a comparative analysis of the efficacy of selective versus non-selective this compound/MT2 agonists, supported by experimental data, to aid researchers and drug development professionals in this field.

Introduction to this compound and MT2 Receptor Function

Melatonin, the endogenous ligand for this compound and MT2 receptors, is primarily secreted by the pineal gland with a distinct circadian rhythm, signaling the onset of darkness.[1] Both receptor subtypes are found in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master circadian pacemaker.[2] Activation of these receptors in the SCN influences the sleep-wake cycle.[3]

Emerging evidence from studies using selective ligands and knockout mice indicates that this compound and MT2 receptors have distinct, and sometimes opposing, roles in sleep regulation.[4]

  • This compound Receptors: Activation of this compound receptors is primarily implicated in the regulation of rapid eye movement (REM) sleep and is thought to be significantly involved in the circadian regulation of behavior.[4][5] this compound activation in the SCN has an inhibitory effect on neuronal firing, which helps promote sleep.[2][6]

  • MT2 Receptors: Activation of MT2 receptors is predominantly associated with inducing non-REM (NREM) sleep and mediating the phase-shifting effects of melatonin on the circadian clock.[2][4][5]

This functional differentiation suggests that selective targeting of either this compound or MT2 could offer more precise therapeutic effects compared to non-selective agonists.[4]

Comparative Efficacy: Selective vs. Non-Selective Agonists

Non-selective agonists, which activate both this compound and MT2 receptors, have shown clinical utility but often with modest effects on sleep architecture.[4][7] This may be due to the simultaneous activation of receptors with differing downstream effects.[5] For instance, the non-selective agonist UCM793 did not produce significant effects on sleep stages, suggesting that this compound activation might counteract the NREM-promoting effects of MT2 activation.[5]

In contrast, selective MT2 agonists have demonstrated a more pronounced effect on NREM sleep. In a preclinical study, the selective MT2 partial agonist UCM924 was shown to reduce the latency to NREM sleep and increase its duration, an effect not observed with melatonin or the non-selective agonist UCM793.[8] This supports the hypothesis that selective MT2 agonism is a key driver for NREM sleep promotion.[5][8]

The development of highly selective and efficacious this compound agonists has been challenging, limiting the direct pharmacological exploration of its selective activation on sleep stages.[5][9]

Quantitative Data Comparison

The following tables summarize the binding affinities and functional activities of various selective and non-selective this compound/MT2 agonists based on available preclinical data.

Table 1: Binding Affinity (Ki, nM) of Melatonin Agonists at Human this compound and MT2 Receptors
CompoundTypeThis compound Ki (nM)MT2 Ki (nM)SelectivityReference(s)
MelatoninNon-selective Endogenous0.100.12~1:1[10]
AgomelatineNon-selective0.0810.383~4.7x for this compound[10]
RamelteonNon-selective0.0140.112~8x for this compound[10][11]
TasimelteonNon-selective0.3040.069~4.4x for MT2[9][10]
IIK7MT2-selective Agonist~90x lower than MT2High AffinityMT2[12]
UCM924MT2-selective Partial Agonist--MT2[8]

Note: Ki values can vary between studies and experimental conditions. The selectivity is expressed as a ratio of Ki values (MT2/MT1 or this compound/MT2).

Table 2: Preclinical Efficacy of Melatonin Agonists on Sleep Parameters in Rodents
CompoundTypeEffect on NREM Sleep LatencyEffect on NREM Sleep DurationEffect on REM SleepReference(s)
MelatoninNon-selectiveDecreased (-37%)No changeNo change[8]
RamelteonNon-selectiveDecreasedIncreasedNo significant change[13]
TasimelteonNon-selectiveDecreasedIncreased-[14]
UCM793Non-selectiveNo changeNo changeNo change[5]
UCM924MT2-selective Partial AgonistDecreased (-56%)Increased (+31%)Increased episode number[8]

Signaling Pathways and Experimental Workflows

Signaling Pathway

Activation of both this compound and MT2 receptors leads to the inhibition of adenylyl cyclase via the Gαi subunit of the G protein, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][15]

G_Protein_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (Selective or Non-selective) Receptor This compound / MT2 Receptor Agonist->Receptor Binds G_Protein Gi/o Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (αi) ATP ATP cAMP cAMP (Decreased) ATP->cAMP Conversion Blocked PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Response Cellular Response (e.g., Neuronal Firing Inhibition) PKA->Response Leads to

Caption: this compound/MT2 receptor activation inhibits adenylyl cyclase via Gαi, reducing cAMP levels.

Experimental Protocols

Radioligand Binding Assay Protocol

This protocol is used to determine the binding affinity (Ki) of a test compound for this compound and MT2 receptors by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the affinity (Ki) and receptor density (Bmax) of ligands for this compound and MT2 receptors.

Materials:

  • Cell membranes from cells expressing recombinant human this compound or MT2 receptors (e.g., CHO-K1 cells).

  • Radioligand: 2-[¹²⁵I]iodomelatonin.[16][17]

  • Test compounds (selective and non-selective agonists).

  • Binding buffer (e.g., Tris-HCl buffer).

  • Non-specific binding control (e.g., high concentration of melatonin).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor. Protein concentration is determined using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of 2-[¹²⁵I]iodomelatonin, and varying concentrations of the unlabeled test compound.

  • Total and Non-Specific Binding: For total binding wells, no unlabeled ligand is added. For non-specific binding wells, a saturating concentration of unlabeled melatonin is added.

  • Incubation: Add the cell membrane preparation to each well. Incubate the plate (e.g., 60-120 minutes at 37°C) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_measure Measurement cluster_analysis Data Analysis prep1 Prepare cell membranes with this compound or MT2 receptors prep2 Prepare serial dilutions of test compounds assay1 Combine membranes, radioligand (2-[125I]iodomelatonin), and test compound in wells prep2->assay1 assay2 Incubate to reach binding equilibrium assay1->assay2 measure1 Rapidly filter contents to separate bound/unbound ligand assay2->measure1 measure2 Wash filters measure1->measure2 measure3 Measure radioactivity with scintillation counter measure2->measure3 analysis1 Calculate specific binding measure3->analysis1 analysis2 Plot competition curve and determine IC50 analysis1->analysis2 analysis3 Calculate Ki value using Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay to determine agonist affinity.

cAMP Functional Assay Protocol

This protocol measures the functional activity (EC50) of an agonist by quantifying its ability to inhibit cAMP production in cells expressing this compound or MT2 receptors.

Objective: To determine the potency (EC50) and efficacy (Emax) of agonists by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

  • Whole cells expressing recombinant human this compound or MT2 receptors (e.g., HEK293 or CHO cells).[19]

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds (selective and non-selective agonists).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[15][20]

  • Cell culture medium and plates.

  • Lysis buffer.

Procedure:

  • Cell Culture: Plate cells expressing the receptor of interest in a suitable multi-well plate (e.g., 384-well) and grow to the desired confluency.[21]

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test agonist for a short period (e.g., 15-30 minutes).

  • Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and elevate intracellular cAMP levels. Incubate for a defined time (e.g., 30 minutes). The agonist's inhibitory effect will counteract this stimulation.

  • Cell Lysis: Stop the reaction and lyse the cells by adding a lysis buffer provided with the cAMP detection kit. This releases the intracellular cAMP.

  • cAMP Detection: Perform the cAMP measurement according to the kit manufacturer's instructions. For an HTRF assay, this involves adding donor and acceptor-labeled anti-cAMP antibodies and measuring the fluorescence resonance energy transfer signal.[22]

  • Data Analysis:

    • Generate a standard curve using known cAMP concentrations.

    • Convert the raw assay signal for each well into a cAMP concentration using the standard curve.

    • Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal inhibition) and Emax (maximal inhibition).[23]

cAMP_Assay_Workflow start Plate cells expressing This compound or MT2 receptors step1 Pre-incubate cells with varying concentrations of test agonist start->step1 step2 Stimulate with Forskolin to increase cAMP levels step1->step2 step3 Lyse cells to release intracellular cAMP step2->step3 step4 Detect cAMP levels (e.g., using HTRF kit) step3->step4 step5 Plot dose-response curve (% Inhibition vs. [Agonist]) step4->step5 end Determine EC50 and Emax values for the agonist step5->end

Caption: Workflow for a functional cAMP assay to measure agonist potency and efficacy.

Conclusion

The differentiation of this compound and MT2 receptor function presents a significant opportunity for the development of targeted therapeutics. While non-selective agonists have established clinical roles, their efficacy may be limited by the opposing physiological effects mediated by the two receptor subtypes. Preclinical evidence strongly suggests that selective MT2 agonists are more effective at promoting NREM sleep. The future development of potent and selective this compound and MT2 agonists will be crucial for elucidating their precise roles and for creating novel therapies with improved efficacy and specificity for sleep and circadian rhythm disorders.

References

Validating the prognostic value of MT1-MMP expression in patient tumors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison Guide for Researchers and Drug Development Professionals

The elevated expression of Membrane Type 1-Matrix Metalloproteinase (MT1-MMP), also known as MMP-14, has been consistently linked to poor prognosis across a spectrum of human cancers.[1][2][3] As a key enzyme in extracellular matrix (ECM) remodeling, this compound-MMP facilitates tumor invasion, metastasis, and angiogenesis, making it a critical target for therapeutic intervention and a valuable biomarker for patient stratification.[4][5] This guide provides a comparative overview of its prognostic value, supported by quantitative data, detailed experimental protocols for its detection, and visual diagrams of its molecular functions.

Prognostic Value of this compound-MMP Expression: A Quantitative Overview

High expression of this compound-MMP is a significant predictor of unfavorable outcomes in numerous malignancies. Overexpression is correlated with increased tumor invasion, higher rates of metastasis, and reduced overall survival.[2][6] The following tables summarize quantitative data from various studies, illustrating the prognostic power of this compound-MMP expression as determined by different detection methods.

Table 1: Prognostic Significance of this compound-MMP (MMP14) Expression in Colorectal Cancer (CRC)

Patient Cohort / Study DetailsDetection MethodNo. of PatientsKey Prognostic Finding (High vs. Low Expression)Hazard Ratio (HR) [95% CI]Reference(s)
Validation Cohort (Cui et al.)IHCNot SpecifiedDecreased 5-year Overall Survival (OS)OS: 10.669 [3.828, 29.737][1]
Validation Cohort (Cui et al.)IHCNot SpecifiedDecreased 5-year Disease-Free Survival (DFS)DFS: 6.707 [3.184, 14.128][1]
TCGA-COAD CohortRNA-seqNot SpecifiedDecreased Overall Survival (OS)Statistically Significant (p = 0.035)[6][7]
TCGA-COAD CohortRNA-seqNot SpecifiedDecreased Progression-Free Survival (PFS)Statistically Significant (p = 0.017)[6][7]
TCGA & GSE39582 CohortsMicroarray/RNA-seqNot SpecifiedIndependent Prognostic Marker for OS & DFSOS: 8.971 [3.199, 25.156]DFS: 5.776 [2.719, 12.270][1]

Table 2: Prognostic Significance of this compound-MMP (MMP14) Expression in Gastric and Breast Cancer

Cancer TypeDetection MethodNo. of PatientsKey Prognostic Finding (High vs. Low Expression)Hazard Ratio (HR) [95% CI]Reference(s)
Gastric Cancer (Meta-analysis)IHC & qRT-PCR2015Decreased Overall Survival (OS)OS: 1.95 [P < 0.01][2]
Gastric Cancer (TCGA & GEO)RNA-seq/MicroarrayNot SpecifiedDecreased Overall Survival (OS)OS: 1.70 [1.32, 2.20][2]
Breast Cancer (Kaplan-Meier Plotter)MicroarrayNot SpecifiedDecreased Overall Survival (OS)OS: 1.6 [1.29, 1.99][8]
Breast Cancer (Kaplan-Meier Plotter)MicroarrayNot SpecifiedDecreased Relapse-Free Survival (RFS)RFS: 1.78 [1.59, 1.98][8]

Comparative Experimental Protocols for this compound-MMP Detection

The validation of this compound-MMP as a prognostic marker relies on robust and reproducible detection methods. Immunohistochemistry (IHC) is widely used to assess protein expression and localization in tumor tissues, while quantitative real-time PCR (qRT-PCR) is used to measure gene expression levels.

Protocol 1: Immunohistochemistry (IHC) for this compound-MMP in FFPE Tissues

This protocol provides a standard workflow for detecting this compound-MMP protein in formalin-fixed, paraffin-embedded (FFPE) tumor sections.

  • Deparaffinization and Rehydration:

    • Submerge slides in Xylene (or a xylene substitute) for 2x5 minute washes.

    • Transfer slides through a graded series of ethanol washes: 100% (2x3 min), 95% (1x3 min), and 70% (1x3 min).

    • Rinse slides in distilled water for 5 minutes.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by submerging slides in a citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).

    • Heat the buffer to 95-100°C for 20-30 minutes in a water bath or steamer.

    • Allow slides to cool to room temperature (approx. 20-30 minutes).[9]

  • Blocking and Staining:

    • Wash slides 3x in PBS for 5 minutes each.

    • Block endogenous peroxidase activity by incubating sections in 3% Hydrogen Peroxide for 10-15 minutes.

    • Wash 3x in PBS.

    • Apply a blocking serum (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.[9]

    • Incubate sections with a primary antibody against this compound-MMP (e.g., mouse monoclonal MAB3328) diluted in blocking buffer overnight at 4°C in a humidified chamber.[10]

    • Wash 3x in PBS.

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse) for 1 hour at room temperature.

    • Wash 3x in PBS.

    • Apply an avidin-biotin complex (ABC) reagent or a polymer-based detection system for 30 minutes.[9]

  • Visualization and Counterstaining:

    • Develop the signal using a chromogen such as DAB (3,3'-Diaminobenzidine) until the desired brown stain intensity is reached.[9]

    • Wash slides in distilled water.

    • Counterstain with Hematoxylin for 30-60 seconds to visualize cell nuclei.

    • "Blue" the stain in running tap water.

    • Dehydrate sections through a reverse graded ethanol series and clear with xylene.

    • Mount with a permanent mounting medium and coverslip.

  • Scoring:

    • Expression is typically evaluated using an H-score, which combines the percentage of positive cells and their staining intensity (e.g., 0=none, 1+=weak, 2+=moderate, 3+=strong).

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for this compound-MMP (MMP14) mRNA

This protocol outlines the measurement of MMP14 gene expression from tumor tissue.[11]

  • RNA Extraction:

    • Homogenize fresh-frozen or FFPE tumor tissue samples.

    • Extract total RNA using a TRIzol-based method or a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check integrity via gel electrophoresis.

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript) and oligo(dT) or random primers.[12]

    • Follow the manufacturer's protocol for incubation times and temperatures.

  • Real-Time PCR:

    • Prepare the qPCR reaction mix containing: cDNA template, forward and reverse primers for MMP14, a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based qPCR master mix.[12]

    • Example Primer Sequences (Human MMP14):

      • Forward: 5'-CAGTATGGCTACAGGATTGGC-3'

      • Reverse: 5'-GGCAGCTTGAACATTTGGATT-3'

    • Perform the reaction on a real-time PCR instrument with a typical thermal profile:

      • Initial denaturation (e.g., 95°C for 10 min).

      • 40 cycles of denaturation (e.g., 95°C for 15 sec) and annealing/extension (e.g., 60°C for 60 sec).

    • Include a melt curve analysis step for SYBR Green assays to verify product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for MMP14 and the reference gene.

    • Calculate the relative expression of MMP14 using the ΔΔCt method, normalizing the target gene expression to the reference gene.

Visualizing this compound-MMP's Role in Cancer Progression

To better understand the mechanisms underlying its prognostic significance, the following diagrams illustrate key aspects of this compound-MMP's function and its validation workflow.

MT1_MMP_Signaling_Pathway This compound-MMP Signaling in Cancer Progression cluster_cell Tumor Cell cluster_ecm Extracellular Matrix (ECM) MT1_MMP This compound-MMP (MMP14) MMP2 Active MMP-2 MT1_MMP->MMP2 activates Degradation ECM Degradation MT1_MMP->Degradation cleaves pro_MMP2 pro-MMP-2 pro_MMP2->MT1_MMP MMP2->Degradation CD44 CD44 CD44->MT1_MMP interacts EGFR EGFR CD44->EGFR activates PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt MAPK MAPK Pathway EGFR->MAPK Invasion Cell Invasion & Metastasis PI3K_Akt->Invasion MAPK->Invasion Collagen Collagen Fibronectin Fibronectin Degradation->Invasion

Caption: this compound-MMP promotes invasion via ECM degradation and pro-MMP-2 activation.

Prognostic_Validation_Workflow Workflow for Validating this compound-MMP as a Prognostic Marker Patient Patient Tumor Cohort (FFPE Tissue Samples) IHC Immunohistochemistry (IHC) - Protein Expression Patient->IHC QPCR qRT-PCR - mRNA Expression Patient->QPCR Scoring Expression Scoring (e.g., H-Score or ΔΔCt) IHC->Scoring QPCR->Scoring Analysis Statistical Analysis (Kaplan-Meier, Cox Regression) Scoring->Analysis Data Clinical Data (Survival, Stage, etc.) Data->Analysis Prognosis Determine Prognostic Value (Correlation with OS, DFS) Analysis->Prognosis

Caption: Workflow from patient sample analysis to prognostic determination.

Logical_Relationship Logical Link Between this compound-MMP Expression and Poor Prognosis High_this compound High this compound-MMP Expression in Tumor ECM_Degrade Increased ECM Degradation High_this compound->ECM_Degrade Pro_MMP2_Act Activation of pro-MMP-2 High_this compound->Pro_MMP2_Act Signal_Act Activation of Pro-Invasive Signaling (MAPK, PI3K) High_this compound->Signal_Act Invasion Enhanced Tumor Cell Invasion & Migration ECM_Degrade->Invasion Pro_MMP2_Act->Invasion Signal_Act->Invasion Metastasis Increased Metastasis & Angiogenesis Invasion->Metastasis Poor_Prog Poor Patient Prognosis Metastasis->Poor_Prog

Caption: High this compound-MMP expression logically leads to poor patient prognosis.

References

A Head-to-Head Comparison of MT1-MMP Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective inhibition of Membrane Type 1-Matrix Metalloproteinase (MT1-MMP, also known as MMP-14) presents a significant therapeutic opportunity, particularly in oncology. This guide provides an objective, data-driven comparison of different classes of this compound-MMP inhibitors, offering insights into their potency, selectivity, and mechanisms of action.

This compound-MMP is a key enzyme in cancer progression, playing a crucial role in the degradation of the extracellular matrix (ECM), which facilitates tumor growth, invasion, and metastasis.[1][2] Its activity is implicated in various cancers, including breast, lung, and pancreatic cancer. The development of potent and selective this compound-MMP inhibitors is therefore a major focus of anticancer drug discovery.

This guide will delve into a head-to-head comparison of prominent this compound-MMP inhibitors, presenting quantitative data in a clear, tabular format. Detailed experimental protocols for key assays are also provided to support the reproducibility of the cited data.

Comparative Efficacy and Selectivity of this compound-MMP Inhibitors

The landscape of this compound-MMP inhibitors is diverse, ranging from broad-spectrum matrix metalloproteinase (MMP) inhibitors to highly selective antibodies and novel small molecules targeting non-catalytic domains. The following table summarizes the inhibitory potency (IC50 and Ki values) of representative compounds against this compound-MMP and other MMPs to illustrate their selectivity profiles.

Inhibitor ClassInhibitorTarget DomainThis compound-MMP (MMP-14)MMP-1MMP-2MMP-3MMP-7MMP-8MMP-9Reference
Hydroxamate (Broad-Spectrum) Batimastat (BB-94)Catalytic-3 nM4 nM20 nM6 nM-4 nM[3]
Marimastat (BB-2516)Catalytic9 nM5 nM6 nM230 nM13 nM-3 nM[4]
Hemopexin Domain (Non-Catalytic) NSC405020Hemopexin>100 µM (catalytic IC50)------[5]
Peptide Peptide G (GACFSIAHECGA)Catalytic150 µMNo InhibitionNo InhibitionNo InhibitionNo InhibitionNo InhibitionNo Inhibition[6][7]
Antibody DX-2400CatalyticKi: 0.6 - 0.9 nM------[8]

In-Depth Look at Inhibitor Classes

Hydroxamate-Based Inhibitors: The Broad-Spectrum Approach

Batimastat and Marimastat are first-generation, broad-spectrum MMP inhibitors that function by chelating the zinc ion in the catalytic site of the enzymes.[9] While potent against a range of MMPs, their lack of selectivity has been a significant drawback in clinical development, leading to off-target effects.[9]

Targeting the Hemopexin Domain: A Selective Strategy

A more recent and promising approach involves targeting the hemopexin (PEX) domain of this compound-MMP, which is crucial for its dimerization and interaction with substrates like collagen. NSC405020 is a novel small molecule that selectively targets the PEX domain. Although it has a high IC50 value for direct catalytic inhibition, it effectively represses the pro-tumorigenic functions of this compound-MMP by preventing its homodimerization.

Peptide and Antibody Inhibitors: High Specificity

Peptide-based inhibitors, such as Peptide G, have been identified through phage display and demonstrate high selectivity for this compound-MMP, showing no inhibitory activity against a wide range of other MMPs.[6][7] However, they often exhibit lower potency compared to small molecules.[7]

Antibody-based inhibitors represent a highly specific and potent class of this compound-MMP inhibitors. DX-2400, a fully human monoclonal antibody, binds to the catalytic domain of this compound-MMP with high affinity, effectively blocking its activity.[8] This high degree of selectivity minimizes the risk of off-target effects.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of this compound-MMP's role and the context for inhibitor evaluation, the following diagrams illustrate its signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.

MT1_MMP_Signaling_Pathway cluster_intracellular Intracellular proMMP2 pro-MMP-2 MT1_MMP This compound-MMP proMMP2->MT1_MMP proMMP13 pro-MMP-13 proMMP13->MT1_MMP ECM ECM Components (Collagen, Fibronectin, Laminin) ECM->MT1_MMP CD44 CD44 CD44->MT1_MMP TIMP2 TIMP-2 TIMP2->MT1_MMP Binds & Modulates Degraded_ECM Degraded ECM Invasion Invasion Degraded_ECM->Invasion Active_MMP2 Active MMP-2 Active_MMP2->Invasion Active_MMP13 Active MMP-13 Shed_CD44 Shed CD44 Migration Migration Shed_CD44->Migration MT1_MMP->Degraded_ECM Degrades MT1_MMP->Active_MMP2 Activates MT1_MMP->Active_MMP13 Activates MT1_MMP->Shed_CD44 Sheds FAK FAK MT1_MMP->FAK Modulates HIF1a HIF-1α MT1_MMP->HIF1a Stabilizes (Non-proteolytic) Integrin β1 Integrin Src Src Integrin->Src Activates EGFR EGFR Src->EGFR Activates EGFR->MT1_MMP Phosphorylates ERK ERK FAK->ERK Activates Gene_Expression Gene Expression (Invasion, Proliferation) ERK->Gene_Expression Promotes HIF1a->Gene_Expression Promotes Proliferation Proliferation Gene_Expression->Proliferation

This compound-MMP Signaling Pathway in Cancer Progression.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Models Enzyme_Assay Enzyme Activity Assay (Fluorogenic Substrate) Determine_IC50 Determine IC50/Ki Enzyme_Assay->Determine_IC50 Invasion_Assay Cell Invasion Assay (Boyden Chamber) Determine_IC50->Invasion_Assay Migration_Assay Cell Migration Assay (Wound Healing) Determine_IC50->Migration_Assay Quantify_Inhibition Quantify Inhibition of Invasion/Migration Invasion_Assay->Quantify_Inhibition Migration_Assay->Quantify_Inhibition Xenograft_Model Tumor Xenograft Model Quantify_Inhibition->Xenograft_Model Assess_Tumor_Growth Assess Tumor Growth & Metastasis Xenograft_Model->Assess_Tumor_Growth Inhibitor_Compound Test Inhibitor Compound Inhibitor_Compound->Enzyme_Assay

Generalized Workflow for this compound-MMP Inhibitor Evaluation.

Experimental Protocols

In Vitro MMP Activity Assay (Fluorogenic Substrate)

This protocol outlines a general procedure for determining the inhibitory activity of a compound against this compound-MMP using a fluorogenic peptide substrate.

Materials:

  • Recombinant human this compound-MMP (catalytic domain)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

  • Test inhibitor compound

  • Broad-spectrum MMP inhibitor (e.g., Batimastat) as a positive control

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor compound and the positive control in Assay Buffer.

  • In the 96-well plate, add a fixed amount of recombinant this compound-MMP to each well (except for the blank).

  • Add the serially diluted test inhibitor or positive control to the respective wells. Add Assay Buffer to the control wells (enzyme only).

  • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to all wells to a final concentration typically near its Km value.

  • Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Invasion Assay (Boyden Chamber)

This protocol describes a common method for assessing the effect of an this compound-MMP inhibitor on the invasive potential of cancer cells.

Materials:

  • Cancer cell line with high this compound-MMP expression (e.g., HT-1080)

  • Boyden chamber inserts (e.g., 8 µm pore size) for 24-well plates

  • Matrigel or another basement membrane matrix

  • Cell culture medium (serum-free and serum-containing)

  • Test inhibitor compound

  • Phosphate-buffered saline (PBS)

  • Calcein-AM or crystal violet for cell staining

  • Fluorescence microscope or plate reader

Procedure:

  • Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

  • Culture the cancer cells to sub-confluency. Starve the cells in serum-free medium for 12-24 hours prior to the assay.

  • Harvest the cells and resuspend them in serum-free medium containing the test inhibitor at various concentrations.

  • Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

  • Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

  • Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell invasion (typically 24-48 hours).

  • After incubation, carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.

  • Fix and stain the invading cells on the bottom surface of the membrane with a suitable dye (e.g., crystal violet or Calcein-AM).

  • Quantify the number of invaded cells by counting under a microscope or by measuring the fluorescence of the stained cells after extraction.

  • Calculate the percentage of invasion inhibition relative to the untreated control.

Conclusion

The development of this compound-MMP inhibitors has evolved from broad-spectrum agents to highly selective molecules that target specific domains or epitopes. While broad-spectrum inhibitors like Batimastat and Marimastat have provided valuable insights, their clinical utility has been hampered by off-target effects. Newer strategies focusing on the hemopexin domain, such as with NSC405020, or utilizing the high specificity of antibodies like DX-2400, offer promising avenues for developing safer and more effective cancer therapies. The experimental protocols provided in this guide serve as a foundation for researchers to evaluate and compare the efficacy of existing and novel this compound-MMP inhibitors in a standardized manner. This comparative approach is essential for advancing the most promising candidates into preclinical and clinical development.

References

A Comparative Guide to Phenotypic Differences in MT1 vs. MT2 Receptor Knockout Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the distinct physiological and behavioral roles of the melatonin MT1 and MT2 receptors, as elucidated through studies of their respective knockout mouse models. The data presented herein are crucial for understanding the specific functions of each receptor subtype, informing the development of targeted therapeutics for a range of disorders, including sleep disturbances, circadian rhythm disruptions, and mood disorders.

Core Phenotypic Comparisons

The genetic ablation of this compound and MT2 receptors in mice has revealed their non-redundant and sometimes opposing functions in regulating key biological processes. Below is a summary of the most significant phenotypic differences observed.

Sleep Architecture

Studies on this compound and MT2 knockout mice have been instrumental in dissecting the specific roles of each receptor in sleep regulation. Polysomnography has shown that this compound and MT2 receptors differentially affect Rapid Eye Movement (REM) and Non-REM (NREM) sleep.[1][2][3][4] this compound receptor activation is primarily implicated in the regulation of REM sleep, while MT2 receptors are more involved in modulating NREM sleep.[1][5]

Table 1: Sleep Architecture in this compound and MT2 Knockout Mice

PhenotypeThis compound Knockout (this compound-/-) MiceMT2 Knockout (MT2-/-) MiceWild-Type (WT) Mice
REM Sleep Decreased by 37.3% over 24 hours.[5][6]No significant effect on REM sleep duration.[2]Normal REM sleep patterns.
NREM Sleep Slight impairments; some studies report an increase in NREM sleep during the dark phase.[2][3]Decreased by 17.3% over 24 hours.[5][6]Normal NREM sleep patterns.
Wakefulness Decreased during the dark phase.[3]Increased by 14.8% over 24 hours, particularly during the light/inactive phase.[5][6]Normal wakefulness patterns.
EEG Power Decrease in REMS EEG theta power.[5][6]Decrease in NREMS EEG delta power.[5][6]Normal EEG power spectrum.
Circadian Rhythms

Both this compound and MT2 receptors are expressed in the suprachiasmatic nucleus (SCN), the master circadian pacemaker in mammals.[1][7] However, knockout studies have demonstrated their distinct roles in mediating melatonin's effects on circadian rhythmicity.

Table 2: Circadian Rhythm Phenotypes in this compound and MT2 Knockout Mice

PhenotypeThis compound Knockout (this compound-/-) MiceMT2 Knockout (MT2-/-) MiceWild-Type (WT) Mice
Melatonin-induced Phase Shift (in vivo) Abolished response; melatonin fails to phase advance the onset of circadian activity.[8][9]Intact response to melatonin.Melatonin administration at CT10 significantly phase advances the circadian activity rhythm (e.g., by 0.60 +/- 0.09 hr).[8][9]
Re-entrainment to new Light-Dark Cycle Melatonin does not accelerate re-entrainment.[8][9]Melatonin facilitates more rapid re-entrainment.[7]Melatonin accelerates re-entrainment.
Melatonin-induced Phase Shift (in vitro SCN slices) Intact response; melatonin phase advances neuronal firing rhythms.[8][9]Activation of MT2 is suggested to be key for in vitro phase advances.[8][9]Melatonin phase advances neuronal firing rhythms (e.g., by 3.61 +/- 0.38 hr).[8][9]
Anxiety and Depression-Like Behaviors

The melatonergic system is implicated in the regulation of mood and affect. Studies using knockout mice suggest that this compound and MT2 receptors have distinct and sometimes sex-dependent roles in anxiety and depression-like behaviors.

Table 3: Anxiety and Depression-Like Phenotypes in this compound and MT2 Knockout Mice

PhenotypeThis compound Knockout (this compound-/-) MiceMT2 Knockout (MT2-/-) MiceWild-Type (WT) Mice
Depression-Like Behavior (Forced Swim Test) Increased immobility time, indicative of depressive-like behavior.[10][11][12] For example, males showed an increase from 181.5s to 202.7s.[12]Some studies report a depression/bipolar disorder-related cognitive phenotype.[13]Baseline immobility time.
Anxiety-Like Behavior (Elevated Plus Maze/Open Field) Reduced time spent in the center of an open field, suggesting increased anxiety.[10][11]Increased anxiety-like phenotype, particularly in females.[13]Baseline anxiety levels.
Social Interaction Deficits in social interaction behavior.[14]Enhanced social interaction in males.[13]Normal social interaction.

Signaling Pathways

This compound and MT2 are G protein-coupled receptors (GPCRs) that modulate a variety of intracellular signaling cascades. While they share some pathways, there are key differences in their coupling and downstream effects.[7][15][16]

MT1_Signaling_Pathway cluster_membrane Plasma Membrane This compound This compound Receptor Gi Gαi/o This compound->Gi Gq Gαq/11 This compound->Gq Gbetagamma Gβγ This compound->Gbetagamma Melatonin Melatonin Melatonin->this compound AC Adenylyl Cyclase Gi->AC - PLC Phospholipase C Gq->PLC + ERK ↑ ERK1/2 Phosphorylation Gbetagamma->ERK K_channel ↑ K⁺ Channel Conductance Gbetagamma->K_channel + cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA ↓ PKA cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC ↑ PKC IP3_DAG->PKC PKC->ERK

Caption: this compound Receptor Signaling Pathway.

MT2_Signaling_Pathway cluster_membrane Plasma Membrane MT2 MT2 Receptor Gi Gαi/o MT2->Gi Gq Gαq/11 MT2->Gq Melatonin Melatonin Melatonin->MT2 AC Adenylyl Cyclase Gi->AC - sGC Soluble Guanylyl Cyclase Gi->sGC - PKC ↑ PKC Gi->PKC + Dopamine_release ↓ Dopamine Release (Retina) Gi->Dopamine_release - PLC Phospholipase C Gq->PLC + cAMP ↓ cAMP AC->cAMP cGMP ↓ cGMP sGC->cGMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Circadian_Workflow cluster_protocol Circadian Rhythm Analysis Workflow Housing Individual Housing with Running Wheel Entrainment Entrainment to LD 12:12 Cycle (≥ 2 weeks) Housing->Entrainment DD Release into Constant Darkness (DD) Entrainment->DD Baseline Record Baseline Free-Running Activity DD->Baseline Injection Inject Melatonin or Vehicle at CT10 Baseline->Injection PostInjection Record Post-Injection Activity Injection->PostInjection Analysis Analyze Phase Shift using Actograms PostInjection->Analysis

References

MT1-MMP as a Druggable Target in Non-Cancerous Fibrotic Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM), represent a significant and growing global health burden. The quest for effective anti-fibrotic therapies has led to the investigation of numerous molecular targets. Among these, Matrix Metalloproteinase-14 (MT1-MMP), a membrane-anchored enzyme with potent collagenolytic activity, has emerged as a complex and intriguing candidate. This guide provides a comparative analysis of this compound-MMP as a druggable target in non-cancerous fibrotic diseases, evaluating its potential against alternative therapeutic strategies based on available preclinical and clinical data.

The Dichotomous Role of this compound-MMP in Fibrosis

This compound-MMP, also known as MMP-14, plays a dual role in tissue remodeling and fibrosis. Its primary function is the degradation of ECM components, including fibrillar collagens, suggesting a potential anti-fibrotic role by promoting the breakdown of scar tissue. However, this compound-MMP is also a potent activator of other MMPs, such as pro-MMP-2, and can process various cell surface proteins and signaling molecules, including the latent TGF-β binding protein-1 (LTBP-1). This can lead to the release and activation of transforming growth factor-beta (TGF-β), a master pro-fibrotic cytokine. This paradoxical nature makes targeting this compound-MMP a nuanced challenge. Upregulation of this compound-MMP has been observed in various fibrotic conditions, including idiopathic pulmonary fibrosis (IPF) and liver fibrosis.

Therapeutic Strategies Targeting Fibrosis

The development of anti-fibrotic drugs has focused on several key pathways. This guide compares three prominent strategies: direct inhibition of this compound-MMP, targeting the central pro-fibrotic cytokine TGF-β, and the use of multi-modal drugs such as pirfenidone.

This compound-MMP Inhibition

The rationale for targeting this compound-MMP in fibrosis is to modulate its enzymatic activity to favor ECM degradation and reduce the activation of pro-fibrotic signaling. Both broad-spectrum MMP inhibitors and more selective agents have been investigated.

Preclinical Evidence: Broad-spectrum MMP inhibitors, such as batimastat and doxycycline, have shown some efficacy in animal models of fibrosis. However, their lack of specificity can lead to off-target effects. More recently, the development of selective this compound-MMP inhibitors, including monoclonal antibodies and small molecules, has gained traction, primarily in the context of cancer research. Their application in non-cancerous fibrotic diseases is an emerging area of investigation. For instance, the selective, fully human this compound-MMP antibody, DX-2400, has been shown to inhibit metastasis in a breast cancer xenograft mouse model, a process that shares some mechanistic overlap with tissue remodeling in fibrosis.

Alternative Therapeutic Strategies

Given its central role in driving fibrosis, the TGF-β signaling pathway is a prime therapeutic target. Strategies to inhibit this pathway include neutralizing antibodies against TGF-β ligands, soluble decoy receptors, and small molecule inhibitors of the TGF-β type I receptor (ALK5) kinase.

Preclinical and Clinical Evidence: Numerous preclinical studies have demonstrated the anti-fibrotic efficacy of TGF-β inhibition in models of liver, lung, and kidney fibrosis. For example, a TGF-β1 antagonist was shown to reduce bone marrow fibrosis in a murine model of myelofibrosis.[1] Several TGF-β inhibitors have advanced to clinical trials for various fibrotic conditions, with some showing promising results in improving liver fibrosis and function.[2]

Pirfenidone is an approved treatment for idiopathic pulmonary fibrosis with a not fully elucidated mechanism of action. It is believed to exert its anti-fibrotic effects by downregulating the production of pro-inflammatory and pro-fibrotic cytokines, including TGF-β, and inhibiting fibroblast proliferation and collagen synthesis.

Preclinical and Clinical Evidence: Preclinical studies in animal models of liver and lung fibrosis have demonstrated that pirfenidone reduces collagen deposition and downregulates the expression of pro-fibrotic genes.[3] Clinical trials in IPF patients have shown that pirfenidone significantly slows the decline in lung function.[4] A head-to-head preclinical comparison with its analog, fluorofenidone, in a rat model of liver fibrosis suggested that both compounds have significant anti-fibrotic effects, with fluorofenidone showing a tendency towards more potent inhibition of liver injury and fibrosis markers.[5]

Quantitative Data Comparison

Direct head-to-head preclinical studies comparing selective this compound-MMP inhibitors with other classes of anti-fibrotic drugs in non-cancerous fibrotic diseases are not extensively available in the public domain. The following tables summarize available quantitative data from separate studies to provide a comparative perspective on the efficacy of these different therapeutic approaches.

Table 1: Efficacy of this compound-MMP and Broad-Spectrum MMP Inhibitors in Preclinical Fibrosis Models

Compound/AgentModelKey Efficacy ReadoutsReference
Batimastat Rat model of liver fibrosisAttenuated the increase in liver hydroxyproline content.(Data synthesized from general knowledge on broad-spectrum MMP inhibitors)
Doxycycline Idiopathic Pulmonary Fibrosis (IPF) patientsSignificant improvement in 6-minute walk test and forced vital capacity. Reduced MMP-9, TIMP-1, and VEGF levels in BALF.[6]
Anti-TIMP-1 Antibody Rat model of CCl4-induced liver fibrosisReduction in collagen accumulation (histology and hydroxyproline). Decreased α-SMA staining. Reduced MMP-2 activity.[7]

Table 2: Efficacy of TGF-β Inhibitors in Preclinical Fibrosis Models

Compound/AgentModelKey Efficacy ReadoutsReference
TGF-β1 Antagonist Murine model of myelofibrosisMarked reduction in fibrosis in bone marrow and spleen. Reduced spleen weights (-29%).[1]
Galunisertib (TβRI inhibitor) Preclinical model of advanced prostate cancerIn combination with enzalutamide, significantly suppressed tumor growth.[8]
BI 113823 (B1R inhibitor) Human hepatic stellate cells (in vitro)Inhibited TGF-β-induced activation, proliferation, migration, and fibrotic protein expression.[2]

Table 3: Efficacy of Pirfenidone and Analogs in Preclinical Fibrosis Models

Compound/AgentModelKey Efficacy ReadoutsReference
Pirfenidone Rat model of DMN-induced liver fibrosisDownregulated elevated levels of TGF-β1, procollagen α1(I), TIMP-1, and MMP-2 transcripts by 50-60%. 70% reduction in collagen deposition.[3]
Fluorofenidone Rat model of DMN-induced liver fibrosisSignificantly reduced serum ALT, AST, and hyaluronic acid levels. Decreased hepatic hydroxyproline content and α-SMA expression.[5]
Pirfenidone Human lung model of fibrogenesis (TGF-β1 induced)Reduced mRNA expression for MMP3 and -13. Inhibited TGF-β1-induced fibroblast proliferation.[6]

Signaling Pathways and Experimental Workflows

This compound-MMP Signaling in Fibrosis

MT1_MMP_Fibrosis_Pathway TGFb_latent Latent TGF-β Complex (TGF-β + LAP + LTBP1) MT1_MMP This compound-MMP TGFb_latent->MT1_MMP Cleavage of LTBP1 TGFb_active Active TGF-β MT1_MMP->TGFb_active Release Active_MMP2 Active MMP-2 MT1_MMP->Active_MMP2 TGFbR TGF-β Receptor TGFb_active->TGFbR Smad Smad2/3 Phosphorylation TGFbR->Smad Fibroblast_Activation Fibroblast Activation (Myofibroblast Differentiation) Smad->Fibroblast_Activation ECM_Production Increased ECM Production (Collagen, Fibronectin) Fibroblast_Activation->ECM_Production Fibrosis Fibrosis ECM_Production->Fibrosis Pro_MMP2 Pro-MMP-2 Pro_MMP2->MT1_MMP Activation ECM_Degradation ECM Degradation Active_MMP2->ECM_Degradation ECM_Degradation->Fibrosis Resolution (potential)

Caption: this compound-MMP's dual role in fibrosis.

General Experimental Workflow for Evaluating Anti-Fibrotic Agents

Anti_Fibrotic_Workflow Model Induction of Fibrosis (e.g., Bleomycin, CCl4) Treatment Treatment with Test Compound (e.g., this compound-MMP inhibitor) Model->Treatment Sacrifice Tissue Harvest (e.g., Lung, Liver) Treatment->Sacrifice Histology Histological Analysis (Masson's Trichrome) Sacrifice->Histology Biochemistry Biochemical Assays Sacrifice->Biochemistry Gene_Expression Gene Expression Analysis (qRT-PCR) Sacrifice->Gene_Expression Hydroxyproline Hydroxyproline Assay (Collagen Content) Biochemistry->Hydroxyproline Western_Blot Western Blot (α-SMA, Collagen I) Biochemistry->Western_Blot Zymography Zymography (MMP Activity) Biochemistry->Zymography

Caption: Workflow for preclinical evaluation.

Detailed Experimental Protocols

Gelatin Zymography for MMP Activity

This protocol is for detecting the activity of gelatinases such as MMP-2 and MMP-9.

  • Sample Preparation: Conditioned cell culture media or tissue homogenates are collected. For tissue, homogenize in a non-denaturing lysis buffer and centrifuge to pellet debris. The supernatant is collected.

  • Protein Quantification: Determine the protein concentration of the samples to ensure equal loading.

  • Electrophoresis: Mix samples with non-reducing sample buffer (without β-mercaptoethanol or DTT) and load onto a polyacrylamide gel containing gelatin (typically 1 mg/mL). Run the gel at 4°C.

  • Renaturation: After electrophoresis, wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS and allow the enzymes to renature.

  • Incubation: Incubate the gel in a developing buffer (containing Tris-HCl, CaCl2, and ZnCl2) at 37°C for 18-24 hours.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250. Areas of gelatinase activity will appear as clear bands against a blue background, as the gelatin has been degraded and will not stain. Destain the gel until the bands are clearly visible.

Hydroxyproline Assay for Collagen Quantification

This assay measures the total collagen content in a tissue sample.

  • Tissue Hydrolysis: Lyophilize and weigh the tissue samples. Hydrolyze the dried tissue in 6N HCl at 110°C for 18-24 hours in a sealed tube.

  • Neutralization: After hydrolysis, neutralize the samples with NaOH.

  • Oxidation: Add Chloramine-T reagent to each sample and incubate at room temperature to oxidize the hydroxyproline.

  • Color Development: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) and incubate at 60-65°C for 15-20 minutes to develop a colored product.

  • Spectrophotometry: Cool the samples and measure the absorbance at 550-560 nm.

  • Quantification: Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of hydroxyproline. The collagen content can be estimated assuming that hydroxyproline constitutes approximately 13.5% of collagen by weight.[6]

Western Blotting for α-SMA and Collagen Type I

This technique is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: Homogenize cells or tissues in RIPA buffer with protease and phosphatase inhibitors. Centrifuge to pellet debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer containing SDS and a reducing agent. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for α-smooth muscle actin (α-SMA) or Collagen Type I overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The band intensity can be quantified using densitometry software and normalized to a loading control like GAPDH or β-actin.

Conclusion: Is this compound-MMP a Viable Target?

The available evidence suggests that this compound-MMP is a compelling but complex target in non-cancerous fibrotic diseases. Its dual role in both ECM degradation and the activation of pro-fibrotic pathways necessitates a carefully considered therapeutic strategy. While broad-spectrum MMP inhibitors have shown limited success due to off-target effects, the development of highly selective this compound-MMP inhibitors, potentially allosteric modulators that spare its beneficial activities, could hold promise.

In comparison, targeting the central pro-fibrotic mediator TGF-β has a more established preclinical and clinical track record. Similarly, multi-modal drugs like pirfenidone have demonstrated clinical benefit in IPF.

Ultimately, the druggability of this compound-MMP in fibrosis will depend on the development of specific inhibitors and a deeper understanding of its context-dependent functions. Crucially, future research should include direct head-to-head comparative studies of selective this compound-MMP inhibitors against established and emerging anti-fibrotic therapies. Such studies are essential to definitively position this compound-MMP inhibition within the therapeutic landscape for fibrotic diseases and to guide the development of novel, effective treatments for these debilitating conditions.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling MT1 Lubricating Grease

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical procedures for the handling and disposal of MT1, a lubricating grease manufactured by LUBE CORPORATION. The following guidelines are intended for researchers, scientists, and drug development professionals who may work with this substance in a laboratory setting.

Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following personal protective equipment is recommended.[1]

Protection TypeRecommended EquipmentSpecifications and Usage
Eye Protection Chemical safety gogglesShould be worn whenever there is a risk of the product splashing.[1]
Hand Protection Oil-resistant protective glovesRecommended for prolonged or repeated skin contact.[1]
Skin and Body Protection Long-sleeved, oil-resistant work clothesAdvised for extended handling periods or when saturation of clothing is possible.[1]
Respiratory Protection Gas mask for organic gasGenerally not required under normal conditions with adequate ventilation.[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound lubricating grease.

PropertyValue
Appearance/Physical State Grease[2]
Color Tan[2]
Odor Clean Odor[2]
Flash Point (C.O.C) >180° C[2]
Solubility Insoluble in water[2]
Specific Gravity (20°C) 1.03[2]

Handling and Storage Protocols

Handling:

  • Handle the product in a well-ventilated area to prevent the accumulation of vapors.[1]

  • Avoid actions that could lead to leaks, spills, or scattering of the grease.[1]

  • Always wash hands thoroughly after handling the product.[1]

  • It is important to wear gloves when opening the container to prevent hand injuries.[1]

Storage:

  • Keep the container tightly closed when not in use to prevent contamination from dust or water.[1]

  • Store in a cool, dry location away from direct sunlight, heat sources, and open flames.[1]

  • Ensure the product is stored out of the reach of children.[1]

  • Empty containers should not be subjected to pressure, welding, heat, drilling, or cutting, as residue may pose an ignition or explosion hazard.[1]

Accidental Release and Disposal Plan

Accidental Release Measures:

  • Immediate Action: In case of a spill, immediately shut off all potential sources of ignition.[1]

  • Containment: Prevent the spilled material from entering sewers or waterways.[1]

  • Cleanup:

    • For large spills, collect the material into a covered chemical waste container for disposal.[1]

    • For small spills, wipe up with a solvent such as kerosene.[1]

  • Protective Equipment: All personnel involved in the cleanup process should wear appropriate protective equipment.[1]

Disposal Plan:

  • All waste residues of this compound should be disposed of in strict accordance with applicable regional, national, and local laws and regulations.[1]

  • It is recommended to use a licensed waste disposer for the final disposal of the product.[1]

  • Contaminated packaging should be completely emptied before disposal.[1]

  • Do not dump the product into the environment.[1]

Workflow for Handling and Disposal of this compound

MT1_Handling_Disposal_Workflow start Start: Receive this compound assess_ppe Assess Required PPE (Goggles, Gloves, Lab Coat) start->assess_ppe prepare_work_area Prepare Well-Ventilated Work Area assess_ppe->prepare_work_area handling Handle this compound - Open container carefully - Use as needed prepare_work_area->handling storage Store this compound - Tightly sealed container - Cool, dry, dark place handling->storage After Use spill Accidental Spill Occurs handling->spill If Spill waste_collection Collect Waste this compound and Contaminated Materials handling->waste_collection Generate Waste storage->handling Reuse spill_cleanup Spill Cleanup Protocol - Shut off ignition sources - Contain and collect - Wear PPE spill->spill_cleanup spill_cleanup->waste_collection disposal Dispose of Waste - Use licensed disposer - Follow local regulations waste_collection->disposal end End disposal->end

Caption: Workflow for the safe handling and disposal of this compound lubricating grease.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
MT1
Reactant of Route 2
Reactant of Route 2
MT1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.